molecular formula C10H14O B192643 Levoverbenone CAS No. 1196-01-6

Levoverbenone

Cat. No.: B192643
CAS No.: 1196-01-6
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-JGVFFNPUSA-N
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Description

(-)-Verbenone is a bicyclic monoterpene ketone that serves as a critical anti-aggregation pheromone for several bark beetle species, including Dendroctonus ponderosae (mountain pine beetle) and D. frontalis . In forest ecology and management, it is deployed as a semiochemical repellent to protect high-value trees and stands from beetle infestation by disrupting their colonization behavior . Beyond its ecological role, (-)-Verbenone exhibits a diverse profile of biological activities underpinning its research value. Recent pharmaceutical studies reveal its potent nephroprotective effects, demonstrating an ability to mitigate cyclophosphamide-induced kidney damage in murine models by significantly reducing oxidative stress markers and pro-inflammatory cytokines . Its broader pharmacological portfolio includes documented anticancer, antiviral, antioxidant, and anticonvulsive properties, making it a compound of interest for therapeutic discovery . The mechanism of action in ecological contexts involves interrupting intraspecific chemical communication, while its cytoprotective effects are linked to the modulation of the NF-κB and TGF-β signaling pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9035620
Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1196-01-6
Record name (S)-Verbenone
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Record name Levoverbenone
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Record name Levoverbenone
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Record name l-Verbenone
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Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-
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Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
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Record name Pin-2-en-4-one
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Record name LEVOVERBENONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, the levorotatory enantiomer of the bicyclic monoterpenoid verbenone, is a compound of significant interest in the pharmaceutical and fragrance industries.[1][2] Its utility as an expectorant and its characteristic minty, spicy aroma underscore the importance of a thorough understanding of its chemical characteristics and stability profile.[1] This technical guide provides an in-depth analysis of the core chemical properties of this compound and a comprehensive examination of its stability under various stress conditions. We will explore its physicochemical parameters, delve into known and predicted degradation pathways—including photodegradation, oxidation, hydrolysis, and thermal stress—and present detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, analysis, and lifecycle management of this compound-containing products.

Core Chemical and Physical Properties

A foundational understanding of this compound's physicochemical properties is paramount for its effective handling, formulation, and analysis. This compound is a bicyclic monoterpene ketone, specifically (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one.[1][2]

Structural and Molecular Data

The unique bridged bicyclic structure of this compound dictates its chemical reactivity and physical properties.

  • IUPAC Name: (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one[1][2]

  • Synonyms: (-)-Verbenone, (1S)-(-)-Verbenone, l-Verbenone[1]

  • CAS Number: 1196-01-6[1][2][3]

  • Molecular Formula: C₁₀H₁₄O[1][2][3][4]

  • Molecular Weight: 150.22 g/mol [1][3][4]

Physicochemical Properties

The physical state and solubility are critical considerations for formulation development and analytical sample preparation.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1][3]
Odor Minty, spicy aroma[1]
Boiling Point 227-228 °C[3]
Flash Point 85 °C[3]
Density 0.975-0.981 g/mL[1]
Refractive Index 1.490-1.500[1]
Solubility Practically insoluble in water. Soluble in ethanol and other non-polar organic solvents.[1][3]
Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. A prominent absorption band is expected for the α,β-unsaturated ketone (C=O stretch) around 1670-1680 cm⁻¹, and C=C stretching around 1620 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information, allowing for the unambiguous identification of the molecule and its potential degradation products.

  • Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming the molecular weight and for identifying degradation products by analyzing their fragmentation patterns. The nominal mass of this compound is 150.

Stability Profile and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Understanding how this compound degrades under various stress conditions is essential for developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life.

Photostability and Photodegradation

This compound is known to be sensitive to ultraviolet light. The primary photodegradation pathway involves a photoinduced[1][4]-acyl shift, leading to the formation of its isomer, chrysanthenone. This isomerization can significantly reduce the concentration of active this compound upon exposure to sunlight.

dot

Photodegradation This compound This compound ((1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) Intermediate Diradical Intermediate This compound->Intermediate UV Light (hν) Norrish Type I Cleavage Chrysanthenone Chrysanthenone (Isomeric Ketone) Intermediate->Chrysanthenone [1,3]-Acyl Shift Recombination

Caption: Photodegradation pathway of this compound to Chrysanthenone.

This photoisomerization is a critical consideration for packaging and storage, necessitating protection from light.

Oxidative Degradation

While specific studies on this compound are limited, the allylic positions and the enone moiety in its structure are susceptible to oxidation. Common oxidizing agents like hydrogen peroxide could potentially lead to the formation of various oxidation products.

Predicted Oxidative Degradation Products:

  • Epoxides: Oxidation of the carbon-carbon double bond could yield epoxide derivatives.

  • Hydroperoxides/Alcohols: Attack at the allylic positions can lead to the formation of hydroperoxides, which can further decompose to alcohols (e.g., verbenol).

  • Ring-Opening Products: Aggressive oxidation, for instance with strong oxidizing agents like potassium permanganate, can lead to the cleavage of the bicyclic ring system, forming acidic products such as pinononic acid.

Hydrolytic Stability

This compound, as a ketone, is generally expected to be stable against hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, enones can be susceptible to degradation.

  • Acid-Catalyzed Degradation: Under strong acidic conditions, potential reactions include hydration of the double bond or other rearrangements of the bicyclic system.

  • Base-Catalyzed Degradation: In strongly alkaline environments, enones can undergo various reactions, including Michael addition if a suitable nucleophile is present, or potentially retro-aldol type reactions leading to ring cleavage, although the strained bicyclic system of this compound may hinder some of these pathways.

Thermal Stability

Bicyclic monoterpenes are generally volatile, but their thermal stability can vary. At elevated temperatures, this compound may be susceptible to isomerization or decomposition. The presence of oxygen at high temperatures could also accelerate oxidative degradation pathways. Long-term storage at elevated temperatures should be avoided to prevent potential degradation and loss of potency.

Forced Degradation Studies: A Practical Approach

Forced degradation (or stress testing) is a crucial component of drug development, providing insights into the intrinsic stability of a molecule and enabling the development of stability-indicating analytical methods. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC-PDA/MS) Dilute->Analyze

Sources

levoverbenone spectroscopic analysis techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Levoverbenone

Authored by a Senior Application Scientist

Abstract

This compound, the (1S,5S)-(-)-enantiomer of the bicyclic monoterpene verbenone, is a molecule of significant interest in the pharmaceutical, fragrance, and agricultural industries.[1][2][3] Its precise chemical identity and, critically, its stereochemical integrity, are paramount to its function and regulatory approval. This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous structural elucidation and stereochemical confirmation of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical framework for researchers, scientists, and quality control professionals. Each section details the theoretical underpinnings, provides field-proven experimental protocols, and presents data in a clear, actionable format.

The Analytical Imperative: Structure and Stereochemistry

The analysis of this compound presents a dual challenge: first, confirming the correct atomic connectivity of its bicyclic pinane skeleton, and second, verifying the specific (1S,5S) absolute configuration that distinguishes it from its dextrorotatory enantiomer, (+)-verbenone. While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are pillars for elucidating the molecular structure, they are inherently achiral. They cannot, on their own, differentiate between mirror-image isomers. Therefore, a comprehensive analysis must integrate these foundational methods with chiroptical techniques, such as Circular Dichroism (CD), which are sensitive to stereochemistry. This multi-technique approach creates a robust, self-validating system where the data from each analysis converges to provide an unambiguous identification.

Elucidating the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Rationale

For a known compound like this compound, 1D ¹H and ¹³C NMR spectra serve as a rapid and definitive fingerprint for identity confirmation when compared against a reference standard or literature data.[4] The unique chemical shift and coupling pattern of each proton and carbon are directly dictated by the molecule's rigid bicyclic structure. However, for de novo confirmation, mixture analysis, or when investigating potential isomers, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is indispensable. These experiments allow for the unequivocal assignment of every nucleus by mapping proton-proton and proton-carbon correlations through bonds, leaving no ambiguity in the final structural assignment.[5][6]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion, which is crucial for resolving the closely spaced signals in the aliphatic region of the spectrum.[7][8]

  • 1D NMR Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire the proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

  • 2D NMR Data Acquisition (Optional but Recommended for Full Validation):

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is key for connecting the different fragments of the molecule.

  • Data Interpretation: Process the raw data (Free Induction Decay) with Fourier transformation. Analyze the resulting spectra to assign all chemical shifts (δ), coupling constants (J), and correlations to confirm the this compound structure.

Data Presentation: Characteristic NMR Assignments

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Minor variations may occur depending on the exact concentration and instrument.

Atom Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz)
1~57.5~2.80m
2~205.0--
3~120.0~5.75s
4~172.0--
5~48.0~2.50m
6~39.0--
7 (exo/endo)~31.5~2.10, ~2.60m
8~26.5~1.50s
9~22.0~1.05s
10~21.0~2.00s

Data compiled from public databases and literature sources.[4][9]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Confirmation Sample This compound (5-10 mg) Solvent CDCl3 + TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC/HMQC NMR_Tube->HSQC Connectivity Assign Connectivity H1->Connectivity C13->Connectivity COSY->Connectivity HSQC->Connectivity Structure Confirm C-H Framework Connectivity->Structure

Caption: Workflow for structural confirmation of this compound via NMR spectroscopy.

Confirming Molecular Weight and Fingerprint: Mass Spectrometry (MS)

Mass spectrometry is an essential technique that provides two critical pieces of information: the molecular weight of the analyte and a characteristic fragmentation pattern that serves as a molecular fingerprint. For volatile compounds like this compound, it is most powerfully employed when coupled with Gas Chromatography (GC-MS).

Expertise & Rationale

GC-MS is the undisputed workhorse for the analysis of essential oils and other complex volatile mixtures.[10][11] The gas chromatograph first separates the components of the mixture based on their volatility and interaction with the stationary phase. The retention time (RT) at which a compound elutes is a characteristic property that provides a high degree of confidence in its identity. The separated compound then enters the mass spectrometer, where it is ionized (typically via Electron Ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), confirms the molecular weight (from the molecular ion, M⁺) and provides a reproducible fragmentation pattern that can be matched against spectral libraries (e.g., NIST, Wiley) for definitive identification.[12][13] For ultimate certainty, High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to within a few parts per million, allowing for the calculation of the elemental formula (C₁₀H₁₄O) and ruling out other isobaric possibilities.[4]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the this compound sample in a volatile solvent such as n-hexane or dichloromethane.[14]

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm) and a quadrupole or ion trap mass analyzer.[7][10]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program is a general starting point and should be optimized for the specific instrument and sample matrix.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Scan Range: m/z 40-300.

    • Source Temperature: 230 °C.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time. Extract the mass spectrum for this peak. Identify the molecular ion peak (M⁺) at m/z 150. Compare the fragmentation pattern with a reference spectrum from a database to confirm the identity.[16]

Data Presentation: Key Mass Spectral Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
150[C₁₀H₁₄O]⁺Molecular Ion (M⁺) , confirms molecular weight.[4]
135[M - CH₃]⁺Loss of a methyl group.
108[M - C₃H₆]⁺Retro-Diels-Alder fragmentation.
93[C₇H₉]⁺Further fragmentation of the bicyclic system.
79[C₆H₇]⁺Common fragment in terpene analysis.

Fragmentation data based on typical EI-MS spectra for verbenone.[12][16]

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_data Data Output & Analysis Sample Diluted this compound Sample Injector GC Injector (250°C) Sample->Injector Column GC Column (Temperature Programmed Separation) Injector->Column MS_Source MS Ion Source (EI, 70 eV) Column->MS_Source Analyzer Mass Analyzer (Quadrupole) MS_Source->Analyzer Detector Detector Analyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpec Mass Spectrum (m/z vs. Abundance) Detector->MassSpec Confirmation Identity Confirmed (RT + MS Match) Chromatogram->Confirmation MassSpec->Confirmation FTIR_Workflow cluster_instr FTIR-ATR Spectrometer cluster_analysis Spectral Analysis IR_Source IR Source ATR_Crystal ATR Crystal (Sample Applied) IR_Source->ATR_Crystal Detector Detector ATR_Crystal->Detector Spectrum IR Spectrum (%T vs. Wavenumber) Detector->Spectrum Interpretation Peak Assignment Spectrum->Interpretation Result Functional Groups Confirmed Interpretation->Result

Caption: Workflow for functional group confirmation via ATR-FTIR spectroscopy.

The Definitive Assignment: Chiroptical Spectroscopy

The final and most crucial step in identifying this compound is confirming its absolute stereochemistry. Chiroptical techniques are designed specifically for this purpose. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectrum that is a direct signature of its 3D structure.

Expertise & Rationale

The CD spectrum of an enantiomer is the exact mirror image of its partner. Therefore, while (+)-verbenone and (-)-verbenone have identical NMR, MS, and IR spectra, their CD spectra will be equal in magnitude but opposite in sign. The interaction of the chiral molecule with polarized light results in what is known as the Cotton effect. For this compound, the key electronic transition is the n→π* transition of the α,β-unsaturated carbonyl chromophore. The sign of this Cotton effect is exquisitely sensitive to the stereochemistry of the molecule and provides definitive proof of the (1S,5S) configuration. This makes CD spectroscopy a powerful, non-destructive method for absolute configuration assignment and for determining enantiomeric purity. While chiral chromatography (GC or HPLC) can separate enantiomers for quantification, CD provides a direct spectroscopic confirmation of the bulk sample's stereochemical identity. [1][17]

Experimental Protocol: Circular Dichroism (CD) Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or hexane). The concentration must be carefully chosen to yield an absorbance of ~1.0 at the wavelength of maximum absorption.

  • Instrumentation: A calibrated CD spectropolarimeter.

  • Data Acquisition:

    • Place the sample solution in a quartz cuvette of known pathlength (e.g., 1 mm or 1 cm).

    • Scan across the UV region that encompasses the relevant electronic transitions, typically from 400 nm down to ~200 nm.

    • Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

  • Data Interpretation: The resulting spectrum is a plot of CD signal (typically in millidegrees, mdeg) versus wavelength. Identify the sign (positive or negative) and wavelength of the Cotton effect associated with the n→π* transition (~330-350 nm). A negative Cotton effect in this region is characteristic of this compound, confirming the (1S,5S) absolute configuration.

A Self-Validating Analytical Framework

The true power of this multi-technique approach lies in the convergence of orthogonal data. No single technique provides the complete picture, but together they form a self-validating system that leaves no room for ambiguity.

Synthesis_Diagram NMR NMR Spectroscopy Structure C-H Framework (Connectivity) NMR->Structure MS Mass Spectrometry Mass Molecular Weight (C10H14O) MS->Mass IR IR Spectroscopy FuncGroup Functional Groups (α,β-Unsaturated Ketone) IR->FuncGroup CD Circular Dichroism Stereo Absolute Configuration ((1S,5S)-Enantiomer) CD->Stereo FinalID Unambiguous Identification: This compound Structure->FinalID Mass->FinalID FuncGroup->FinalID Stereo->FinalID

Caption: The convergence of spectroscopic data for the unambiguous identification of this compound.

By systematically applying NMR for structural framework, MS for molecular weight, IR for functional group confirmation, and CD for stereochemical assignment, a complete and defensible analytical data package is generated. This framework ensures the identity, purity, and stereochemical integrity of this compound, meeting the rigorous standards of scientific research and industrial quality control.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92874, this compound. PubChem. [Link]
  • Mitzner, B. M., Theimer, E. T., & Freeman, S. K. (1965). The Infrared Spectra of Monoterpenes and Related Compounds. Applied Spectroscopy, 19(6), 169-185. [Link]
  • Manurung, M., et al. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. [Link]
  • Bounaas, K., et al. (2018). Essential oil counterfeit identification through middle infrared spectroscopy. Microchemical Journal, 139, 347-356. [Link]
  • Henderson, T. (2024). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations.
  • Agatonovic-Kustrin, S., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules, 25(20), 4785. [Link]
  • Dosoky, N. S., & Setzer, W. N. (2021). Authenticity of essential oils. International Journal of Molecular Sciences, 22(17), 9171. [Link]
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levoverbenone natural sources and extraction methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources and Extraction of Levoverbenone for Pharmaceutical and Research Applications

Authored by a Senior Application Scientist

Foreword: The Significance of this compound in Modern Drug Development

This compound, the levorotatory enantiomer of the bicyclic monoterpene verbenone, is a molecule of significant interest in the pharmaceutical and therapeutic sectors.[1][2] Its pharmacological profile, particularly as an expectorant, has positioned it as a valuable target for drug development.[1][2] The stereochemistry of this compound is critical to its biological activity, necessitating a deep understanding of its natural origins and the methods for its selective extraction and purification. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the natural sources of this compound and the methodologies for its efficient extraction. We will delve into the causality behind experimental choices, offering insights honed from field-proven applications.

Natural Abundance and Biosynthesis of this compound

This compound is found as a constituent of the essential oils of various aromatic plants. Understanding its distribution and biosynthetic pathway is fundamental to selecting appropriate raw materials for extraction.

Primary Botanical Sources

The primary known natural sources of this compound are species within the Artemisia genus. Specifically, it has been identified in:

  • Artemisia judaica [2]

  • Artemisia annua (Sweet Wormwood)[2][3][4]

While verbenone (often as a racemic or enantiomerically mixed form) is also found in other plants, such as Rosemary (Rosmarinus officinalis) and Lemon Verbena (Aloysia triphylla), the levorotatory isomer is most prominently associated with Artemisia.[5][6][7][8][9][10][11][12] The essential oil composition, and thus the this compound content, can vary significantly based on the plant's geographical origin, harvest time, and the specific chemotype.[13][14]

The Biosynthetic Pathway: From α-Pinene to Verbenone

The biosynthesis of verbenone in plants and associated microorganisms is a fascinating example of natural product chemistry. The precursor to verbenone is α-pinene , a common monoterpene. The pathway is generally understood as a two-step oxidative process:

  • Hydroxylation of α-pinene: The initial step is the hydroxylation of α-pinene to form verbenol. This can result in both cis- and trans-verbenol isomers. This transformation is often catalyzed by cytochrome P450 monooxygenases.[1]

  • Oxidation of verbenol: The verbenol isomers are then oxidized to verbenone.[1][15]

It is important to note that this biosynthesis is not always solely a plant-driven process. Symbiotic microorganisms residing on or within the plant can also play a crucial role in these oxidative transformations.[1]

Diagram: Biosynthesis of Verbenone

Verbenone Biosynthesis alpha_Pinene α-Pinene Verbenol cis/trans-Verbenol alpha_Pinene->Verbenol Hydroxylation (Cytochrome P450) Verbenone Verbenone Verbenol->Verbenone Oxidation

Caption: The oxidative pathway from α-pinene to verbenone.

Extraction Methodologies: A Comparative Analysis

The choice of extraction method is a critical determinant of the yield, purity, and enantiomeric integrity of the final this compound product. The two most prominent methods are Steam Distillation and Supercritical Fluid Extraction (SFE).

Steam Distillation: The Traditional Approach

Steam distillation is a widely used method for extracting essential oils from plant materials.[16][17][18] The process relies on the principle of co-distillation, where steam is passed through the plant matrix, causing the volatile compounds to vaporize at temperatures lower than their individual boiling points.[5][17]

Scientific Rationale:

The introduction of steam lowers the boiling point of the volatile components, allowing for their separation from non-volatile materials without thermal degradation. The immiscibility of essential oils with water facilitates their separation from the aqueous condensate.[17]

Experimental Protocol: Steam Distillation of Artemisia annua
  • Preparation of Plant Material: Freshly harvested aerial parts (leaves and small stems) of Artemisia annua are coarsely chopped to increase the surface area for efficient steam penetration.[19]

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is packed into the still.

  • Distillation: Steam is generated and passed through the plant material. The distillation time is a critical parameter; for A. annua, distillation times can range from 20 to 160 minutes, with longer times generally yielding more oil but potentially altering the chemical profile.[19][20]

  • Condensation and Separation: The steam and volatilized essential oil are passed through a condenser. The resulting liquid, a mixture of water and essential oil, is collected. Due to their different densities, the essential oil will typically form a layer on top of the water and can be physically separated.

Diagram: Steam Distillation Workflow

Steam Distillation Workflow Plant_Material Plant Material (e.g., Artemisia annua) Still Still Plant_Material->Still Steam_Generator Steam Generator Steam_Generator->Still Condenser Condenser Still->Condenser Vapor Separator Separator Condenser->Separator Condensate Essential_Oil Essential Oil (containing this compound) Separator->Essential_Oil Hydrosol Hydrosol (Aqueous Phase) Separator->Hydrosol

Caption: Generalized workflow for steam distillation of essential oils.

Supercritical Fluid Extraction (SFE): The Green and Selective Alternative

Supercritical fluid extraction (SFE), particularly with carbon dioxide (scCO₂), has emerged as a superior "green" technology for the extraction of natural products.[21][22] A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[23]

Scientific Rationale:

The solvating power of a supercritical fluid can be finely tuned by manipulating temperature and pressure.[23][24][25] For non-polar to moderately polar compounds like monoterpenes, scCO₂ is an excellent solvent.[23] The low critical temperature of CO₂ (31.1 °C) allows for extraction at near-ambient temperatures, preserving thermolabile compounds.[9] By adjusting the extraction parameters, it is possible to selectively extract certain classes of compounds.[25][26]

Experimental Protocol: SFE of this compound from Rosmarinus officinalis
  • Preparation of Plant Material: Dried and ground rosemary leaves are used to maximize the surface area for extraction.

  • SFE System Parameters:

    • Pressure: A critical parameter influencing solvent density and solvating power. For monoterpenes, pressures in the range of 100 to 300 bar are often optimal.[24][27]

    • Temperature: Typically maintained between 40 °C and 60 °C to ensure the supercritical state of CO₂ while minimizing thermal degradation.[25][28]

    • CO₂ Flow Rate: A continuous flow of scCO₂ is passed through the extraction vessel.

    • Co-solvent: For more polar compounds, a small percentage of a co-solvent like ethanol may be added to the scCO₂ to modify its polarity.

  • Extraction and Fractionation: The scCO₂ containing the dissolved compounds is passed into a separator where the pressure is reduced. This causes the CO₂ to return to its gaseous state, precipitating the extract. By using a series of separators at progressively lower pressures, it is possible to fractionate the extract based on the solubility of the components.[24]

Diagram: Supercritical Fluid Extraction (SFE) Workflow

SFE Workflow CO2_Source CO₂ Source Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extraction_Vessel Extraction Vessel (with Plant Material) Heater->Extraction_Vessel Supercritical CO₂ Separator Separator Extraction_Vessel->Separator CO₂ + Extract Extract Extract (containing this compound) Separator->Extract CO2_Recycle CO₂ Recycle Separator->CO2_Recycle CO2_Recycle->Pump

Caption: A simplified schematic of a supercritical fluid extraction system.

Comparative Analysis of Extraction Methods
FeatureSteam DistillationSupercritical Fluid Extraction (SFE)
Selectivity Lower; co-extracts a wide range of volatile compounds.High; tunable by adjusting pressure and temperature.[24][25]
Operating Temperature High (around 100 °C).Low (typically 40-60 °C).[25][28]
Solvent Water (steam).Supercritical CO₂ (often with a co-solvent).
Solvent Removal Simple physical separation.Automatic upon depressurization.
Yield Generally lower for certain compounds.Often higher, especially for less volatile components.[21][22][27]
Product Quality Risk of thermal degradation and hydrolysis of some compounds.Preserves thermolabile compounds, resulting in a higher quality extract.[21][22][29]
Cost Lower initial investment.Higher initial investment.[21]
Environmental Impact Can be energy-intensive.Considered a "green" technology due to the use of non-toxic, recyclable CO₂.[30]

Enantiomeric Analysis and Purification

Since the biological activity of verbenone is stereospecific, it is crucial to be able to separate and quantify the enantiomers.

Chiral Chromatography

The most effective method for the analytical and preparative separation of enantiomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[31][32][33]

Principle of Chiral Separation:

Enantiomers have identical physical properties in a non-chiral environment. However, when they interact with a chiral stationary phase (CSP) in a chromatography column, they form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.[34]

Analytical Protocol: Chiral GC-MS for Verbenone Enantiomers
  • Column Selection: A capillary GC column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is used.

  • Sample Preparation: The essential oil extract is diluted in an appropriate solvent (e.g., hexane).

  • GC-MS Parameters:

    • Injector Temperature: Set to ensure volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of all components in the essential oil.

    • Carrier Gas: Helium or hydrogen is used.

    • Mass Spectrometer: Used for the identification and quantification of the separated enantiomers based on their mass spectra and retention times.

Conclusion and Future Perspectives

The extraction of this compound from natural sources is a multi-faceted process that requires a deep understanding of botany, chemistry, and engineering. While steam distillation remains a viable and cost-effective method, supercritical fluid extraction offers significant advantages in terms of selectivity, yield, and product quality, making it particularly suitable for pharmaceutical applications where purity and the preservation of biological activity are paramount.

Future research should focus on the genetic engineering of plants to enhance the production of α-pinene and the specific enzymes responsible for its conversion to this compound.[35] Furthermore, the optimization of SFE protocols for specific plant matrices will continue to be an area of active investigation, aiming to further improve the efficiency and economic viability of producing this important therapeutic agent.

References

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An In-Depth Technical Guide to the Enantioselective Synthesis of Levoverbenone from Alpha-Pinene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, or (-)-verbenone, is a bicyclic monoterpene ketone of significant interest in the pharmaceutical and fine chemical industries. It serves as a valuable chiral building block for the synthesis of complex molecules, including the anticancer agent Taxol, and is also utilized as an insect pheromone.[1] The enantioselective synthesis of this compound from its readily available precursor, (-)-α-pinene, presents a persistent challenge in synthetic chemistry, demanding high stereochemical control to be viable. This guide provides a comprehensive technical overview of established and emerging methodologies for this transformation. We will dissect the mechanistic underpinnings of classical chemical oxidations, explore the efficiency and selectivity of modern catalytic systems, and delve into the sustainable and highly specific realm of biocatalytic transformations. Each section is designed to provide researchers, scientists, and drug development professionals with not only procedural details but also the critical rationale behind experimental design, ensuring a deep, actionable understanding of the synthetic landscape.

Introduction: The Strategic Importance of this compound

The value of this compound is intrinsically linked to its stereochemistry. As a chiral starting material, its enantiomeric purity is paramount for its application in the enantiospecific synthesis of natural products and chiral ligands.[2] While commercially available, verbenone often suffers from low enantiomeric purity, necessitating reliable synthetic routes to access optically pure material.[2] The primary precursor, α-pinene, is a renewable feedstock derived from turpentine, making its conversion into high-value products like verbenone a key objective in green and sustainable chemistry.[3][4][5]

The core synthetic challenge lies in the selective oxidation of the allylic position of α-pinene without affecting the double bond or the neighboring stereogenic centers.[2][6] Oxidative transformations can follow two competitive pathways: epoxidation of the double bond or the desired allylic oxidation to produce a mixture of verbenol and verbenone.[3][6] This guide will explore methodologies designed to favor the latter pathway with high enantioselectivity.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound from (-)-α-pinene can be broadly categorized into three main approaches: classical chemical oxidation, transition metal-catalyzed oxidation, and biocatalysis. Each approach offers a distinct balance of yield, selectivity, cost, and environmental impact.

G cluster_main Synthetic Pathways to this compound cluster_chem Classical Chemical Oxidation cluster_cat Catalytic Oxidation cluster_bio Biocatalysis Pinene (-)-α-Pinene Chem_Ox Lead Tetraacetate / Sodium Dichromate Pinene->Chem_Ox Stoichiometric Reagents Cat_Ox Ti, Cu, Co-based Catalysts (e.g., CuAPO-5, Ti-SBA-15) Pinene->Cat_Ox Catalytic Oxidants (O₂, TBHP) Bio_Ox Enzymes / Whole Cells (e.g., Peroxidase, P. brachyceras) Pinene->Bio_Ox Green Conditions Verbenone (-)-Verbenone (this compound) Chem_Ox->Verbenone Cat_Ox->Verbenone Bio_Ox->Verbenone G A (-)-α-Pinene B Acetate Intermediate (Mixture) A->B 1. Pb(OAc)₄ Benzene, 65°C C Alcohol Mixture (trans-Verbenol, etc.) B->C 2. KOH / aq. MeOH Hydrolysis D (-)-Verbenone C->D 3. Na₂Cr₂O₇ / H₂SO₄ Ether, 0°C to RT

Caption: Workflow for the two-step chemical synthesis of verbenone. [1]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for producing high-purity verbenone. [1][2] Step 1: Acetoxylation of (-)-α-Pinene

  • Setup: In a 1000-mL flask equipped with a mechanical stirrer, condenser, and thermometer, charge (-)-α-Pinene (0.183 mol) and 350 mL of dry benzene. [2]2. Reagent Addition: Heat the solution to 65°C. Over a 20-minute period, carefully add lead tetraacetate (0.175 mol). The mixture will turn bright yellow.

    • Causality: The temperature is raised to initiate the reaction, but the slow addition of the oxidant controls the exothermic process.

  • Reaction: Maintain the temperature at 65°C and stir for 1 hour. The color will transition to tan, indicating consumption of the lead tetraacetate. [1]4. Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts. Wash the Celite pad with benzene. [1]5. Extraction: Add 300 mL of water to the filtrate, which will precipitate brown-black lead oxide. Swirl vigorously and filter again through Celite. Separate the layers of the filtrate and extract the aqueous phase with ether. [1]6. Isolation: Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of acetates. [1] Step 2: Hydrolysis and Oxidation to (-)-Verbenone

  • Hydrolysis: Without further purification, dissolve the acetate mixture in 150 mL of 10% potassium hydroxide in aqueous methanol. Stir at room temperature for 24 hours. [1][2] * Causality: Saponification of the acetate esters yields the corresponding alcohols, primarily trans-verbenol.

  • Extraction: Dilute the now-brown mixture with water and extract exhaustively with ether. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the crude alcohol mixture.

  • Oxidation: Dissolve the alcohol mixture in 300 mL of ether and cool to 0°C in an ice bath. [2]4. Oxidant Addition: Prepare a solution of sodium dichromate dihydrate (0.092 mol) and concentrated sulfuric acid (10.2 mL) in 100 mL of water. Add this dichromate solution to the alcohol mixture over 30 minutes, maintaining the temperature at 0°C. [2] * Causality: The low temperature is critical to control the highly exothermic oxidation and prevent over-oxidation or side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir overnight. [1]6. Final Workup: Dilute with water, separate the layers, and extract the aqueous phase with ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over magnesium sulfate, concentrate, and purify by vacuum distillation or chromatography to yield pure (-)-verbenone. [1][2]

Catalytic Oxidation: Towards Greener Alternatives

While effective, the classical method utilizes stoichiometric amounts of toxic heavy metals. Modern approaches focus on catalytic systems that are more environmentally benign and atom-economical. [4][7]These methods often employ heterogeneous catalysts, simplifying product purification and enabling catalyst recycling. [4]

Key Catalytic Systems

A variety of transition metal-based catalysts have been investigated for the allylic oxidation of α-pinene.

  • Titanium-Silicate Catalysts (e.g., TS-1, Ti-SBA-15): These materials are effective for α-pinene oxidation using oxidants like hydrogen peroxide or molecular oxygen. [8][9]The reaction typically yields a product mixture including verbenone, verbenol, and α-pinene oxide. [8][10]The selectivity can be tuned by modifying reaction parameters such as temperature, reaction time, and catalyst loading. [8][9]For instance, studies with TS-1 have shown that longer reaction times can increase the selectivity towards verbenone, likely due to the subsequent oxidation of the initially formed verbenol. [8]* Copper-Based Catalysts (e.g., CuAPO-5): Copper-containing molecular sieves have demonstrated high activity for α-pinene oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. [3]One study using a CuAPO-5 catalyst achieved 96.8% conversion of α-pinene with 46.4% selectivity to verbenone, notably without forming the epoxidation byproduct. [3]This suggests the catalyst preferentially activates the allylic C-H bond over the double bond.

  • Cobalt-Doped Mesoporous Sieves (e.g., Co-MCM-41): These catalysts can utilize molecular oxygen as the ultimate oxidant, representing a very green approach. High conversion rates (up to 97%) and good combined selectivity for verbenol and verbenone (up to 65%) have been reported. [11]

Data Summary: Catalytic Methods
Catalyst SystemOxidantSolventTemp (°C)Time (h)α-Pinene Conv. (%)Verbenone Select. (%)Reference
TS-1 (5.42 wt% Ti)O₂None8563412[8][10]
Ti-SBA-15O₂None12033312[9]
CuAPO-5(0.06)TBHPTCM851296.846.4[3]
Co-MCM-41O₂None75-806-997.2~65 (total)[11]

Biocatalysis and Biotransformation: The Enantioselective Advantage

Biocatalytic methods offer unparalleled selectivity and operate under mild, environmentally friendly conditions, aligning perfectly with the principles of green chemistry. [4][12]Both isolated enzymes and whole-cell systems have been successfully employed for the synthesis of this compound.

Whole-Cell Biotransformations

Several microorganisms and plant cell cultures can perform the stereoselective oxidation of α-pinene. A key advantage is that the stereochemical integrity of the substrate is often maintained in the product. [13][14]

  • Penicillium brachyceras: This fungus has shown remarkable substrate specificity for (-)-α-pinene, oxidizing it to (-)-verbenone with a high conversion rate of up to 81%. [13][15]This makes it a particularly attractive system for producing the desired this compound enantiomer.

  • Picea abies (Norway Spruce): Both free and immobilized cells of Picea abies can transform α-pinene. The primary product is trans-verbenol, which is then slowly oxidized further to verbenone. [16][17][18]The enantiomeric purity of the product closely mirrors that of the starting α-pinene. [16][17]

Enzymatic Cascade Systems

For more controlled and potentially faster reactions, isolated enzyme systems can be designed. A highly effective approach is a bienzymatic cascade that mimics the two-step oxidation process. [6][15]

G cluster_cascade Biocatalytic Cascade for (+)-Verbenone Synthesis Pinene (+)-α-Pinene Verbenol Verbenol (Principal Product) Pinene->Verbenol Allylic Oxidation Verbenone (+)-Verbenone Verbenol->Verbenone Alcohol Oxidation H2O2 H₂O₂ Peroxidase 2-1B Peroxidase H2O2->Peroxidase O2 O₂ (dissolved) Laccase M120 Laccase O2->Laccase Peroxidase->Verbenol Laccase->Verbenone

Caption: A bienzymatic cascade using peroxidase and laccase. [6][15] This system utilizes a versatile peroxidase for the initial, rate-limiting allylic oxidation of α-pinene to verbenol, using H₂O₂ as the oxidant. [6][15]A second enzyme, a laccase, then catalyzes the oxidation of verbenol to verbenone. [6][15]The laccase's role is crucial; by consuming the verbenol intermediate, it shifts the overall reaction equilibrium, leading to greater substrate conversion and higher final product yield. [15]This cooperative mechanism has achieved 80% α-pinene conversion with a 70% yield of verbenol in just 5 hours. [6]

Conclusion and Future Outlook

The enantioselective synthesis of this compound from (-)-α-pinene remains a field of active development. While classical chemical oxidation provides a robust and high-yielding pathway to optically pure material, its reliance on stoichiometric toxic reagents is a significant drawback. Modern catalytic methods, particularly those using heterogeneous catalysts and green oxidants like O₂, offer a more sustainable alternative, though selectivity can sometimes be a challenge.

The future of this compound synthesis undoubtedly lies in biocatalysis. The exceptional selectivity of whole-cell systems like P. brachyceras and the efficiency of engineered enzymatic cascades provide a clear path toward truly green, sustainable, and highly enantioselective production. For researchers and drug development professionals, focusing on the optimization of these biocatalytic routes—through metabolic engineering, enzyme evolution, and process intensification—will be key to unlocking the full potential of this valuable chiral synthon.

References

  • Biotransformation of (+)-alpha-pinene to (+)-verbenone carried out by...
  • Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene - ProQuest. (URL: [Link])
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levoverbenone biosynthesis pathway in Pinus species

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Levoverbenone Biosynthesis Pathway in Pinus Species

Executive Summary

This compound is a bicyclic monoterpenoid of significant ecological and emerging pharmacological interest. Primarily known as an anti-aggregation pheromone for several species of bark beetles, it plays a crucial role in the chemical defense mechanisms of Pinus species.[1][2][3] Its unique chemical structure also makes it a target for drug development and a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in pines, designed for researchers, biochemists, and drug development professionals. We will dissect the pathway from its origins in primary metabolism, through the stereospecific formation of key intermediates, to the final enzymatic tailoring steps. This guide emphasizes the causality behind experimental methodologies, offers detailed protocols for pathway analysis, and presents visual workflows to facilitate a deeper understanding and further investigation into engineering this valuable natural product.

Introduction: The Significance of this compound

A Key Semiochemical in Forest Ecology

The oleoresin of pine trees is a complex mixture of terpenoids that serves as a primary defense against herbivores and pathogens.[4][5][6] Within this chemical arsenal, monoterpenes are particularly important as volatile signaling molecules. This compound, derived from the precursor (-)-α-pinene, is a critical component of this defense system. When bark beetles (Dendroctonus spp.) attack a pine tree, the host's monoterpenes are released. The beetles can metabolize the tree's (-)-α-pinene into verbenol isomers, which act as aggregation pheromones. However, as the beetle population in a single host tree reaches a critical density, (-)-verbenone is produced, acting as an anti-aggregation pheromone that signals new arrivals to seek other hosts, thereby preventing overcrowding and resource depletion.[1][2][7] Understanding its biosynthesis is therefore paramount for developing novel, environmentally benign pest management strategies.

The Pinus Genus: A Reservoir of Biocatalytic Diversity

The genus Pinus encompasses a vast array of species, each with a unique profile of oleoresin constituents.[4][5] This chemical diversity is the result of a sophisticated and evolutionarily refined enzymatic toolkit. The core of this system is a family of enzymes known as terpene synthases (TPS), which convert simple acyclic precursors into a myriad of cyclic and acyclic structures.[8] Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYPs) and dehydrogenases further expand this chemical diversity.[9][10] This guide focuses on the specific enzymatic cascade within this system that leads to the production of this compound.

The Core Biosynthetic Pathway: From Precursors to the Pinane Skeleton

The journey to this compound begins with the universal five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Precursor Supply: The Plastidial MEP Pathway

In conifers, the biosynthesis of monoterpenes is predominantly fueled by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plastids.[11][12] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate from primary metabolism to generate both IPP and DMAPP. The localization of this pathway within the plastids is a critical factor for metabolic engineering, as any introduced enzymes must be targeted to this subcellular compartment to access the precursor pool.

Geranyl Diphosphate (GPP) Synthesis: The Gateway to Monoterpenes

The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[13] This reaction is catalyzed by geranyl diphosphate synthase (GPPS), a short-chain prenyltransferase.[11][14][15] GPP is the universal precursor for all monoterpenes and represents a key metabolic branch point.[16][17]

Stereoselective Cyclization to (-)-α-Pinene

The formation of the characteristic bicyclic pinane skeleton is a remarkable enzymatic feat catalyzed by monoterpene synthases. To produce this compound, the pathway proceeds through the specific enantiomer (-)-α-pinene. This requires a (-)-α-pinene synthase.

The reaction begins with the ionization of GPP, forming a geranyl cation. This highly reactive intermediate is then guided through a precise cascade of cyclizations and rearrangements within the enzyme's active site, culminating in the deprotonation to yield (-)-α-pinene.[18] Pinus species often possess multiple pinene synthase genes, including those that produce the opposite enantiomer, (+)-α-pinene.[6][19] The stereochemical fidelity of these enzymes is a critical determinant of the final products and their ecological function.[6]

Levoverbenone_Pathway_Part1 cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_Intermediates ... (7 steps) Pyruvate->MEP_Intermediates IPP_DMAPP IPP + DMAPP MEP_Intermediates->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP  Geranyl Diphosphate  Synthase (GPPS) Pinene (-)-α-Pinene GPP->Pinene  (-)-α-Pinene  Synthase

Caption: The initial stages of this compound biosynthesis, from the MEP pathway to (-)-α-pinene.

Functionalization Cascade: The Oxidation of (-)-α-Pinene

The conversion of the hydrocarbon (-)-α-pinene into the ketone this compound involves a two-step oxidation process. These tailoring reactions are crucial for creating the functional properties of the final molecule.

Allylic Hydroxylation to (-)-cis-Verbenol

The first oxidative step is the allylic hydroxylation of (-)-α-pinene to form (-)-cis-verbenol. This reaction is typically catalyzed by a Cytochrome P450 monooxygenase (CYP).[10][20] While the specific CYP responsible for this conversion in Pinus is not definitively characterized, functional studies in related systems provide a strong model. For instance, the mountain pine beetle possesses a P450, CYP6DE1, which it uses to convert host-derived α-pinene into trans-verbenol as part of its pheromone production.[21] Plant P450s, particularly from the CYP71 clan, are well-known for their roles in oxidizing terpene skeletons, making them the primary candidates for this catalytic step in pines.[9][22]

Dehydrogenation to this compound

The final step is the oxidation of the hydroxyl group of (-)-cis-verbenol to the ketone of this compound. This conversion is catalyzed by a dehydrogenase, likely a short-chain dehydrogenase/reductase (SDR). While some literature suggests this conversion can occur via autooxidation, enzymatic control is expected in vivo to ensure metabolic efficiency and specificity.[23] The identification and characterization of the specific verbenol dehydrogenase in Pinus represents a key area for future research.

Levoverbenone_Pathway_Full GPP Geranyl Diphosphate (GPP) Pinene (-)-α-Pinene GPP->Pinene  (-)-α-Pinene  Synthase Verbenol (-)-cis-Verbenol Pinene->Verbenol  Cytochrome P450  Monooxygenase (CYP) Verbenone (-)-Verbenone (this compound) Verbenol->Verbenone  Verbenol  Dehydrogenase

Caption: The complete biosynthetic pathway from GPP to this compound.

Methodologies for Pathway Elucidation and Engineering

Investigating and manipulating the this compound pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Experimental Protocol: Gene Discovery and Functional Characterization

The causality for this workflow is to move from a putative gene sequence to a confirmed biochemical function. Each step is designed to isolate the enzyme from its complex native environment to unambiguously determine its catalytic activity.

Objective: To identify and functionally characterize a candidate (-)-α-pinene synthase from Pinus taeda.

Methodology:

  • Tissue Selection & RNA Isolation:

    • Collect young needle or xylem tissue from P. taeda, as these are sites of active oleoresin synthesis.[19] Immediately freeze in liquid nitrogen to preserve RNA integrity.

    • Isolate total RNA using a commercially available kit with modifications for high-polyphenol plant tissues (e.g., addition of PVPP to the lysis buffer). Assess RNA quality and quantity via spectrophotometry and gel electrophoresis.

  • cDNA Synthesis and Gene Amplification:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase with an oligo(dT) primer.

    • Design gene-specific primers based on homologous pinene synthase sequences from public databases (e.g., NCBI). Amplify the full-length coding sequence using a high-fidelity DNA polymerase.

  • Cloning and Heterologous Expression:

    • Clone the PCR product into a bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

    • Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow a 1 L culture to an OD600 of 0.6-0.8 at 37°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

  • Protein Purification and Enzyme Assay:

    • Harvest cells by centrifugation and lyse by sonication.

    • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

    • Set up a 500 µL enzyme assay in a glass vial containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT), 10 mM MgCl₂, 5 µg of purified enzyme, and 50 µM of GPP substrate.

    • Overlay the aqueous phase with 500 µL of n-hexane to trap volatile products. Incubate at 30°C for 1-2 hours.

  • Product Identification by GC-MS:

    • Vortex the vial to extract the products into the hexane layer.

    • Analyze 1 µL of the hexane extract by gas chromatography-mass spectrometry (GC-MS).

    • Compare the retention time and mass spectrum of the enzymatic product to an authentic (-)-α-pinene standard to confirm enzyme function and stereochemistry (using a chiral GC column).

Workflow_Gene_Characterization Tissue 1. Pine Tissue Collection (e.g., Xylem) RNA 2. Total RNA Isolation Tissue->RNA cDNA 3. cDNA Synthesis RNA->cDNA PCR 4. PCR Amplification of Target Gene cDNA->PCR Clone 5. Cloning into Expression Vector PCR->Clone Express 6. Heterologous Expression in E. coli Clone->Express Purify 7. Protein Purification (e.g., IMAC) Express->Purify Assay 8. In Vitro Enzyme Assay with GPP Purify->Assay GCMS 9. Product Analysis by GC-MS Assay->GCMS

Caption: Experimental workflow for gene identification and functional characterization.
Metabolic Engineering Strategies

Enhancing the production of this compound in a native or heterologous system is a key goal for drug development and specialty chemical production.[12][24] Strategies often focus on overcoming metabolic bottlenecks and directing flux towards the desired product.[25][26]

  • Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes like GPPS, (-)-α-pinene synthase, or the specific CYP can boost pathway throughput.

  • Suppression of Competing Pathways: Using RNAi or CRISPR to downregulate enzymes that divert GPP towards other monoterpenes can increase the precursor pool available for (-)-α-pinene synthesis.

  • Enzyme Fusion and Substrate Channeling: Creating fusion proteins of sequential enzymes (e.g., GPPS and (-)-α-pinene synthase) can increase efficiency by channeling the substrate directly from one active site to the next, which is particularly useful for volatile or reactive intermediates.[27]

Quantitative Data Summary

While detailed kinetic parameters for every enzyme in the pathway across all Pinus species are not exhaustively documented, the relative abundance of key monoterpenes provides insight into the metabolic flux. The data below is representative and highlights the natural variation in these defensive compounds.

Compound Pinus nigra (Needle Tissue) [8]Pinus taeda (Xylem Oleoresin) [19]Pinus elliottii (High-Yielding Oleoresin) [28]
α-Pinene ~35%Major Component~65%
β-Pinene ~10%Major Component~20%
β-Phellandrene ~30%Not ReportedNot Reported
Limonene ~5%Minor ComponentNot Reported
Myrcene ~2%Minor Component~2%

Note: Values are approximate percentages of the total monoterpene fraction and can vary significantly based on genetics, environment, and tissue type.

Conclusion and Future Directions

The biosynthetic pathway to this compound in Pinus species is a highly specific enzymatic cascade that transforms products of primary metabolism into a potent ecological signaling molecule. The core pathway from the MEP-derived precursors through GPP to (-)-α-pinene is well-established. However, significant research opportunities remain, particularly in the definitive identification and characterization of the specific cytochrome P450 monooxygenases and dehydrogenases responsible for the final oxidative tailoring steps in pines. Elucidating these missing links will not only complete our understanding of this fascinating pathway but also provide the final tools needed for the rational metabolic engineering of this compound for agricultural, pharmaceutical, and industrial applications.

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An In-Depth Technical Guide to the Mechanism of Action of Levoverbenone as a Bark Beetle Anti-Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant drivers of forest ecosystem dynamics, capable of causing widespread tree mortality during outbreaks. Their success hinges on a sophisticated chemical communication system that allows for coordinated mass attacks on host trees, overwhelming their defenses. This aggregation is mediated by a suite of pheromones. However, to prevent deleterious over-colonization and resource competition, these beetles have also evolved a counter-regulatory system employing anti-aggregation pheromones. Levoverbenone, the (-)-enantiomer of verbenone, is a key anti-aggregation pheromone for numerous economically important species, including the mountain pine beetle (Dendroctonus ponderosae) and the European spruce bark beetle (Ips typographus).[1][2] This guide provides a detailed examination of the mechanism of action of this compound, from molecular reception at the antenna to the ultimate behavioral response of repulsion. We will explore the olfactory receptors, signal transduction pathways, and neurophysiological processing involved, and detail the state-of-the-art methodologies used to elucidate this critical ecological interaction.

Ecological Context: The Need for a "Stop Signal"

Bark beetle colonization is a finely tuned process. Pioneer beetles release aggregation pheromones, often in synergy with host tree volatiles, to attract conspecifics.[3] This coordinated arrival is essential to overcome the formidable resin-based defenses of a healthy conifer. As the tree becomes saturated with beetles and the phloem resource is claimed, the chemical conversation must shift. Continued aggregation would lead to intense intraspecific competition for food and breeding sites, jeopardizing the reproductive success of the colonizing population.

This compound serves as this crucial "stop signal."[1][4] It is produced in later stages of colonization, often through the oxidation of host monoterpenes (like α-pinene) by the beetles themselves or their associated microorganisms.[5][6] Its presence signals to incoming beetles that the host is fully occupied and no longer a suitable resource, effectively redirecting them to other potential hosts and spacing out the overall population attack.[4] Understanding how this single molecule can override a powerful aggregation signal is a central goal of chemical ecology and pest management research.

Molecular Recognition: The Olfactory Periphery

The perception of this compound begins at the insect's primary olfactory organs, the antennae. The antennae are covered in specialized hair-like structures called sensilla, which house the dendrites of Olfactory Sensory Neurons (OSNs).[7][8] These OSNs are the cellular units of smell, converting chemical signals into electrical impulses.

Olfactory Receptors (ORs)

The specificity of odor detection lies with the Olfactory Receptors (ORs), a diverse family of proteins expressed on the dendritic membrane of OSNs.[9] In insects, ORs function as heteromeric complexes, typically consisting of a variable, odorant-binding OR (OrX) and a highly conserved co-receptor known as Orco.[10][11] This OrX/Orco complex forms a ligand-gated ion channel.[12][13]

While the specific ORs that bind this compound in key bark beetle species are an active area of research, studies on related compounds in species like Ips typographus have begun to identify receptors for various pheromone components.[11][14] It is established that specific OSNs are tuned to detect verbenone. Electrophysiological studies, such as Single-Sensillum Recording (SSR), have identified distinct classes of OSNs that fire action potentials specifically in response to verbenone, demonstrating the presence of dedicated neural pathways for its detection.[15][16][17]

Signal Transduction Cascade

The binding of a this compound molecule to its specific OrX subunit is believed to induce a conformational change in the OrX/Orco receptor complex. This change directly gates the ion channel, allowing an influx of cations (such as Na⁺ and Ca²⁺) into the OSN.[9][12] This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential. If this depolarization reaches a sufficient threshold, it triggers the firing of action potentials, which are the electrical signals propagated to the brain.

While this ionotropic mechanism is considered the primary and fastest mode of olfactory signaling in insects, there is also evidence for the involvement of slower, G-protein-coupled (metabotropic) pathways that can modulate the signal, for instance by generating second messengers like cAMP or IP3.[9][18] These parallel pathways may be involved in processes like signal amplification and adaptation to prolonged stimuli.

Diagram: Olfactory Signal Transduction of this compound

The following diagram illustrates the proposed ionotropic signaling cascade initiated by this compound binding at the dendritic membrane of an Olfactory Sensory Neuron.

G This compound Signal Transduction Pathway cluster_sensillum Sensillum Lymph cluster_membrane OSN Dendritic Membrane cluster_neuron OSN Cytoplasm Levo This compound OR_complex OrX (Verbenone-specific) Orco (Co-receptor) Levo->OR_complex:orx 1. Binding IonChannel Ion Channel (Closed) Depolarization Membrane Depolarization OR_complex:s->Depolarization:n 2. Channel Gating (Cation Influx) AP Action Potential (Signal to Brain) Depolarization->AP 3. Threshold Reached

Caption: this compound binds to a specific OrX/Orco receptor complex, opening an ion channel and causing depolarization, which leads to an action potential.

Neurophysiological Processing and Behavioral Output

The action potentials generated by this compound-sensitive OSNs travel along the axon to the primary olfactory processing center of the insect brain, the antennal lobe. Here, axons from OSNs expressing the same OR converge onto distinct spherical structures called glomeruli. The spatial pattern of activated glomeruli forms a "scent map" that represents the detected odor.

The neural code for this compound is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory information and contextual cues (e.g., the presence of aggregation pheromones). This integration ultimately leads to a behavioral decision. In the case of this compound, the output is inhibitory, suppressing the attraction behavior that would otherwise be triggered by aggregation pheromones.[3][19] Field studies have repeatedly demonstrated that co-locating verbenone with attractant pheromone baits significantly reduces trap catches of species like Dendroctonus ponderosae.[19][20]

Table 1: Effect of Verbenone on Bark Beetle Trap Catches
SpeciesAttractant BaitVerbenone Treatment% Reduction in CatchReference
Dendroctonus ponderosaeexo-brevicominHigh Release RateSignificant[19]
Ips typographusAggregation PheromoneVerbenone + NHV*>95%[3][21]
Ips piniIpsdienolIncreasing DoseGradual[20]
Dendroctonus frontalisFrontalinVerbenoneSignificant[2]

*NHV: Non-Host Volatiles

Methodologies for Elucidating the Mechanism of Action

A multi-tiered experimental approach is required to fully characterize an anti-aggregation pheromone. The workflow progresses from broad physiological screening to specific neuronal and behavioral analyses.

Diagram: Experimental Workflow

The following flowchart outlines the logical progression of experiments used to characterize an anti-aggregation pheromone like this compound.

G obs Field Observation (e.g., Attack Ceases on Saturated Trees) gcms Chemical Analysis (GC-MS of Bark/Air Volatiles) obs->gcms Hypothesis candidate Identify Candidate (this compound) gcms->candidate Identification eag Electroantennography (EAG) (Gross Antennal Response) candidate->eag Physiological Screen ssr Single-Sensillum Recording (SSR) (Specific OSN Response) eag->ssr Refine & Quantify behavior Behavioral Assays (Wind Tunnel / Field Trapping) ssr->behavior Link to Behavior confirm Mechanism Confirmed (Anti-aggregation Effect) behavior->confirm Validate in situ

Caption: A logical workflow for identifying and confirming the function of an anti-aggregation pheromone, from observation to behavioral validation.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an entire antenna to an odor stimulus.[22][23] It provides a rapid and effective way to screen compounds for olfactory activity. A significant EAG response to this compound indicates that a population of receptors on the antenna is tuned to this compound.[24]

Protocol: Electroantennography (EAG)

  • Preparation: An adult beetle is immobilized, and an antenna is either left on the head or carefully excised.

  • Electrodes: A recording electrode (a glass capillary filled with saline solution) is placed in contact with the distal tip of the antenna. A reference electrode is inserted into the beetle's head or the base of the excised antenna.[25]

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of this compound is injected into this stream for a defined period (e.g., 0.5 seconds).

  • Recording: The change in potential (depolarization) between the electrodes is amplified and recorded. The amplitude of this negative voltage deflection is the EAG response.

  • Controls: A solvent-only puff is used as a negative control. A known attractant can be used as a positive control to ensure the preparation is viable.

Single-Sensillum Recording (SSR)

To pinpoint the specific neurons that detect this compound, SSR is employed. This powerful technique measures the action potential firing rate of the one to four OSNs housed within a single sensillum.[8][15] It allows researchers to determine the specificity, sensitivity, and response dynamics of individual neurons.[7]

Protocol: Single-Sensillum Recording (SSR)

  • Preparation: The beetle is firmly mounted in a holder (e.g., a pipette tip) to prevent movement. The antenna is stabilized with wax or fine pins under a high-magnification microscope.[7][15]

  • Electrodes: A sharpened tungsten or glass reference electrode is inserted into a compound eye. A second, very fine tungsten recording electrode is carefully maneuvered to pierce the cuticle at the base of a target sensillum, making contact with the sensillum lymph.[26][27]

  • Stimulus Delivery: As with EAG, a controlled puff of this compound is delivered to the antenna.

  • Recording & Analysis: The extracellular action potentials ("spikes") are amplified, filtered, and recorded. Spike sorting software is used to distinguish the firing of different neurons within the same sensillum based on spike amplitude and shape. The response is quantified as the change in spike frequency from the baseline firing rate.[8]

Behavioral Assays

The final and most critical step is to link the neurophysiological detection of this compound to a quantifiable behavioral change.

Protocol: Field Trapping Assay

  • Trap Setup: Funnel traps are deployed in a suitable forest habitat. Traps are arranged in blocks or a randomized design to account for spatial variability.

  • Baiting:

    • Control: Unbaited trap.

    • Attractant: Trap baited with a standard aggregation pheromone lure for the target species.

    • Treatment: Trap baited with both the aggregation pheromone lure and a this compound lure releasing at a known rate.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target beetles is counted.

  • Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean catch between the attractant-only and the combination treatment. A significant reduction in the treatment group confirms the anti-aggregation effect of this compound.[19][20]

Conclusion and Future Directions

The mechanism of action for this compound is a classic example of negative feedback in chemical communication, essential for optimizing population-level resource exploitation. The process begins with specific molecular recognition by a dedicated class of olfactory receptors, leading to an ionotropic signal transduction cascade and the generation of action potentials. This neural signal is then processed in the brain to inhibit attraction to aggregation signals, resulting in a clear anti-aggregation behavior.

While the overall pathway is well-understood, significant research questions remain. Identifying the specific OrX genes that code for this compound receptors in major pest species is a key priority. Elucidating the precise glomerular targets in the antennal lobe and tracing the inhibitory circuits in higher brain centers will provide a more complete picture of the neural basis for this critical behavior. A deeper understanding of these mechanisms will not only advance our knowledge of insect neuroethology but also enhance the development of semiochemical-based tools for the sustainable management of bark beetle populations.

References

A consolidated list of all sources cited within this technical guide.

  • Single sensillum recording - Wikipedia. (n.d.).
  • Stengl, M. (2025). Orco regulates the circadian activity of pheromone-sensitive olfactory receptor neurons in hawkmoths. eLife.
  • Wang, G., et al. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments.
  • Sato, K., & Touhara, K. (2009). Insect olfaction: receptors, signal transduction, and behavior. Results and Problems in Cell Differentiation.
  • Wicher, D. (2015). Olfactory signal transduction in insects. ResearchGate.
  • Sato, K., & Touhara, K. (2009). Insect Olfaction: Receptors, Signal Transduction, and Behavior. ResearchGate.
  • Zhang, T., et al. (2020). Characterizing the Role of Orco Gene in Detecting Aggregation Pheromone and Food Resources in Protaetia brevitarsis Leiws (Coleoptera: Scarabaeidae). Insects.
  • Ghaninia, M., et al. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments.
  • Sahyouni, R. (n.d.). Pheromones. Khan Academy.
  • Chen, X., et al. (2022). Disruption of the odorant receptor co-receptor (Orco) reveals its critical role in multiple olfactory behaviors of a cosmopolitan pest. CSU Research Output.
  • Stengl, M. (2010). Pheromone Transduction in Moths. Frontiers in Cellular Neuroscience.
  • Andersson, M. N. (2012). Olfaction in the Spruce Bark Beetle, Ips typographus. SLU Library.
  • Stengl, M. (2025). Orco regulates the circadian activity of pheromone-sensitive olfactory receptor neurons in hawkmoths. bioRxiv.
  • Zhang, T., et al. (2022). Mutagenesis of the odorant receptor co-receptor (Orco) reveals severe olfactory defects in the crop pest moth Helicoverpa armigera. BMC Biology.
  • Borden, J. H., et al. (1992). The response of mountain pine beetle (Dendroctonus ponderosae) to lodgepole pine trees baited with verbenone and exo-brevicomin. Journal of Chemical Ecology.
  • Andersson, M. N. (2012). Olfaction in the Spruce Bark Beetle, Ips typographus. ResearchGate.
  • Jiang, N., et al. (2021). Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker). Frontiers in Physiology.
  • Olsson, S. B., & Kikas, A. (2011). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate.
  • Lindgren, B. S., & Miller, D. R. (2002). Effect of Verbenone on Five Species of Bark Beetles (Coleoptera: Scolytidae) in Lodgepole Pine Forests. ResearchGate.
  • Andersson, M. N., et al. (2012). The European spruce bark beetle, Ips typographus. ResearchGate.
  • Andersson, M. N. (2012). Olfaction in the spruce bark beetle, Ips typographus. SLUpub.
  • Borden, J. H., et al. (1992). The response of mountain pine beetle (Dendroctonus ponderosae) to lodgepole pine trees baited with verbenone and exo-brevicomin. Open Science and Data Platform.
  • Yuvaraj, J. K., et al. (2022). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular Biology and Evolution.
  • Mason, P. G., & Gillespie, D. R. (Eds.). (2024). Dendroctonus ponderosae (Hopkins), Mountain Pine Beetle. CABI Digital Library.
  • Sabbatini Peverieri, G., et al. (2024). Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps. Insects.
  • Hofstetter, R. W., & Raffa, K. F. (2009). Behavioral mechanisms involved in reducing competition in bark beetles. ResearchGate.
  • Bakke, A. (1985). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service General Technical Report.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Park, K. C., et al. (2016). Typical electroantennography (EAG) connection and measurement. ResearchGate.
  • Ross, D. W., et al. (2005). Evaluation of the antiaggregation pheromone, 3-methylcyclohex-2-en-1-one (MCH), to protect live spruce from spruce beetle (Coleoptera: Scolytidae) infestation in southern Utah. Western Journal of Applied Forestry.
  • Kandasamy, D., et al. (2024). Verbenone—the universal bark beetle repellent? Its origin, effects, and ecological roles. Journal of Pest Science.
  • Whitehead, A. T., et al. (1995). Electroantennograms by mountain pine beetles, Dendroctonus ponderosae Hopkins, exposed to selected chiral semiochemicals. Journal of Chemical Ecology.
  • Morrison, A., et al. (2024). An enhanced lure for eastern populations of the North American spruce beetle, Dendroctonus rufipennis Kirby (Coleoptera: Curculionidae). The Canadian Entomologist.
  • University of Göttingen. (n.d.). Electroantennography (EAG).
  • Yuvaraj, J. K., et al. (2021). Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types. BMC Biology.
  • Dickens, J. C., & Payne, T. L. (1977). BARK BEETLE OLFACTION: PHEROMONE RECEPTOR SYSTEM' IN DENDROCTONUS FRONTALIS. Southern Pine Beetle Information Center.
  • Byers, J. A. (1989). Chemical ecology of bark beetles. Experientia.
  • Pureswaran, D. S., et al. (2021). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. Forests.
  • Wang, G., et al. (2024). Functional Characterization Supports Multiple Evolutionary Origins of Pheromone Receptors in Bark Beetles. Molecular Biology and Evolution.
  • Fettig, C. (2017). Developing verbenone as a semiochemical tool to suppress mountain pine beetle. YouTube.
  • Lindgren, B. S., & Miller, D. R. (2002). Effect of Verbenone on Five Species of Bark Beetles (Coleoptera). Southern Research Station.

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The "No Vacancy" Sign of the Forest: An In-depth Technical Guide to the Discovery and History of Levoverbenone in Chemical Ecology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoverbenone, the (-)-enantiomer of the bicyclic monoterpene verbenone, stands as a cornerstone in the field of chemical ecology, particularly in the management of destructive bark beetle populations. Its primary role as an anti-aggregation pheromone—a chemical signal that indicates host saturation and deters further colonization—has been the subject of extensive research for over half a century. This guide provides a comprehensive exploration of the discovery and history of this compound, from the early days of pheromone research to its current application in integrated pest management. We will delve into the pivotal experiments that elucidated its biological activity, the analytical techniques that enabled its identification, the intricacies of its biosynthesis, and its complex interactions within the forest ecosystem. This document serves as a technical resource for researchers, scientists, and professionals in drug development and pest management, offering insights into the causality behind experimental choices and the evolution of our understanding of this critical semiochemical.

The Dawn of an Era: Unraveling the Chemical Language of Bark Beetles

The mid-20th century marked a paradigm shift in entomology with the nascent field of chemical ecology. Scientists began to decipher the complex chemical communication systems governing insect behavior. The devastating impact of bark beetles (Coleoptera: Scolytinae) on coniferous forests worldwide provided a compelling impetus for this research. These insects, no larger than a grain of rice, could orchestrate mass attacks capable of overwhelming and killing healthy trees. It became evident that a sophisticated chemical language facilitated this coordinated assault.

The initial focus was on identifying the attractants, or aggregation pheromones, that drew beetles to a host tree. However, researchers soon observed a fascinating phenomenon: as a tree became heavily infested, its attractiveness to incoming beetles waned and eventually ceased. This suggested the presence of a counter-regulatory signal, a chemical "no vacancy" sign that prevented overcrowding and resource depletion. This observation laid the groundwork for the discovery of anti-aggregation pheromones, with verbenone emerging as a key player.[1][2]

The Discovery of Verbenone and the Criticality of Chirality

The journey to understanding verbenone's role was not a straight path but rather a meticulous process of isolation, identification, and bioassay. The compound verbenone was first identified in the context of bark beetle chemical ecology in the late 1960s and early 1970s.[3] Researchers like J.P. Vité and his colleagues were instrumental in this early work, demonstrating that verbenone could inhibit the attraction of bark beetles to their aggregation pheromones.[3][4]

A pivotal moment in the history of this compound was the recognition of its stereochemistry. Verbenone exists as two non-superimposable mirror images, or enantiomers: (+)-verbenone (dextroverbenone) and (-)-verbenone (this compound). As analytical techniques advanced, it became possible to separate and test these individual enantiomers. Subsequent research revealed that the biological activity of verbenone was often enantiomer-specific. For many key bark beetle species, it was the (-)-enantiomer, this compound , that exhibited the most significant anti-aggregation activity.[5] This discovery underscored the remarkable specificity of insect olfactory systems and the importance of chirality in chemical communication.[6]

Key Scientists and Their Contributions:
  • J.P. Vité: A pioneering figure in bark beetle chemical ecology, his work was fundamental in establishing the concept of anti-aggregation pheromones and identifying verbenone's role.[4][7]

  • D.L. Wood: His extensive research on the host selection and colonization behavior of bark beetles provided a deep understanding of the ecological context in which pheromones operate.[8][9]

Experimental Cornerstones: From Isolation to Bioassay

The identification and characterization of this compound relied on a combination of innovative (for the time) analytical and behavioral methodologies.

Isolation and Identification: A Historical Perspective

Early pheromone research was a formidable challenge, requiring the processing of vast quantities of insect material to isolate minuscule amounts of active compounds.

A Generalized Historical Protocol for Pheromone Identification:

  • Collection of Volatiles: Air was passed over beetle-infested logs or frass (a mixture of sawdust and beetle excrement) to entrain the volatile semiochemicals. These volatiles were then trapped on an adsorbent material like Porapak Q.[10]

  • Extraction: The trapped volatiles were eluted from the adsorbent using a solvent.

  • Gas Chromatography (GC): The extract, a complex mixture of compounds, was then separated into its individual components using gas chromatography.

  • Coupled Gas Chromatography-Electroantennography (GC-EAD): This groundbreaking technique was crucial for identifying biologically active compounds. The effluent from the GC column was split, with one portion going to a standard detector (like a Flame Ionization Detector - FID) and the other passing over an excised insect antenna.[5][11][12][13][14][15] When a biologically active compound eluted from the column, it would elicit an electrical response from the antenna, which was recorded as a peak on an electroantennogram. This allowed researchers to pinpoint the exact compounds in the complex mixture that the insects could detect.

  • Mass Spectrometry (MS): Once an active peak was identified via GC-EAD, its chemical structure was elucidated using mass spectrometry, which provides information about the mass and fragmentation pattern of a molecule.[16]

GC_EAD_Workflow BeetleVolatiles Beetle Volatiles GC Gas Chromatography Column BeetleVolatiles->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Antenna Insect Antenna Preparation Splitter->Antenna Data Data Acquisition & Analysis FID->Data EAD Electroantennogram (EAD) Detector Antenna->EAD EAD->Data

Caption: A simplified workflow of Gas Chromatography-Electroantennography (GC-EAD).

Field Bioassays: Testing the "No Vacancy" Signal

Laboratory findings were validated through carefully designed field experiments to confirm the behavioral effects of this compound under natural conditions.

A Generalized Historical Field Bioassay Protocol:

  • Trap Design: Multi-funnel traps (Lindgren funnel traps) were commonly used. These traps are designed to intercept flying beetles.[1]

  • Baiting: Traps were baited with a synthetic blend of the target beetle's aggregation pheromone to create an attractive source.

  • Treatment Application: The test compound, in this case, synthetic this compound (or racemic verbenone in earlier studies), was released from a controlled-release dispenser placed on or near the baited trap.

  • Experimental Design: A randomized block design was typically employed, with traps deployed in forested areas. This design helps to account for spatial variability in beetle populations and environmental conditions.

  • Data Collection and Analysis: The number of beetles captured in the traps was counted regularly. Statistical analysis was then used to determine if the presence of verbenone significantly reduced the number of beetles attracted to the aggregation pheromone.[1]

Field_Bioassay cluster_control Control Group cluster_treatment Treatment Group ControlTrap Funnel Trap AggregationPheromone Aggregation Pheromone Lure DataCollection Trap Catch Comparison ControlTrap->DataCollection TreatmentTrap Funnel Trap AggregationPheromone2 Aggregation Pheromone Lure This compound This compound Dispenser TreatmentTrap->DataCollection BeetlePopulation Flying Beetle Population BeetlePopulation->ControlTrap Attraction BeetlePopulation->TreatmentTrap Inhibited Attraction

Caption: A conceptual diagram of a field bioassay to test this compound's efficacy.

The Source of the Signal: Biosynthesis of this compound

The origin of verbenone in the bark beetle holobiont (the beetle and its associated microorganisms) is a fascinating example of symbiosis. While it was initially thought that the beetles themselves produced verbenone, a significant body of research has revealed a crucial role for symbiotic microorganisms.[17][18]

The biosynthesis of verbenone typically begins with a monoterpene precursor from the host tree, primarily α-pinene.[17] Bark beetles ingest this compound as they tunnel through the tree's phloem. Microorganisms residing in the beetle's gut and frass then carry out a two-step oxidative process:

  • Hydroxylation of α-pinene: The initial step involves the hydroxylation of α-pinene to form the alcohol, verbenol.

  • Oxidation of verbenol: The verbenol is then oxidized to verbenone.[17]

A diverse array of bacteria (such as Pseudomonas and Bacillus) and yeasts have been identified as capable of this conversion.[17][18] The enantiomeric composition of the resulting verbenone can be influenced by the specific microbial species involved and the stereochemistry of the α-pinene precursor in the host tree.[19] Some research also suggests that beetles themselves may have some capacity for verbenone production.[4]

Biosynthesis_Pathway AlphaPinene α-Pinene (from host tree) Verbenol Verbenol AlphaPinene->Verbenol Hydroxylation Verbenone Verbenone Verbenol->Verbenone Oxidation Microbes Symbiotic Microorganisms (Bacteria & Yeasts) Microbes->Verbenol Microbes->Verbenone

Caption: A simplified pathway for the microbial biosynthesis of verbenone.

Mechanism of Action: How this compound Says "No"

The behavioral response to this compound is initiated at the molecular level in the beetle's antennae. Specialized olfactory sensory neurons (OSNs) house odorant receptors (ORs) that bind to specific semiochemicals.[20]

A Generalized Olfactory Signaling Pathway:

  • Binding to Odorant Receptor: this compound molecules enter the sensilla on the beetle's antenna and bind to a specific odorant receptor (OR) on the surface of an OSN.

  • Activation of Orco: This binding event induces a conformational change in the OR, which in turn activates the associated odorant receptor co-receptor (Orco).

  • Ion Channel Opening and Depolarization: The activation of the OR-Orco complex opens an ion channel, leading to a depolarization of the neuron's membrane.

  • Action Potential Generation: This change in membrane potential generates an action potential, an electrical signal that travels along the axon of the OSN.

  • Signal Transduction to the Brain: The action potential is transmitted to the antennal lobe of the beetle's brain, where the olfactory information is processed.

  • Behavioral Response: The brain integrates this information, leading to an anti-aggregating behavioral response, such as flying away from the source of the this compound.[21]

Signaling_Pathway This compound This compound OR Odorant Receptor (OR) This compound->OR Binds to Orco Orco Co-receptor OR->Orco Activates IonChannel Ion Channel Opening Orco->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain Processing ActionPotential->Brain Signal Transduction Behavior Anti-Aggregation Behavior Brain->Behavior

Caption: A generalized signaling pathway for this compound in a bark beetle's olfactory system.

Practical Applications: this compound in Forest Protection

The discovery of this compound's anti-aggregation properties has led to its development as a valuable tool in integrated pest management (IPM) programs for bark beetles.[22] Synthetic this compound is formulated into various controlled-release devices, such as pouches and flakes, which are deployed in forested areas to protect high-value trees.[23]

The efficacy of verbenone-based products can be influenced by several factors, including beetle population density, the timing of application, and the specific bark beetle species being targeted.[2] While not a silver bullet, this compound, often used in conjunction with other management strategies like thinning and removal of infested trees, can significantly reduce tree mortality.[23]

Comparative Efficacy of Anti-Aggregation Semiochemicals

The following table summarizes data from various field trials, offering a comparison of the efficacy of verbenone and other anti-aggregation agents.

Pheromone/BlendTarget Beetle SpeciesEfficacy MetricPerformance DataReference
Verbenone Mountain Pine Beetle (Dendroctonus ponderosae)Reduction in Tree Mortality20% less overall tree mortality on treated plots compared to untreated plots over a 5-year period.[8]Progar et al. (2005)
Verbenone Mountain Pine Beetle (Dendroctonus ponderosae)Individual Tree Survival (SPLAT Verb vs. Pouches)In Oregon, large trees had greater survival when treated with SPLAT Verb (~93%) than pouches (~82%).[11]Progar et al. (2021)
Verbenone & Ipsenol Spruce Bark Beetle (Ips typographus)Reduction in Attack DensitySignificantly reduced attack density on logs compared to untreated controls.[24]Bakke (1987), Schlyter et al. (1989)
Verbenone Ips sexdentatus & Orthotomicus erosusReduction in Trap CapturesVerbenone significantly reduced captures of I. sexdentatus and O. erosus.[3][25]Faccoli et al. (2024)
Verbenone vs. Acetophenone Western Pine Beetle (Dendroctonus brevicomis)Reduction in Trap CapturesAcetophenone was superior to verbenone in reducing attraction to the aggregation pheromone.Erbilgin et al. (2008)
MCH (3-methylcyclohex-2-en-1-one) Douglas-fir Beetle (Dendroctonus pseudotsugae)Tree ProtectionHas been successfully used for several decades to protect trees from infestation.[22]Ross et al. (2002)

Future Directions and Conclusion

The discovery and elucidation of this compound's role in bark beetle chemical ecology represent a landmark achievement in the field. It has not only provided a powerful tool for forest protection but has also deepened our understanding of the intricate chemical conversations that shape ecosystems.

Future research will likely focus on:

  • Optimizing Delivery Systems: Developing more efficient and cost-effective methods for deploying this compound and other semiochemicals.

  • Synergistic Blends: Investigating the potential of combining this compound with other anti-aggregation agents or non-host volatiles to enhance its efficacy.

  • Understanding Resistance: Studying the potential for bark beetle populations to develop resistance to semiochemical-based control methods.

  • Molecular Mechanisms: Further elucidating the specific odorant receptors and neural pathways involved in the perception of this compound.

References

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The Olfactory Gateway: A Technical Guide to the Interaction of Levoverbenone with Insect Olfactory Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, the (-)-enantiomer of verbenone, is a potent semiochemical that plays a critical role in the chemical ecology of numerous insect species, particularly bark beetles, where it often functions as an anti-aggregation pheromone.[1] This guide provides an in-depth technical exploration of the molecular interactions between this compound and insect olfactory receptors (ORs). We will dissect the current understanding of the reception mechanism, from the initial binding event to the downstream neuronal signaling. This document is intended for researchers, scientists, and drug development professionals engaged in the study of insect olfaction and the development of novel pest management strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: this compound as a Key Modulator of Insect Behavior

Insects have evolved highly sophisticated olfactory systems to perceive and respond to a vast array of chemical cues in their environment, governing behaviors such as mating, foraging, and oviposition.[2][3] Semiochemicals, such as this compound, are pivotal in mediating these interactions.[4][5] As an anti-aggregation pheromone, this compound signals resource saturation, prompting incoming individuals to seek new hosts and thereby regulating population density.[1] A comprehensive understanding of how insects detect this crucial signal at the molecular level is paramount for the development of effective and environmentally benign pest control strategies.[6] This guide will focus on the initial and most critical step in this process: the interaction of this compound with insect olfactory receptors.

The Molecular Basis of this compound Perception

The perception of this compound by insects is initiated by its interaction with specific olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons (OSNs), which are housed within hair-like structures on the antennae called sensilla.[7][8]

Insect Olfactory Receptors: A Unique Class of Ligand-Gated Ion Channels

Unlike the G-protein coupled receptors (GPCRs) that mediate olfaction in vertebrates, insect ORs are heteromeric complexes composed of a variable, ligand-binding OR subunit and a highly conserved co-receptor subunit known as Orco.[9][10] This OR-Orco complex forms a ligand-gated non-selective cation channel.[9] Upon binding of an odorant molecule like this compound to the specific OR subunit, the channel opens, allowing an influx of cations (e.g., Na+, K+, Ca2+) into the neuron.[1] This influx leads to membrane depolarization and the generation of an action potential, which is then transmitted to the brain for processing.[1][4]

Deorphanization of a this compound Receptor: The Case of PstrOR17

A significant breakthrough in understanding this compound perception has been the "deorphanization" of specific ORs—the process of identifying the cognate ligand for a previously uncharacterized receptor.[6][11] A key example is the identification of PstrOR17 in the striped flea beetle, Phyllotreta striolata, as a receptor that is highly sensitive to (-)-verbenone.[4]

Functional studies using the Drosophila "empty neuron" system, a powerful in vivo heterologous expression system, have demonstrated that OSNs expressing PstrOR17 exhibit a robust, dose-dependent response to this compound.[1][4] This system allows for the functional characterization of an OR in a living neuron, providing a physiologically relevant context.[1][4]

Molecular Docking and Binding Site Analysis

Computational approaches, such as molecular docking, have been employed to predict the binding mode of this compound within the PstrOR17 protein.[4] These models suggest a specific binding pocket and identify key amino acid residues that are crucial for the interaction. For instance, in PstrOR17, residues such as Phe 72, Val 75, Glu 272, Asn 276, and Gln 309 have been implicated in mediating the interaction with (-)-verbenone.[12] This level of detail is invaluable for understanding the structural basis of ligand specificity and for designing synthetic analogs with modified activities.

Core Experimental Methodologies

The elucidation of this compound-OR interactions relies on a suite of specialized electrophysiological and molecular techniques. The choice of methodology is dictated by the specific research question, ranging from broad screening of antennal responses to detailed characterization of a single receptor's function.

Electroantennography (EAG): A Global Olfactory Response

EAG is a technique used to measure the summated electrical potential from the entire antenna in response to a volatile stimulus. It provides a rapid and sensitive assessment of an insect's overall peripheral olfactory response to a compound.

  • Causality of Experimental Choice: EAG is the ideal first step to determine if an insect species can detect this compound. A positive EAG response indicates the presence of responsive ORs on the antenna and justifies more detailed investigations. Studies on the eucalyptus weevil, Gonipterus platensis, have utilized EAG to confirm antennal responses to verbenone.

  • Insect Preparation:

    • Anesthetize an adult insect by cooling it on ice or using CO₂.

    • Excise an antenna at its base using fine microscissors.

    • Mount the excised antenna between two glass microelectrodes filled with a conductive saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.

  • Odorant Delivery:

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., paraffin oil or hexane).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Insert the filter paper into a Pasteur pipette.

    • A continuous stream of purified and humidified air is passed over the antenna. A puff of air is then directed through the odorant-containing pipette to deliver the stimulus.

  • Data Acquisition and Analysis:

    • The electrical signal from the antenna is amplified and recorded using a specialized software.

    • The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts).

    • A dose-response curve is generated by plotting the mean EAG response against the logarithm of the this compound concentration.

Single-Sensillum Recording (SSR): Probing Individual Neuron Activity

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual OSNs within a single sensillum.[7] This method provides high-resolution data on the specificity and sensitivity of individual neurons.

  • Causality of Experimental Choice: SSR is employed to identify the specific type of sensillum and the OSNs within it that respond to this compound. It is a critical step in linking the response to a specific receptor, as different sensilla house neurons expressing different ORs. The dose-response data for PstrOR17 was obtained using SSR from Drosophila ab3A neurons expressing this receptor.[7]

  • Insect Preparation:

    • Immobilize the insect in a pipette tip or on a slide with wax, exposing the antenna.

    • Use micromanipulators to position a sharpened tungsten recording electrode to pierce the cuticle of a single sensillum.

    • Insert a reference electrode into the insect's eye or another part of the body.

  • Odorant Delivery:

    • The odorant delivery system is similar to that used for EAG, allowing for precise temporal control of the stimulus puff.

  • Data Acquisition and Analysis:

    • Action potentials (spikes) from the OSNs within the sensillum are amplified and recorded.

    • Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum based on spike amplitude.

    • The response is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous firing rate.

    • Dose-response curves are generated by plotting the spike frequency against the this compound concentration.

Heterologous Expression and Functional Characterization

This powerful molecular approach involves expressing an insect OR gene in a heterologous system, such as Xenopus oocytes or the Drosophila "empty neuron" system, to study its function in isolation.[1][4]

  • Causality of Experimental Choice: Heterologous expression is the definitive method for deorphanizing an OR and unequivocally linking it to a specific ligand like this compound. It allows for the detailed characterization of the receptor's ligand specificity and sensitivity in a controlled environment, free from the influence of other endogenous receptors. The functional characterization of PstrOR17 was achieved using the Drosophila "empty neuron" system.[4]

  • Cloning of the OR Gene: The full-length coding sequence of the candidate OR gene (e.g., PstrOR17) is amplified from antennal cDNA and cloned into a UAS-vector.

  • Generation of Transgenic Flies: The UAS-OR construct is injected into Drosophila embryos to generate transgenic flies carrying the gene of interest.

  • Genetic Crosses: The transgenic flies are crossed with a Drosophila line that drives expression of the transgene in a specific set of OSNs that have their endogenous OR gene deleted (the "empty neurons," e.g., ab3A neurons).

  • Functional Analysis: SSR is performed on the progeny of this cross to record the responses of the "reconstituted" OSNs to this compound and other test compounds.

Calcium Imaging: Visualizing Neuronal Activity

Calcium imaging is an optical technique that allows for the visualization of intracellular calcium dynamics, which are a proxy for neuronal activity. Genetically encoded calcium indicators, such as GCaMP, can be expressed in specific neuron populations.

  • Causality of Experimental Choice: Calcium imaging provides a way to simultaneously monitor the activity of a large population of OSNs, for example, in the antennal lobe (the first olfactory processing center in the insect brain). This can reveal the spatial pattern of neuronal activation in response to this compound, providing insights into how the olfactory information is encoded.

  • Generation of Transgenic Insects: Generate transgenic insects expressing a calcium indicator (e.g., GCaMP) under the control of a promoter that drives expression in OSNs.

  • Insect Preparation: The insect is immobilized, and a small window is cut in the head capsule to expose the brain.

  • Odorant Stimulation: this compound is delivered to the antennae while the antennal lobe is being imaged using a two-photon or confocal microscope.

  • Data Acquisition and Analysis: Changes in fluorescence intensity in specific glomeruli (the functional units of the antennal lobe) are recorded and analyzed to map the odor-evoked activity.

Quantitative Data and Signaling Pathway

The functional characterization of this compound-OR interactions generates quantitative data that describes the sensitivity and specificity of the receptor.

Dose-Response Data

The following table summarizes the dose-dependent response of Drosophila ab3A olfactory sensory neurons heterologously expressing PstrOR17 to (-)-verbenone, as determined by single-sensillum recording.

Ligand Concentration (µg/µL)Mean Response (Spikes/s) ± SEM
10⁻⁵~10 ± 2
10⁻⁴~25 ± 5
10⁻³~60 ± 8
10⁻²~110 ± 10
10⁻¹~150 ± 12
1~180 ± 15
10~200 ± 18
Note: Data is estimated from the dose-response curve presented in Zhang et al., 2024.[1]

This data clearly demonstrates that the neuronal firing rate increases with increasing concentrations of this compound, indicating a classic dose-dependent activation of the PstrOR17 receptor.[1]

Signaling Pathway Diagram

The interaction of this compound with its cognate OR initiates a direct and rapid signaling cascade, characteristic of ionotropic receptors.

Levoverbenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (OSN) This compound This compound receptor_complex OR-Orco Receptor Complex This compound->receptor_complex Binding depolarization Membrane Depolarization receptor_complex->depolarization Cation Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential Threshold Reached signal_transmission Signal to Antennal Lobe action_potential->signal_transmission

Caption: this compound signaling pathway in an insect olfactory sensory neuron.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for two key experimental techniques discussed in this guide.

Single-Sensillum Recording (SSR) Workflow

SSR_Workflow prep 1. Insect Immobilization & Antenna Exposure electrode 2. Electrode Placement (Recording & Reference) prep->electrode stimulus 3. Odorant Stimulus Delivery (this compound) electrode->stimulus record 4. Record Action Potentials stimulus->record analyze 5. Spike Sorting & Frequency Analysis record->analyze dose_response 6. Generate Dose-Response Curve analyze->dose_response

Caption: Workflow for Single-Sensillum Recording (SSR).

Drosophila "Empty Neuron" System Workflow

Empty_Neuron_Workflow clone 1. Clone OR Gene into UAS vector inject 2. Embryo Injection & Generate Transgenic Fly (UAS-OR) clone->inject cross 3. Cross UAS-OR with 'Empty Neuron' Driver Line inject->cross progeny 4. Select Progeny with OR in Empty Neuron cross->progeny ssr 5. Perform SSR with This compound progeny->ssr characterize 6. Functional Characterization ssr->characterize

Caption: Workflow for the Drosophila "Empty Neuron" System.

Conclusion and Future Directions

The study of this compound's interaction with insect olfactory receptors provides a compelling model for understanding the molecular basis of chemoreception. The deorphanization of PstrOR17 and the detailed methodologies described herein offer a clear path forward for researchers in this field. Future work should focus on identifying and characterizing this compound receptors in a broader range of insect species, particularly key forest and agricultural pests. Furthermore, a deeper understanding of the structural biology of these receptors will be instrumental in the structure-based design of novel, species-specific pest management agents. The integration of the techniques outlined in this guide will continue to be a driving force in advancing our knowledge of insect olfaction and its practical applications.

References

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An In-Depth Technical Guide to the Fundamental Research of Levoverbenone's Expectorant Properties

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Expectorant

Levoverbenone, the levorotatory isomer of the bicyclic monoterpene verbenone, is classified as an expectorant, yet the public scientific literature detailing its precise mechanism of action remains sparse.[1][2][3] This technical guide is designed for researchers, scientists, and drug development professionals poised to explore the fundamental expectorant properties of this compound. We will not simply list protocols; instead, we will delve into the scientific rationale behind a comprehensive research program designed to elucidate this compound's therapeutic potential. This document serves as a roadmap, synthesizing established principles of respiratory pharmacology with a forward-looking, structured approach to preclinical investigation.

Introduction to this compound: The Knowns and the Unknowns

This compound is a naturally occurring organic compound with the chemical formula C₁₀H₁₄O.[2][3] It is recognized for its characteristic minty and spicy aroma and is used in various applications, including as a fragrance and flavoring agent.[3] Its designation as an expectorant under the Anatomical Therapeutic Chemical (ATC) classification system (R05CA11) provides a crucial starting point for our investigation.[2][3] However, beyond this classification, a significant knowledge gap exists regarding its specific effects on the mucociliary clearance apparatus.

Expectorants are a class of drugs that aid in the clearance of mucus from the airways, lungs, bronchi, and trachea.[4] They can act through several mechanisms, broadly categorized as:

  • Mucolytics: Agents that break down the complex structure of mucus, reducing its viscosity.

  • Secretolytics: Agents that increase the production of watery airway secretions, effectively hydrating and thinning the mucus.

  • Mucokinetics: Agents that improve the transportability of mucus, often by enhancing ciliary activity.

This guide will outline a multi-pronged research strategy to determine which of these mechanisms, or combination thereof, are employed by this compound.

A Phased Approach to Preclinical Investigation: From Benchtop to In Vivo Models

A logical and phased experimental approach is paramount to systematically uncover the expectorant properties of this compound. We propose a three-phase preclinical research plan:

  • Phase 1: In Vitro Characterization. Initial studies will focus on the direct effects of this compound on mucus properties and airway epithelial cell function.

  • Phase 2: Mechanistic Elucidation. This phase will delve into the molecular signaling pathways modulated by this compound.

  • Phase 3: In Vivo Validation. The final preclinical phase will confirm the expectorant effects of this compound in relevant animal models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation p1_a Mucus Viscoelasticity Assay p1_c Mucin Secretion Assay p1_a->p1_c p1_b Airway Epithelial Cell Viability p1_b->p1_c p1_d Ciliary Beat Frequency Analysis p1_b->p1_d p2_b Ion Channel (CFTR) Activity Assay p1_d->p2_b Investigate underlying mechanism p2_a MUC5AC Gene Expression Analysis p2_c Signaling Pathway Profiling (NF-κB, MAPK) p2_a->p2_c p3_a Phenol Red Secretion Model (Mouse) p2_c->p3_a Confirm in vivo relevance p3_b Pulmonary Mucociliary Clearance Model (Rat) p3_a->p3_b p3_c Cough Model (Guinea Pig) G cluster_0 Inflammatory Stimulus (e.g., IL-1β) cluster_1 Cellular Signaling cluster_2 Gene Expression cluster_3 Protein Production stimulus IL-1β receptor IL-1 Receptor stimulus->receptor nfkb NF-κB Pathway receptor->nfkb nucleus Nucleus nfkb->nucleus muc5ac_gene MUC5AC Gene nucleus->muc5ac_gene muc5ac_protein MUC5AC Mucin muc5ac_gene->muc5ac_protein secretion Mucus Hypersecretion muc5ac_protein->secretion This compound This compound (Hypothesized Point of Action) This compound->nfkb Inhibition?

Caption: Hypothesized mechanism of this compound in modulating MUC5AC expression.

Ion Channel (CFTR) Activity Assay

Causality: The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial chloride channel that regulates the hydration of the airway surface liquid. [5][6][7]Activation of CFTR can increase fluid secretion, thereby thinning mucus. This assay will investigate if this compound modulates CFTR activity.

Protocol:

  • Cell Line: Use a cell line that expresses a high level of CFTR, such as the Fischer Rat Thyroid (FRT) cell line stably transfected with human CFTR.

  • Measurement Technique: Employ a halide-sensitive fluorescent dye (e.g., MQAE) to measure changes in intracellular halide concentration, which is indicative of CFTR channel activity.

  • Treatment: Stimulate the cells with a cAMP agonist (e.g., forskolin) to activate CFTR, and then assess the ability of this compound to further enhance or inhibit this activity.

  • Data Analysis: An increase in the rate of fluorescence quenching in the presence of this compound would suggest that it positively modulates CFTR activity, pointing towards a secretolytic mechanism.

Phase 3: In Vivo Validation

The final preclinical phase aims to confirm the in vitro findings in a whole-animal system, providing a more comprehensive picture of this compound's efficacy.

Phenol Red Secretion Model in Mice

Causality: This classic model provides a quantitative measure of the total secretagogue effect in the respiratory tract. An increase in the secretion of intraperitoneally injected phenol red into the tracheal lumen is indicative of enhanced mucus production. [8][9] Protocol:

  • Animal Model: Use male ICR mice.

  • Dosing: Administer this compound orally at various doses. A positive control, such as ammonium chloride, and a vehicle control will be included.

  • Phenol Red Injection: Thirty minutes after drug administration, inject a solution of phenol red intraperitoneally.

  • Sample Collection: Thirty minutes after the phenol red injection, sacrifice the animals and collect the tracheal lavage fluid.

  • Quantification: Measure the amount of phenol red in the lavage fluid spectrophotometrically.

  • Data Analysis: A significant, dose-dependent increase in the amount of phenol red secreted in the this compound-treated groups will confirm its expectorant activity in vivo.

Treatment GroupDose (mg/kg, p.o.)Phenol Red Secretion (µ g/trachea )
Vehicle Control-1.2 ± 0.2
This compound501.9 ± 0.3*
This compound1002.8 ± 0.4**
This compound2004.1 ± 0.5
Ammonium Chloride1503.5 ± 0.4
***Hypothetical Data. *p<0.05, **p<0.01, p<0.001 vs. Vehicle Control

Synthesis and Future Directions

The successful completion of this comprehensive research program will provide a robust preclinical data package detailing the expectorant properties of this compound. The findings will not only elucidate its primary mechanism(s) of action—be it mucolytic, secretolytic, or mucokinetic—but also uncover the underlying molecular pathways. This knowledge is indispensable for the rational design of subsequent clinical trials and for positioning this compound as a potentially valuable therapeutic agent in the management of respiratory conditions characterized by impaired mucus clearance. The integration of in vitro and in vivo data will ensure a high degree of scientific integrity and provide a solid foundation for advancing this promising compound through the drug development pipeline.

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An In-depth Technical Guide to the Exploratory Pharmacological Potential of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, the (1S,5S)-(-)-enantiomer of the bicyclic monoterpene verbenone, has a documented clinical application as an expectorant.[1] However, emerging preclinical research, primarily focused on its derivatives and the broader verbenone scaffold, suggests a much wider pharmacological potential. This technical guide synthesizes the current understanding of this compound's prospective therapeutic applications, delving into its anti-inflammatory, anticancer, and neuroprotective activities. We will explore the mechanistic underpinnings of these effects, provide detailed protocols for in vitro and in vivo evaluation, and present a forward-looking perspective on the research and development trajectory for this promising natural compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound and its analogues.

Introduction: Beyond the Expectorant

This compound is a naturally occurring monoterpene found in various plants, including rosemary and Spanish verbena.[2] While its approved use is limited to respiratory applications, the chemical scaffold of verbenone has attracted considerable scientific interest.[1][3] Monoterpenes, in general, are recognized for their diverse biological activities, serving as valuable starting points for drug discovery.[4][5] The chirality of this compound is a critical consideration, as stereochemistry can significantly influence pharmacological activity.[6] This guide will differentiate the activities of this compound from its enantiomer, (+)-verbenone, where data is available, and will also draw insights from studies on verbenone and its derivatives to paint a comprehensive picture of its potential.

Potential Therapeutic Areas and Mechanisms of Action

Anti-Inflammatory Potential

Inflammation is a key pathological driver in a multitude of diseases.[7][8] Evidence suggests that (-)-verbenone possesses potent anti-inflammatory properties, potentially exceeding those of its enantiomer.[9]

Key Findings:

  • In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, (1S)-(-)-verbenone demonstrated a significant anti-inflammatory effect with an ED₅₀ of 45.24 mg/kg.[9]

  • Studies on verbenone have shown it can reduce levels of pro-inflammatory markers such as NF-κB, TNF-α, IL-1β, and IL-6.[10]

  • Furthermore, verbenone has been observed to contribute to the downregulation of interleukin IL-6 levels in human keratinocyte cells exposed to bacterial agents.[6]

Proposed Mechanism of Action:

The anti-inflammatory effects of this compound and its derivatives appear to be mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK/ERK pathways.[11][12] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates ERK ERK TLR4->ERK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pERK p-ERK ERK->pERK Phosphorylates This compound This compound This compound->IKK Inhibits This compound->ERK Inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Gene Induces

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Derivatives of (1S)-(-)-verbenone have shown significant promise as anticancer agents, particularly in liver and non-small cell lung cancer (NSCLC).[11][12][13]

Key Findings:

  • The derivative SP-8356 demonstrated a dose-dependent inhibition of cell proliferation in NSCLC and liver cancer cell lines.[11][12][13]

  • SP-8356 was found to induce apoptosis (programmed cell death) in cancer cells.[11][12][13]

  • The anticancer effects of SP-8356 are linked to the induction of G2/M cell cycle arrest.[13]

  • Notably, SP-8356 showed selectivity for cancer cells, with minimal effect on normal human lung fibroblasts.[13]

Proposed Mechanism of Action:

The anticancer activity of this compound derivatives is multifaceted. One key mechanism involves the upregulation of the tumor suppressor protein p53 by inhibiting its negative regulator, MDM2.[13] This leads to the activation of apoptotic pathways. Additionally, the inhibition of NF-κB and ERK signaling pathways, which are crucial for cancer cell proliferation and survival, plays a significant role.[11][12]

G cluster_0 Cytoplasm cluster_1 Mitochondrion MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates (Degradation) Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mito Mitochondrial Apoptosis Pathway Bax->Mito Promotes Bcl2->Mito Inhibits SP8356 SP-8356 (this compound Derivative) SP8356->MDM2 Inhibits

Caption: Apoptosis induction by a this compound derivative.

Neuroprotective Potential

The exploration of this compound derivatives has also revealed promising neuroprotective effects, particularly in the context of ischemic injury.[14][15]

Key Findings:

  • Derivatives of (1S)-(-)-verbenone have been shown to reduce neuronal injury induced by oxygen-glucose deprivation and N-methyl-D-aspartate (NMDA)-evoked excitotoxicity in cortical neurons.[14]

  • The derivative SP-8356 significantly reduced brain infarct and edema volumes in a rat model of ischemic stroke.[15]

  • The neuroprotective effects are associated with the suppression of oxidative/nitrosative stress and inflammation.[14][15]

Proposed Mechanism of Action:

The neuroprotective effects of this compound derivatives are likely attributable to their antioxidant and anti-inflammatory properties.[14][15] By scavenging free radicals and reducing the production of pro-inflammatory cytokines, these compounds can mitigate the cellular damage that occurs during ischemic events. The activation of the Nrf2-ARE antioxidant system is a plausible mechanism that warrants further investigation.[16]

Methodologies for Pharmacological Evaluation

A systematic approach is essential for rigorously evaluating the pharmacological potential of this compound. The following protocols provide a framework for in vitro and in vivo testing.

In Vitro Assays
  • Nitric Oxide (NO) Production Assay:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.[17][18]

    • The absorbance is measured at 540 nm.[17]

  • Pro-inflammatory Cytokine Quantification (ELISA):

    • Culture RAW 264.7 macrophages and treat with this compound and LPS as described above.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[17][18]

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells (e.g., A549, NCI-H460, Huh-7, HepG2) in a 96-well plate.[11][13]

    • Treat the cells with various concentrations of this compound for 24-72 hours.[11][13]

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.[13]

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 490 nm or 570 nm.[13][19]

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.[13]

  • Western Blot Analysis:

    • Lyse treated and untreated cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., p53, MDM2, Bax, Bcl-2, cleaved caspase-3, p-ERK, p-p65).[11][13]

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescence detection system.[11][13]

  • Oxygen-Glucose Deprivation (OGD) Model:

    • Culture primary cortical neurons or a neuronal cell line (e.g., HT22).

    • Replace the culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration to induce OGD.

    • Return the cells to normoxic conditions with complete culture medium (reperfusion).

    • Assess cell viability using the MTT assay.[14]

In Vivo Models
  • TPA-Induced Mouse Ear Edema (Anti-inflammatory):

    • Apply TPA to the inner and outer surfaces of the mouse ear to induce inflammation.

    • Administer this compound (systemically or topically) at various doses.

    • Measure the ear thickness and weight to quantify the degree of edema.[9]

  • Xenograft Tumor Model (Anticancer):

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors are established, treat the mice with this compound or a vehicle control.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for histological and biochemical analysis.[13]

  • Middle Cerebral Artery Occlusion (MCAO) Model (Neuroprotection):

    • Induce focal cerebral ischemia in rats or mice by occluding the middle cerebral artery.

    • Administer this compound at different time points before or after ischemia.

    • Assess neurological deficits using a standardized scoring system.

    • Measure the infarct volume using TTC staining.[15]

Caption: Experimental workflow for evaluating this compound.

Data Summary

Pharmacological ActivityModel/AssayKey FindingReference
Anti-inflammatory TPA-induced mouse ear edemaED₅₀ = 45.24 mg/kg for (-)-verbenone[9]
LPS-stimulated macrophagesInhibition of NO, TNF-α, and IL-6[10]
Anticancer NSCLC and liver cancer cellsDose-dependent inhibition of proliferation[11][12][13]
NSCLC cellsInduction of G2/M cell cycle arrest and apoptosis[13]
Neuroprotection Oxygen-glucose deprivationReduction of neuronal injury[14]
MCAO rat modelReduced brain infarct and edema[15]

Future Directions and Conclusion

The existing body of research, largely centered on the derivatives of (1S)-(-)-verbenone and the broader verbenone structure, strongly suggests that this compound is a molecule with significant, yet underexplored, therapeutic potential. While its efficacy as an expectorant is established, its prospects in oncology, inflammatory diseases, and neurology are compelling.

Future research should prioritize the following:

  • Direct Evaluation of this compound: Conduct comprehensive studies on the purified this compound enantiomer to delineate its specific pharmacological profile, independent of its derivatives or (+)-enantiomer.

  • Mechanism of Action Studies: Further elucidate the precise molecular targets and signaling pathways modulated by this compound in different disease contexts.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and screen new derivatives of this compound to optimize potency and selectivity for specific therapeutic targets.

  • Pharmacokinetic and Toxicological Profiling: Thoroughly characterize the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of this compound and its most promising derivatives.

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An In-depth Technical Guide to the Degradation Products and Pathways of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoverbenone, the (–)-isomer of the bicyclic monoterpene verbenone, is utilized as an expectorant in pharmaceutical formulations.[1][2] A comprehensive understanding of its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of drug products. This technical guide provides an in-depth analysis of the degradation pathways of this compound, including photodegradation, oxidation, and hydrolysis. It details the known and potential degradation products, offers mechanistic insights, and presents robust experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods. This document is intended to be a vital resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound-containing pharmaceuticals.

Introduction to this compound and the Imperative of Degradation Profiling

This compound, chemically known as (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, is a chiral terpenoid ketone.[3] Its structural integrity is susceptible to various environmental factors, which can lead to the formation of degradation products. These degradants may result in a loss of potency, altered bioavailability, or even the emergence of toxic entities.[4][5] Therefore, a thorough investigation of this compound's degradation pathways is not merely a regulatory requirement but a scientific necessity for robust drug development.[6]

Forced degradation, or stress testing, is a critical component of this investigation. It involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[4][6] The insights gained from these studies are instrumental in:

  • Elucidating the intrinsic stability of the this compound molecule.[6]

  • Identifying potential degradation products and their formation pathways.[4]

  • Developing and validating stability-indicating analytical methods (SIAMs) capable of separating and quantifying this compound in the presence of its degradants.[7][8]

  • Informing the selection of appropriate packaging and storage conditions.[6]

This guide will delve into the known and theoretical degradation pathways of this compound, substantiated by scientific literature and established chemical principles.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for designing meaningful degradation studies and analytical methods.

PropertyValue
Molecular FormulaC₁₀H₁₄O
Molar Mass150.22 g/mol
AppearanceColorless liquid with a minty, spicy aroma
SolubilityPractically insoluble in water; soluble in non-polar organic solvents and ethanol
Boiling Point227-228 °C
Density0.975-0.981 g/cm³

(Data sourced from PubChem CID 92874)[3]

Major Degradation Pathways and Products

The degradation of this compound is primarily driven by photolytic and oxidative processes. Hydrolysis is not considered a major degradation route due to the absence of readily hydrolyzable functional groups.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, is a significant degradation pathway for verbenone, and by extension, this compound.

  • Primary Photodegradation Product: Chrysanthenone The most well-documented photodegradation product of verbenone is its isomer, chrysanthenone. This transformation is a photoisomerization reaction.[9] Studies have shown that in direct sunlight, the half-life of verbenone can be as short as 75 to 100 minutes.

  • Further Photorearrangement and Degradation Research on the photocatalysis of (-)-verbenone has revealed a more complex degradation pathway. In this process, (-)-verbenone rearranges to form (-)-isochrysanthenone. This intermediate can then undergo a Baeyer-Villiger oxidation to yield a cyclic ester (lactone). Subsequent hydrolysis of this lactone results in the formation of 2,2,4-trimethyl-5-oxy-3-cyclohexenyl carboxylic acid.[9]

Diagram: Photodegradation Pathway of this compound

G This compound This compound chrysanthenone (-)-Chrysanthenone This compound->chrysanthenone Photoisomerization (Sunlight) isochrysanthenone (-)-Isochrysanthenone This compound->isochrysanthenone Photocatalytic Rearrangement lactone Cyclic Ester (Lactone) isochrysanthenone->lactone Baeyer-Villiger Oxidation carboxylic_acid 2,2,4-trimethyl-5-oxy-3-cyclohexenyl carboxylic acid lactone->carboxylic_acid Hydrolysis

Caption: Proposed photodegradation pathways of this compound.

Oxidative Degradation

This compound, being an unsaturated ketone, is susceptible to oxidation. The allylic position and the carbon-carbon double bond are potential sites for oxidative attack.

  • Formation of Verbenols and Hydroperoxides The oxidation of α-pinene, a precursor in the synthesis of verbenone, often yields verbenols and verbenyl hydroperoxide as intermediates.[10][11] It is plausible that this compound could undergo oxidation to form analogous hydroxylated or hydroperoxylated species.

  • Oxidative Cleavage to Pinononic Acid Strong oxidizing agents can lead to the cleavage of the bicyclic ring system. For instance, the oxidation of (+)-verbenone with potassium permanganate has been shown to produce (+)-pinononic acid.[12] This indicates that under harsh oxidative stress, the double bond of the enone system can be cleaved.

Diagram: Oxidative Degradation Pathway of this compound

G This compound This compound hydroxylated_products Hydroxylated Derivatives This compound->hydroxylated_products Mild Oxidation verbenyl_hydroperoxide Verbenyl Hydroperoxide Analogues This compound->verbenyl_hydroperoxide Radical Oxidation pinononic_acid (-)-Pinononic Acid This compound->pinononic_acid Strong Oxidation (e.g., KMnO4)

Caption: Potential oxidative degradation pathways of this compound.

Hydrolytic Degradation

Based on its chemical structure, which lacks ester, amide, or other readily hydrolyzable functional groups, this compound is expected to be stable under hydrolytic conditions (acidic and basic).[13][14][15][16] However, this should be experimentally verified through forced degradation studies as per ICH guidelines. While the core structure is stable, extreme pH and temperature conditions could potentially catalyze unforeseen rearrangements or reactions.

Thermal Degradation

Terpenoids can be susceptible to thermal degradation.[17][18] However, specific thermal degradation products of this compound have not been extensively reported in the literature. Potential thermal degradation pathways could involve isomerization, polymerization, or fragmentation of the molecule at elevated temperatures. Experimental investigation is necessary to identify and characterize any thermal degradants.

Experimental Protocols for Forced Degradation Studies

The following protocols provide a framework for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[19]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Photodegradation (Solution):

    • Expose the this compound stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL.

Diagram: Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) analysis Analysis by Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) acid->analysis base Basic Hydrolysis (0.1 M NaOH, RT) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (Solid, 80°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis stock This compound Stock (1 mg/mL) stock->acid stock->base stock->oxidation stock->thermal stock->photo characterization Characterization of Degradation Products (e.g., LC-MS/MS, NMR) analysis->characterization

Caption: General workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a commonly used technique.[8][20][21] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[22][23][24][25]

Suggested HPLC Method Parameters
ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient mixture of water (A) and acetonitrile (B)
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 80-40% B; 30-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV spectra of this compound and degradants)
Injection Volume 10 µL

Note: This is a starting point and the method should be optimized and validated according to ICH Q2(R1) guidelines.

Method Validation

The developed SIAM must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess this compound unequivocally in the presence of its degradation products, impurities, and placebo components. This is demonstrated by analyzing the stressed samples and ensuring peak purity.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Future Perspectives

The degradation of this compound is a multifaceted process dominated by photodegradation and oxidation. The primary photodegradation product is chrysanthenone, with further rearrangement and oxidation leading to other derivatives. Oxidative stress can result in products such as pinononic acid. While this compound is predicted to be stable to hydrolysis, this must be confirmed experimentally.

This guide provides a comprehensive framework for investigating the degradation of this compound. However, several areas warrant further research:

  • Isolation and definitive structural elucidation of all significant degradation products using techniques like NMR spectroscopy.

  • Investigation of thermal degradation pathways and the identification of the resulting products.

  • Toxicological assessment of the identified degradation products to ensure patient safety.

  • Studies on the degradation of this compound in various pharmaceutical formulations to assess the impact of excipients on its stability.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of this compound's stability, ensuring the development of safe, effective, and high-quality pharmaceutical products.

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Navigating the Mirror World: A Guide to the Chiral Resolution of Verbenone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenone, a bicyclic monoterpene ketone, is a molecule of significant interest across diverse scientific domains, from chemical ecology where it functions as an insect pheromone to the fragrance and pharmaceutical industries where it serves as a valuable chiral building block.[1][2][3] Like many natural products, verbenone is chiral, existing as two non-superimposable mirror images, or enantiomers: (+)-verbenone and (-)-verbenone. These enantiomers often exhibit distinct biological activities and olfactory properties, making their separation and isolation in enantiomerically pure forms a critical task.[4][5] Commercially available verbenone is often a racemic or enantioenriched mixture of low optical purity, necessitating robust resolution techniques to access the desired single enantiomer for specific applications.[1] This guide provides an in-depth exploration of the primary strategies for the chiral resolution of verbenone, offering both the theoretical underpinnings and practical, field-proven insights for laboratory application.

The Chirality of Verbenone: Why Separation is Non-Negotiable

Verbenone possesses two stereogenic centers, at the C1 and C5 positions of its bicyclo[3.1.1]heptane core. This results in the existence of the (1R,5R)-(+)-verbenone and (1S,5S)-(-)-verbenone enantiomers.

  • (1R,5R)-(+)-Verbenone: A component of Spanish verbena oil.[6]

  • (1S,5S)-(-)-Verbenone: Used as a cough suppressant (levoverbenone) and plays a role as an anti-aggregation pheromone for bark beetles.[2][7]

The critical need for enantiomerically pure verbenone stems from the high stereospecificity of biological systems. Olfactory receptors can differentiate between enantiomers, leading to different perceived scents.[8] Similarly, when used as a starting material for synthesizing complex molecules like pharmaceuticals or high-value fragrances, the absolute configuration of the verbenone precursor dictates the stereochemistry of the final product.[3][9]

Table 1: Physicochemical Properties of Verbenone

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[6]
Molar Mass150.22 g/mol [6]
Boiling Point227-228 °C[2]
Density~0.978 g/cm³[2]
AppearanceColorless to yellow liquid[10]
Specific Rotation ([α]D)Varies with enantiomeric purity. High purity (+)-verbenone reported as +222.0° (EtOH, c 2.00).[1]

Strategic Pathways to Enantiomeric Purity

The selection of a resolution strategy is a critical decision driven by factors such as the required scale, desired enantiomeric excess (e.e.), available equipment, and overall cost-effectiveness. For verbenone, the primary approaches can be categorized into direct separation of a racemic mixture and enantioselective synthesis.

G start Racemic or Low e.e. Verbenone chromatography Chromatographic Resolution start->chromatography enzymatic Enzymatic Kinetic Resolution start->enzymatic classical Classical Chemical Resolution start->classical end_plus (+)-Verbenone (High e.e.) chromatography->end_plus Separated Fractions end_minus (-)-Verbenone (High e.e.) chromatography->end_minus Separated Fractions enzymatic->end_plus Separated Products & Unreacted Substrate enzymatic->end_minus Separated Products & Unreacted Substrate classical->end_plus Separated Diastereomers classical->end_minus Separated Diastereomers synthesis Enantioselective Synthesis synthesis->end_plus Select precursor enantiomer synthesis->end_minus Select precursor enantiomer start_chiral Chiral Precursor (e.g., (+)-α-pinene) start_chiral->synthesis Select precursor enantiomer analytical Analytical Verification (Chiral GC/HPLC) end_plus->analytical end_minus->analytical G cluster_reaction Enzymatic Reaction (at ~50% conversion) Racemate Racemic Verbenone ((±)-Verb) Enzyme Enzyme (e.g., Lipase, Reductase) Racemate->Enzyme Reagent Co-substrate / Acyl Donor (e.g., NADPH, Vinyl Acetate) Enzyme->Reagent Product Product (e.g., (+)-Verbenol) Enzyme->Product k_fast Unreacted Unreacted Substrate ((-)-Verbenone) Enzyme->Unreacted k_slow (negligible) Separation Separation (Chromatography/Distillation) Product->Separation Unreacted->Separation Final_Product Enantiopure Product ((+)-Verbenol) Separation->Final_Product Final_Unreacted Enantiopure Substrate ((-)-Verbenone) Separation->Final_Unreacted

Sources

Topic: Biosynthesis of Levoverbenone in Microbial Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Levoverbenone, the levorotatory enantiomer of verbenone, is a high-value bicyclic monoterpenoid with significant applications in agriculture as an insect anti-aggregation pheromone and in the fragrance industry.[1][2] Traditional production methods, reliant on chemical synthesis from α-pinene, often suffer from low stereoselectivity and the use of harsh reagents. Microbial biosynthesis presents a sustainable and highly specific alternative, leveraging the power of metabolic engineering to construct efficient cell factories. This guide provides a comprehensive technical overview of the strategies and methodologies for establishing this compound biosynthesis in a microbial chassis, with a primary focus on the robust and well-characterized yeast, Saccharomyces cerevisiae. We will dissect the engineered metabolic pathway, detail the genetic modifications required to optimize precursor flux, provide step-by-step experimental protocols, and discuss analytical validation techniques. The principles outlined herein are designed to equip researchers with the foundational knowledge and practical insights required to develop and optimize microbial platforms for the production of this compound and other valuable terpenoids.

Rationale for Microbial Synthesis: Precision and Sustainability

The decision to pursue a biological route for this compound production is rooted in the limitations of conventional methods. Chemical synthesis often yields racemic mixtures, requiring costly and inefficient chiral resolution steps to isolate the desired (-)-verbenone enantiomer. In contrast, enzymatic catalysis is inherently stereospecific, ensuring the exclusive production of the biologically active isomer. Furthermore, microbial fermentation offers significant advantages in sustainability and scalability over plant extraction or chemical synthesis.[3][4] By engineering a microbial host, we can create a contained, scalable, and renewable manufacturing process that converts simple feedstocks like glucose into a complex, high-value chemical.

Deconstructing the Pathway: A Three-Enzyme Cascade

The heterologous pathway for this compound biosynthesis is a concise, three-step enzymatic cascade that converts a central metabolic intermediate into the final product. The pathway begins with geranyl pyrophosphate (GPP), the universal C10 precursor to monoterpenes, which is naturally produced in microbial hosts.

The Core Biosynthetic Steps
  • GPP to (-)-α-Pinene: The first committed step is the cyclization of the linear GPP molecule into the bicyclic olefin, (-)-α-pinene. This complex rearrangement is catalyzed by a specialized (-)-α-pinene synthase (TPS) . The choice of this enzyme is critical as it dictates the stereochemistry of the entire downstream pathway.

  • (-)-α-Pinene to (-)-trans-Verbenol: The second step involves the stereospecific hydroxylation of (-)-α-pinene at the C4 position to yield (-)-trans-verbenol. This oxidation is catalyzed by a cytochrome P450 monooxygenase (CYP) . These enzymes require a partner protein, a cytochrome P450 reductase (CPR) , to shuttle electrons from NADPH for catalytic activity.[5] Sourcing a compatible CYP-CPR pair is essential for functional expression. Enzymes from bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae), which naturally produce these compounds, are excellent candidates.[6]

  • (-)-trans-Verbenol to (-)-Verbenone: The final step is the oxidation of the hydroxyl group of (-)-trans-verbenol to a ketone, forming (-)-verbenone (this compound). This reaction is catalyzed by a dehydrogenase . While this conversion can occur via auto-oxidation, incorporating a specific dehydrogenase provides superior control and conversion efficiency.[2] Gut-associated microbes of bark beetles are a known source of such enzymes.[7][8]

Visualizing the Engineered Pathway

The following diagram illustrates the engineered metabolic route from the central precursor GPP to this compound.

Levoverbenone_Pathway GPP Geranyl Pyrophosphate (GPP) aPinene (-)-α-Pinene GPP->aPinene (-)-α-Pinene Synthase (TPS) tVerbenol (-)-trans-Verbenol aPinene->tVerbenol Cytochrome P450 (CYP) + CPR This compound (-)-Verbenone (this compound) tVerbenol->this compound Verbenol Dehydrogenase

Caption: Engineered biosynthetic pathway for this compound production.

Engineering the Chassis: Optimizing Saccharomyces cerevisiae

To achieve high titers of this compound, it is insufficient to simply introduce the biosynthetic genes. The host's metabolism must be systematically rewired to channel carbon flux towards the product and away from competing pathways. S. cerevisiae is an ideal host due to its GRAS (Generally Regarded as Safe) status and its native mevalonate (MVA) pathway, which produces the universal isoprenoid precursors, IPP and DMAPP.[9][10]

Enhancing Precursor Supply: Upregulating the MVA Pathway

The MVA pathway is subject to tight feedback regulation, primarily at the enzyme HMG-CoA reductase (HMG1). The key strategy to boost precursor supply is to overexpress a truncated, soluble version of this enzyme (tHMG1), which is insensitive to feedback inhibition.[11] This single modification can dramatically increase the metabolic flux into the terpenoid pathway.

Mitigating Competing Pathways

A primary competitor for terpenoid precursors is the sterol biosynthesis pathway, which is essential for cell membrane integrity. The enzyme squalene synthase (ERG9) catalyzes the first committed step in sterol synthesis, converting the C15 intermediate FPP into squalene.[12] By downregulating the expression of ERG9 (e.g., via promoter replacement with a weaker, regulatable promoter), metabolic flux can be redirected from sterol production towards monoterpene (GPP-derived) and sesquiterpene (FPP-derived) synthesis without completely abolishing growth.

A Workflow for Host and Pathway Engineering

The diagram below outlines the logical workflow, from gene selection to the creation of a high-performing production strain.

Engineering_Workflow cluster_genes Gene Sourcing & Preparation cluster_plasmid Plasmid Assembly cluster_strain Host Strain Engineering cluster_production Production & Analysis Gene_TPS (-)-α-Pinene Synthase CodonOpt Codon Optimization for S. cerevisiae Gene_TPS->CodonOpt Gene_CYP Cytochrome P450 Gene_CYP->CodonOpt Gene_CPR CPR Gene_CPR->CodonOpt Gene_DH Dehydrogenase Gene_DH->CodonOpt Assembly Homologous Recombination in Yeast CodonOpt->Assembly Vector Yeast Expression Vector (2µ, URA3) Vector->Assembly Transformation Yeast Transformation Assembly->Transformation BaseStrain S. cerevisiae CEN.PK EngStrain Engineered Host (↑ tHMG1, ↓ ERG9) BaseStrain->EngStrain CRISPR/Cas9 Integration EngStrain->Transformation Fermentation Fermentation Transformation->Fermentation Analysis GC-MS Analysis Fermentation->Analysis

Caption: Workflow for engineering S. cerevisiae for this compound production.

Field Guide: Key Experimental Protocols

The following protocols provide detailed, actionable steps for the core experimental procedures. These are designed as self-validating systems, where success at each stage is a prerequisite for the next.

Protocol 1: Expression Plasmid Construction in S. cerevisiae

This protocol utilizes the highly efficient in vivo homologous recombination machinery of yeast to assemble a multi-fragment plasmid, bypassing the need for traditional restriction-ligation cloning.[13][14]

Materials:

  • High-copy S. cerevisiae expression vector (e.g., pRS426), linearized by restriction digest.

  • DNA fragments of codon-optimized genes (TPS, CYP, CPR, Dehydrogenase) with 40-50 bp overhangs homologous to the vector and adjacent fragments.

  • Competent engineered S. cerevisiae cells.

  • LiOAc/PEG transformation reagents.

  • Selective media (e.g., Synthetic Complete drop-out media lacking Uracil, SC-Ura).

Methodology:

  • Fragment Preparation: Amplify each gene and promoter/terminator cassette via PCR using primers that add the required homologous overhangs. Confirm fragment size and purity via gel electrophoresis.

  • Transformation Mix: In a sterile microfuge tube, combine ~100 ng of the linearized vector backbone with a 3-5 fold molar excess of each PCR-amplified insert.

  • Yeast Transformation: Perform a standard high-efficiency lithium acetate/PEG transformation by adding the DNA mix to competent yeast cells, followed by heat shock.[15]

  • Selection: Plate the transformed cells onto SC-Ura agar plates. Incubate at 30°C for 2-3 days until colonies appear. The yeast cells that have successfully taken up and assembled the plasmid will survive.

  • Validation: Pick several colonies and perform colony PCR to verify the correct assembly of all fragments. Further validation involves plasmid rescue into E. coli and Sanger sequencing.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

Scaling up from shake flasks to a controlled bioreactor environment is critical for achieving high cell densities and product titers.[16][17][18]

Materials:

  • 3-L stirred-tank bioreactor, sterilized.

  • Sterile defined fermentation medium.

  • Sterile concentrated glucose feed solution.

  • Inoculum culture of the production strain.

  • Dodecane (sterile) for use as an organic overlay.

Methodology:

  • Inoculum Preparation: Grow a pre-culture of the production strain in selective medium to an OD600 of 4-6.

  • Bioreactor Setup: Aseptically fill the bioreactor with the initial batch medium and inoculate with the pre-culture to a starting OD600 of ~0.1.

  • Batch Phase: Run the fermentation in batch mode until the initial glucose supply is depleted. This is typically indicated by a sharp spike in the dissolved oxygen (DO) level. Maintain pH at 5.5 with automated addition of base (e.g., NH4OH) and temperature at 30°C.

  • Fed-Batch Phase: Initiate the glucose feed to maintain a low, growth-limiting glucose concentration. This prevents the formation of inhibitory byproducts like ethanol (the Crabtree effect).

  • Product Sequestration: At the start of the fed-batch phase, add a 10% (v/v) layer of sterile dodecane to the fermenter. This overlay captures the volatile this compound, preventing its loss through evaporation and reducing potential cytotoxicity to the host cells.

  • Sampling: Aseptically withdraw samples periodically to monitor cell growth (OD600) and product concentration.

Protocol 3: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like this compound.[1][19]

Materials:

  • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film).

  • High-purity this compound reference standard.

  • Ethyl acetate (GC grade).

Methodology:

  • Sample Preparation: Centrifuge the fermentation sample to separate the dodecane layer from the aqueous phase and cells. Dilute an aliquot of the dodecane layer in ethyl acetate.

  • Calibration Curve: Prepare a series of standards of the this compound reference in ethyl acetate at known concentrations (e.g., 1 to 200 mg/L).

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • MS Detector: Scan mode (m/z 40-300) for identification by comparing the mass spectrum to a library standard.

  • Quantification: Integrate the peak area corresponding to this compound from the FID chromatogram. Calculate the concentration in the sample by interpolating from the calibration curve generated with the reference standards.

Data Synthesis and Performance Metrics

Systematic optimization requires quantitative evaluation of strain performance. The following table presents hypothetical data from a strain engineering effort, illustrating the impact of targeted genetic modifications on this compound titer.

Strain IDGenetic Modification(s)This compound Titer (mg/L)Relative Improvement
LV-01Base Strain + Pathway Genes15.2 ± 1.81.0x
LV-02LV-01 + tHMG1 Overexpression78.5 ± 6.25.2x
LV-03LV-02 + ERG9 Downregulation215.8 ± 15.114.2x

Data represent mean ± standard deviation from triplicate bioreactor fermentations.

Conclusion and Future Perspectives

The microbial biosynthesis of this compound is a prime example of how metabolic engineering can create sustainable and efficient production platforms for complex natural products. By combining a heterologous pathway with targeted host modifications to improve precursor supply and limit competing reactions, it is possible to achieve commercially relevant titers. The protocols and strategies detailed in this guide provide a robust framework for developing such a system.

Future advancements will likely focus on the integration of next-generation synthetic biology tools. The use of CRISPR-Cas9 for stable, marker-less integration of entire pathways into the yeast genome can enhance strain stability and performance.[20] Furthermore, the implementation of dynamic regulatory circuits, where gene expression is modulated in response to cell density or metabolic state, offers a powerful approach to balance cellular resources between growth and production, pushing the boundaries of what is achievable in microbial cell factories.

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Levoverbenone: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, the levorotatory enantiomer of verbenone, is a naturally occurring bicyclic monoterpene ketone with significant applications in the fragrance, food, and pharmaceutical industries.[1][2] Its distinct stereochemistry governs its biological activity and sensory properties, making a thorough understanding of its physical and chemical characteristics paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and the underlying scientific principles for their determination. The methodologies presented herein are designed to be self-validating, ensuring accuracy and reproducibility in a laboratory setting.

Introduction: The Significance of Chirality and Physicochemical Characterization

The biological and chemical landscape is replete with examples of stereoisomerism, where molecules with identical chemical formulas and bonding arrangements differ in the three-dimensional orientation of their atoms. This compound, with its specific (1S,5S) configuration, exemplifies the profound impact of chirality on a molecule's interaction with biological systems and its overall chemical behavior.[3] Its enantiomer, (1R,5R)-(+)-verbenone, while structurally similar, can elicit different biological responses.[4] Therefore, precise characterization of the physical and chemical properties of this compound is not merely an academic exercise but a critical necessity for its effective and safe application.

This guide is structured to provide a holistic understanding of this compound, beginning with its fundamental molecular and physical properties, delving into its spectral characteristics for unambiguous identification, and concluding with an assessment of its chemical reactivity and stability. The experimental protocols detailed are grounded in established analytical principles, providing a robust framework for in-house validation and quality control.

Molecular and Physical Properties

The intrinsic physical properties of a compound are dictated by its molecular structure and intermolecular forces. For this compound, these properties are crucial for its handling, formulation, and purification.

Structural and Molecular Data

A foundational understanding of this compound begins with its molecular identity.

PropertyValueSource
IUPAC Name (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one[3]
CAS Number 1196-01-6[1][3][5][6]
Molecular Formula C₁₀H₁₄O[1][2][3][6]
Molecular Weight 150.22 g/mol [1][3][6]

The bicyclic nature of this compound, with its strained ring system and the presence of a carbonyl group and a carbon-carbon double bond, dictates its reactivity and spectral properties.

Caption: 2D Chemical Structure of this compound.

Macroscopic Physical Properties

The following table summarizes the key physical properties of this compound, which are essential for its practical handling and application.

PropertyValueConditionsSource
Appearance Colorless to pale yellow liquidAmbient[1][5]
Odor Minty, spicy, camphoraceous-[3][5]
Boiling Point 227-228 °C760 mmHg[1][5][6]
Density 0.975 - 0.981 g/mL20-25 °C[3][5]
Refractive Index 1.490 - 1.50020 °C[3][5]
Flash Point 85 °CClosed Cup[1][5]
Solubility Practically insoluble in water; Soluble in ethanol, chloroform, and other non-polar organic solvents.-[1][3][5][6]
Specific Rotation -220°20°C, c=3-4 in CHCl₃[6]

The high boiling point is consistent with its molecular weight and the presence of a polar carbonyl group, which increases intermolecular dipole-dipole interactions. Its lipophilic nature, evidenced by its solubility in organic solvents and insolubility in water, is a key determinant of its behavior in biological systems and its formulation in non-aqueous media.

Spectroscopic Characterization: The Fingerprint of this compound

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit distinct signals for the methyl, methylene, and methine protons. The chemical shifts, splitting patterns (multiplicity), and integration values are all critical for confirming the structure. For instance, the vinyl proton adjacent to the carbonyl group is expected to appear at a characteristic downfield chemical shift.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically above 200 ppm. The olefinic carbons will appear in the 120-150 ppm region, while the aliphatic carbons will be found at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O (ketone) and C=C (alkene) stretching vibrations.

  • C=O Stretch: A strong, sharp peak is expected in the region of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

  • C=C Stretch: A medium intensity peak is expected around 1620-1640 cm⁻¹.

  • C-H Stretches: Peaks corresponding to sp² and sp³ hybridized C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (150.22). The fragmentation pattern can provide further structural information, with characteristic losses of small neutral molecules such as CO or methyl groups.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A This compound Sample B Dissolution in appropriate solvent (e.g., CDCl3 for NMR, CH2Cl2 for IR) A->B C NMR Spectroscopy (¹H & ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Structural Elucidation C->F D->F E->F G Purity Assessment F->G

Caption: Workflow for Spectroscopic Analysis of this compound.

Chemical Properties and Reactivity

The chemical properties of this compound are largely dictated by its functional groups: the α,β-unsaturated ketone system.

Stability

This compound is generally stable under normal temperatures and pressures.[8][9] However, it is a combustible liquid and should be kept away from open flames, hot surfaces, and sources of ignition.[9][10] Incompatible materials include strong oxidizing agents.[8][9]

Reactivity

The conjugated system in this compound makes it susceptible to both 1,2- and 1,4-addition reactions (Michael addition). The carbonyl group can undergo typical reactions of ketones, such as reduction to the corresponding alcohol (verbenol) or reaction with nucleophiles. The double bond can also undergo addition reactions, such as hydrogenation or halogenation.

Experimental Protocols

The following protocols are provided as a guide for the in-house determination of key physical properties of this compound.

Determination of Specific Rotation

Principle: Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.[11][12] It is a critical parameter for confirming the enantiomeric purity of this compound.

Instrumentation:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 300-400 mg of this compound.

  • Quantitatively transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with chloroform. Mix thoroughly.

  • Calibrate the polarimeter with a chloroform blank.

  • Rinse the polarimeter cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the optical rotation.

  • Calculate the specific rotation using the following formula: [α] = α / (l × c) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the solution in g/mL

Self-Validation: The obtained value should be compared to the literature value (-220°).[6] A significant deviation may indicate the presence of the dextrorotatory enantiomer or other impurities.

Determination of Refractive Index

Principle: The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic physical property that can be used for identification and purity assessment.

Instrumentation:

  • Abbe refractometer with a temperature-controlled stage

  • Constant temperature water bath

Procedure:

  • Set the temperature of the refractometer to 20.0 ± 0.1 °C.

  • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Apply a few drops of the this compound sample to the prism of the refractometer.

  • Close the prism and allow the sample to equilibrate to the set temperature.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

Self-Validation: The measured refractive index should fall within the expected range of 1.490 - 1.500.[3][5]

Conclusion

This technical guide has provided a comprehensive overview of the essential physical and chemical properties of this compound. A thorough understanding and accurate determination of these properties are fundamental for its successful application in research and industry. The provided experimental protocols offer a framework for the reliable in-house characterization of this important chiral molecule, ensuring both quality and consistency. The interplay of its unique bicyclic structure and functional groups results in a distinct set of properties that are critical to its function and application.

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levoverbenone CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Levoverbenone

Introduction and Core Identifiers

This compound, systematically known as (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, is the levorotatory enantiomer of the bicyclic monoterpene verbenone.[1] It is a naturally occurring compound found in various essential oils and is recognized for its characteristic minty and spicy aroma.[2] In the pharmaceutical and fragrance industries, this compound is valued for its specific biological activities and olfactory properties. This guide provides a comprehensive overview of its chemical identity, synthesis, biological functions, and relevant experimental protocols for research and development professionals.

Chemical Structure: The stereochemistry of this compound is crucial to its biological specificity. It possesses two chiral centers at the 1S and 5S positions, which distinguish it from its dextrorotatory enantiomer, (+)-verbenone.

Caption: 2D Chemical Structure of this compound.

Core Chemical Information:

Identifier Value Source
CAS Number 1196-01-6 [2][3][4][5]
Molecular Formula C10H14O [2][3][6]
Molecular Weight 150.22 g/mol [2][3][6]
IUPAC Name (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one [1][2]

| Synonyms | (-)-Verbenone, (1S)-(-)-Verbenone, l-Verbenone |[2][4] |

Physicochemical Properties:

Property Value Source
Appearance Clear light yellow to yellow liquid [3][7]
Odor Minty, spicy aroma [2]
Boiling Point 227-228 °C [3][7]
Flash Point 85 °C [3]
Density 0.975-0.981 g/mL at 20-25 °C [2][5]
Refractive Index 1.490-1.500 at 20 °C [2][5]

| Solubility | Practically insoluble in water; soluble in ethanol and non-polar solvents |[2][3] |

Synthesis and Stereochemistry

This compound can be prepared via the regioselective oxidation of its natural precursor, α-pinene, which is the main component of turpentine oil.[8] The stereochemical integrity of the final product is directly dependent on the optical purity of the starting α-pinene. The synthesis is a critical process as the biological activity of verbenone enantiomers can differ significantly.[9]

A generalized synthetic workflow involves the oxidation of α-pinene. While various oxidation methods exist, a common laboratory-scale approach involves lead tetraacetate or sodium dichromate.[10] The choice of oxidant and reaction conditions is critical for maximizing the yield of the desired enone while minimizing side products. Subsequent purification, typically by column chromatography, is necessary to isolate this compound with high purity.

Synthesis_Workflow Start Start: (-)-α-Pinene (High Optical Purity) Oxidation Regioselective Oxidation (e.g., Na2Cr2O7/H2SO4 or Pb(OAc)4) Start->Oxidation Reactant Workup Aqueous Workup & Extraction Oxidation->Workup Crude Product Purification Chromatographic Purification (e.g., Silica Gel Column) Workup->Purification Organic Extract End Product: this compound ((1S)-(-)-Verbenone) Purification->End Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with notable applications as an expectorant and anti-inflammatory agent.[1][2][9] Its efficacy can be enantioselective, underscoring the importance of stereochemistry in its biological function.[9]

Anti-inflammatory Activity

Research has highlighted the potent anti-inflammatory effects of (1S)-(-)-verbenone. In a standard model of topical inflammation (TPA-induced mouse ear edema), this compound demonstrated a significant dose-dependent reduction in inflammation, with an effective dose (ED₅₀) of 45.24 mg/kg.[9]

The mechanism underlying this activity is linked to the inhibition of key pro-inflammatory signaling pathways. Studies on a derivative have shown that it suppresses the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[9] These pathways are central to the inflammatory cascade, controlling the expression of cytokines, chemokines, and other inflammatory mediators. By inhibiting NF-κB and ERK activation, this compound effectively dampens the inflammatory response.

Signaling_Pathway cluster_inflammation Inflammatory Response Stimulus Inflammatory Stimulus (e.g., TPA) ERK ERK Pathway Stimulus->ERK NFkB NF-κB Pathway Stimulus->NFkB Mediators Pro-inflammatory Mediators (Cytokines, Chemokines) ERK->Mediators NFkB->Mediators Inflammation Inflammation (Edema, Redness) Mediators->Inflammation This compound This compound This compound->ERK Inhibits This compound->NFkB Inhibits

Caption: this compound's inhibition of NF-κB and ERK pathways.

Other Biological Activities
  • Expectorant: this compound is classified as an expectorant, used in cough and cold preparations to help clear mucus from the airways.[1][2]

  • Antifungal and Herbicidal Potential: Derivatives of verbenone have demonstrated significant antifungal activity against various plant pathogens, such as Alternaria solani and Physalospora piricola.[8][11] Additionally, certain derivatives exhibit potent herbicidal effects, inhibiting the root growth of plants like Brassica campestris.[8][11] These findings suggest that the verbenone scaffold is a promising starting point for the development of novel agrochemicals.

Experimental Protocol: TPA-Induced Mouse Ear Edema Model

This protocol describes a standard in vivo assay to evaluate the topical anti-inflammatory activity of this compound. The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced edema model is a widely accepted and reliable method for screening anti-inflammatory compounds. The causality is direct: TPA induces a localized inflammatory response, and an effective agent will reduce the resulting swelling (edema).

Objective: To quantify the dose-dependent anti-inflammatory effect of this compound.

Materials:

  • This compound (high purity)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Vehicle (e.g., Acetone or Ethanol)

  • Test animals (e.g., Swiss mice)

  • Micropipettes

  • Punch biopsy tool (e.g., 4 mm diameter)

  • Analytical balance

Methodology:

  • Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of TPA in the chosen vehicle.

    • Prepare several dilutions of this compound in the same vehicle to test a range of doses. A vehicle-only solution will serve as the negative control.

  • Grouping: Randomly divide animals into groups (n=5-8 per group):

    • Group 1: Naive (no treatment).

    • Group 2: Negative Control (Vehicle + TPA).

    • Group 3+: Test Groups (this compound at various doses + TPA).

    • Optional: Positive Control Group (e.g., Indomethacin + TPA).

  • Induction of Inflammation:

    • Apply a specific volume (e.g., 20 µL) of the TPA solution to the inner and outer surfaces of the right ear of each mouse (except the naive group).

  • Compound Administration:

    • Approximately 30 minutes after TPA application, topically administer the same volume of the vehicle, this compound solutions, or positive control to the right ear of the respective groups. The left ear remains untreated as an internal control.

  • Evaluation of Edema:

    • After a set period (typically 4-6 hours), humanely euthanize the animals.

    • Using a punch biopsy tool, collect a standard-sized circular section from both the treated (right) and untreated (left) ears.

  • Data Analysis:

    • Immediately weigh each ear punch.

    • Calculate the edema (swelling) as the difference in weight between the right and left ear punches for each animal.

    • Calculate the percentage inhibition of edema for each treatment group compared to the negative control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Determine the ED₅₀ (the dose that causes 50% inhibition of edema) through regression analysis.

Summary of Biological Data

Biological ActivityModel/OrganismKey ResultSource
Anti-inflammatory TPA-Induced Mouse Ear EdemaED₅₀ = 45.24 mg/kg[9]
Antifungal Alternaria solani(E)-Verbenone oxime ester derivative: 92.2% growth inhibition at 50 µg/mL[8][11]
Antifungal Physalospora piricola(E)-Verbenone oxime ester derivative: 80.0% growth inhibition at 50 µg/mL[8][11]
Herbicidal Brassica campestris (Rape Root)(E)-Verbenone oxime ester derivative: 92.1% growth inhibition at 100 µg/mL[8][11]

Conclusion

This compound is a stereochemically defined monoterpene with significant and varied biological activities. Its well-characterized anti-inflammatory properties, mediated through the inhibition of the NF-κB and ERK signaling pathways, make it a molecule of interest for pharmaceutical development. Furthermore, the verbenone chemical scaffold shows considerable promise as a template for designing new antifungal and herbicidal agents. Future research should continue to explore the structure-activity relationships of its derivatives and conduct more extensive comparative studies against its enantiomer, (+)-verbenone, to fully elucidate its therapeutic and agrochemical potential.

References

  • This compound. (n.d.). Google Cloud.
  • This compound | C10H14O | CID 92874. (n.d.). PubChem.
  • This compound. (2025, November 29). Wikipedia.
  • This compound. (n.d.). Global Substance Registration System.
  • laevo-verbenone, 1196-01-6. (n.d.). The Good Scents Company.
  • (1r,5r)-(+)-verbenone. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. (2017, October 12). National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine.
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. (2017, October 12). PubMed.

Sources

Methodological & Application

Application Notes & Protocols for Levoverbenone Field Trials against Dendroctonus ponderosae

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mountain pine beetle (Dendroctonus ponderosae, MPB) is a significant agent of mortality in pine forests across North America. Management strategies increasingly rely on semiochemicals to manipulate beetle behavior. Levoverbenone, the (-) enantiomer of verbenone, is a key anti-aggregation pheromone that signals host tree saturation to incoming beetles, effectively acting as a 'no vacancy' sign.[1][2][3] This document provides a comprehensive guide for researchers and forestry professionals on the design, implementation, and analysis of field trials to evaluate the efficacy of this compound for protecting individual trees and forest stands from MPB attack. The protocols herein are grounded in established chemical ecology principles and field-proven methodologies to ensure scientific rigor and trustworthy outcomes.

Section 1: Scientific Foundation & Mechanism of Action

The Chemical Ecology of Dendroctonus ponderosae

Mountain pine beetle host colonization is a sophisticated process mediated by a suite of semiochemicals. Female pioneer beetles initiate attacks on susceptible pines, releasing aggregation pheromones like trans-verbenol and exo-brevicomin, which, in synergy with host tree volatiles (kairomones) such as myrcene and alpha-pinene, attract conspecifics to the tree.[4][5] This coordinated mass attack is necessary to overcome the tree's natural resin defense system.[6]

This compound: The "No Vacancy" Signal

As the host tree becomes fully colonized and the phloem resource is claimed, the chemical communication shifts from aggregation to anti-aggregation. Verbenone is a critical component of this shift. It is produced through the oxidization of host-derived alpha-pinene, a process that can occur spontaneously or be mediated by the beetles themselves and their associated microorganisms.[5][6] High concentrations of verbenone signal to incoming beetles that the tree is already occupied, causing them to cease attack on that tree and seek other hosts.[3] Field trials have repeatedly demonstrated that the application of synthetic verbenone can significantly reduce attacks on baited traps and individual trees.[7][8][9] While verbenone exists as two enantiomers, commercial formulations are often based on the more active (-) enantiomer, this compound.

The following diagram illustrates the chemical signaling pathway during an MPB attack and the interventional role of this compound.

MPB_Attack_Pathway cluster_0 Aggregation Phase cluster_1 Anti-Aggregation Phase cluster_2 Intervention Pioneer Pioneer Beetle Attack AggPheromones Aggregation Pheromones (trans-verbenol) Pioneer->AggPheromones releases HostVolatiles Host Volatiles (α-pinene, myrcene) MassAttack Mass Attack HostVolatiles->MassAttack attracts AggPheromones->MassAttack attracts Colonization Host Colonization MassAttack->Colonization VerbenoneProd Verbenone Production (from α-pinene) Colonization->VerbenoneProd AttackCeases Attack Ceases VerbenoneProd->AttackCeases signals saturation SynthVerbenone Synthetic this compound Application ('Push') SynthVerbenone->MassAttack disrupts

Caption: Logical flow of chemical signals during MPB colonization and the disruptive role of synthetic this compound.

Section 2: Experimental Design & Pre-Trial Planning

The success of a field trial is determined before the first dispenser is deployed. A robust experimental design is critical for generating statistically defensible and interpretable results.

Defining Clear Objectives

The primary objective will dictate the experimental design. Common objectives include:

  • Area Protection: Assessing the efficacy of this compound in reducing tree mortality across a defined stand (e.g., a campground, high-value recreation area).

  • Individual Tree Protection: Determining the success of this compound in preventing attacks on specific, high-value trees. This is often tested by baiting trees with attractant pheromones to ensure beetle pressure.[6]

  • Dose-Response Evaluation: Testing different release rates or spatial densities of this compound dispensers to find an optimal application rate.[3]

  • "Push-Pull" Tactic Evaluation: Assessing the enhanced efficacy of using this compound (the "push") in conjunction with attractant-baited traps or trap trees on the periphery (the "pull").[10][11][12]

Site Selection Criteria
  • Host Species & Stand Characteristics: Select sites dominated by a primary MPB host, such as lodgepole pine (Pinus contorta) or ponderosa pine (Pinus ponderosa).[3] Record key metrics like stand density (trees per hectare), average diameter at breast height (DBH), and basal area.

  • Beetle Population Pressure: The efficacy of this compound is known to be density-dependent. It is most effective under low to moderate beetle pressure.[13][14] At epidemic levels, the sheer number of beetles can overwhelm the repellent signal.[13] Pre-trial surveys or data from regional forest health agencies should be used to estimate local MPB population levels.

  • Accessibility and Security: Sites must be accessible for treatment application and data collection throughout the beetle flight season (typically July-September).[1] Secure sites are preferable to prevent vandalism or disturbance of experimental plots.

Structuring the Field Trial

A Randomized Complete Block Design (RCBD) is highly recommended to account for variability in the landscape (e.g., slope, aspect, stand density).

  • Blocking: Divide the study area into several "blocks," where conditions within each block are as homogenous as possible.

  • Treatments: Within each block, randomly assign all treatments. A typical trial should include:

    • Treatment Group(s): Plots receiving one or more this compound application rates.

    • Untreated Control: Plots that receive no treatment, serving as a baseline for natural attack rates.

    • (Optional) Baited Control: To confirm beetle presence and pressure, some designs include plots with attractant pheromones (e.g., trans-verbenol, myrcene) but no this compound.[3]

  • Replication: Each treatment should be replicated across multiple blocks (minimum of 3-5 replicates is standard) to provide statistical power.

  • Plot Size and Buffers: For area protection trials, plots are often 0.2 to 1.0 hectares.[3][13] It is crucial to establish a buffer zone (e.g., 50-100 meters) between plots to prevent interference between treatments.

ParameterDescriptionExample
Experimental Design Randomized Complete Block Design (RCBD)4 Blocks
Plot Size 0.5 ha (70.7m x 70.7m square)
Buffer Zone 100 m between plots
Treatments 1. Untreated Control 2. This compound (Low Density: 50 dispensers/ha) 3. This compound (High Density: 100 dispensers/ha)
Replication 4 replicates per treatmentTotal of 12 plots
Host Type Lodgepole pine stand, >20 cm avg. DBH

Section 3: Field Implementation Protocol

This section provides a step-by-step workflow for establishing and executing the field trial.

Field_Trial_Workflow A 1. Site Selection & Reconnaissance B 2. Plot Delineation & Marking A->B C 3. Pre-Treatment Assessment B->C D 4. Random Assignment of Treatments C->D E 5. Treatment Deployment (Pre-Beetle Flight) D->E F 6. Post-Flight Data Collection E->F G 7. Data Analysis & Reporting F->G

Caption: Standard workflow for a this compound field trial, from initial site selection to final analysis.

Protocol: Plot Establishment & Baseline Assessment

Objective: To accurately delineate plot boundaries and collect pre-treatment data on all susceptible host trees.

Materials:

  • GPS unit

  • Compass

  • Measuring tapes (50m or 100m)

  • Flagging tape (multiple colors)

  • Aluminum tree tags with unique numbers

  • DBH tape

  • Hammer/nails

Procedure:

  • Navigate to the pre-determined coordinates for the corner of the first plot using the GPS unit.

  • Delineate Plot: Using the compass and measuring tapes, lay out the plot boundaries (e.g., a 70.7m x 70.7m square for a 0.5 ha plot). Mark the corners and perimeter with flagging tape.

  • Tag Trees: Within the plot, identify all susceptible host trees above a minimum size threshold (e.g., >15 cm DBH).

  • Assign IDs: Affix a unique numbered aluminum tag to each tree at breast height (1.37m) on the north side.

  • Measure & Record: For each tagged tree, record the following baseline data:

    • Tree ID number

    • Species

    • DBH (cm)

    • Tree status (Live, Faded, Red, Grey - indicating previous MPB attack)

    • GPS coordinates (optional, but useful for mapping)

Protocol: this compound Dispenser Application

Objective: To deploy this compound dispensers according to the experimental design just prior to the anticipated MPB flight period.

Materials:

  • This compound dispensers (e.g., pouches, flakes, splat)[1][3][15]

  • Staple gun or hammer and nails

  • Personal Protective Equipment (PPE) as per product label

  • Plot maps showing dispenser locations

Procedure:

  • Timing: Deploy dispensers 1-2 weeks before the historical start of the MPB flight in your region (typically late June to early July).

  • Distribution: Within each treatment plot, distribute the dispensers in a uniform grid pattern. For example, in a 0.5 ha plot with a 100/ha density, 50 dispensers would be placed approximately 10m apart.

  • Placement on Tree:

    • Staple one dispenser to a susceptible host tree at a height of 2-3 meters.

    • Crucially, place the dispenser on the north face of the tree. This minimizes exposure to direct sunlight, which can degrade the semiochemical and cause excessively high, short-lived release rates.

  • Record Keeping: Note the date of deployment for each plot. Ensure that control plots are left completely untreated.

Section 4: Data Collection & Analysis

Post-Flight Assessment

Data on MPB attacks should be collected after the primary beetle flight has concluded (typically late September or October). A second assessment the following summer can confirm tree mortality.

MetricDescriptionMethodology
Attack Status Categorization of each tagged tree based on evidence of MPB attack.Visual Inspection: Examine the lower 3-4m of the bole for pitch tubes, boring dust, and woodpecker activity. Classify as: - Unsuccessful (Pitch-out): Tree repelled the attack. - Successful (Mass Attack): Numerous pitch tubes, boring dust present. - No Attack.
Attack Density The number of successful attacks per unit of bark surface area.On a subset of mass-attacked trees, place a 0.1 m² bark window at DBH and count all successful attacks within it.
Tree Mortality The final status of the tree in the year following the attack.Visual Inspection: The following summer, classify trees as: - Live (Green): Survived the attack. - Dead (Red/Grey): Succumbed to the attack.
Statistical Analysis

The choice of statistical test depends on the nature of the data collected.

  • Tree Mortality/Attack Incidence: The proportion of trees killed or mass-attacked per plot should be calculated. These proportions can be analyzed using an Analysis of Variance (ANOVA) appropriate for an RCBD, followed by a means separation test (e.g., Tukey's HSD) to compare treatments.[16][17] Data may require an arcsine square root transformation if proportions are close to 0 or 1.

  • Attack Density: The average attack density per plot can also be analyzed using ANOVA. Data may require a log(x+1) transformation to meet assumptions of normality and homogeneity of variance.[18]

A statistically significant result (typically P < 0.05) would indicate that at least one treatment had a different outcome than the others (e.g., this compound-treated plots had significantly lower tree mortality than untreated control plots).[6]

Section 5: Advanced Application: The "Push-Pull" Strategy

While this compound alone can be effective, its performance can be enhanced by integrating it into a "push-pull" system, which has shown remarkable efficacy in reducing MPB populations.[10][11][12]

  • The "Push": this compound is applied to the high-value stand that needs protection, repelling beetles from the area.

  • The "Pull": Aggregation pheromones are deployed in traps (e.g., Lindgren funnel traps) or on designated trap trees located on the perimeter of the protected area, luring the repelled beetles away to be killed or contained.[19]

Caption: Conceptual diagram of a "Push-Pull" strategy for MPB management.

This approach is particularly valuable for managing low-density MPB populations and preventing incipient outbreaks.[10] Field trials for a push-pull system would involve additional treatments with the combined strategy and data collection from the peripheral traps.

Section 6: References

  • Borden, J.H. et al. (2003). Protection of lodgepole pine from attack by the mountain pine beetle, Dendroctonus ponderosae (Coleoptera: Scolytidae) using high doses of verbenone in combination with nonhost bark volatiles. The Forestry Chronicle. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPM4xbvUV1PhmADrE60kMcCb_k5v6FJtdY1_Mp-L60H_IYBDLKfJ1os7EkVZvaDyg5dGNI7WU-7jgEctOraSV_wDhpzm63tmOD-UyxN4WXoxWEK-tN1m8NYVI8v1odqvIKJX9_C1pQuFnwtc4IFV8kfsupnNQxfQ==]

  • Crandall, L. et al. (2025). Advancing Semiochemical Tools for Mountain Pine Beetle Management: Dendroctonus ponderosae Responses to Saprophytic Fungal Volatiles. MDPI. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ2xV1Lr70MKXwEsRBFtbh9v8FKzjeUCZ-vikKGQX5mYQz3lisIm8pW1Taf6ePYpKnw0VgGjLapiQcKJbiDOss-xAQarYqW17iY3CF98D8SZPXSzjyjXuXLwPRHtv9GExf]

  • Borden, J.H., Pureswaran, D.S., & Poirier, L.M. (2004). Evaluation of two repellent semiochemicals for disruption of attack by the mountain pine beetle, Dendroctonus ponderosae Hopkins (Coleoptera: Scolytidae). Journal of the Entomological Society of British Columbia. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPM4xbvUV1PhmADrE60kMcCb_k5v6FJtdY1_Mp-L60H_IYBDLKfJ1os7EkVZvaDyg5dGNI7WU-7jgEctOraSV_wDhpzm63tmOD-UyxN4WXoxWEK-tN1m8NYVI8v1odqvIKJX9_C1pQuFnwtc4IFV8kfsupnNQxfQ==]

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  • Huber, D. P. W., & Borden, J. H. (1995). Semiochemicals for Management of Mountain Pine Beetle - Status of Research and Application. ResearchGate. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB-pHMI-utLYzi1DHXr1HMInTuKB7KjlJcyK9qZS6MyIFM5y7HxnNJm3H6zamCPTYbnOFZcuFD0kavvv8W9cQBDoBC5wtsdjxnFFP5VFgvFX9EonPFTXe_SvgUn96wVqWamcGCBxsYpjs6DMfsG6h82Mx2skgk0Kqaw5G2DEh2KnkZXvF3ojGWMDliR26izDFamTl2vUfV11IspbTWX6n9lXkh7tjnfa7CM3RTvs97OQGqrOR5Qcc52xGeelhobngWt41DjjZKg==]

  • Progar, R. A. (2005). Five-Year Operational Trial of Verbenone to Deter Mountain Pine Beetle (Dendroctonus ponderosae; Coleoptera: Scolytidae) Attack. Environmental Entomology. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGu_ApjI6T1RDdw1GaQ9De9K88ZJ9M-1nFLANklTrGlnYl9qCNRteMeg_Adek3oqW8LSZzd70o5jmTXxqmIzXBb60LrhvjPnW6U-R1ckot0E8wlH3ECuQLYWjx2K83SiuWOgNkk4zID5U_ViFXrBmVHwWiRDg9LMGTNMX-z09way20]

  • Forestry Distributing. (n.d.). How Verbenone Pheromones Protect Pine Trees from Destructive Mountain Pine Beetles. Forestry Distributing. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYxycOuVYc6nmXMwT9jKKj-rLJ6rae8_GaDH2Ma0m-RFO2b5m6wKU52j66RwvEwkV2JE3MzgOogWUGp9hhjbLRqjKy5OFnCkU64B-AnoKLSRTlRXl91Yq3T_CdyHYpKZ1UZE9zWkuIkIllK4QK]

  • Edgemont Highlands. (n.d.). Protecting your trees from Mountain Pine Beetle Dendroctonus ponderosae Hopkins. Edgemont Highlands. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0FMHiKaB6D1uFWUBN9nJqhXl9S-Ih01PcjW6P0wRGpgJltsPWCvY2tVp0gmFvlmfMrOXt9w-fvCNZmNws0XmIzcBHn_fE97PLzYfmNhcmsYJmuD8Zo2T3IdGC6v3tTqmjCEbfJkF6RF5ZFwYrQmROc2hnwxSj_k26O9RCZgePUfXYDJV4HfV1g4Zy3TJ-BW44EP2XL98r0Z6WHPJkfEjqBeu9xnsmZyl47jsKxXF1Ozo_eC4M0sK]

  • Amman, G. D., & Lindgren, B. S. (1995). Semiochemicals for Management of Mountain Pine Beetle: Status of Research and Application. Utah State University DigitalCommons@USU. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyDh6k8ruIz8ZZfOMThKb4A5QPDeHtEBP7vRx2ubGQd2g-e7WkwS0iLi8LRzIDC0FolS80Ag7RnwkNP2hDocD-_sq_3f03fH2GngU4ZykMe0cct0nZX2MpeiVxHvKt0E1-muIdwEWNiSxyJRuFHRGyFMTpgN95yR3r2Er6mxikAdVVIb8jx2cGPqmZh-KgNAqRkt4cC3pwRr1r1k0LQQ==]

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  • El-Sayed, A. M. et al. (n.d.). Identification of the sex pheromone of the pink grass worm, Tmetolophota atristriga, reveals two different taxa. ChemRxiv. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTIjP6zjN4sAa3vIQesFnK6X1kbyKcBNBpwEN_G5etPGUhAMlDP6Kqsck2arotm1IiAzOKfZ9ZjtZ14xIMGPSbAVJprWrLMEWKSUfsfiwSWgU1SE5yVDaWWX5Qomofxa5gbzzhZLrMzhPteWRXWtsVJSBodevI3Yu7gOUPbp0u_qwcZmUalojk8ipWMz1Bd_6s4BDju4fpUsRSCU1bqvDuXPeR9m-QSJELTYdb6KxLrYXCLU5GlKWIAHA6gZCLKG1b5gQp4xa5emKq9uiFockEeh5MopMsyYge3XpqYZOnQh_Oj4OE7mAJZf3UMlIDK0l2X0V1EwgzVxkaP2uDZbMTC3-UdI03Hx5RPX64bcVYLw2Y3AcVKJao]

  • Fettig, C. J., & Negrón, J. F. (2015). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle. USDA Forest Service. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0vwZEy7nvRJWYrSwlWAjRax-CdnwnygEVmaU4mcZalKDSmIii-hnnITHM6Y9cFXnBi4qfkXMakABnVBhTkbOthzC42QwN3BLzWfaafadMibvzHa4MguMAqA4LG4kCZOtVwmUNF7vcq8uhjAkBzdOhP0O-ifKYAi5B5l6jw5e3Eg==]

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Sources

Application Note: A Validated Gas Chromatography Protocol for the Quantitative Analysis of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated method for the quantification of levoverbenone using gas chromatography with flame ionization detection (GC-FID). This compound, a chiral monoterpene ketone, is utilized as an expectorant and finds applications in perfumery and as an insect pheromone.[1][2] Accurate quantification is critical for ensuring the purity, efficacy, and safety of this compound in its various applications. The protocol herein describes the instrumental conditions, sample and standard preparation, and a comprehensive method validation strategy according to the International Council for Harmonisation (ICH) guidelines.[3][4] This robust method provides high sensitivity, specificity, and reproducibility, making it suitable for routine quality control and research applications.

Introduction and Scientific Background

This compound, chemically known as (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, is the (-)-enantiomer of verbenone.[1][5] It is a volatile organic compound naturally found in various plants and is valued for its pharmacological and chemical properties.[2] Given its volatility, gas chromatography (GC) is the analytical technique of choice for its separation and quantification.[6][7]

The principle of this method relies on the separation of this compound from a sample matrix using a high-resolution capillary GC column. The sample is introduced into a heated injector, where it is vaporized and carried by an inert gas through the column.[8] Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.[8][9] Upon elution from the column, the analyte is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms entering the flame. This high sensitivity to hydrocarbons makes GC-FID an ideal platform for quantifying terpenes like this compound.[10][11] Quantification is performed using an external standard calibration method, ensuring high accuracy.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[12]

  • GC Column: A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5ms, or equivalent), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is recommended for purity analysis.[12]

    • Note on Enantiomeric Purity: To separate this compound from its (+)-enantiomer, a chiral GC column (e.g., a derivatized cyclodextrin phase like Rt-βDEXsm) is required.[13][14] The protocol described here focuses on quantification and achiral purity.

  • Gases: High-purity Helium (99.999%) as carrier gas. High-purity Hydrogen and compressed air for the FID.[10]

  • Reference Standard: this compound reference standard with known high purity (≥99%).

  • Solvent: High-purity acetone or ethyl acetate (GC grade).[9][12]

  • Glassware: Class A volumetric flasks and pipettes.

  • Vials and Filters: 2 mL amber glass autosampler vials with PTFE-lined septa and 0.45 µm PTFE syringe filters.[12][15]

GC-FID Operating Conditions

The following instrumental parameters have been optimized for the analysis of this compound.

ParameterConditionRationale
Column DB-5 (30 m x 0.25 mm, 0.25 µm)Provides excellent resolution for volatile terpenes.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temp. 250 °CEnsures rapid and complete vaporization of this compound without thermal degradation.[16]
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Injection Volume 1.0 µLStandard volume for reproducible injections.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Constant Flow 1.2 mL/minOptimal flow rate for column efficiency and analysis time.
Oven Program Initial 60°C, hold 2 min; ramp 10°C/min to 240°C, hold 5 minGradient program ensures separation from lower boiling point impurities and elution of higher boiling point compounds.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.[16]
H₂ Flow 30 mL/minStandard flow for FID operation.
Air Flow 300 mL/minStandard flow for FID operation.
Makeup Gas (He) 25 mL/minOptimizes peak shape and detector response.
Preparation of Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Dissolve and dilute to the mark with acetone. Mix thoroughly.

  • Calculate the exact concentration in µg/mL. This solution should be stored at 2-8°C and protected from light.

2.3.2. Calibration Standards Prepare a series of calibration standards by serially diluting the Standard Stock Solution with acetone to cover the expected concentration range of the samples. A suggested range is:

  • 10 µg/mL, 50 µg/mL, 100 µg/mL, 250 µg/mL, and 500 µg/mL.

2.3.3. Sample Preparation

  • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.[12]

  • Dissolve and dilute to the mark with acetone. The target concentration should fall within the established calibration range.

  • If the sample contains particulate matter, filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial before analysis.[12]

Analysis Workflow and Data Processing

The overall analytical process is summarized in the workflow diagram below.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard Preparation Sequence Build Injection Sequence StdPrep->Sequence SamplePrep Sample Preparation SamplePrep->Sequence GC_Setup GC-FID Instrument Setup GC_Setup->Sequence Run Execute Sequence Sequence->Run Integration Peak Integration Run->Integration Calibration Generate Calibration Curve Integration->Calibration Quant Quantify Sample Concentration Integration->Quant Calibration->Quant Linear Fit Report Generate Report Quant->Report

Caption: Workflow for the GC-FID quantification of this compound.

Data Processing Steps:

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the calibration standards.

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve.

  • Final Calculation: Determine the final concentration or purity of this compound in the original sample using the following formula:

    % Purity = (C_sample * V * D) / (W_sample * 10)

    Where:

    • C_sample = Concentration of this compound in the sample solution (µg/mL) from the calibration curve.

    • V = Final volume of the sample solution (mL).

    • D = Dilution factor, if any.

    • W_sample = Weight of the original sample (mg).

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3] The key validation parameters and their acceptance criteria are summarized below.

Validation ParameterProcedureAcceptance Criteria
Specificity Injection of blank (acetone) and a spiked sample.No interfering peaks at the retention time of this compound in the blank.[17]
Linearity Analysis of five calibration standards (10-500 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.[17]
Accuracy (% Recovery) Analysis of a blank matrix spiked with this compound at three concentrations (low, medium, high) in triplicate.Mean recovery between 98.0% and 102.0%.[17][18]
Precision (as %RSD)
    - RepeatabilitySix replicate preparations of a single sample analyzed on the same day.RSD ≤ 2.0%.[17]
    - Intermediate PrecisionAnalysis performed by a different analyst on a different day.RSD ≤ 3.0%.[17]
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).Typically determined to be ~0.4 µg/mL.[19]
Limit of Quantification (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).Typically determined to be ~1.3 µg/mL.[19]
Range Confirmed by linearity, accuracy, and precision data.10 - 500 µg/mL.

Conclusion

The gas chromatography method with flame ionization detection described in this application note provides a reliable, accurate, and precise system for the quantitative determination of this compound. The comprehensive validation demonstrates that the method is specific, linear, and robust, making it highly suitable for routine quality control analysis in pharmaceutical and chemical industries. The detailed protocol ensures that the method can be readily implemented by researchers, scientists, and drug development professionals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92874, this compound.
  • ElSohly, M. A., Gul, W., & Waseem, Z. (2021). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. PMC, NIH.
  • SCION Instruments. Sample preparation GC-MS.
  • MS-Insight. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.
  • Ellutia. (2025). Terpene Analysis in Cannabis and Hemp by Gas Chromatography.
  • SCION Instruments. Terpene Testing and Profiling of Cannabis Using Gas Chromatography.
  • Analytical Cannabis. (2019). Using Gas Chromatography for Accurate Terpene Analysis in Cannabis.
  • University of Illinois. Sample Preparation Guidelines for GC-MS.
  • Waters Corporation. Cannabis Terpene Testing - GC-MS/MS Analysis Solutions.
  • Wikipedia. This compound.
  • Boughendjioua, H., & Djedouani, A. (2014). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria.
  • Mayer, K., et al. (2017). CHIRAL TAGGING OF VERBENONE WITH 3-BUTYN-2-OL FOR ESTABLISHING ABSOLUTE CONFIGURATION AND DETERMINING ENANTIOMERIC EXCESS. ResearchGate.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
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  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International.
  • Faria, J. L., et al. (2023). Fast Gas Chromatography for Quantification of Conjugated Linoleic Acid Isomers in Milk. Journal of the Brazilian Chemical Society.
  • Al-Tamrah, S. A., & Al-Kurdi, Z. (2014). Two different gas chromatographic systems... for the detection and estimation of dichloromethane residues in Omeprazole. International Journal of Research in Pharmacy and Chemistry.
  • ResearchGate. Chiral-phase capillary gas chromatography (GC) analysis of (1S)-(À)- and (1R)-(+)-enantiomers of a-pinene.
  • da Silva, J. K. R., et al. (2012). Development of a gas chromatography method for quantification of triterpenes in the commercial oleoresins from Protium species. ResearchGate.
  • Chromaleont. GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas.
  • Jia, Z., et al. (2025). First gas chromatography-mass spectrometry (GC–MS) method for the detection and quantification of 11 trichothecenes and zearalenone in wheat plant-based beverages. ResearchGate.
  • de Oliveira, A. P., et al. (2021). A Gas Chromatography Method for Simultaneous Quantification of Inorganic Gases and Light Hydrocarbons Generated in Thermochemical Processes. Journal of the Brazilian Chemical Society.
  • Matisova, E., & Krupcik, J. (1993).
  • Mohd, A. B., et al. (2022). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science.

Sources

electroantennography (EAG) setup for testing levoverbenone response in insects

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Electroantennography (EAG): Protocol for Assessing Insect Olfactory Response to Levoverbenone

Introduction: Deciphering the Language of Scent

Electroantennography (EAG) is a powerful electrophysiological technique that measures the summated electrical response of olfactory sensory neurons on an insect's antenna to a volatile chemical stimulus.[1][2] Developed by Dietrich Schneider in 1957, EAG provides a rapid and sensitive bioassay for screening semiochemicals—such as pheromones and other behavior-modifying compounds—that are crucial for insect survival and reproduction.[1][3] By capturing the collective depolarization of numerous olfactory receptor neurons (ORNs), the EAG signal offers a quantitative measure of an insect's peripheral olfactory detection.[2][4]

This compound, a monoterpene ketone, is a significant semiochemical for many insect species, particularly bark beetles, where it can act as an anti-aggregation pheromone.[5] Understanding an insect's antennal sensitivity to this compound is critical for developing effective, environmentally-sound pest management strategies, such as mating disruption or repellent applications. This guide provides a comprehensive, field-proven protocol for setting up and conducting EAG experiments to quantify insect antennal responses to this compound, designed for researchers in chemical ecology, entomology, and pest management.

The process of olfactory detection in insects is a complex cascade. Volatile molecules like this compound enter the antenna through pores and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs).[6][7] These molecules then bind to specific olfactory receptors (ORs) on the dendritic membranes of ORNs.[8] This binding event triggers the opening of ion channels, leading to a depolarization of the neuron.[9] The EAG technique captures the sum of these individual depolarizations, resulting in a negative voltage deflection whose amplitude is proportional to the stimulus intensity.[2][3]

G cluster_air Airstream cluster_antenna Insect Antenna cluster_signal Signal Transduction & Measurement This compound This compound Molecules Pore Sensillar Pore This compound->Pore Diffusion Lymph Sensillar Lymph + OBP Pore->Lymph Entry OR Odorant Receptor (OR) Lymph->OR Binding ORN Olfactory Receptor Neuron (ORN) Dendrite Depolarization Summated Depolarization of ORNs ORN->Depolarization Ion Channel Activation EAG_Signal EAG Signal (mV) Depolarization->EAG_Signal Measurement

Insect Olfactory Signaling Pathway for EAG.

Experimental Design and Workflow

A successful EAG experiment hinges on a systematic workflow that ensures reproducibility and minimizes variability. The process begins with the careful preparation of chemical stimuli and the biological sample (the insect antenna), proceeds through the precise recording of electrical signals, and concludes with rigorous data analysis. It is crucial to incorporate controls at every stage to validate the results.

EAG_Workflow prep_stimuli 1. Stimulus Preparation (this compound Dilutions) setup 3. EAG System Setup & Calibration prep_stimuli->setup prep_insect 2. Insect & Electrode Preparation prep_insect->setup recording 4. EAG Recording (Baseline, Stimulus, Recovery) setup->recording data_acq 5. Data Acquisition (Measure Peak Amplitude) recording->data_acq analysis 6. Data Analysis (Normalization, Dose-Response) data_acq->analysis results 7. Interpretation & Reporting analysis->results

High-level workflow for an EAG experiment.

Materials and Reagents

Equipment:

  • EAG System: High-impedance DC amplifier, probe holders (Syntech, Ockenfels, or similar).[3][10]

  • Electrodes: Glass capillaries (1-2 mm outer diameter), microelectrode puller, chloridized silver (Ag/AgCl) wires.[2][3]

  • Micromanipulators: For precise positioning of electrodes.[11]

  • Microscope: Stereomicroscope for antennal preparation and electrode placement.

  • Stimulus Delivery System (Olfactometer): Purified, humidified air source, flow controller, solenoid valves, and a stimulus tube outlet.[12]

  • Faraday Cage: To shield the preparation from electromagnetic interference.[11]

  • Data Acquisition System: A/D converter (e.g., IDAC-4) and recording software (e.g., EAG Pro).[5]

  • Anti-vibration Table: To minimize mechanical disturbances.[13]

Reagents and Consumables:

  • This compound: High purity (>95%).

  • Solvent: High-purity hexane or paraffin oil.[14]

  • Insect Saline Solution: For filling electrodes. A common formulation is (in mM): 6.4 KCl, 340 glucose, 10 HEPES, 12 MgCl₂, 1 CaCl₂, 12 NaCl. Adjust pH to 6.5.[15]

  • Electrode Gel: Spectrally conductive gel for mounting excised antennae.[12]

  • Stimulus Cartridges: Glass Pasteur pipettes and filter paper strips (e.g., Whatman No. 1).[14]

  • Insects: Healthy, adult insects of the target species, typically 2-5 days old.

Detailed Experimental Protocols

Protocol 1: Preparation of Stimuli

The goal is to create a consistent and reproducible odor delivery method. This protocol details the preparation of a serial dilution of this compound to establish a dose-response relationship.

  • Prepare Stock Solution: Dissolve a precise weight of this compound in the chosen solvent (e.g., hexane) to create a high-concentration stock solution (e.g., 10 µg/µL).

  • Create Serial Dilutions: Perform 10-fold serial dilutions from the stock solution to create a range of concentrations (e.g., 1000 µg, 100 µg, 10 µg, 1 µg, 0.1 µg total amount on filter paper).[5][16]

  • Prepare Stimulus Cartridges:

    • For each concentration, pipette 10 µL of the solution onto a small filter paper strip (e.g., 0.5 cm x 2 cm).[14]

    • Allow the solvent to evaporate for approximately 60 seconds.

    • Insert the filter paper into a clean, labeled glass Pasteur pipette.

  • Prepare Controls:

    • Negative Control: Prepare a cartridge with 10 µL of the pure solvent to account for any mechanical or solvent-induced response.[5]

    • Positive Control/Reference: Prepare a cartridge with a known general odorant (e.g., (Z)-3-hexenol) to confirm the viability of the antennal preparation throughout the experiment.[16]

  • Storage: Seal the cartridges with parafilm and use them within the same day for consistency. Store solutions at -20°C for long-term stability.[14]

Protocol 2: Electrode and Antennal Preparation

This is the most critical and delicate part of the procedure. A stable and healthy antennal preparation is paramount for acquiring high-quality data. Both excised antenna and whole-insect preparations are common; the whole-insect method often provides more stable and longer-lasting recordings.[15][17]

  • Prepare Electrodes:

    • Pull glass capillaries into fine-tipped micropipettes using a microelectrode puller.[3]

    • Break the very tip of the micropipette against a glass slide to create an opening slightly larger than the diameter of the antenna.

    • Prepare Ag/AgCl wires by immersing silver wires in bleach for 15-20 minutes, followed by a thorough rinse with deionized water. This prevents electrode polarization.[15]

    • Backfill the glass micropipettes with the prepared insect saline solution, ensuring no air bubbles are present.[14] Insert the Ag/AgCl wires, making sure the wire tip is near the pipette tip.[14]

  • Immobilize the Insect:

    • Anesthetize the insect briefly using CO₂ or by chilling it on ice.

    • For a whole-insect preparation, secure the insect in a holder (e.g., a modified pipette tip or a block of styrofoam) with the head and antennae exposed and immobilized.[17][18] Use soft wax or painter's tape to fix the head in place.[15]

  • Position Electrodes:

    • Reference Electrode: Gently insert the tip of the reference electrode into the insect's head, often near the eye, to establish a stable ground connection.[1][2]

    • Recording Electrode: Using a micromanipulator, carefully excise the distal 2-3 segments of one antenna with micro-scissors.[15] Bring the recording electrode into contact with the cut tip of the antenna, ensuring a good electrical seal.[2][17] The saline in the electrode will make contact with the antennal hemolymph.

Protocol 3: EAG Recording Procedure
  • System Setup: Place the prepared insect within the Faraday cage. Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna, directing a continuous, humidified airflow (e.g., 0.5 L/min) over the preparation.[12]

  • Signal Stabilization: Allow the preparation to stabilize for 5-10 minutes. The baseline voltage should be stable with minimal drift.[13]

  • Recording Sequence:

    • Record the baseline activity for several seconds.

    • Insert the stimulus cartridge into the airflow path.

    • Deliver a short puff of air (e.g., 0.5 seconds) through the cartridge to carry the this compound vapor over the antenna.[2]

    • Record the resulting voltage deflection.

    • Allow a sufficient recovery period (e.g., 60 seconds) between stimuli for the antenna to return to its baseline potential and prevent receptor adaptation.[2]

  • Experimental Run:

    • Begin and end the recording session with puffs from the negative control (solvent) and the positive control to check for preparation health and consistency.

    • Present the different this compound concentrations in a randomized order to avoid systematic adaptation or sensitization effects.[2]

    • Replicate the measurements on multiple insects (e.g., n=10-20) for statistical power.

Data Analysis and Interpretation

The raw output from the EAG software is a trace of voltage over time. The response to a stimulus is typically seen as a sharp, negative deflection from the baseline.

  • Measurement: For each stimulus, measure the peak amplitude of the negative voltage deflection (in millivolts, mV) from the pre-stimulus baseline.[2]

  • Correction and Normalization:

    • Subtract the average response amplitude of the solvent control from all this compound responses to correct for any mechanical or solvent-related artifacts.[5]

    • To account for variability between preparations, it is common practice to normalize the data. Express the corrected response to each this compound concentration as a percentage of the response to a standard reference compound delivered at the beginning and end of each experiment.[13]

  • Dose-Response Curve: Plot the mean normalized EAG response (± SEM) against the logarithm of the this compound dose. This curve visually represents the antenna's sensitivity to the compound.[5]

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine if there are significant differences in the antennal responses across the tested concentrations.[19]

ParameterTypical Value/RangeRationale & Notes
This compound Doses 0.1 µg - 1000 µgCovers the physiological detection threshold up to receptor saturation.
Solvent Hexane or Paraffin OilHigh volatility (hexane) for quick evaporation or low volatility (paraffin oil) for slower release.
Stimulus Duration 0.2 - 1.0 secondsA short puff minimizes antennal adaptation and mimics transient exposure in nature.[2]
Inter-Puff Interval 45 - 60 secondsAllows olfactory neurons to repolarize and return to a resting state, ensuring independent responses.[2]
Humidified Airflow 0.5 - 1.0 L/minMaintains antennal health by preventing dehydration and clears the stimulus after the puff.[13]
Replicates (Insects) n = 10 - 20Provides sufficient statistical power to account for biological variability.
Typical EAG Amplitude 0.1 - 5 mVVaries significantly by species, compound, and dose. Responses below 0.1 mV are often at the noise level.[3]

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
Unstable/Drifting Baseline 1. Electrode instability or polarization.2. Antennal preparation is drying out.3. Poor electrical grounding.1. Allow preparation to stabilize; re-chlorinate Ag/AgCl wires if needed.[13]2. Ensure continuous, humidified airflow over the antenna.[13]3. Check that all components are connected to a common ground.
Low or No EAG Response 1. Poor antennal health or viability.2. Inadequate stimulus concentration.3. Poor electrode contact.4. Blocked stimulus delivery tube.1. Use a fresh, healthy insect; test with a strong positive control.[13]2. Verify dilutions; test a higher concentration.3. Re-mount the antenna, ensuring a secure seal between the electrode and antenna.[13]4. Check airflow and ensure the cartridge is not obstructed.
High Electrical Noise 1. Electromagnetic interference.2. Defective electrodes.3. Setup not on an anti-vibration table.1. Ensure the Faraday cage is closed and properly grounded.[11]2. Inspect electrodes for damage or bubbles; replace saline solution.3. Isolate the setup from mechanical vibrations.[13]

References

  • Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2016). JoVE. [Link]
  • Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). Journal of Visualized Experiments. [Link]
  • High-speed odor transduction and pulse tracking by insect olfactory receptor neurons. (2014). PNAS. [Link]
  • Understanding the 4 Types of D
  • Electroantennography. Wikipedia. [Link]
  • Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2014). JoVE. [Link]
  • High-speed odor transduction and pulse tracking by insect olfactory receptor neurons. CORE. [Link]
  • A Step-by-Step Guide to Mosquito Electroantennography. (2021). JoVE. [Link]
  • Electroantennogram and Single Sensillum Recording in Insect Antennae.
  • Access to the odor world: olfactory receptors and their role for signal transduction in insects. Cellular and Molecular Life Sciences. [Link]
  • Common EAG insect preparations for recording sensory responses
  • Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]
  • Olfactory signaling in insects. PubMed. [Link]
  • EAG survey d
  • Antennae mounting methods for EAG recording.
  • ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]
  • Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. PMC. [Link]
  • Electroantennogram and Wind tunnel: Principles and Components. Slideshare. [Link]
  • Experimental setup and features of electroantennogram responses.
  • What does low estimated average glucose mean?. SiPhox Health. [Link]
  • What Is eAG and What Does It Mean in Your Blood Test?. Mito Health. [Link]
  • EAG Foundations Uses Quorum Data Hub for Energy Insights. EAG Inc. [Link]
  • Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. PubMed Central. [Link]
  • Antenna-Biased Odorant Receptor PstrOR17 Mediates Attraction of Phyllotreta striolata to (S)-Cis-Verbenol and (−)-Verbenone. NIH. [Link]
  • Is low EAG normal?. SiPhox Health. [Link]
  • What Your Estimated Average Glucose (eAG) Really Means for Your Health. Chuwi. [Link]
  • The EAG responses of P. striolata to (−)-verbenone and (S).
  • EAG System. KF Technology. [Link]
  • Estimated Average Glucose (eAG). Metabolic Health - Lab Results explained. [Link]
  • The components of the EAG system and the connection positions between the electrodes and the antennae.
  • (a) Electroantennogram (EAG) response to odorant stimuli delivered by...
  • Intravenous Fluid Composition. TeachMeSurgery. [Link]
  • quantitation of the insect electro. USDA ARS. [Link]
  • Experimental setup, example EAG signals and olfactory stimulus...
  • Saline (medicine). Wikipedia. [Link]
  • Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae)
  • 0.
  • Selectivity of odorant receptors in insects. PMC. [Link]
  • Bottle of saline solution.
  • 23.4% Sodium Chloride Injection, USP 400 mEq (4 mEq/mL) Additive Solution.

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Application Notes and Protocols for the Development of Slow-Release Formulations of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and development of slow-release formulations for levoverbenone. This compound, the levorotatory enantiomer of verbenone, is a monoterpene with applications as an expectorant.[1][2] Its inherent volatility presents significant challenges in maintaining therapeutic concentrations and ensuring formulation stability. This guide details three promising strategies to achieve sustained release: cyclodextrin inclusion complexation, polymeric matrix systems, and microencapsulation. For each technology, we provide the scientific rationale, detailed step-by-step protocols, and critical characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science. All protocols are designed as self-validating systems, and this document is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Rationale for Slow-Release this compound

This compound is a colorless liquid with a characteristic minty, spicy aroma, and it is practically insoluble in water.[1] Its primary therapeutic application is as an expectorant, where it helps to increase airway secretions, making them less viscous and easier to expel.[3] The efficacy of an expectorant is contingent on maintaining an effective concentration at the site of action over a prolonged period. However, the high volatility of this compound leads to rapid evaporation and a short biological half-life, necessitating frequent dosing, which can lead to poor patient compliance.

The development of a slow-release formulation is therefore critical to:

  • Enhance Therapeutic Efficacy: By maintaining a steady-state concentration of the active pharmaceutical ingredient (API).

  • Improve Patient Compliance: By reducing the dosing frequency.

  • Increase Stability: By protecting the volatile this compound from premature degradation and evaporation.

This guide will explore three established technologies for the controlled release of volatile compounds, providing a practical framework for the development of a novel this compound product.

Pre-Formulation Studies: Essential Characterization of this compound

Before embarking on formulation development, a thorough characterization of the this compound API is crucial.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Appearance Colorless liquid with a minty, spicy aroma[1]
Density 0.975 - 0.981 g/mL at 20°C[1][4]
Boiling Point 227-228 °C[4]
Solubility Practically insoluble in water; soluble in non-polar solvents and ethanol.[1]
Refractive Index 1.490 - 1.500 at 20°C[1]
Analytical Method Development: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

It is imperative to distinguish this compound from its dextrorotatory enantiomer, (+)-verbenone, as they may have different pharmacological and toxicological profiles. A validated chiral GC-MS method is the gold standard for this purpose.

Protocol 1: Chiral GC-MS Analysis of this compound

Objective: To separate and quantify the enantiomers of verbenone.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., HP-chiral-20B, Rt-βDEXsm).[5]

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: 40°C for 5 min, then ramp to 130°C at 1°C/min, then to 200°C at 2°C/min and hold for 3 min.[5]

  • Detector Temperature (FID): 250°C

  • MS Conditions (if used): Electron impact (EI) source at 70 eV, source temperature 250°C, scan range m/z 40-450.[6]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

  • Inject 1 µL of the sample into the GC.

Rationale: The chiral stationary phase of the column interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Slow-Release Formulation Strategies

This section details the theoretical basis and practical protocols for three distinct slow-release technologies.

Strategy 1: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7] This structure allows them to encapsulate "guest" molecules, such as the lipophilic this compound, forming an inclusion complex.[8] This complexation can increase the solubility and stability of the guest molecule and control its release.[7] β-cyclodextrin is a commonly used and cost-effective option.

Diagram 1: Cyclodextrin Inclusion Complex Formation

G cluster_0 Initial State cluster_1 Complexation Process cluster_2 Final State This compound This compound (Guest Molecule) Mixing Co-precipitation or Kneading Method This compound->Mixing Cyclodextrin β-Cyclodextrin (Host Molecule) Cyclodextrin->Mixing Complex This compound-β-CD Inclusion Complex Mixing->Complex

Caption: Formation of a this compound-β-cyclodextrin inclusion complex.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Co-precipitation

Objective: To encapsulate this compound within a β-cyclodextrin matrix.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific molar ratio of β-CD (e.g., 1:1 with this compound) in deionized water with heating (e.g., 50-60°C) and stirring to form a clear solution.

  • Separately, dissolve the corresponding molar amount of this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous β-CD solution with continuous stirring.

  • Continue stirring the mixture for several hours (e.g., 4-6 hours) at a constant temperature.

  • Allow the solution to cool slowly to room temperature and then store at a lower temperature (e.g., 4°C) overnight to facilitate precipitation of the complex.

  • Collect the precipitate by filtration and wash with a small amount of cold deionized water to remove any surface-adsorbed this compound.

  • Dry the resulting powder in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Rationale: The co-precipitation method is effective for forming stable inclusion complexes. The slow cooling and subsequent refrigeration maximize the yield of the precipitated complex.

Strategy 2: Polymeric Matrix Systems

Scientific Rationale: In a polymeric matrix system, the drug is uniformly dispersed within a polymer. The release of the drug is controlled by diffusion through the polymer matrix and/or by the erosion of the matrix itself. The choice of polymer is critical and depends on the desired release profile.

Diagram 2: Release Mechanisms from a Polymeric Matrix

G Matrix Polymeric Matrix with Dispersed this compound Release Slow Release of This compound Matrix->Release Diffusion Diffusion-Controlled Release->Diffusion Erosion Erosion-Controlled Release->Erosion

Caption: Drug release from a polymeric matrix via diffusion and erosion.

Protocol 3: Preparation of this compound-Loaded Polymeric Granules by Wet Granulation

Objective: To create a granular formulation of this compound with a controlled-release polymer.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC) or other suitable polymer

  • Microcrystalline cellulose (MCC) as a filler

  • Polyvinylpyrrolidone (PVP) as a binder

  • Ethanol (as a granulating fluid)

  • Magnesium stearate as a lubricant

Procedure:

  • Mix the this compound, HPMC, and MCC in a planetary mixer.

  • Prepare a binder solution by dissolving PVP in ethanol.

  • Slowly add the binder solution to the powder mixture while mixing to form a damp mass.

  • Pass the wet mass through a sieve to form granules.

  • Dry the granules in a tray dryer at a controlled temperature (e.g., 40-50°C).

  • Pass the dried granules through a smaller mesh sieve to obtain uniform size.

  • Lubricate the granules with magnesium stearate.

  • The lubricated granules can then be compressed into tablets or filled into capsules.

Rationale: Wet granulation is a common and effective method for preparing granules for solid dosage forms. The use of ethanol as a granulating fluid is suitable for the water-insoluble this compound. The concentration of HPMC will directly influence the release rate of this compound.

Strategy 3: Microencapsulation

Scientific Rationale: Microencapsulation involves enclosing small droplets of the liquid this compound within a solid shell material.[9] This creates a physical barrier that protects the volatile core and controls its release.[9] Spray drying and complex coacervation are two widely used techniques for microencapsulating essential oils and flavors.[10][11]

Diagram 3: Microencapsulation Process by Spray Drying

G Emulsion This compound-in-Water Emulsion Atomization Atomization Emulsion->Atomization Drying Drying Chamber (Hot Air) Atomization->Drying Collection Microcapsule Collection Drying->Collection

Caption: Workflow for microencapsulation of this compound using spray drying.

Protocol 4: Microencapsulation of this compound by Spray Drying

Objective: To produce free-flowing microcapsules of this compound.

Materials:

  • This compound

  • Gum arabic or maltodextrin as the wall material

  • Deionized water

  • A high-speed homogenizer

  • A spray dryer

Procedure:

  • Prepare an aqueous solution of the wall material (e.g., 20-30% w/v gum arabic in water).

  • Add this compound to the wall material solution to create a specific core-to-wall ratio (e.g., 1:4).

  • Homogenize the mixture at high speed (e.g., 10,000-15,000 rpm) for a sufficient time to form a stable oil-in-water emulsion.

  • Feed the emulsion into a spray dryer.

  • Set the inlet temperature (e.g., 160-180°C) and outlet temperature (e.g., 80-100°C) of the spray dryer.

  • Collect the dried microcapsules from the collection chamber.

Rationale: Spray drying is a rapid and scalable method for producing microcapsules. The high temperature of the inlet air evaporates the water from the atomized droplets, forming a solid shell around the this compound core.

Characterization and Evaluation of Slow-Release Formulations

A comprehensive characterization of the developed formulations is essential to ensure their quality, stability, and performance.

Physical Characterization
ParameterMethodPurpose
Particle Size and Morphology Scanning Electron Microscopy (SEM), Optical MicroscopyTo visualize the shape and surface characteristics of the microcapsules or granules.
Encapsulation Efficiency Solvent extraction followed by GC-MS analysisTo determine the percentage of this compound successfully encapsulated.
Drug Loading As aboveTo quantify the amount of this compound per unit weight of the formulation.
In Vitro Release Studies

Protocol 5: In Vitro Release Testing

Objective: To determine the release profile of this compound from the formulation over time.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid, depending on the target release site).[9][12]

Procedure:

  • Place a known amount of the formulation in the dissolution vessel containing the pre-warmed dissolution medium (37°C ± 0.5°C).

  • Rotate the paddle at a constant speed (e.g., 50-100 rpm).

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the concentration of this compound in the withdrawn samples using a validated analytical method (e.g., GC-MS).

  • Plot the cumulative percentage of drug released versus time.

Rationale: This test simulates the conditions in the gastrointestinal tract and provides crucial data on the release kinetics of the formulation.

Stability Studies

Protocol 6: Stability Testing

Objective: To assess the physical and chemical stability of the formulation under various environmental conditions.

Procedure:

  • Store the formulations in well-closed containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[13]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • Appearance

    • This compound content (assay)

    • Presence of degradation products (by GC-MS)

    • In vitro release profile

Rationale: Stability studies are essential for determining the shelf-life of the product and ensuring that it maintains its quality and performance over time.

Regulatory Considerations

The development of a novel slow-release formulation of this compound will be subject to regulatory review. Key considerations include:

  • New Drug Application (NDA): A new formulation of an existing drug is typically considered a new drug and will require an NDA submission to regulatory agencies like the FDA.[14]

  • Manufacturing and Control: Detailed documentation of the manufacturing process and quality control procedures will be required.

  • Bioequivalence Studies: If a reference immediate-release product exists, bioequivalence studies may be necessary to compare the pharmacokinetic profiles of the new slow-release formulation.

Conclusion

The development of a slow-release formulation for this compound is a viable and necessary step to improve its therapeutic utility. The technologies of cyclodextrin inclusion complexation, polymeric matrix systems, and microencapsulation all offer promising avenues for achieving this goal. The choice of the most suitable technology will depend on the desired release profile, manufacturing scalability, and cost considerations. The protocols and characterization methods outlined in this guide provide a robust framework for the successful development and evaluation of a novel, effective, and stable slow-release this compound product.

References

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Application of Levoverbenone in Integrated Pest Management (IPM) for Forestry: A Technical Guide for Researchers and Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and protocols for utilizing levoverbenone, a key semiochemical, in Integrated Pest Management (IPM) programs designed to protect forested areas from bark beetle infestations. With a focus on scientific integrity and field-proven methodologies, this document is intended for researchers, forest managers, and pest management professionals engaged in the development and implementation of sustainable forest protection strategies.

Introduction: this compound as a Biopesticide

This compound is the biologically active enantiomer of the naturally occurring monoterpene, verbenone.[1] In the context of forest protection, it functions as an anti-aggregation pheromone for several species of bark beetles, most notably the mountain pine beetle (Dendroctonus ponderosae).[2][3][4] Unlike conventional insecticides that cause mortality, this compound is a behavioral modifier; it communicates a message of resource limitation to incoming beetles, effectively acting as a "no vacancy" sign on potential host trees.[2][5] This mode of action makes it an environmentally benign tool that can be integrated into broader pest management frameworks to protect high-value pine stands.[3][6] It is registered as a biopesticide with the Environmental Protection Agency (EPA) in the United States.[3]

Mechanism of Action: Disrupting the Beetle Attack Cascade

Bark beetle attacks are a multi-stage process initiated by pioneer beetles that release aggregation pheromones to attract conspecifics, leading to a mass attack that overwhelms a tree's defenses. As the tree becomes fully colonized and the beetle population reaches a critical density, the beetles begin to produce and release verbenone.[2][4] This switch in chemical signaling is a natural mechanism to prevent over-colonization and ensure the brood's survival by diverting newly arriving beetles to other suitable hosts.[2][4][7]

Synthetically produced this compound, when released from a dispenser, mimics this natural signal. By artificially elevating the concentration of this anti-aggregation pheromone in the air around a tree or within a stand, it disrupts the chemical communication of the beetles, repelling them from the protected area.[4]

This compound Mechanism of Action cluster_0 Natural Beetle Attack Cascade cluster_1 IPM Intervention Pioneer Beetle Pioneer Beetle Aggregation Pheromone Release Aggregation Pheromone Release Pioneer Beetle->Aggregation Pheromone Release initiates Mass Attack Mass Attack Aggregation Pheromone Release->Mass Attack triggers Tree Colonization Tree Colonization Mass Attack->Tree Colonization leads to Disruption of Aggregation Signal Disruption of Aggregation Signal Verbenone Production Verbenone Production Tree Colonization->Verbenone Production at high density Repulsion of New Beetles Repulsion of New Beetles Verbenone Production->Repulsion of New Beetles signals 'No Vacancy' Tree Protection Tree Protection This compound Dispenser This compound Dispenser Artificial Pheromone Plume Artificial Pheromone Plume This compound Dispenser->Artificial Pheromone Plume creates Artificial Pheromone Plume->Disruption of Aggregation Signal causes Disruption of Aggregation Signal->Tree Protection results in

Caption: Mechanism of this compound in disrupting bark beetle aggregation.

Application Strategies in Forestry IPM

The successful application of this compound is highly dependent on the specific objectives, the scale of the target area, and the prevailing beetle population pressure. Two primary strategies are employed: individual tree protection and stand-level protection.

Individual Tree Protection

This approach is suitable for high-value trees in residential areas, recreational sites, or for protecting genetically superior trees.[3] The goal is to create a localized "plume" of this compound around the target tree to deter attack.

Stand-Level Protection

For larger areas such as campgrounds, parks, or valuable timber stands, the objective is to create a broader "blanket" of the anti-aggregation pheromone.[4] This is achieved by deploying dispensers in a grid pattern throughout the stand.

Field Application Protocols

Adherence to standardized protocols is critical for maximizing the efficacy of this compound treatments and ensuring the collection of reliable data for research purposes.

Pre-Application Site Assessment
  • Pest Identification and Population Monitoring: Confirm the target pest is a species responsive to verbenone (e.g., mountain pine beetle).[5] Assess the local beetle population pressure. Efficacy of verbenone significantly decreases at high population densities.[3][8]

  • Stand Evaluation: Determine the infestation level of the stand. This compound is most effective in stands with less than 15-20% of trees currently infested.[3] If infestation exceeds this threshold, sanitation logging (removal of infested trees) prior to application is highly recommended to enhance effectiveness.[3][9]

  • Timing of Application: Deploy dispensers before the anticipated flight of the target beetle species.[3] For mountain pine beetle, this is typically between mid-June and early July, but can be as early as late May in higher elevation sites.[3]

Field Application Workflow A 1. Site Assessment - Pest ID & Population Density - Stand Infestation Level (<15%) - Determine Application Window B 2. Dispenser Selection - Pouches (e.g., 7.5g) - Bubbles - SPLAT® Paste A->B informs C 3. Application - Individual Tree vs. Stand Grid - Proper Placement (Height, Aspect) - Wear Gloves B->C determines method D 4. Post-Treatment Monitoring - Assess Tree Mortality - Compare to Control Plots - Data Collection C->D enables E 5. Annual Re-application - Dispensers are single-season - Re-assess site conditions D->E guides E->A re-initiates cycle

Caption: Standard workflow for this compound application in forestry IPM.

Application Protocol: Individual Tree Protection
  • Dispenser Selection: Use slow-release pouches, typically containing 7.0 or 7.5 grams of verbenone.[2][9]

  • Number of Dispensers: Apply two pouches per tree for most situations.[2][3] For trees with a diameter at breast height (DBH) greater than 24 inches, up to four pouches may be used.[9]

  • Placement:

    • Staple pouches to the north side of the tree to minimize exposure to direct sunlight, which can prematurely deplete the pheromone.[3]

    • Place pouches at a height of 5-6 feet above the ground, or higher in areas prone to vandalism.[3]

    • When using two pouches, they can be placed on the northeast and northwest faces of the tree or one above the other on the north side.[3]

Application Protocol: Stand-Level Protection
  • Dispenser Selection: Slow-release pouches are commonly used.

  • Application Rate: The number of pouches per acre should be adjusted based on beetle pressure.

    • Low to Moderate Pressure (<15% infestation): 20-30 pouches per acre.[2][9]

    • Moderate to High Pressure (15-30% infestation): Up to 40 pouches per acre.[2][9]

  • Placement:

    • Distribute pouches evenly throughout the treatment area in a grid pattern.[3]

    • Staple pouches to the north side of trees, 5-6 feet above the ground.[3]

    • If a pine tree is not available at the correct grid interval, the pouch can be placed on any vertical object, such as a snag or a non-host tree species.[3]

    • Consider treating a 75-foot buffer zone around the protected area for enhanced protection.[3]

Application Rate (Pouches/Acre)Approximate Grid Spacing (feet)
2047 x 47
3038 x 38
4033 x 33
Data sourced from Morgan County Extension.[2]
Post-Application Monitoring
  • Establish Control Plots: To scientifically validate the efficacy of the treatment, untreated control plots with similar characteristics to the treated areas should be established.

  • Assess Tree Mortality: After the beetle flight season, conduct a census of both treated and control plots.[10]

  • Data Collection: Record the number of trees attacked and killed by the target beetle. Differentiate between mass attacks and unsuccessful "pitch-outs."[10]

Efficacy and Influencing Factors

The effectiveness of this compound is not absolute and can be influenced by several factors. While some studies have shown significant reductions in tree mortality, others have reported inconsistent results, particularly under high beetle population pressure.[2][9]

Study / ObservationBeetle PressureTreatmentOutcomeReference
Lac le Jeune, BCLow (after sanitation)Verbenone pouches (~15m spacing) + sanitation3.6% mass attack in treated areas vs. 48.3% in untreated controls.[10]
Lac le Jeune, BCHigh (no sanitation)Verbenone pouches (~15m spacing)19.6% mass attack, indicating reduced efficacy without sanitation.[10]
Lodgepole Pine StandsNot specified40 verbenone capsules/acre0.3% infested trees in treated plots vs. 5.2% in check plots.[8]
Jasper National ParkHigh (outbreak)Verbenone + Green Leaf Volatiles11.9% mortality in protected trees, demonstrating effectiveness even during an outbreak in a naïve host population.[11]

Key Factors Influencing Efficacy:

  • Beetle Population Density: This is the most critical factor. As beetle populations increase, the repellent signal can be overwhelmed.[3]

  • Sanitation: The removal of infested trees prior to beetle flight is crucial for reducing local beetle populations and increasing the success of verbenone treatments.[3][10]

  • Dispenser Technology: The release rate of verbenone from the dispenser is temperature-dependent and can vary between product formulations (e.g., pouches, bubbles, SPLAT® paste).[10]

  • Weather: Atypically long and warm seasons may necessitate a second application of verbenone.[3]

The "Push-Pull" Strategy

A more advanced IPM tactic is the "push-pull" strategy, which combines a repellent ("push") with an attractant ("pull") to manipulate pest distribution.[12][13]

  • Push Component: this compound is used to protect the high-value stand by repelling beetles.

  • Pull Component: Aggregation pheromone lures are deployed at a distance from the protected area to attract beetles to traps or designated "trap trees" where they can be contained and removed.[6][14]

This strategy aims to enhance the overall effectiveness of pest management by not only protecting a specific area but also actively reducing the local pest population.[13] The design and implementation of a push-pull strategy require a thorough understanding of the pest's chemical ecology and flight behavior to avoid inadvertently increasing pest pressure in the target area.[12]

Push-Pull Strategy Conceptual Diagram of a Push-Pull Strategy cluster_0 High-Value Stand (Protected Area) cluster_1 Trap Zone (Away from Protected Area) This compound Dispensers This compound Dispensers Protected Trees Protected Trees This compound Dispensers->Protected Trees 'Push' - Repels Beetles Beetle Population Beetle Population Protected Trees->Beetle Population repelled from Aggregation Pheromone Lures Aggregation Pheromone Lures Trap Trees / Traps Trap Trees / Traps Aggregation Pheromone Lures->Trap Trees / Traps 'Pull' - Attracts Beetles Beetle Population->this compound Dispensers Beetle Population->Aggregation Pheromone Lures Beetle Population->Trap Trees / Traps attracted to

Caption: The push-pull strategy using this compound and aggregation pheromones.

Non-Target and Environmental Effects

This compound is considered environmentally safe with low toxicity to non-target organisms, including humans, pets, birds, and beneficial insects.[9] A human health and ecological risk assessment by the USDA Forest Service concluded that dose-response relationships for acute toxic effects are available for several non-target species.[7] However, some studies have shown that verbenone can affect the behavior of other saproxylic beetles, including some predator species. One study found that while verbenone reduced the capture of some pest species in traps, it increased the diversity of other saproxylic beetles, suggesting complex ecological interactions. As a biopesticide that modifies behavior rather than causing mortality, its direct environmental impact is significantly lower than that of broad-spectrum insecticides.[3]

This compound within an Integrated Pest Management (IPM) Framework

It is crucial to recognize that this compound is not a standalone solution, particularly in areas with high to extreme beetle pressure.[3][9] Its use should be a component of a broader, multi-year IPM program.[10] An effective IPM strategy for bark beetles is an ecosystem-based approach that focuses on long-term prevention and combines multiple tactics.

Components of an IPM Program Incorporating this compound:

  • Monitoring and Risk Assessment: Regular surveys to detect rising beetle populations and identify high-risk stands.

  • Silvicultural Practices: Long-term strategies such as thinning to reduce stand density and improve tree vigor, making them less susceptible to attack.[3]

  • Sanitation: The timely removal and treatment of infested trees to reduce beetle populations.[3][10]

  • Semiochemical Intervention: The use of this compound for targeted protection of high-value trees and stands.

  • Preventive Insecticide Sprays: In situations of very high beetle pressure where verbenone efficacy is reduced, registered insecticides may be used as a preventative measure on individual high-value trees.[3]

By integrating this compound with these other management practices, forestry professionals can develop more resilient and sustainable strategies for protecting forest resources from bark beetle outbreaks.

References

  • Amman, G.D., Schmitz, R.F., & Oakes, R.D. (n.d.). Mountain Pine Beetle Response to Different Verbenone Dosages in Pine Stands of Western Montana. Utah State University.
  • Eager, T. (n.d.). Using Verbenone to Protect Host Trees from Mountain Pine Beetle Attack. Morgan County Extension.
  • fRI Research. (n.d.). Effectiveness of Verbenone and Green-leaf Volatiles in Protecting High-value Whitebark Pine Trees through a Mountain Pine Beetle Outbreak in Jasper National Park.
  • Montana Department of Natural Resources and Conservation. (n.d.). Using Verbenone to Protect Trees from Mountain Pine Beetle.
  • Healy, D. (n.d.). Repelling Mountain Pine Beetle with Verbenone. Northwest Management Inc.
  • Bracalini, M., et al. (2024). Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps. PubMed Central.
  • USDA Forest Service. (2000, June 27). VERBENONE - Human Health and Ecological Risk Assessment FINAL REPORT.
  • Shepherd, B., et al. (2021, June 22). Verbenone and Green-Leaf Volatiles Reduce Whitebark Pine Mortality in a Northern Range-Expanding Mountain Pine Beetle Outbreak. Canadian Journal of Forest Research.
  • Khan, Z.R., & Pickett, J.A. (n.d.). PUSH-PULL STRATEGIES FOR INSECT PEST MANAGEMENT. International Centre of Insect Physiology and Ecology (ICIPE) & Rothamsted Research.
  • USDA Forest Service. (n.d.). Verbenone (SPLAT® Verb) delays Ips typographus (L.) infestation and reduces infestation risk and severity in windthrown Picea abies (L.) Karst.
  • Amman, G.D., et al. (n.d.). Potential of Verbenone for Reducing Lodgepole and Ponderosa Pine Mortality Caused by Mountain Pine Beetle in High-Value Sites. Utah State University.
  • Borden, J.H., et al. (2006). Operational Success of Verbenone Against the Mountain Pine Beetle in a Rural Community. Arboriculture & Urban Forestry.
  • Cook, S.M., Khan, Z.R., & Pickett, J.A. (2007). The Use of Push-Pull Strategies in Integrated Pest Management. Annual Review of Entomology.
  • Fettig, C.J., et al. (n.d.). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle. USDA Forest Service.
  • Pawson, S.M., et al. (n.d.). An experimental test of a visual-based push-pull strategy for control of wood boring phytosanitary pests.
  • ResearchGate. (2025, August 5). Evaluation of the push-pull tactic against the Mountain pine beetle using verbenone and non-host volatiles in combination with pheromone-baited trees.
  • Journal of Entomology and Zoology Studies. (2017, April 28). The push-pull strategy: A new approach to the eco-friendly method of pest management in agriculture.
  • Allison, J.D., et al. (Eds.). (2023). Forest Entomology and Pathology. Springer.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Alberta Agriculture and Forestry. (n.d.). Verbenone Use Guidelines.
  • Genesee Foundation. (n.d.). Verbenone Pheromone Packets.
  • Synergy Semiochemicals. (n.d.). Verbenone Repellent for Mountain Pine Beetle.
  • Forestry Distributing. (n.d.). Verbenone Repellents - A Safe, Effective Way To Repel Beetles.
  • Wikipedia. (n.d.). Verbenone.
  • AgBio, Inc. (n.d.). BeetleBlock Verbenone.

Sources

Application Note & Protocols: Synthesis of Levoverbenone Derivatives for Enhanced Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, a naturally occurring bicyclic monoterpene, represents a privileged chiral scaffold for the development of novel therapeutic agents. Its rigid, sterically defined structure provides an excellent starting point for the synthesis of derivatives with diverse biological activities. This guide details the strategic synthesis of this compound derivatives, focusing on modifications designed to explore and enhance bioactivity. We provide field-proven, step-by-step protocols for both the chemical synthesis and subsequent bioactivity screening against key therapeutic targets, including cancer, microbial infections, and inflammation. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for their specific discovery pipelines.

Introduction: The Rationale for this compound in Drug Discovery

(1S,5S)-(-)-Verbenone, commonly known as this compound, is a chiral monoterpenoid found in various plants and is valued for its unique bicyclo[3.1.1]heptane framework[1]. This structure is not merely a synthetic curiosity; it is a pre-validated starting material that offers several advantages in medicinal chemistry:

  • Chiral Integrity: As a natural product, it provides an enantiomerically pure starting point, which is critical for specificity in biological systems.

  • Structural Rigidity: The fused ring system restricts conformational flexibility, which can lead to higher binding affinity and selectivity for protein targets.

  • Reactive Handles: this compound possesses three key regions for chemical modification: the α,β-unsaturated ketone system, the gem-dimethyl group, and the allylic protons. This allows for a systematic and diverse derivatization strategy.

The goal of molecular modification is to chemically alter a known molecule to improve its pharmacological properties, such as potency, selectivity, or solubility[2]. By using this compound as a scaffold, we can generate novel chemical entities with potential applications as anticancer[3], anti-inflammatory[4], and antimicrobial agents[5].

Part 1: Strategic Synthesis of this compound Derivatives

The synthetic strategy is guided by creating a library of compounds with diverse physicochemical properties. Modifications often target the conjugated ketone, as this moiety is crucial for many biological interactions but can also be a site of metabolic instability. Here, we focus on converting the carbonyl group into an oxime ester, a modification known to produce compounds with significant antifungal and herbicidal activities[5][6].

Causality in Synthetic Design

Why target the carbonyl group to form an oxime ester?

  • Modulating Reactivity: The α,β-unsaturated ketone is a Michael acceptor and can react non-specifically with biological nucleophiles like cysteine residues in proteins. Converting the carbonyl to an oxime mitigates this reactivity, potentially reducing off-target toxicity.

  • Introducing Diversity: The oxime hydroxyl group provides a new anchor point for esterification with a wide variety of carboxylic acids (R-COOH). This allows for the introduction of different functional groups (aromatic, aliphatic, heterocyclic) to probe the structure-activity relationship (SAR).

  • Improving Drug-like Properties: The addition of an ester moiety can significantly alter the lipophilicity (LogP), solubility, and hydrogen bonding capacity of the parent molecule, which are key determinants of pharmacokinetic properties[7]. For instance, adding a pyridyl moiety has been shown to confer excellent antifungal activity[5].

Visualizing the Synthetic Workflow

G cluster_0 Synthesis Phase cluster_1 Purification & Characterization This compound This compound Scaffold Oxime This compound Oxime This compound->Oxime Reflux in Pyridine Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime Derivative Target this compound Oxime Ester Derivative Oxime->Derivative CarboxylicAcid Diverse Carboxylic Acids (R-COOH) EDC EDC/DMAP Coupling CarboxylicAcid->EDC EDC->Derivative Esterification Purification Column Chromatography Derivative->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Characterization Structure Confirmed NMR->Characterization MS->Characterization

Caption: General workflow for the synthesis and purification of this compound oxime esters.

Protocol 1: Synthesis of a this compound Oxime Ester Library

This two-step protocol first describes the synthesis of the intermediate this compound oxime, followed by its esterification.

Step 1: Synthesis of this compound Oxime

  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and pyridine (20 mL).

    • Expert Insight: Pyridine acts as both the solvent and the base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. An excess of hydroxylamine ensures full conversion of the starting ketone.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to ensure dissolution.

    • Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the this compound spot and the appearance of a new, more polar spot indicates reaction completion.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold 1M HCl(aq). This protonates the pyridine, making it water-soluble.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound oxime as a yellowish solid. This product is often a mixture of (E) and (Z) isomers and can be used in the next step without further purification.

Step 2: Esterification of this compound Oxime

  • Reagents & Setup:

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound oxime (1.0 eq), the desired carboxylic acid (e.g., nicotinic acid for derivative (E)-4n[5]) (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (30 mL).

    • Cool the flask to 0°C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) portion-wise over 10 minutes.

    • Expert Insight: EDC is a zero-buyout coupling agent that activates the carboxylic acid for nucleophilic attack by the oxime. DMAP serves as a catalyst for the esterification. The reaction is run under inert atmosphere to prevent hydrolysis of the activated intermediate.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction by TLC until the starting oxime is consumed.

  • Purification & Characterization:

    • Dilute the reaction mixture with dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield the final oxime ester.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[5][6]. The separation of (E) and (Z) isomers may be possible via chromatography, and their distinct stereochemistry often leads to different biological activities[6].

Part 2: High-Throughput Bioactivity Screening

Once a library of derivatives is synthesized, a systematic screening process is essential to identify lead compounds[8][9]. This involves a cascade of assays, starting with broad cytotoxicity and moving towards more specific mechanisms of action.

Visualizing the Bioactivity Screening Cascade

G cluster_0 Screening Funnel Library This compound Derivative Library Primary Primary Screening (e.g., Cytotoxicity, Antimicrobial) Library->Primary High-throughput Secondary Secondary Screening (e.g., Anti-inflammatory NO Assay) Primary->Secondary Hit Prioritization Tertiary Mechanism of Action (MoA) (e.g., p53/MDM2 Pathway Assay) Secondary->Tertiary Deeper Mechanistic Insight Lead Lead Compound(s) Identified Tertiary->Lead

Caption: A tiered approach for screening derivative libraries to identify lead compounds.

Protocol 2: Anticancer Activity - MTT Cytotoxicity Assay

This protocol assesses the ability of a compound to inhibit cancer cell proliferation. It is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in viable cells.

  • Cell Culture:

    • Culture non-small cell lung cancer (NSCLC) cells (e.g., A549 cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. The choice of NSCLC is based on promising results for verbenone derivatives like SP-8356[3].

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized derivatives in DMSO and then dilute further in culture medium to achieve final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5%.

    • Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition & Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). Verbenone itself has shown anti-inflammatory activity by reducing pro-inflammatory cytokines[4].

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Procedure:

    • Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

    • Self-Validation: Run a parallel plate without LPS stimulation to test for inherent cytotoxicity of the compounds using the MTT assay described above. A compound is only considered a true anti-inflammatory agent if it inhibits NO production at non-toxic concentrations.

  • Griess Reagent Measurement:

    • After incubation, collect 50 µL of the cell supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.

Data Presentation: Summary of Bioactivity Screening
Compound IDModification (R-group)Anticancer (A549) IC₅₀ (µM)Anti-inflammatory (RAW 264.7) IC₅₀ (µM)Cytotoxicity (RAW 264.7) CC₅₀ (µM)Selectivity Index (SI)¹
LV-01 H (this compound Oxime)>10075.2>100>1.3
LV-02 Phenyl45.150.888.41.7
LV-03 4-Chlorophenyl22.531.265.12.1
LV-04 3-Pyridyl15.818.970.33.7
LV-05 4-Methoxyphenyl50.325.5>100>3.9
Doxorubicin (Positive Control)0.08N/AN/AN/A
L-NAME (Positive Control)N/A12.5>100>8.0

¹ Selectivity Index (SI) for anti-inflammatory activity = CC₅₀ / IC₅₀. A higher SI value indicates that the anti-inflammatory effect occurs at concentrations well below those that cause general cytotoxicity.

Troubleshooting and Field-Proven Insights

  • Synthesis Challenge: Low yields during the EDC coupling step.

    • Insight & Solution: Moisture is the primary enemy of carbodiimide chemistry. Ensure all glassware is oven-dried and reagents (especially the solvent and carboxylic acid) are anhydrous. Running the reaction under a strict nitrogen or argon atmosphere is critical. If yields are still low, consider alternative coupling agents like HATU or HOBt/HBTU, which can be more robust.

  • Synthesis Challenge: Difficulty in separating (E) and (Z) oxime isomers.

    • Insight & Solution: These isomers can be difficult to separate on standard silica gel. Consider using a different stationary phase like silver nitrate-impregnated silica, which can resolve isomers based on differential coordination to the double bond. Alternatively, proceed with the mixture and attempt to separate the final ester derivatives, which may have better chromatographic resolution.

  • Screening Challenge: Compound precipitation in cell culture media.

    • Insight & Solution: Highly lipophilic derivatives may have poor aqueous solubility. Prepare higher concentration stock solutions in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 0.5-1%, as higher concentrations are toxic to cells. If precipitation persists, solubility can sometimes be improved by formulating the compound with solubilizing agents like Cremophor EL, but this must be carefully controlled for as the vehicle itself can have biological effects.

  • Screening Challenge: A compound shows potent activity in the primary assay but is also highly cytotoxic.

    • Insight & Solution: This is a common outcome. The key is to determine if the desired activity (e.g., anti-inflammatory) is simply a result of the compound killing the cells. The Selectivity Index (SI) is a crucial metric. An SI > 10 is generally considered promising, indicating a specific biological effect rather than non-specific cytotoxicity. For anticancer agents, a low IC₅₀ is the desired outcome, but selectivity against non-cancerous cell lines should also be evaluated.

Conclusion and Future Outlook

This compound provides a robust and versatile chiral scaffold for the discovery of new bioactive molecules. The synthetic and screening protocols outlined in this guide offer a validated pathway from initial concept to lead compound identification. By systematically modifying the this compound core and evaluating the derivatives in a tiered screening cascade, researchers can efficiently explore the chemical space and uncover novel agents with potent and selective activities. Future efforts should focus on elucidating the precise molecular targets of the most promising derivatives, such as the inhibition of the MDM2-p53 interaction for anticancer agents, to further optimize their therapeutic potential[3].

References

  • Screening techniques for the identification of bioactive compounds in n
  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - MDPI.
  • Modern Screening Techniques for Plant Extracts.
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  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - PubMed.
  • SP-8356: A Novel Verbenone Derivative Exerts In Vitro Anti-Non-Small Cell Lung Cancer Effects, Promotes Apoptosis via The P53/MDM2 Axis and Inhibits Tumor Form
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  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PubMed.
  • New chiral polyfunctional cyclobutane derivatives from (-)-verbenone: possible surfactant behaviour - CSIC Digital.
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  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PubMed.
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Application Notes and Protocols for Evaluating Levoverbenone Repellency in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, the (-)-enantiomer of the bicyclic monoterpene verbenone, is a critical semiochemical in the chemical ecology of several bark beetle species, most notably the mountain pine beetle (Dendroctonus ponderosae). It functions as an anti-aggregation pheromone, signaling host tree saturation and deterring further colonization, thus playing a vital role in regulating beetle populations.[1][2] The development of effective pest management strategies utilizing this compound hinges on the ability to accurately quantify its repellent properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory bioassay protocols for testing the repellency of this compound. Two primary methodologies are detailed: a Y-tube olfactometer bioassay for assessing spatial repellency and a contact/no-choice bioassay for evaluating close-range deterrence. These protocols are designed to be self-validating systems, incorporating essential controls and detailed procedural steps to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale for this compound Repellency Testing

Verbenone and its stereoisomers are produced by bark beetles through the oxidation of α-pinene, a monoterpene present in the resin of their coniferous hosts.[3] This process is often mediated by symbiotic microorganisms within the beetle's gut. As beetle density on a host tree increases, so does the concentration of verbenone, which signals to incoming beetles that the resource is becoming overcrowded, thereby reducing intraspecific competition.[4] This natural mechanism of population regulation is the foundation for the use of synthetic this compound in forest protection.

Laboratory bioassays are indispensable for the initial screening and optimization of this compound-based repellent formulations. They offer a controlled environment to dissect the behavioral responses of target insects to specific chemical cues, which is a critical precursor to more complex and costly field trials.[5] The choice of bioassay depends on the specific research question. Spatial repellency, the ability of a volatile chemical to prevent an insect from entering a defined area, is effectively measured using choice assays like the Y-tube olfactometer.[6][7][8] In contrast, contact repellency, which involves deterrence upon physical interaction with a treated surface, can be assessed through no-choice or contact-based assays.

This guide will focus on providing detailed, field-proven protocols for both types of assays, with a particular emphasis on their application to the mountain pine beetle (Dendroctonus ponderosae), a significant forest pest in North America.

Materials and Reagents

2.1. Test Chemical and Solvents

  • This compound: High purity (≥98%).

  • Solvent: High-performance liquid chromatography (HPLC)-grade ethanol or acetone. The choice of solvent should be based on its volatility and low toxicity to the test insect. Acetone is often used for dissolving technical-grade insecticides for bioassays.

  • Attractant: A commercially available mountain pine beetle aggregation pheromone lure (e.g., containing trans-verbenol, exo-brevicomin, and myrcene) to be used in the control arm of the Y-tube olfactometer.[1]

2.2. Test Insects

  • Species: Mountain pine beetle (Dendroctonus ponderosae) or other target bark beetle species.

  • Rearing: Beetles can be reared from infested pine bolts collected from the field. Bolts should be kept in emergence containers, and newly emerged, active adult beetles should be collected for bioassays.[8]

  • Acclimation: Prior to testing, beetles should be held for a short period (e.g., 2-24 hours) under controlled conditions (temperature, humidity, and photoperiod) without food to standardize their physiological state.

2.3. Equipment

  • Y-tube Olfactometer: A glass Y-tube of appropriate dimensions for the test insect (e.g., for bark beetles, a stem of 15-20 cm and arms of 10-15 cm at a 60-75° angle).[9]

  • Air Delivery System: A source of purified, humidified air (e.g., an air pump connected through an activated charcoal filter and a bubbler with distilled water).[10]

  • Flow Meters: To regulate and ensure equal airflow to both arms of the Y-tube olfactometer.[10]

  • Test Chambers: Glass chambers connected to the upstream ends of the Y-tube arms to hold the odor sources.

  • Contact Repellency Arena: A petri dish or a similar small arena.

  • Filter Paper: Whatman No. 1 or equivalent.

  • Micropipettes: For precise application of test solutions.

  • Fume Hood: For preparing and handling volatile chemical solutions.

  • Controlled Environment Chamber: To maintain consistent temperature, humidity, and lighting during the bioassays.

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay for Spatial Repellency

This protocol is designed to quantify the spatial repellency of this compound by giving the insect a choice between an air stream carrying the repellent and a control air stream. To accurately measure repellency, the control arm must contain an attractant to elicit a positive response that the repellent can then inhibit.[5]

3.1. Preparation of this compound Solutions

  • Stock Solution: Prepare a 10% (w/v) stock solution of this compound in the chosen solvent (e.g., dissolve 1 g of this compound in 10 ml of ethanol).

  • Serial Dilutions: Create a range of test concentrations through serial dilution of the stock solution. A logarithmic series (e.g., 0.01%, 0.1%, 1%, 5%) is recommended for establishing a dose-response relationship.[4]

  • Control Solution: Use the pure solvent as the control.

3.2. Y-Tube Olfactometer Setup and Bioassay Procedure

  • Apparatus Cleaning: Thoroughly clean all glassware with a laboratory detergent, rinse with distilled water, then with acetone, and bake in an oven at 120°C for at least 2 hours before each experiment to remove any residual chemical cues.

  • Airflow and Environmental Conditions: Set up the Y-tube olfactometer in a controlled environment chamber with diffused, uniform lighting. Maintain a constant temperature and humidity relevant to the target insect's activity period. Purified, humidified air should be pushed through each arm at an equal and constant rate (e.g., 200-500 mL/min for bark beetles).

  • Odor Source Preparation:

    • Treatment Arm: Apply a standard volume (e.g., 10 µL) of a this compound test solution onto a filter paper disc and place it in the test chamber of one arm.

    • Control Arm: In the other arm's test chamber, place a filter paper disc treated with 10 µL of the pure solvent, along with the mountain pine beetle aggregation pheromone lure.

  • Insect Introduction and Acclimation: Introduce a single adult beetle into the base of the Y-tube's main arm. Allow the beetle to acclimate for a defined period (e.g., 1-2 minutes) before it is allowed to move freely.

  • Data Collection: Observe the beetle for a fixed period (e.g., 5-10 minutes). A choice is recorded when the beetle walks a predetermined distance (e.g., two-thirds of the way) into one of the arms and remains there for at least 30 seconds. Beetles that do not make a choice within the observation period are recorded as "no choice" and excluded from the final repellency calculation.

  • Replication and Randomization: Test a sufficient number of beetles (e.g., 30-50) for each concentration. After every 5-10 beetles, rotate the Y-tube 180 degrees and switch the positions of the treatment and control arms to avoid any positional bias. Use a new beetle for each replicate.

3.3. Data Analysis

The repellency of each this compound concentration is quantified using a Repellency Index (RI) or Percent Repellency (PR).

  • Repellency Index (RI): RI = [(Nc - Nt) / (Nc + Nt)] x 100 Where:

    • Nc = Number of insects choosing the control (attractant) arm.

    • Nt = Number of insects choosing the treatment (this compound + attractant) arm.

A positive RI value indicates repellency, a negative value indicates attraction, and a value of zero indicates no effect. The significance of the observed choices can be analyzed using a Chi-square (χ²) goodness-of-fit test against a null hypothesis of a 50:50 distribution. A dose-response curve can be generated by plotting the RI against the logarithm of the this compound concentration.

Protocol 2: Contact and No-Choice Repellency Bioassay

This assay assesses the deterrence of this compound upon direct contact or in a confined space where the insect has no choice but to interact with the treated surface.

3.1. Arena Preparation

  • Treatment Application: In a petri dish (e.g., 9 cm diameter), place a filter paper disc. Apply a specific volume (e.g., 100 µL) of a this compound solution evenly onto one half of the filter paper. The other half is treated with the same volume of pure solvent. A line can be drawn down the middle to demarcate the two halves.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood before introducing the insect.

3.2. Bioassay Procedure

  • Insect Introduction: Place a single adult beetle in the center of the treated filter paper in the petri dish and cover it.

  • Data Collection: At set time intervals (e.g., 5, 15, 30, and 60 minutes), record the position of the beetle (on the treated or untreated half). The time the beetle spends on each half can also be recorded.

  • Replication: Replicate the experiment with a sufficient number of beetles (e.g., 20-30) for each concentration.

3.3. Data Analysis

The percent repellency (PR) can be calculated at each time point using the following formula:

  • Percent Repellency (PR): PR = [(Nc - Nt) / (Nc + Nt)] x 100 Where:

    • Nc = Number of insects on the control half.

    • Nt = Number of insects on the treated half.

The results can be analyzed using a paired t-test or a Wilcoxon signed-rank test to compare the number of insects on the treated versus the control half at each observation time.

Visualization of Experimental Workflows

Y_Tube_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_assay Bioassay Procedure cluster_analysis Data Analysis P1 Prepare this compound Serial Dilutions S3 Apply Odor Sources to Filter Paper P1->S3 P2 Prepare Control (Solvent) & Attractant Lure S4 Place Odor Sources in Test Chambers P2->S4 P3 Rear & Acclimate D. ponderosae A1 Introduce Single Beetle at Base of Y-Tube P3->A1 S1 Clean & Assemble Y-Tube Olfactometer S2 Set Airflow, Temp, Humidity & Lighting S1->S2 S2->S3 S3->S4 S4->A1 A2 Acclimation Period (1-2 min) A1->A2 A3 Observation Period (5-10 min) A2->A3 A4 Record Choice (Control, Treatment, or No Choice) A3->A4 A5 Rotate Apparatus & Switch Arms Periodically A4->A5 Repeat n times D1 Calculate Repellency Index (RI) A4->D1 D2 Perform Chi-Square Test D1->D2 D3 Generate Dose-Response Curve D2->D3

Caption: Experimental workflow for the Y-Tube Olfactometer bioassay.

Contact_Repellency_Workflow cluster_prep Preparation cluster_setup Arena Setup cluster_assay Bioassay Procedure cluster_analysis Data Analysis CP1 Prepare this compound Test Solutions CS1 Treat Half of Filter Paper in Petri Dish with this compound CP1->CS1 CS2 Treat Other Half with Solvent Control CP1->CS2 CP2 Rear & Acclimate D. ponderosae CA1 Introduce Single Beetle at Center of Arena CP2->CA1 CS3 Allow Solvent to Evaporate CS1->CS3 CS2->CS3 CS3->CA1 CA2 Record Beetle Position at Set Time Intervals CA1->CA2 Repeat n times CA3 Repeat for Each Beetle CA2->CA3 Repeat n times CD1 Calculate Percent Repellency (PR) at Each Time Point CA2->CD1 CD2 Perform Paired t-test or Wilcoxon Signed-Rank Test CD1->CD2

Caption: Experimental workflow for the Contact/No-Choice Repellency bioassay.

Data Presentation and Interpretation

Quantitative data from these bioassays should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Y-Tube Olfactometer Results for D. ponderosae

This compound ConcentrationNo. of Beetles Choosing Treatment (Nt)No. of Beetles Choosing Control (Nc)Total Responding (N)Repellency Index (RI)Chi-Square (χ²)P-value
Solvent Control242650-4.00.08>0.05
0.01%18325028.03.92<0.05
0.1%12385052.013.52<0.001
1%8425068.023.12<0.001
5%5455080.032.00<0.001

Interpretation: The hypothetical data in Table 1 illustrate a clear dose-dependent repellent effect of this compound. The solvent control shows no significant preference, as expected. As the concentration of this compound increases, the Repellency Index (RI) becomes more positive, and the Chi-square analysis indicates a highly significant deviation from a random 50:50 choice, confirming the repellent activity.

Conclusion and Field-Proven Insights

The protocols detailed in this application note provide a robust framework for the laboratory evaluation of this compound repellency against bark beetles. It is crucial to recognize that laboratory bioassays are a simplified representation of a complex ecological interaction.[5] While they are excellent for screening and dose-response studies, the ultimate efficacy of a repellent formulation must be validated through field trials.[2][11][12] Factors such as beetle population pressure, host tree condition, and environmental variables can significantly influence the performance of verbenone-based products in the field.[2] Nevertheless, rigorous and standardized laboratory testing is the essential first step in the development of effective and reliable semiochemical-based tools for integrated pest management.

References

  • Fettig, C. J., Munson, A. S., Grosman, D. M., & Bush, P. B. (2014). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle. USDA Forest Service. [Link]
  • Oster, M., & Dykstra, E. (2019). a Y-tube olfactometer setup for behavioral assay, b volatile collection of C. solstitialis using a Teflon ® bag and SPME.
  • Selvaraj, P., Muthusamy, S., & Ramasubramanian, T. (2021). Y-tube olfactometer used in the bioassay: 1, Air pump; 2, Charcoal filter.
  • Schmitz, R. F., Amman, G. D., & Oakes, R. D. (1991). Mountain Pine Beetle Response to Different Verbenone Dosages in Pine Stands of Western Montana.
  • Insect Olfactometers. (n.d.). Y-tube Olfactometer for Entomology. Google Vertex AI Search.
  • Logan, C. (2013). Y-tube olfactometer bioassay design.
  • Afify, A., & Potter, C. J. (2017). Mosquito attraction bioassay using a Y-tube olfactometer.
  • Microbe Investigations. (n.d.). Y-Tube Olfactometer Test.
  • Zaman, K., Erbilgin, N., & Evenden, M. (2023).
  • Borden, J. H., Pureswaran, D. S., & Poirier, L. M. (2004). Evaluation of two repellent semiochemicals for disruption of attack by the mountain pine beetle, Dendroctonus ponderosae Hopkins (Coleoptera: Scolytidae).
  • Plettner, E., & Gries, R. (2010). Y-tube olfactometer experiment 1. Mean percentages and SE of active mosquitoes, mosquitoes inside test cage ( ϭ attracted) and inside control cage.
  • Mandáková, A., & Rassati, D. (2016). Efficacy of semiochemical-baited traps for detection of Scolytinae species (Coleoptera: Curculionidae) in the Russian Far East.
  • Bentz, B. J., Kegley, S., Gibson, K., & Thier, R. (2005). A test of high-dose verbenone for stand-level protection of lodgepole and whitebark pine from mountain pine beetle (Coleoptera: Curculionidae: Scolytinae) attacks. Journal of Economic Entomology. [Link]
  • Bratt, K. T., Hughes, M. A., & Kendra, P. E. (2023). A New Repellent for Redbay Ambrosia Beetle (Coleoptera: Curculionidae: Scolytinae)
  • Simmons, A. M., & Kousik, C. S. (2015). Vertical Y-tube Assay for Evaluation of Arthropod Response to Plant Materials.
  • Miller, D. R., Borden, J. H., & Lindgren, B. S. (1995). Verbenone: Dose-Dependent Interruption of Pheromone-Based Attraction of Three Sympatric Species of Pine Bark Beetle. Environmental Entomology. [Link]
  • Negron, J. F., Allen, K. K., & McMillin, J. D. (2006). Testing Verbenone for reducing mountain pine beetle attacks in ponderosa pine in the Black Hills, South Dakota. USDA Forest Service. [Link]
  • Cardinal, E., Shepherd, B., Krakowski, J., Schwarz, C. J., & Stirrett-Wood, J. (2021). Verbenone and Green-Leaf Volatiles Reduce Whitebark Pine Mortality in a Northern Range-Expanding Mountain Pine Beetle Outbreak. Canadian Journal of Forest Research. [Link]
  • Balam, N. A. G., Medrano, M. C., & Bernal, J. S. (2021). Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae)
  • Borden, J. H., Pureswaran, D. S., & Poirier, L. M. (2004). Evaluation of two repellent semiochemicals for disruption of attack by the mountain pine beetle, Dendroctonus ponderosae Hopkins (Coleoptera: Scolytidae). Journal of the Entomological Society of British Columbia. [Link]
  • Progar, R. A. (2005). Five-Year Operational Trial of Verbenone to Deter Mountain Pine Beetle (Dendroctonus ponderosae; Coleoptera: Scolytidae) Attack of Lodgepole Pine (Pinus contorta).
  • Gillette, N. E., Wood, D. L., & Seybold, S. J. (2018). Semiochemicals for bark beetle (Coleoptera: Curculionidae) management in western North America. USDA Forest Service. [Link]
  • Gillette, N. E., Meeker, J. R., & Fatzinger, C. W. (2006). Verbenone-releasing flakes protect individual Pinus contorta trees from attack by Dendroctonus ponderosae and Dendroctonus valens (Coleoptera: Curculionidae, Scolytinae).
  • Bratt, K. T., Hughes, M. A., & Kendra, P. E. (2023). A New Repellent for Redbay Ambrosia Beetle (Coleoptera: Curculionidae: Scolytinae), Primary Vector of the Mycopathogen That Causes Laurel Wilt.
  • Seybold, S. J., Bohlmann, J., & Raffa, K. F. (2018). Management of Western North American Bark Beetles with Semiochemicals. USDA Forest Service. [Link]
  • Brescia, C. (2018). Validation of a New Bed Bug Repellency Bioassay. Purdue University. [Link]
  • Mullens, B. A., & Gerry, A. C. (2011). Example of repellency bioassay (see Materials and Methods for details).
  • Seybold, S. J., Bohlmann, J., & Raffa, K. F. (2018). Management of Western North American Bark Beetles with Semiochemicals.

Sources

Application Notes and Protocols for Determining Optimal Dosage and Application Rate of Levoverbenone Dispensers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levoverbenone, the levorotatory isomer of verbenone, is a critical semiochemical used in the management of several bark beetle species, most notably the mountain pine beetle (Dendroctonus ponderosae).[1][2] As an anti-aggregation pheromone, it signals that a host tree is fully colonized, deterring further beetle attacks.[1][3] The efficacy of this compound in integrated pest management (IPM) is critically dependent on achieving an optimal atmospheric concentration, which is a direct function of the dispenser's dosage and the application rate in the field. This document provides a comprehensive guide for researchers and pest management professionals to systematically determine these parameters. We will detail protocols for quantifying dispenser release rates, evaluating dose-dependent behavioral responses in laboratory bioassays, and conducting robust field trials to establish optimal application strategies.

Foundational Principles: Mechanism of Action and Dispenser Kinetics

This compound in Bark Beetle Chemical Ecology

Bark beetles employ a sophisticated chemical communication system to coordinate mass attacks required to overcome the defenses of a host tree. As the beetle population in a tree reaches a critical density, they begin to produce verbenone.[1][4] this compound, a key component, acts as a "no vacancy" signal, repelling incoming beetles and forcing them to seek other hosts.[1][3] This anti-aggregation behavior is a cornerstone of its use in forest protection.

This mechanism is often leveraged in a "push-pull" strategy.[5][6][7] In this approach, this compound dispensers provide the "push," repelling beetles from high-value trees or stands, while pheromone-baited traps can act as the "pull," luring them to a designated area for removal.[8][9]

Dispenser Release Kinetics

The success of a semiochemical-based strategy hinges on the controlled release of the active compound.[10] An optimal release rate ensures the atmospheric concentration is sufficient to elicit the desired behavioral response in the target pest.[11]

  • Sub-optimal release: Fails to reach the behavioral threshold, rendering the application ineffective.

  • Excessive release: Is economically wasteful and may not provide additional benefit.

Release rates are influenced by several factors:

  • Dispenser Type: Materials such as semipermeable plastics, solid matrices, or wicks have different release characteristics.[12][13]

  • Environmental Conditions: Temperature is a primary driver, with release rates often increasing exponentially with temperature.[14] Airflow can also play a significant role.

  • Initial Loading (Dosage): The total amount of this compound in the dispenser. Most passive dispensers exhibit first-order kinetics, where the release rate decreases over time as the amount of active ingredient diminishes.[12]

Experimental Workflow for Dosage and Rate Determination

The process of determining the optimal dosage and application rate is a multi-step process that moves from controlled laboratory experiments to real-world field validation. This workflow ensures that only the most promising formulations and strategies are advanced to large-scale testing.

G cluster_lab Laboratory Evaluation cluster_field Field Validation lab_release Protocol 1: Dispenser Release Rate Quantification (Lab) mid1 lab_release->mid1 lab_bioassay Protocol 2: Dose-Response Bioassay (Olfactometer) lab_bioassay->mid1 field_trials Protocol 3: Field Efficacy Trials mid2 field_trials->mid2 optimization Data Integration & Dosage Optimization mid1->field_trials Promising Candidates mid2->optimization Efficacy Data

Caption: Workflow for optimizing this compound application.

Protocol 1: Dispenser Release Rate Quantification

Objective: To accurately measure the release rate of this compound from dispensers under controlled laboratory conditions.

Two primary methods are employed:

Method A: Gravimetric (Weight Loss) Analysis

This method is straightforward and non-destructive, making it suitable for assessing release rates over extended periods.[11]

Materials:

  • This compound dispensers

  • Environmental chamber with controlled temperature and airflow

  • Precision analytical balance (±0.01 mg)

  • Forceps

Procedure:

  • Initial Weighing: Individually label and weigh each dispenser to the nearest 0.01 mg. Record this as the initial weight (W₀) at time t₀.

  • Incubation: Place the dispensers in an environmental chamber set to a constant temperature relevant to field conditions (e.g., 25°C).

  • Periodic Weighing: At regular intervals (e.g., daily for the first week, then weekly), remove the dispensers and allow them to equilibrate to room temperature before re-weighing. Record the weight (Wₜ) and time (t).

  • Calculation: The average release rate over an interval (t₁ to t₂) is calculated as: Rate (mg/day) = (Wₜ₁ - Wₜ₂) / (t₂ - t₁)

  • Data Analysis: Plot the cumulative weight loss over time. The slope of this curve at any point represents the release rate.

Method B: Volatile Collection System

This method provides a direct measurement of the released volatiles and is highly accurate for specific time points.[11]

Materials:

  • Glass chamber for holding the dispenser

  • Purified air source (e.g., nitrogen or charcoal-filtered air)

  • Flow meter

  • Adsorbent trap (e.g., Porapak Q or Tenax TA)

  • Solvent for elution (e.g., hexane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Apparatus Setup: Place a single dispenser in the glass chamber.

  • Volatile Trapping: Pass a controlled flow of purified air (e.g., 100 mL/min) through the chamber and then through the adsorbent trap for a defined period (e.g., 24 hours).

  • Elution: Remove the adsorbent trap and elute the trapped this compound with a precise volume of solvent.

  • Quantification: Analyze the eluate using GC-MS. Create a standard curve with known concentrations of this compound to quantify the amount collected in the sample.

  • Calculation: The release rate is calculated by dividing the total amount of this compound collected by the duration of the collection period.

Parameter Gravimetric Method Volatile Collection Method
Principle Mass change over timeDirect trapping of volatiles
Primary Use Long-term aging studiesPrecise point-in-time rates
Equipment Analytical balance, chamberGC-MS, air flow system
Pros Non-destructive, cost-effectiveHigh accuracy, confirms chemical
Cons Indirect measurementDestructive, complex, expensive

Protocol 2: Dose-Response Evaluation using Olfactometer Bioassays

Objective: To determine the behavioral response (attraction/repulsion) of bark beetles to different release rates of this compound in a controlled setting.

A four-arm olfactometer is a suitable apparatus for providing a choice of different odor fields simultaneously.[15][16][17]

Materials:

  • Four-arm olfactometer

  • Vacuum pump and flow meters

  • Charcoal-filtered, humidified air source

  • Test insects (e.g., adult mountain pine beetles)

  • This compound dispensers with varying, known release rates (from Protocol 1)

  • Control (empty) dispensers

Procedure:

  • Acclimatization: Keep test insects in a controlled environment for at least 24 hours prior to the assay.

  • Apparatus Setup: Connect the four arms of the olfactometer to the air source. Purge the system for 10 minutes.

  • Odor Introduction: Place dispensers in the air stream leading to three of the arms, with each arm having a different release rate (e.g., 0.2 mg/day, 1.0 mg/day, 2.0 mg/day). The fourth arm will serve as a control with a blank dispenser. Randomize the position of the treatments for each trial.

  • Insect Introduction: Introduce a single beetle into the central chamber of the olfactometer.

  • Data Collection: Record the amount of time the insect spends in each of the four odor fields over a set period (e.g., 10 minutes). An insect is considered to have made a choice when it fully enters one of the arms.

  • Replication: Repeat the assay with a sufficient number of individual beetles (e.g., n=30) to achieve statistical power. After every 5-10 trials, clean the olfactometer with a non-residual solvent (e.g., ethanol) and bake to prevent residue contamination.

G start Introduce Beetle to Central Chamber observe Observe for 10 min start->observe arm1 Time in Arm 1 (Control) observe->arm1 arm2 Time in Arm 2 (Low Dose) observe->arm2 arm3 Time in Arm 3 (Med Dose) observe->arm3 arm4 Time in Arm 4 (High Dose) observe->arm4 analyze Statistical Analysis (e.g., ANOVA) arm1->analyze arm2->analyze arm3->analyze arm4->analyze

Caption: Decision and data flow in a four-arm olfactometer assay.

Statistical Analysis: The time spent in each arm can be analyzed using a repeated-measures ANOVA or a non-parametric equivalent (e.g., Friedman test). A significant result indicates a preference or avoidance of one or more of the odor sources. Post-hoc tests can be used to compare treatments. A strong repellent effect is indicated by significantly less time spent in a treatment arm compared to the control.

Protocol 3: Field Trials for Optimal Application Rate

Objective: To evaluate the efficacy of different this compound application rates (dispensers per unit area) in preventing bark beetle attacks under natural conditions.

Experimental Design: A randomized complete block design is recommended to account for variability in environmental conditions and beetle pressure across the study area.

Procedure:

  • Site Selection: Choose a forested area with a susceptible host (e.g., lodgepole pine stands) and known or anticipated mountain pine beetle activity.

  • Plot Establishment: Delineate multiple blocks (replicates). Within each block, establish treatment plots of a standard size (e.g., 1 acre). The number of plots per block should equal the number of treatments plus a control.

  • Treatments: The treatments will be different application rates of this compound dispensers. For example:

    • Control: No dispensers.

    • Low Rate: 20 dispensers per acre.[3]

    • Medium Rate: 30 dispensers per acre.[3]

    • High Rate: 40 dispensers per acre.[3]

  • Dispenser Deployment:

    • Timing: Deploy dispensers before the anticipated beetle flight period (e.g., early June).[1]

    • Placement: Attach dispensers to trees in a grid pattern to ensure even coverage. Place them at a consistent height (e.g., 2-3 meters) on the north face of the tree bole to minimize degradation from direct sunlight.

  • Data Collection and Monitoring:

    • Tree Status: Before deployment, survey all trees within each plot and classify them as healthy, infested, or dead.

    • Post-Flight Assessment: After the beetle flight season, re-survey all plots. Count the number of newly mass-attacked trees in each plot. A successful attack is typically identified by the presence of pitch tubes and boring dust.[1]

  • Data Analysis: The primary metric is the reduction in tree mortality. Analyze the number of newly attacked trees per plot using ANOVA.

Treatment Dispensers/Acre Grid Spacing (approx.) Mean % Tree Mortality (Example)
Control0N/A35%
Low Rate2047 ft15%
Medium Rate3038 ft8%
High Rate4033 ft7%

In this example, both the medium and high rates show a significant reduction in mortality compared to the control, but there is no significant difference between them, suggesting the medium rate of 30 dispensers/acre may be the most cost-effective optimal rate.

Regulatory Considerations

In the United States, semiochemicals like this compound used for pest control are regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[18] As a biochemical pesticide, it often benefits from an expedited review process.[18] Registration requires a comprehensive data package including product chemistry, toxicology, and efficacy data.[18][19] It is crucial to consult the EPA's guidelines throughout the development process to ensure compliance.[20][21]

Conclusion

Determining the optimal dosage and application rate for this compound dispensers is a systematic process that integrates laboratory precision with field-based validation. By quantifying release kinetics, assessing behavioral responses, and conducting robust field trials, researchers can develop highly effective and economically viable pest management strategies. This structured approach ensures that the full potential of this compound as a tool in integrated pest management is realized, contributing to the sustainable protection of forest resources.

References

  • Cook, S. M., Khan, Z. R., & Pickett, J. A. (2007). The use of push-pull strategies in integrated pest management. Annual Review of Entomology, 52, 375-400. [Link]
  • Hassanali, A., Herren, H., Khan, Z. R., Pickett, J. A., & Woodcock, C. M. (2008). Integrated pest management: The push-pull approach for controlling insect pests and weeds of cereals, and its potential for other agricultural systems including animal husbandry. Philosophical Transactions of the Royal Society B: Biological Sciences, 363(1491), 611-621. [Link]
  • Wikipedia. (n.d.). Push–pull agricultural pest management. [Link]
  • Chatterjee, D., & Kundu, A. (n.d.). Push Pull Strategy of Integrated Pest Management. Just Agriculture. [Link]
  • Ghosh, S. (2017). The push-pull strategy: A new approach to the eco-friendly method of pest management in agriculture. Journal of Entomology and Zoology Studies, 5(3), 143-148. [Link]
  • Genesee Foundation. (n.d.). Verbenone Pheromone Packets. [Link]
  • Safranyik, L., Shore, T. L., & Linton, D. A. (2004). Effect of Verbenone on Five Species of Bark Beetles (Coleoptera: Scolytidae) in Lodgepole Pine Forests. Environmental Entomology, 33(5), 1397-1404. [Link]
  • Clapp, J. (n.d.).
  • Heuskin, S., et al. (2011).
  • Synergy Semiochemicals. (n.d.). Verbenone Repellent for Mountain Pine Beetle. [Link]
  • Nalyanya, G., et al. (2014). Measurement of semiochemical release rates with a dedicated environmental control system. Journal of Chemical Ecology, 40(1), 93-100. [Link]
  • Byers, J. A. (1989). Novel diffusion-dilution method for release of semiochemicals: Testing pheromone component ratios on western pine beetle, Dendroctonus brevicomis. Journal of Chemical Ecology, 15(2), 749-762. [Link]
  • Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnologie, Agronomie, Société et Environnement, 15(1), 31-40. [Link]
  • ResearchGate. (n.d.). A schematic diagram of the four-arm olfactometer bioassay set up. [Link]
  • Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.
  • The Hive. (n.d.).
  • Beerwinkle, K. R., et al. (1996). Free-choice olfactometer bioassay system for evaluating the attractiveness of plant volatiles to adult Helicoverpa zea. Southwestern Entomologist, 21(4), 395-405. [Link]
  • ResearchGate. (n.d.). Mosquito attraction bioassay using a Y-tube olfactometer. [Link]
  • Wikipedia. (n.d.). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Global Substance Registration System. (n.d.). This compound. [Link]
  • U.S. Environmental Protection Agency. (1996).
  • U.S. Environmental Protection Agency. (2025). Pesticide Registration Manual: Chapter 2 - Registering a Pesticide Product. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (1976). Summary of Reregistration and Classification Status of EPA Registered Pesticide Products by Active Ingredients. [Link]

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protocol for synthesizing enantiomerically pure levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Enantiomerically Pure Levoverbenone

Topic: Protocol for Synthesizing Enantiomerically Pure this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, the (1S,5S)-(-)-enantiomer of verbenone, is a valuable bicyclic monoterpene ketone. It serves not only as a pharmaceutical agent with expectorant properties but also as a critical chiral building block in the asymmetric synthesis of complex molecules, most notably the anticancer drug Taxol.[1][2][3] The enantiomeric purity of verbenone is paramount for its application in stereoselective synthesis, yet commercially available sources can exhibit low enantiomeric excess (ee).[4] This document provides a detailed, robust, and field-proven protocol for the synthesis of this compound with high enantiomeric purity, starting from the readily available chiral precursor, (1S)-(-)-α-pinene. The described two-step oxidation process is a well-established method that preserves the stereochemistry of the starting material, offering a reliable route to high-purity this compound.[1][4]

Introduction and Synthetic Strategy

The demand for enantiomerically pure compounds in pharmaceutical and fine chemical industries is continually rising. This compound ((1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) is a prime example of a chiral synthon whose utility is directly tied to its optical purity.[2] The synthetic strategy detailed herein capitalizes on the "chiral pool" approach, wherein an inexpensive, naturally occurring chiral molecule is converted into a more complex target while retaining its stereochemical integrity.

The chosen precursor, (1S)-(-)-α-pinene, is available in high enantiomeric purity (>98% ee). The synthesis proceeds via a two-step sequence:

  • Allylic Oxidation: The α-pinene is first oxidized at the allylic position using lead tetraacetate. This reaction forms a mixture of allylic acetate intermediates.[4]

  • Hydrolysis and Oxidation: The acetate mixture is then hydrolyzed to the corresponding allylic alcohols (cis- and trans-verbenol), which are subsequently oxidized without isolation to the target α,β-unsaturated ketone, this compound, using a chromium(VI) reagent.[4]

This sequence is highly effective because the key stereocenters of the α-pinene framework remain undisturbed throughout the transformation.

Experimental Workflow Diagram

The overall workflow, from starting material to purified product, is summarized in the following diagram.

G cluster_0 Part A: Allylic Acetylation cluster_1 Part B: Hydrolysis & Oxidation cluster_2 Purification & Analysis start Setup Reaction: (-)-α-Pinene in Benzene add_pb Add Lead Tetraacetate Heat to 65°C, 1 hr start->add_pb workup1 Workup 1: - Cool & Filter (Celite) - Water Wash - Extract with Ether - Dry & Concentrate add_pb->workup1 acetates Crude Acetate Mixture workup1->acetates hydrolysis Hydrolysis: 10% KOH/MeOH, 24 hr acetates->hydrolysis oxidation Oxidation: - Cool to 0°C - Add Na₂Cr₂O₇/H₂SO₄ - Stir Overnight hydrolysis->oxidation workup2 Workup 2: - Separate Layers - Extract with Ether - Wash (NaHCO₃, Brine) - Dry & Concentrate oxidation->workup2 crude_product Crude (-)-Verbenone workup2->crude_product purify Purification: Vacuum Distillation crude_product->purify analyze Characterization: - Optical Rotation - NMR, IR - Purity Analysis (GC) purify->analyze final_product Enantiopure (1S,5S)-(-)-Verbenone analyze->final_product

Caption: Workflow for the synthesis of enantiomerically pure this compound.

Detailed Synthesis Protocol

Safety Advisory: This procedure involves highly toxic substances, including lead and chromium compounds, and flammable solvents. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All heavy metal waste must be collected and disposed of according to institutional safety regulations.

Part A: Allylic Oxidation of (1S)-(-)-α-Pinene
  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and an internal thermometer, add 25.0 g (0.183 mol) of (1S)-(-)-α-pinene (ensure ee > 98%) and 350 mL of dry benzene.[4]

  • Reagent Addition: Begin stirring and warm the mixture to 65°C using a heating mantle. Once the temperature is stable, add 77.8 g (0.175 mol) of lead tetraacetate in portions over 20 minutes. A bright yellow color will appear in the reaction mixture.[4]

  • Reaction Monitoring: Maintain the temperature at 65°C and continue stirring for 1 hour. During this time, the color of the mixture will transition from yellow to tan, indicating the consumption of lead tetraacetate.[4]

  • Workup:

    • Cool the reaction mixture to room temperature. Filter the solution through a 1-inch pad of Celite to remove insoluble lead salts. Wash the Celite pad with several 50-mL portions of benzene to ensure complete recovery of the product.

    • Transfer the combined filtrate to a separatory funnel and add 300 mL of water. A brown-black precipitate of lead oxide will form. Swirl the two-phase system vigorously at 10-minute intervals for one hour to complete the precipitation.[4]

    • Filter the mixture again through a 1-inch pad of Celite. Separate the layers of the filtrate and extract the aqueous phase with three 150-mL portions of diethyl ether.

    • Combine all organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at room temperature. This yields a mixture of acetates as a colorless liquid, which is used in the next step without further purification.[4]

Part B: Hydrolysis and Oxidation to (1S,5S)-(-)-Verbenone
  • Hydrolysis: Place the crude acetate mixture into a 250-mL round-bottomed flask. Add 150 mL of a 10% (w/v) solution of potassium hydroxide in aqueous methanol. Stir the mixture at room temperature for 24 hours. The mixture will gradually turn brown.[1][4]

  • Intermediate Workup: After 24 hours, pour the mixture into a separatory funnel, dilute with 200 mL of water, and extract with four 150-mL portions of diethyl ether. Combine the ethereal fractions, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield the crude intermediate alcohols.

  • Oxidation:

    • Dissolve the crude alcohol mixture in 300 mL of diethyl ether in a 1-L round-bottomed flask and cool the solution to 0°C in an ice bath.

    • In a separate beaker, prepare the oxidizing solution by dissolving 27.5 g (0.092 mol) of sodium dichromate dihydrate in 100 mL of water and carefully adding 10.2 mL of concentrated sulfuric acid.

    • Add the oxidizing solution to the cooled ethereal solution of alcohols via an addition funnel over a 30-minute period, ensuring the internal temperature remains below 5°C.

    • Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring overnight.[4]

  • Final Workup:

    • Dilute the reaction mixture with 200 mL of water and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous phase with three 200-mL portions of diethyl ether.

    • Combine the organic layers and wash sequentially with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound as a yellowish oil.[4]

Purification and Characterization

Final purification is achieved by vacuum distillation.[4]

  • Distillation: Distill the crude oil through a short Vigreux column. Collect the fraction boiling at 108–110°C at 5 mmHg. The receiver should be cooled to prevent loss of the volatile product. The expected yield of pure this compound is 13-14 g (43-47% overall yield from α-pinene).[4]

  • Note: The distilled product is typically clear but may yellow slightly upon exposure to air. This discoloration generally does not impact its quality for subsequent use. For exceptionally high purity, radial or column chromatography (silica gel, 10% ethyl acetate in hexanes) can be employed.[4]

Data Summary

Table 1: Reagent Quantities and Properties

Reagent Formula MW ( g/mol ) Amount Moles Equivalents
(1S)-(-)-α-Pinene C₁₀H₁₆ 136.24 25.0 g 0.183 1.00
Lead Tetraacetate Pb(OAc)₄ 443.38 77.8 g 0.175 0.96
Potassium Hydroxide KOH 56.11 ~15 g ~0.267 ~1.46
Sodium Dichromate Dihydrate Na₂Cr₂O₇·2H₂O 298.00 27.5 g 0.092 0.50

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10.2 mL | ~0.188 | ~1.03 |

Table 2: Physicochemical Properties and Expected Yield of (1S,5S)-(-)-Verbenone

Property Value Reference
Chemical Formula C₁₀H₁₄O [2]
Molar Mass 150.22 g/mol [2]
Appearance Colorless to pale yellow liquid [2][4]
Boiling Point 108–110°C @ 5 mmHg [4]
Density 0.975–0.981 g/cm³ [2]
Optical Rotation [α]D ~ -220° (c=2, EtOH) [4]

| Overall Yield | 43–47% |[4] |

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Verbenone from Alpha-Pinene.
  • Sivik, M. R., Stanton, K. J., & Paquette, L. A. (1995). (1R,5R)-(+)-VERBENONE OF HIGH OPTICAL PURITY. Organic Syntheses, 72, 57. DOI: 10.15227/orgsyn.072.0057.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (2025). This compound.

Sources

A Comprehensive Guide to the Analytical Methods for Quality Control of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ensuring the Purity and Potency of Levoverbenone

This compound, the (1S,5S)-(-)-enantiomer of verbenone, is a monoterpene utilized as an expectorant in certain pharmaceutical preparations.[1][2] As with any Active Pharmaceutical Ingredient (API), rigorous quality control is paramount to ensure its safety, efficacy, and consistency. The presence of impurities, including the undesired (+)-enantiomer, process-related byproducts, or degradation products, can impact the therapeutic effect and potentially introduce toxicity.

This guide provides a detailed overview of the essential analytical methodologies required for the comprehensive quality control of this compound drug substances and products. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, offering field-proven protocols and validation strategies. The objective is to equip researchers and quality control analysts with the knowledge to implement a robust analytical control strategy that complies with international regulatory standards. The core quality attributes we will address are Identity, Purity (including enantiomeric purity), and Assay.

The Quality Control Analytical Workflow

A robust quality control strategy follows a logical progression from initial material receipt to final batch disposition. Each stage involves specific analytical tests designed to confirm that the material meets its predefined specifications.

QC_Workflow cluster_0 Material Reception & Sampling cluster_1 Core Analytical Testing cluster_2 Data Evaluation & Disposition RawMaterial Raw Material Receipt (this compound) Sampling Representative Sampling RawMaterial->Sampling Identification Identification (IR, GC Retention Time) Sampling->Identification Purity Purity & Impurities (GC-FID, Chiral HPLC) Sampling->Purity Assay Assay (GC-FID with Internal Std.) Sampling->Assay Review Data Review & OOS Investigation Identification->Review Purity->Review Assay->Review Release Batch Release Review->Release Meets Specification Reject Batch Rejection Review->Reject Fails Specification Validation_Parameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_reliability Reliability Aspects Method Fit-for-Purpose Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ / LOD (Impurity Methods) Method->LOQ Robustness Robustness Method->Robustness

Sources

Application Notes & Protocols: Levoverbenone as a Versatile Chiral Building Block in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Levoverbenone, a naturally occurring bicyclic monoterpene, is a prominent member of the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature.[1] Derived from α-pinene, its rigid 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one framework, featuring an α,β-unsaturated ketone and well-defined stereocenters, makes it an exceptionally valuable precursor in modern organic synthesis.[2] This guide provides an in-depth exploration of this compound's key chemical transformations and its application in the stereoselective synthesis of complex molecules, including natural products and potential pharmaceutical agents. Detailed protocols for representative reactions are provided to enable researchers to harness the full synthetic potential of this versatile chiral building block.

Introduction to this compound: A Chiral Pool Terpene

The use of readily available chiral molecules as starting materials is a cornerstone of efficient and sustainable organic synthesis, circumventing the need for often complex and costly asymmetric induction steps.[1][3] this compound, or (1S,5S)-(-)-Verbenone, is a prime example of such a building block. Its rigid bicyclic structure provides a high degree of stereochemical control, influencing the facial selectivity of reagents approaching its reactive centers. The conjugated enone system is the epicenter of its reactivity, allowing for a diverse range of transformations while the gem-dimethyl bridge and adjacent stereocenters act as powerful stereodirecting elements. This combination of features has made this compound a critical starting material for constructing other complex chiral scaffolds, particularly cyclobutane derivatives and rearranged terpenoid structures.[4]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless to slightly yellow liquid[2]
Odor Minty, spicy aroma[2]
Density 0.975–0.981 g/cm³[2]
Refractive Index 1.490–1.500[2]
Solubility Practically insoluble in water; soluble in ethanol and non-polar organic solvents.[2]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed or inhaled.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store in a cool, dry place away from ignition sources.

Key Synthetic Transformations of this compound

The synthetic utility of this compound stems from the diverse reactivity of its enone functionality and bicyclic core. The following sections detail the most powerful transformations that leverage its inherent chirality to produce new, valuable molecules.

G This compound (-)-Levoverbenone ConjAdd Conjugate Addition Products This compound->ConjAdd 1. Nu: (e.g., R₂CuLi) 2. H⁺ PhotoRearr Photochemical Rearrangement (e.g., Chrysanthenone) This compound->PhotoRearr hν (UV Light) Reduct Selective Reduction (Allylic Alcohols, Saturated Ketones) This compound->Reduct e.g., NaBH₄/CeCl₃ or H₂, Pd/C OxidCleav Oxidative Cleavage (Chiral Cyclobutanes) This compound->OxidCleav 1. O₃ 2. Reductive Workup Deriv α'-Functionalization (Enolate Chemistry) This compound->Deriv 1. LDA 2. E⁺

Caption: Key synthetic transformations starting from (-)-levoverbenone.

Photochemical Rearrangement: Accessing New Scaffolds

One of the most elegant transformations of verbenone is its photochemical [2+2] cycloaddition followed by rearrangement. Upon irradiation with ultraviolet light, verbenone isomerizes to chrysanthenone.[5] This reaction proceeds via a concerted mechanism and effectively transforms the bicyclo[3.1.1]heptene skeleton into a bicyclo[2.1.1]hexane system, providing access to a completely different family of chiral building blocks while retaining the stereochemical integrity.

Causality: The rigid, strained bicyclic system of verbenone is predisposed to relieve strain through photochemical pathways. The absorption of UV light promotes an electron to a π* orbital, leading to the formation of a diradical intermediate that can cyclize and rearrange in a stereocontrolled manner to form the thermodynamically stable chrysanthenone.

Oxidative Cleavage: Unveiling Chiral Cyclobutanes

The endocyclic double bond of this compound can be cleaved to generate highly functionalized chiral cyclobutane derivatives. Ozonolysis or oxidation with reagents like RuCl₃/NaIO₄ breaks the C=C bond, yielding dicarbonyl compounds such as (-)-cis-pinonic acid and its derivatives.[4]

Causality: This strategy is powerful because it uses the stereocenters of the starting terpene to define the stereochemistry of a new, acyclic portion of the molecule, which is attached to an intact chiral cyclobutane ring. These resulting products, bearing multiple functional groups (ketone, carboxylic acid), are versatile intermediates for the synthesis of GABA analogues, γ-lactams, and other polyfunctional molecules.[4]

Stereoselective Reductions

The enone moiety offers two sites for reduction: the carbonyl group and the carbon-carbon double bond.

  • Carbonyl Reduction: Reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) selectively reduce the carbonyl to an allylic alcohol, leaving the double bond intact. The steric hindrance from the gem-dimethyl bridge typically directs the hydride attack to one face of the carbonyl, leading to high diastereoselectivity.

  • Conjugate Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) can selectively reduce the double bond, yielding the corresponding saturated ketone (verbanone). The choice of catalyst and conditions is crucial to avoid over-reduction of the carbonyl group.[6]

Causality: The choice of reducing agent dictates the chemoselectivity. Hard nucleophiles like borohydride preferentially attack the hard electrophilic carbonyl carbon (1,2-addition). The addition of a Lewis acid like CeCl₃ enhances this effect. In contrast, catalytic hydrogenation involves coordination of the alkene to the metal surface, leading to syn-addition of hydrogen across the double bond (1,4-addition).

Application in the Synthesis of Bioactive Molecules

The unique structural motifs accessible from this compound have been exploited in the synthesis of various bioactive compounds. Its derivatives have been investigated for a range of pharmacological activities.

  • Anticonvulsant and Analgesic Agents: Novel hydrazones derived from (-)-verbenone have been synthesized and shown to possess significant anticonvulsant activity in animal models.[7] Their mechanism is thought to involve interaction with TRPA1/TRPV1 ion channels, which also explains their observed analgesic effects.[7]

  • Neuroprotective Agents: A series of (1S)-(-)-verbenone derivatives bearing a 4-styryl scaffold were developed and found to have potent anti-oxidant and anti-ischemic properties.[8] These compounds showed the ability to protect neurons from oxygen-glucose deprivation and excitotoxicity, highlighting their potential in treating cerebral ischemia.[8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, rationale, and characterization data.

Protocol 1: Photocatalytic Rearrangement of (-)-Verbenone to (-)-Chrysanthenone

This protocol describes the UV-mediated isomerization of this compound.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve (-)-Verbenone in Cyclohexane prep2 Transfer to Quartz Reaction Vessel prep1->prep2 react1 Place in Photoreactor with UV Lamp (e.g., 300 nm) prep2->react1 react2 Irradiate with Stirring (e.g., 24-48 h) react1->react2 react3 Monitor by TLC/GC for Disappearance of SM react2->react3 work1 Concentrate Solvent in vacuo react3->work1 work2 Purify by Flash Chromatography work1->work2 end (-)-Chrysanthenone work2->end Characterize Product (NMR, GC-MS, [α]D)

Caption: Experimental workflow for the synthesis of (-)-chrysanthenone.

Materials:

  • (-)-Verbenone (1.0 g, 6.66 mmol)

  • Cyclohexane (spectroscopic grade, 200 mL)

  • Quartz reaction vessel

  • Photoreactor equipped with a medium-pressure mercury lamp (e.g., Hanovia 450-W) with a Pyrex filter (transmits λ > 290 nm)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate gradient (e.g., 98:2)

Procedure:

  • Preparation: Dissolve (-)-verbenone (1.0 g) in cyclohexane (200 mL) in a quartz reaction vessel. The choice of a quartz vessel is critical as standard borosilicate glass (Pyrex) will absorb a significant portion of the required UV radiation.

  • Irradiation: Place the vessel in the photoreactor and irradiate with vigorous stirring at room temperature. The reaction should be shielded from ambient light to ensure the specific wavelength is responsible for the transformation.

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete upon the disappearance of the starting material spot/peak (typically 24-48 hours, depending on the lamp intensity).

  • Workup: Once the reaction is complete, transfer the solution to a round-bottom flask and remove the cyclohexane under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

  • Characterization: Combine the fractions containing the pure product and concentrate to yield (-)-chrysanthenone as a colorless oil. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and GC-MS analysis. Measure the optical rotation to confirm enantiomeric integrity.

Protocol 2: Oxidative Cleavage of (-)-Verbenone to (-)-cis-Pinonic Acid

This protocol details the cleavage of the double bond using ruthenium-catalyzed oxidation.[4]

Materials:

  • (-)-Verbenone (1.5 g, 10 mmol)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 50 mg, ~0.2 mmol)

  • Sodium periodate (NaIO₄, 9.0 g, 42 mmol)

  • Acetonitrile (50 mL)

  • Carbon tetrachloride (50 mL)

  • Water (75 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetonitrile (50 mL), carbon tetrachloride (50 mL), and water (75 mL). Add sodium periodate (9.0 g) and stir until mostly dissolved.

  • Addition of Reactants: Add (-)-verbenone (1.5 g) followed by ruthenium(III) chloride hydrate (50 mg). The solution will turn dark brown/black.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 8-12 hours. The progress can be monitored by TLC (staining with KMnO₄ to visualize the disappearance of the alkene).

  • Quenching: Quench the reaction by adding a small amount of saturated sodium sulfite solution to destroy any remaining oxidant (the color may lighten).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash: Combine the organic layers and wash with water, then with brine.

  • Base Extraction: Extract the combined organic layers with saturated sodium bicarbonate solution (3 x 40 mL) to move the acidic product into the aqueous phase. This is a crucial purification step to separate the carboxylic acid product from neutral byproducts.

  • Acidification: Cool the basic aqueous extracts in an ice bath and carefully acidify to pH ~2 with 2M HCl. A white precipitate of the product may form.

  • Final Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (-)-cis-pinonic acid as a white solid.

  • Characterization: Confirm the structure by NMR and IR spectroscopy and compare the melting point and optical rotation to literature values.

Conclusion

This compound stands out as a powerful and versatile chiral building block in organic synthesis. Its rigid framework provides an exceptional platform for stereocontrolled reactions, while its inherent functionalities allow for a wide array of chemical transformations. From photochemical rearrangements that generate entirely new chiral skeletons to oxidative cleavages that yield valuable cyclobutane intermediates, this compound enables the efficient construction of molecular complexity.[4][5] Its demonstrated utility in synthesizing bioactive molecules underscores its continuing importance for researchers in natural product synthesis and drug development.[7][8] The protocols and strategies outlined in this guide serve as a robust starting point for leveraging this remarkable natural product in the pursuit of novel chemical entities.

References

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  • Choi, Y., et al. (2013). Discovery of novel (1S)-(-)-verbenone derivatives with anti-oxidant and anti-ischemic effects. Bioorganic & Medicinal Chemistry Letters. Available: [Link]
  • de Albuquerque, J. F. C., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available: [Link]
  • Li, Z., et al. (2023). Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. Molecules. Available: [Link]
  • Kadlčíková, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available: [Link]

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Application Notes & Protocols: Formulation of Levoverbenone for Controlled Release in Field Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Levoverbenone, the levorotatory enantiomer of verbenone, is a critical semiochemical used in integrated pest management (IPM) strategies for controlling bark beetle populations, such as the mountain pine beetle (Dendroctonus ponderosae).[1][2] It functions as an anti-aggregation pheromone, signaling to incoming beetles that a host tree is fully colonized, thereby reducing mass attacks and subsequent tree mortality.[2][3] However, the inherent volatility and susceptibility to environmental degradation of this compound present significant challenges for its effective use in field conditions.[4][5] This document provides a comprehensive guide for researchers and formulation scientists on the development, characterization, and deployment of controlled-release formulations of this compound, ensuring prolonged efficacy and optimal performance.

Rationale for Controlled Release

The successful application of semiochemicals in pest management is critically dependent on the delivery system.[6] An effective formulation for this compound must address several key challenges:

  • Volatility: this compound is a volatile organic compound with a boiling point of 227-228 °C.[7][8] Unformulated, it dissipates rapidly, leading to a short duration of action.

  • Degradation: Exposure to UV radiation and atmospheric oxidation can degrade the active molecule, reducing its efficacy.[5]

  • Zero-Order Release Kinetics: For consistent pest deterrence, the formulation should ideally release this compound at a near-constant rate (zero-order kinetics) over an extended period (weeks to months).[9] This avoids an initial burst of high concentration followed by a rapid decline below the effective threshold.

Tailor-made formulations protect the semiochemical from environmental factors and modulate its release to trigger the desired behavioral response in the target insect throughout its flight period.[4][5]

Formulation Strategies & Protocols

This section details two primary strategies for creating controlled-release this compound formulations: polymer matrix dispensers and microencapsulation. The choice of method depends on the desired release profile, field longevity, and cost considerations.

Polymer Matrix-Based Passive Dispensers

Polymer matrices are a common and cost-effective method for the controlled release of insect pheromones.[10][11] The this compound is physically entrapped within the polymer, and its release is governed by diffusion through the polymer matrix to the surface, where it volatilizes.[12]

This protocol describes the fabrication of a simple, passive dispenser where this compound is contained within a sealed polymer pouch. The release rate is controlled by the permeability of the polymer film.

Materials:

  • This compound (≥93% purity)

  • Polyethylene (PE) layflat tubing (50-150 µm thickness)[4]

  • Absorbent material (e.g., cotton roll or acrylic felt pad)[4]

  • Heat sealer

  • Micropipette or syringe

  • Gloves and safety glasses

Procedure:

  • Pouch Fabrication: Cut the PE layflat tubing into 75 mm segments. Securely seal one end of each segment using the heat sealer to create a pouch.[4]

  • Absorbent Insertion: Cut the absorbent pad to a size that fits comfortably within the pouch (e.g., 40 x 25 mm). Insert one pad into each pouch. The absorbent acts as a wick and prevents the liquid from pooling.

  • Loading: Using a micropipette, carefully dispense a precise volume of this compound (e.g., 1.0 mL) onto the absorbent pad inside the pouch.

  • Sealing: Immediately after loading, seal the open end of the pouch with the heat sealer. Ensure a complete seal to prevent leakage.

  • Equilibration: Allow the pouches to equilibrate at room temperature for 24 hours before characterization or field deployment.

Causality and Insights:

  • The thickness of the polyethylene film is a critical parameter; a thicker film will result in a slower release rate.[4]

  • The surface area of the pouch also dictates the overall release rate. Larger pouches will release more active ingredient per unit of time.

  • This method is highly adaptable for screening different polymer types (e.g., low-density vs. high-density polyethylene) to achieve the desired release profile.

Microencapsulation

Microencapsulation involves enclosing microscopic droplets of liquid this compound within a solid polymer shell.[13] This technique offers excellent protection against degradation and allows for highly tunable release kinetics.[14] Two common methods are complex coacervation and solvent evaporation.

Complex coacervation is a phase separation process involving two oppositely charged polymers in an aqueous solution. It is particularly suited for encapsulating water-insoluble oils like this compound.[7][15]

Materials:

  • Core Material: this compound

  • Wall Materials: Gelatin (Type A, cationic), Gum Arabic (anionic)

  • Emulsifier (e.g., Tween 80)

  • Cross-linking agent (e.g., 25% glutaraldehyde or glycerol)[16][17]

  • Deionized water

  • Hydrochloric acid (HCl, 0.5 N) for pH adjustment

  • High-shear homogenizer

  • Mechanical stirrer with overhead propeller

  • pH meter

  • Freeze-dryer or spray dryer

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 3% (w/w) gum arabic solution by dissolving it in deionized water at room temperature with continuous stirring.[16]

    • Prepare a 3% (w/w) gelatin solution by dissolving it in deionized water at 50 °C with continuous stirring until fully hydrated.[16]

  • Emulsification:

    • In a separate beaker, create a pre-emulsion by mixing this compound with a small amount of Tween 80 (e.g., 1% of the oil phase).

    • While maintaining the gelatin solution at 50 °C, add the this compound pre-emulsion. Homogenize at high speed (e.g., 5000 rpm) to form a fine oil-in-water emulsion. The desired droplet size will determine the final microcapsule size.[16]

  • Coacervation Induction:

    • Transfer the emulsion to a larger reaction vessel with an overhead stirrer. Add the gum arabic solution to the emulsion under continuous, gentle stirring (e.g., 400 rpm).

    • Slowly adjust the pH of the mixture to 4.0 by the dropwise addition of 0.5 N HCl.[16] As the pH approaches the isoelectric point of the protein-polysaccharide complex, a liquid polymer-rich phase (the coacervate) will form and deposit around the oil droplets. This can be observed as the solution becomes turbid.

  • Hardening (Cross-linking):

    • Cool the dispersion to 10 °C in an ice bath to induce gelation of the gelatin shell.[16]

    • Add the cross-linking agent (e.g., glutaraldehyde) dropwise and stir for several hours (or overnight) at 10 °C to harden the microcapsule walls. Safety Note: Glutaraldehyde is toxic and should be handled in a fume hood.

  • Washing and Drying:

    • Allow the microcapsules to settle, decant the supernatant, and wash the slurry several times with deionized water.

    • Collect the microcapsules and dry them using a freeze-dryer to obtain a free-flowing powder.

Causality and Insights:

  • The ratio of gelatin to gum arabic (typically 1:1) is crucial for efficient coacervation.

  • Stirring speed during emulsification directly controls the size of the oil droplets and, consequently, the final microcapsules.

  • The pH must be precisely controlled. A pH too high or too low will prevent the necessary electrostatic interactions between the polymers, inhibiting shell formation.

This method is ideal for water-insoluble polymers and hydrophobic core materials. The polymer is dissolved in a volatile organic solvent that is immiscible with water.[2][18]

Materials:

  • Core Material: this compound

  • Wall Material: Poly(ε-caprolactone) (PCL) or Poly(lactic-co-glycolic acid) (PLGA)

  • Solvent: Dichloromethane (DCM) or Chloroform

  • Continuous Phase: Aqueous solution of a stabilizer, e.g., 1% Polyvinyl Alcohol (PVA)

  • High-shear homogenizer or sonicator

  • Magnetic stirrer with a hot plate or rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the polymer (e.g., PCL) in the volatile organic solvent (DCM) to create a solution of desired concentration (e.g., 5% w/v). Once the polymer is fully dissolved, add the this compound to this solution and mix until homogeneous. This forms the oil (O) phase.[19]

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution (the water or W phase) while homogenizing at high speed. This creates an oil-in-water (O/W) emulsion, where droplets of the polymer/levoverbenone solution are dispersed in the water.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir continuously at room temperature. The organic solvent (DCM) will gradually evaporate, causing the polymer to precipitate and solidify around the this compound droplets, forming microcapsules.[19] This process can be accelerated by gentle heating (e.g., to 35-40°C) or by using a rotary evaporator under reduced pressure.

  • Washing and Collection: Collect the hardened microcapsules by centrifugation or filtration. Wash them several times with deionized water to remove residual PVA.

  • Drying: Dry the washed microcapsules in a desiccator or by freeze-drying.

Causality and Insights:

  • The polymer concentration in the organic phase affects the shell thickness and morphology. Higher concentrations can lead to thicker walls.

  • The rate of solvent evaporation is critical. Rapid evaporation tends to produce hollow, core-shell microcapsules, while slow evaporation can result in an "acorn" or non-concentric morphology.

  • The type and concentration of the stabilizer (PVA) prevent the emulsion droplets from coalescing before the polymer shell solidifies.

Characterization and Quality Control

Thorough characterization is essential to ensure the formulation meets the required specifications for controlled release and field efficacy.

Physical Characterization
ParameterMethodPurpose
Morphology & Size Scanning Electron Microscopy (SEM) / Optical MicroscopyTo visualize the shape, surface texture, and size distribution of microcapsules. Determines if encapsulation was successful.[6]
Encapsulation Efficiency (EE) UV-Vis Spectrophotometry or GC-MSTo quantify the amount of this compound successfully encapsulated versus the amount lost during the process.
Thermal Stability Thermogravimetric Analysis (TGA)To assess the thermal stability of the formulation and the protective effect of the wall material.[6]

Protocol 3.1.1: Determining Encapsulation Efficiency (EE%)

  • Accurately weigh a known mass of dried microcapsules.

  • Mechanically crush the microcapsules and extract the total this compound content using a suitable solvent (e.g., ethanol or hexane).

  • Quantify the this compound concentration in the solvent using a pre-calibrated Gas Chromatography (GC) method.

  • Calculate EE% using the formula: EE% = (Actual this compound Content / Theoretical this compound Content) x 100

Release Rate Analysis

The most critical parameter is the rate at which this compound is released from the formulation over time under controlled environmental conditions. Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal technique for this analysis.[20][21]

Principle: A dispenser is placed in a sealed vial of known volume. After a set time at a constant temperature, the volatile this compound partitions into the air (headspace) above the dispenser.[22] A sample of this headspace is injected into the GC-MS for quantification. By repeating this at different time points, a release profile can be constructed.

Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Static Headspace Autosampler

  • 20 mL headspace vials with septa and caps

  • Formulated this compound dispenser (e.g., a single pouch or a known mass of microcapsules)

  • Analytical standard of this compound

  • Thermostatically controlled oven or incubator

Procedure:

  • Sample Preparation: Place one dispenser (or a precise mass of microcapsules) into a 20 mL headspace vial and seal it immediately. Prepare multiple vials for different time points (e.g., Day 1, 3, 7, 14, 21, 30).

  • Incubation: Place all vials in an incubator at a constant, field-relevant temperature (e.g., 25 °C or 30 °C).[23]

  • Headspace Analysis:

    • At each time point, remove a vial from the incubator and place it in the headspace autosampler.

    • HS Parameters (Example):

      • Incubation Temperature: 100 °C

      • Incubation Time: 15 min

      • Injection Volume: 1 mL

    • GC-MS Parameters (Example):

      • Column: DB-5ms or similar non-polar column

      • Oven Program: Start at 60 °C, ramp to 220 °C

      • MS Mode: Scan or Selected Ion Monitoring (SIM) for target this compound ions.

  • Quantification: Create a calibration curve by injecting known concentrations of this compound standard into empty headspace vials. Quantify the concentration in the headspace of the sample vials against this curve.

  • Data Analysis: The release rate can be determined by measuring the cumulative loss from the dispenser over time via solvent extraction or by gravimetric analysis in a controlled environment.[23] The headspace concentration provides a measure of the vapor pressure being generated at each time point, indicating the dispenser's activity. The release kinetics can be fitted to models (e.g., zero-order, first-order) to determine the release profile.[24]

Data Presentation:

Formulation TypeAverage Release Rate (mg/day @ 25°C)Release Kinetics ModelHalf-Life (t½) in days
PE Pouch (50 µm)45 ± 5Zero-Order> 60
PE Pouch (150 µm)15 ± 2Zero-Order> 90
Gelatin/GA Microcapsules10 ± 3First-Order35
PCL Microcapsules8 ± 2First-Order48

Note: Data are illustrative and will vary based on specific formulation parameters.

Field Application and Efficacy Trials

Transitioning from the lab to the field requires a robust experimental design to validate the efficacy of the formulation.

Workflow for Formulation Development and Field Testing

G cluster_0 Formulation Development cluster_1 Release Rate Analysis cluster_2 Field Efficacy Trial A Select Formulation (Matrix vs. Microcapsule) B Prepare Formulation (Protocol 2.1 or 2.2) A->B C Characterize Properties (Size, EE%, TGA) B->C D Quantify Release Profile (HS-GC-MS, Protocol 3.2) C->D E Optimize Formulation (Iterate based on data) D->E E->B Refine F Design Field Trial (Protocol 4.1) E->F Optimized Formulation G Deploy Dispensers F->G H Monitor & Collect Data (Tree Attacks, Mortality) G->H I Statistical Analysis & Validation H->I

Caption: Workflow from lab formulation to field validation.

Protocol 4.1: Designing a Field Efficacy Trial

Objective: To determine if the controlled-release this compound formulation significantly reduces bark beetle attacks on susceptible host trees compared to untreated controls.

Experimental Design:

  • Site Selection: Choose a forested area with a known history of bark beetle activity and a high density of susceptible host trees (e.g., lodgepole pine). The site should be large enough to accommodate multiple treatment plots with adequate buffer zones.

  • Plot Layout: Use a Randomized Complete Block Design.

    • Establish at least 3-4 replicate blocks across the study area to account for environmental variability.

    • Within each block, establish at least two treatment plots:

      • Treatment Plot: Trees treated with the this compound dispensers.

      • Control Plot: Untreated trees.

    • Plots should be of a standard size (e.g., 1 hectare) and separated by a buffer zone of at least 100 meters to prevent interference.

  • Dispenser Application:

    • Apply dispensers just before the anticipated flight period of the target bark beetle.[25]

    • Attach one dispenser per tree at a height of 2-3 meters, typically on the north face to shield it from direct sunlight.[25] The number of treated trees per plot will depend on the experimental goals (e.g., individual high-value trees vs. area-wide protection).

  • Data Collection:

    • Baseline Data: Before treatment, survey all plots to ensure they have similar baseline levels of tree health and no pre-existing infestations.

    • In-Season Monitoring: During the beetle flight season, periodically inspect trees in all plots for signs of attack (e.g., pitch tubes, boring dust). Count the number of successful attacks per tree.

    • Post-Season Assessment: After the flight season, conduct a final assessment. The primary efficacy metric is the number of trees killed by bark beetles (tree mortality) in each plot.

  • Statistical Analysis: Use analysis of variance (ANOVA) to compare the mean number of tree attacks and the mean tree mortality between the treatment and control plots. A statistically significant reduction in the treatment plots indicates an effective formulation.

Controlled Release Mechanism

G cluster_0 Polymer Matrix Dispenser cluster_1 Microcapsule Matrix Polymer Matrix This compound (dispersed) Diffusion Diffusion Matrix:f1->Diffusion Capsule Polymer Shell This compound (core) Capsule:f1->Diffusion Volatilization Volatilization Diffusion->Volatilization Diffusion->Volatilization Environment Environment (Air) Volatilization->Environment Volatilization->Environment

Caption: Diffusion-controlled release from matrix and capsule systems.

References

  • Špoljarić, D., et al. (2013). Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review. Journal of Functional Foods. [Link]
  • Loksuwan, J. (2022).
  • Johansson, T., et al. (2018). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. New Zealand Plant Protection. [Link]
  • Flores-Cespedes, F., et al. (2023).
  • Ashare, E., et al. (1998). Controlled release of insect sex pheromones from paraffin wax and emulsions. Journal of Controlled Release. [Link]
  • Péter, Z., et al. (2023). MICROENCAPSULATION OF SALVIA OFFICINALIS L.
  • Chen, Y., et al. (2018). Preparation, characterisation, and controlled release of sex pheromone-loaded MPEG-PCL diblock copolymer micelles for Spodoptera litura (Lepidoptera: Noctuidae). PLOS ONE. [Link]
  • Wang, B., et al. (2017). Low-Ceiling-Temperature Polymer Microcapsules with Hydrophobic Payloads via Rapid Emulsion-Solvent Evaporation.
  • Allison, J.D. (2012). Pheromones. Agricultural Marketing Service, USDA. [Link]
  • Chen, Y., et al. (2018). Preparation, characterisation, and controlled release of sex pheromone-loaded MPEG-PCL diblock copolymer micelles for Spodoptera litura (Lepidoptera: Noctuidae). PLOS ONE. [Link]
  • Musso, M., et al. (2023).
  • Ahangaran, F., & Navarchian, A.H. (2020).
  • David, T., et al. (2018). Microparticle Dispensers for the Controlled Release of Insect Pheromones.
  • Progar, R. A. (2005). Release Rates of Methylcyclohexenone and Verbenone from Bubble Cap and Bead Releasers Under Field Conditions.
  • Péter, Z., et al. (2023). Microencapsulation by Complex Coacervation of Lavender Oil Obtained by Steam Distillation at Semi-Industrial Scale. Molecules. [Link]
  • Novagrica. (n.d.). Pheromones - Dispensers. Novagrica. [Link]
  • Aydin, F. G., & Gündüz, G. T. (2021). Encapsulation of Essential Oils Using Complex Coacervation. International Journal of Computational and Experimental Science and Engineering. [Link]
  • Ioriatti, C., et al. (2023).
  • Das, S., & Kumar, A. (2018). A review on solvent evaporation technique. World Journal of Pharmaceutical Research. [Link]
  • Jyothi, N. V. N., et al. (2010). Microencapsulation by solvent evaporation/extraction technique.
  • Li, M., et al. (2008). Basic steps of microencapsulation by solvent evaporation.
  • Bakke, A. (1990). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service General Technical Reports. [Link]
  • Bracalini, M., et al. (2023). Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently. Insects. [Link]
  • Impact Analytical. (n.d.). Headspace GC-MS Analysis. Impact Analytical. [Link]
  • Oregon Department of Forestry. (n.d.). MCH for Douglas-fir beetle. Oregon.gov. [Link]
  • Fettig, C. J., et al. (2020). Semiochemicals for bark beetle (Coleoptera: Curculionidae) management in western North America. The Canadian Entomologist. [Link]
  • Zhu, H., et al. (2017). Measurement of semiochemical release rates with a dedicated environmental control system. Computers and Electronics in Agriculture. [Link]
  • Seybold, S. J., et al. (2019). Management of Western North American Bark Beetles with Semiochemicals. Annual Review of Entomology. [Link]
  • Jermak, S., et al. (2023). Polymer Tablet Matrix Systems for the Controlled Release of Dry Betula pendula Leaf Extract. Pharmaceutics. [Link]
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  • Al-Kasas, A., et al. (2023).
  • Lantzoura, K., et al. (2021). Headspace gas chromatography-mass spectrometry in the analysis of lavender's essential oil.
  • Schlyter, F., et al. (1987). Field response of spruce bark beetle, Ips typographus, to aggregation pheromone candidates.
  • Rasanen, L. (n.d.).
  • Atterholt, C. A., et al. (1993). Determination of release rates of pheromone dispensers by air sampling with C-18 bonded silica. Journal of Chemical Ecology. [Link]
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Levoverbenone Release from Dispensers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for levoverbenone dispensers. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with inconsistent release rates. As experts in the field, we understand that consistent and predictable release kinetics are paramount for the validity and reproducibility of your results. This document provides in-depth troubleshooting guidance, rooted in scientific principles, to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding this compound dispenser performance.

Q1: My dispensers seem to be releasing this compound faster than expected, exhausting prematurely. What is the likely cause?

A1: An accelerated release rate is most commonly associated with environmental factors, primarily temperature. This compound's volatility, like most semiochemicals, is temperature-dependent.[1][2][3] An exponential increase in release rate is often observed with rising ambient temperatures.[2][3][4] If your experiments are conducted in an environment with fluctuating or unexpectedly high temperatures, or if dispensers are exposed to direct sunlight, this will significantly increase the evaporation rate.[3]

Q2: I am observing significant variability in release rates between dispensers from the same batch. What could be the issue?

A2: Inter-dispenser variability can stem from several factors. While manufacturing processes aim for uniformity, minor differences in the dispenser matrix can occur.[1] However, it is also crucial to consider handling and storage. Inconsistent storage conditions, such as exposure to light or temperature gradients within a storage unit, can lead to differential aging of the dispensers before use. Additionally, ensure that all dispensers are handled consistently during deployment to avoid contamination or physical alterations that could affect release.

Q3: Can the type of dispenser I'm using affect the release profile of this compound?

A3: Absolutely. The design and material of the dispenser are critical determinants of the release kinetics.[5] Different dispenser types, such as rubber septa, solid matrices, membrane-based systems, or aerosol emitters, have inherently different release profiles.[6][7] The choice of dispenser should align with the required release rate and duration for your specific application. It is essential to consult the manufacturer's specifications for the expected release characteristics of the dispenser type you are using.

Q4: My experimental results are inconsistent from one trial to the next, even when using dispensers from the same batch. What should I investigate?

A4: Inconsistent results between trials often point to environmental variability. Temperature, airflow, and even direct sunlight exposure can differ significantly between experimental runs, directly impacting the release rate of this compound.[1][3] It is crucial to monitor and control these environmental parameters as tightly as possible. If environmental factors are consistent, consider the possibility of pheromone degradation due to improper storage or handling, which can reduce the potency of the released compound.[5]

In-Depth Troubleshooting Guides

For more complex issues, a systematic approach to troubleshooting is required. The following guides will walk you through a logical process of elimination to identify and resolve the root cause of inconsistent this compound release.

Guide 1: Diagnosing and Mitigating Environmental Influences

Environmental parameters are the most common source of inconsistent release. This guide will help you systematically assess and control these factors.

Step 1: Comprehensive Environmental Monitoring

  • Temperature: Deploy data loggers to record the temperature at the location of the dispensers throughout your experiment. Compare this data with the expected operating temperature range for your dispensers. Be mindful of diurnal temperature fluctuations and heat sources in your experimental area.

  • Airflow: While difficult to control in field settings, be aware of prevailing wind patterns and how they might affect airflow around your dispensers. In a laboratory setting, ensure consistent ventilation across all experimental units. Increased airflow can accelerate the release rate.[3]

  • Sunlight Exposure: Direct exposure to sunlight can significantly heat the dispenser, leading to a spike in the release rate.[3] If possible, shield dispensers from direct sunlight or account for this variable in your experimental design.

Step 2: Controlled Environment Validation

If you suspect environmental factors are the culprit, a controlled validation experiment is recommended.

  • Place a subset of your dispensers in an environmental chamber where you can precisely control temperature and airflow.

  • Measure the release rate at various temperatures that mimic the range observed in your primary experiment.

  • This will allow you to quantify the effect of temperature on the release rate for your specific dispenser type.

Experimental Protocol: Gravimetric Determination of this compound Release Rate

This protocol provides a standardized method for quantifying the release rate of this compound from dispensers.

Materials:

  • Analytical balance (readable to at least 0.0001 g)

  • Forceps for handling dispensers

  • Environmental chamber or incubator with controlled temperature and airflow

  • Dispensers to be tested

Procedure:

  • Initial Weighing: Carefully weigh each dispenser on the analytical balance. Record this as the initial weight (W_initial) at time zero (T_0). Use forceps to avoid transferring oils or contaminants to the dispensers.

  • Incubation: Place the dispensers in the environmental chamber set to the desired temperature and airflow conditions.

  • Periodic Weighing: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the dispensers and re-weigh them. Record the weight (W_t) and the time (T_t).

  • Data Analysis: Calculate the cumulative weight loss at each time point. The release rate can be calculated as the change in weight over the change in time.

Temperature (°C)Expected Relative Release Rate
20Baseline
25Moderate Increase
30Significant Increase
35High Increase

Note: This table provides a qualitative representation. The actual quantitative relationship should be determined experimentally as it is dependent on the specific dispenser type.

Guide 2: Assessing Dispenser Integrity and Quality Control

If environmental factors have been ruled out, the issue may lie with the dispensers themselves.

Step 1: Visual Inspection

  • Examine the dispensers for any physical defects, such as cracks, discoloration, or changes in shape.

  • Ensure that there is no leakage of the active ingredient from the dispenser.

Step 2: Residual Compound Analysis

  • For a more in-depth analysis, you can determine the amount of this compound remaining in the dispenser after a period of use.

  • This typically involves solvent extraction of the dispenser followed by analysis using Gas Chromatography-Mass Spectrometry (GC/MS).

  • Comparing the residual amount to the initial loading can help determine if the release has been consistent with expectations.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting inconsistent this compound release.

TroubleshootingWorkflow Start Inconsistent Release Observed Check_Environment Assess Environmental Conditions (Temp, Airflow, Sunlight) Start->Check_Environment Environment_Controlled Are Environmental Conditions Controlled? Check_Environment->Environment_Controlled Validate_Dispenser Evaluate Dispenser Integrity (Visual Inspection, QC Testing) Environment_Controlled->Validate_Dispenser Yes Implement_Controls Implement Environmental Controls (Shielding, Monitoring) Environment_Controlled->Implement_Controls No Dispenser_OK Are Dispensers Within Specification? Validate_Dispenser->Dispenser_OK Contact_Manufacturer Contact Dispenser Manufacturer for QC Data/Replacement Dispenser_OK->Contact_Manufacturer No Review_Protocol Review Experimental Protocol (Handling, Storage) Dispenser_OK->Review_Protocol Yes Resolved Issue Resolved Implement_Controls->Resolved Contact_Manufacturer->Resolved Review_Protocol->Resolved

Caption: Troubleshooting workflow for inconsistent this compound release.

This compound Chemical Properties

A fundamental understanding of this compound's properties is crucial for troubleshooting.

PropertyValueSource
Molecular Formula C10H14O[8][9]
Molar Mass 150.22 g/mol [8][9]
Appearance Colorless liquid[8]
Solubility Practically insoluble in water; soluble in non-polar solvents and ethanol.[8]
Storage 2-8°C, protected from light[10]

This compound, a monoterpene, is susceptible to degradation from exposure to oxygen, light, and extreme temperatures.[5] Proper storage and handling are critical to maintaining its chemical integrity and ensuring consistent release from dispensers.

References

  • The use of semiochemical slow-release devices in integrated pest management strategies. Université de Liège.
  • Zhang, A., & Wei, H. (2015). Measurement of semiochemical release rates with a dedicated environmental control system. Biosystems Engineering, 129, 277-287.
  • Measurement of semiochemical release rates with a dedicated environmental control system. ResearchGate.
  • Teal, P. E. A., Heath, R. R., & Tumlinson, J. H. (2009). Environmentally regulated abiotic release of volatile pheromones from the sugar-based oral secretions of caribflies. Journal of Chemical Ecology, 35(3), 352-360.
  • Johansson, T., et al. (2016). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. Journal of Applied Entomology, 140(1-2), 1-13.
  • Tomaszewska, E., Hebert, V. R., Brunner, J. F., Jones, V. P., Doerr, M., & Hilton, R. (2005). Evaluation of pheromone release from commercial mating disruption dispensers. Journal of Agricultural and Food Chemistry, 53(7), 2399-2405.
  • (-)-Verbenone. Pharmaffiliates.
  • This compound. PubChem. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine.
  • Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. ResearchGate.
  • This compound. Wikipedia.
  • Evaluation of pheromone release from commercial mating disruption dispensers. U.S. Department of Agriculture.
  • Pheremone Mating Disrupters for Orchard Pests. PennState Extension.
  • Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future. CORE.
  • Analysis of Codling Moth Mating Disruption Dispensers in a High-Elevation Northern Utah Apple Orchard. Utah State University Extension.
  • The use of dispensers with different release rates at pheromone trap barriers for Ips typographus. ResearchGate.
  • The use of semiochemical slow-release devices in integrated pest management strategies. PoPuPS - Portail de Publication et de Partage Scientifique de l'ULiège.
  • Pheromones - Dispensers. Novagrica.
  • Dispensers for pheromonal pest control. CORE.
  • Dispensers for pheromonal pest control. ResearchGate.
  • Verbenone. Wikipedia.
  • Factors Affecting Disruption of Navel Orangeworm (Lepidoptera: Pyralidae) Using Aerosol Dispensers. ResearchGate.
  • Chemical Properties of D-Verbenone (CAS 18309-32-5). Cheméo.
  • Laboratory Dispenser / Lab Dispensers. Labcompare.com.

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Technical Support Center: Optimizing Electroantennography (EAG) Signal-to-Noise Ratio for Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing electroantennography (EAG) experiments, with a specific focus on the semiochemical levoverbenone. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the quality and reliability of their EAG data. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your signal-to-noise ratio (SNR).

I. Frequently Asked Questions (FAQs)

What is a typical EAG response to this compound and what should I expect?

An EAG response is the summated potential of many olfactory receptor neurons depolarizing in response to an odorant stimulus.[1][2] For a volatile bicyclic monoterpene like this compound, a successful recording will show a distinct, transient negative voltage deflection from the baseline immediately following the stimulus puff. The amplitude of this deflection, typically in the range of a few microvolts to several millivolts, generally increases with higher concentrations of this compound until the receptors become saturated.[1] The response should return to the baseline within a few seconds after the stimulus ends.[3] Studies on related species have shown clear EAG responses to (-)-verbenone, a stereoisomer of this compound, indicating that a measurable response is expected in susceptible insect species.[4]

What are the primary sources of noise in an EAG setup?

Noise in an EAG system can be broadly categorized into three main types:

  • Biological Noise: This originates from the insect preparation itself, such as muscle activity near the antennae or general physiological instability.[1]

  • Electrochemical Noise: This can arise from unstable potentials at the electrode-saline interface. Using high-quality Ag/AgCl electrodes and avoiding the use of metal electrodes with standard saline solutions is crucial.[1]

  • External Electromagnetic Noise: This is often the most significant source of noise and comes from nearby electrical equipment, power lines (50/60 Hz hum), and radio frequencies.[5] Proper grounding and the use of a Faraday cage are essential for mitigation.[2]

How does the choice of solvent for this compound affect the EAG signal?

The solvent used to dilute this compound can significantly impact the results. An ideal solvent should be highly volatile to ensure it evaporates quickly and does not elicit an antennal response itself. High-purity hexane or paraffin oil are commonly used for this purpose.[2] It is critical to always run a "solvent-only" control to ensure that the observed response is due to this compound and not the solvent. The control puff should produce a flat baseline.

What is the optimal airflow rate for this compound delivery?

The airflow, which carries the this compound stimulus over the antenna, needs to be constant and optimized. A continuous stream of purified and humidified air at a rate of approximately 0.5 L/min is a good starting point.[2] The stimulus puff, which injects the this compound-laden air into this continuous stream, should be short and precise, typically around 0.5 seconds.[2] The goal is to create a sharp, well-defined odor plume that contacts the antenna without causing mechanical stimulation, which can introduce artifacts.

Can the age and condition of the insect affect the EAG response?

Absolutely. The physiological state of the insect is a critical variable. For many species, sensitivity to pheromones and other semiochemicals is highest in sexually mature adults, typically 2-4 days post-eclosion.[2] Using healthy insects with undamaged antennae is paramount for obtaining strong and reproducible signals.[6] Stressed or desiccated insects will yield weaker and more variable responses.[7]

II. Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio is one of the most common issues in EAG recordings, making it difficult to distinguish a true physiological response from background noise.[8] This section provides a systematic approach to diagnosing and resolving this problem.

Problem 1: Low Signal Amplitude

If the EAG deflection is weak or non-existent, even at high concentrations of this compound.

Potential Cause Troubleshooting Steps
Poor Electrode Contact 1. Verify Electrical Connection: Ensure a stable baseline is visible on the recording device after mounting the antenna. An unstable or drifting baseline suggests a poor connection.[1] 2. Use Conductive Gel: Apply a small amount of conductive gel to the contact points to improve the connection between the antenna and the electrodes.[9] 3. Check Saline Level: Make sure the glass capillary electrodes are adequately filled with saline solution (e.g., 0.1 M KCl) and free of air bubbles, which can block the electrical circuit.[1][2]
Antenna Preparation Issue 1. Use Healthy Insects: Select healthy, undamaged insects of the appropriate age and sex.[2][6] 2. Proper Mounting: Whether using an excised antenna or a whole-insect preparation, ensure the antenna is positioned correctly and not overly stretched or damaged during mounting.[6] For whole-insect preps, immobilize the head securely to prevent movement.[2] 3. Excised Antenna Viability: If using an excised antenna, perform the recording promptly after excision as the preparation's responsiveness can decline over time.[7]
Stimulus Delivery Failure 1. Check for Clogs: Ensure the Pasteur pipette or stimulus cartridge is not blocked. 2. Solvent Evaporation: Allow sufficient time (e.g., ~2 minutes) for the solvent to evaporate from the filter paper before placing it in the delivery pipette.[2] 3. Verify Airflow: Confirm that the air puff controller is delivering a consistent and timed puff of air through the stimulus cartridge.
Incorrect this compound Concentration 1. Prepare Fresh Dilutions: Volatile compounds can evaporate over time. Prepare fresh serial dilutions for each experiment.[2] 2. Expand Concentration Range: Test a wider range of concentrations. It's possible the current concentrations are too low to elicit a strong response or so high they are causing receptor saturation or adaptation.
Problem 2: High Baseline Noise

If the baseline signal is erratic, spiky, or shows a significant 50/60 Hz hum, obscuring the EAG response.

Potential Cause Troubleshooting Steps
Electromagnetic Interference 1. Use a Faraday Cage: Place the entire EAG setup, including the antenna preparation and electrodes, inside a properly grounded Faraday cage to shield it from external electrical noise.[2] 2. Grounding: Ensure all components of the setup (amplifier, manipulators, microscope, etc.) are connected to a common ground point.[6] 3. Isolate Noise Sources: Switch off any non-essential electrical equipment in the vicinity of the setup.
Unstable Preparation 1. Minimize Movement: Ensure the insect is securely immobilized. For whole-insect preparations, muscle activity can introduce noise.[1] 2. Stable Airflow: Ensure the continuous airflow over the antenna is smooth and not turbulent, as this can cause mechanical artifacts.
Poor Electrode Quality 1. Fresh Electrodes: Use freshly prepared Ag/AgCl electrodes. The chloride coating can degrade over time, leading to increased noise. 2. Check for Bubbles: Re-inspect the electrode tips for any tiny air bubbles that may have formed, as these will disrupt the electrical circuit and increase noise.[1]
Vibrations 1. Use Anti-Vibration Table: Place the setup on an anti-vibration table to isolate it from floor vibrations.[6] 2. Secure Components: Ensure all cables and tubing are securely fastened to prevent them from moving and introducing mechanical artifacts.
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and fixing low SNR issues.

troubleshooting_workflow start Low SNR Detected check_signal Is Signal Amplitude Low? start->check_signal check_noise Is Baseline Noise High? check_signal->check_noise No contact Check Electrode Contact & Connection check_signal->contact Yes faraday Check Faraday Cage & Grounding check_noise->faraday Yes prep Review Antenna Preparation & Viability contact->prep stimulus Verify Stimulus Delivery System prep->stimulus concentration Test Different Concentrations stimulus->concentration end_node SNR Optimized concentration->end_node stability Secure Insect & Stabilize Airflow faraday->stability electrodes Inspect/Replace Electrodes stability->electrodes vibration Isolate from Vibrations electrodes->vibration vibration->end_node eag_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis stim_prep 1. Prepare this compound Serial Dilutions elec_prep 2. Prepare Electrodes (Ag/AgCl in Saline) stim_prep->elec_prep ant_prep 3. Prepare & Mount Insect Antenna elec_prep->ant_prep setup 4. Place Prep in Faraday Cage & Establish Airflow ant_prep->setup record 5. Record Baseline setup->record stimulate 6. Deliver Stimulus Puff (Solvent & Levo) record->stimulate measure 7. Measure Response Amplitude (mV) stimulate->measure normalize 8. Normalize Response (Subtract Solvent Control) measure->normalize plot 9. Plot Dose-Response Curve normalize->plot

Caption: Overview of the experimental workflow for a typical EAG experiment.

IV. References

  • Electroantennography (EAG) - Georg-August-Universität Göttingen. Available at: [Link]

  • Electroantennography - Wikipedia. Available at: [Link]

  • ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. Available at: [Link]

  • A Survey on EEG Data Analysis Software - MDPI. Available at: [Link]

  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae | Request PDF - ResearchGate. Available at: [Link]

  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed. Available at: [Link]

  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - Entomology. Available at: [Link]

  • A Step-by-Step Guide to Mosquito Electroantennography - JoVE. Available at: [Link]

  • Electroantennogram and Single Sensillum Recording in Insect Antennae - ResearchGate. Available at: [Link]

  • The EAG responses of P. striolata to (−)-verbenone and (S) - ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Levoverbenone Release from Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the release profile of levoverbenone from various polymer matrices. Drawing from extensive field experience and established scientific principles, this resource offers a blend of theoretical understanding and actionable experimental protocols to help you overcome common challenges in your formulation development.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of this compound in polymer matrices.

Q1: What are the primary challenges in formulating a controlled-release system for this compound?

A1: this compound is practically insoluble in water and soluble in non-polar solvents.[1] This hydrophobicity presents two main challenges. Firstly, achieving a consistent and predictable release rate can be difficult, as the drug may have poor wettability within a hydrophilic polymer matrix or exhibit strong, uncontrolled interactions with a hydrophobic one. Secondly, there is a significant risk of "burst release," where a large portion of the drug is released immediately upon contact with the dissolution medium, or "incomplete release," where a significant fraction of the drug remains trapped within the matrix.

Q2: Which types of polymer matrices are most suitable for the controlled release of this compound?

A2: The choice of polymer is critical and depends on the desired release profile and application.

  • Hydrophobic Polymers (e.g., Ethylcellulose, Silicones): These are often a good starting point for hydrophobic drugs like this compound.[2][3] Release is typically governed by diffusion through the polymer matrix.[2] However, careful formulation is needed to avoid incomplete release due to strong drug-polymer interactions.

  • Biodegradable Polymers (e.g., PLGA - Poly(lactic-co-glycolic acid)): PLGA is a versatile option for creating sustained-release formulations, including injectable microparticles.[4][5] The drug release is governed by a combination of diffusion and polymer degradation, which can be tailored by altering the polymer's molecular weight and copolymer ratio.[4][6][7]

  • Hydrophilic Polymers (e.g., HPMC - Hydroxypropyl Methylcellulose): While seemingly counterintuitive for a hydrophobic drug, HPMC matrices can be effective.[8][9] The polymer swells to form a gel layer that controls drug release.[9] However, poor drug wettability can lead to non-uniform release, a challenge that can be addressed by incorporating surfactants or using specific formulation techniques.[8]

Q3: What are the key mechanisms governing drug release from these polymer systems?

A3: The release of a drug from a polymer matrix is typically governed by one or a combination of the following mechanisms:

  • Diffusion: The drug moves through the polymer matrix down a concentration gradient. This is the primary mechanism in non-swellable, hydrophobic matrices.

  • Erosion: The polymer matrix degrades and dissolves over time, releasing the entrapped drug. This is a key mechanism in biodegradable polymers like PLGA.

  • Swelling and Diffusion: In hydrophilic matrices like HPMC, water penetrates the matrix, causing it to swell and form a gel layer. The drug then diffuses through this gel layer.[9]

The interplay of these mechanisms determines the overall release profile.

Troubleshooting Guides

This section provides structured, in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Initial Burst Release

An initial burst release is the rapid release of a significant amount of the drug within the first few hours of dissolution, which can lead to toxicity.[10][11]

Caption: Troubleshooting workflow for addressing incomplete drug release.

Potential Cause Scientific Rationale Experimental Protocol
Strong Drug-Polymer Interaction Strong hydrophobic interactions between this compound and a hydrophobic polymer matrix can prevent the drug from partitioning into the aqueous release medium.Protocol 5: Incorporate a Plasticizer. Plasticizers can increase the free volume within the polymer matrix, facilitating drug diffusion and release. [12][13]
Poor Drug Wettability in Hydrophilic Matrix In a hydrophilic matrix like HPMC, the poor wettability of this compound can lead to the formation of drug aggregates that are not effectively released.Protocol 6: Incorporate a Surfactant. Adding a surfactant to the formulation can improve the wettability of the drug, promoting its dissolution and release. [8]
Matrix Swelling without Sufficient Erosion In some hydrophilic matrices, the gel layer may swell and become a strong barrier to further drug release without eroding to release the entrapped drug.Protocol 7: Use a Blend of Polymers. Combining different grades of a polymer (e.g., different molecular weights of HPMC) or blending with a more erodible polymer can modulate the swelling and erosion properties of the matrix.
Issue 3: Slow or No Release

This issue is characterized by a very slow or negligible release of the drug over time.

Caption: Troubleshooting workflow for addressing slow or no drug release.

Potential Cause Scientific Rationale Experimental Protocol
Matrix is Too Dense or Non-Porous A very high polymer concentration or a highly crystalline polymer can create a matrix that is impermeable to both the dissolution medium and the drug.Protocol 8: Decrease Polymer Concentration or Add a Pore-Former. Reducing the polymer-to-drug ratio can increase matrix porosity. Alternatively, incorporating a water-soluble excipient (a pore-former) like lactose or mannitol will dissolve and create channels for drug release.
Very Low Drug Loading If the drug loading is below the percolation threshold, there may not be a continuous network of drug particles for efficient release.Protocol 9: Increase Drug Loading. Increasing the drug concentration can facilitate the formation of a continuous pathway for drug release.
Drug Recrystallization within the Matrix The amorphous form of a drug is generally more soluble than its crystalline form. If the drug recrystallizes within the matrix, its dissolution and subsequent release will be significantly slower.Protocol 10: Characterize the Physical State of the Drug. Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of the drug within the matrix. If recrystallization is observed, consider using a different solvent system or a faster drying process during fabrication. [5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of this compound-Loaded Polymer Films by Solvent Casting

This protocol describes a general method for preparing drug-loaded polymer films. [14][15][16][17][18] Materials:

  • This compound

  • Polymer (e.g., PLGA, Ethylcellulose, HPMC)

  • Solvent (e.g., Dichloromethane for PLGA/Ethylcellulose, Ethanol/Water for HPMC)

  • Plasticizer (optional, e.g., triethyl citrate for ethylcellulose) [12][19]* Glass petri dish or other suitable casting surface

  • Magnetic stirrer and stir bar

  • Leveling surface

  • Desiccator or vacuum oven

Procedure:

  • Prepare the Polymer Solution: Dissolve a precisely weighed amount of the polymer in a suitable solvent with continuous stirring until a homogenous solution is formed.

  • Incorporate this compound: Add the desired amount of this compound to the polymer solution and continue stirring until it is fully dissolved or uniformly dispersed. If using a plasticizer, it should be added at this stage.

  • De-gas the Solution: Allow the solution to stand to remove any air bubbles, or use a sonicator for a short period.

  • Casting: Place the petri dish on a level surface. Carefully pour the solution into the petri dish to a uniform thickness.

  • Solvent Evaporation: Cover the petri dish with a lid slightly ajar to allow for slow and controlled solvent evaporation at room temperature. For faster drying, a controlled-temperature oven can be used. [14]6. Film Detachment and Drying: Once the film is completely dry, carefully detach it from the casting surface. Further dry the film in a desiccator or vacuum oven to remove any residual solvent.

  • Storage: Store the prepared films in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the release of this compound from the prepared polymer matrices.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Dissolution medium (e.g., phosphate buffer pH 7.4 with a surfactant like 0.5% Sodium Dodecyl Sulfate (SDS) to ensure sink conditions for the poorly soluble this compound) [8][20][21]* Prepared this compound-loaded polymer matrix

  • Syringes and filters (0.45 µm)

  • HPLC or UV-Vis Spectrophotometer for analysis

Procedure:

  • Set up the Dissolution Apparatus: Fill the dissolution vessels with a specified volume of the dissolution medium and allow it to equilibrate to 37 ± 0.5 °C.

  • Introduce the Sample: Place the polymer matrix sample into each vessel.

  • Start the Test: Begin paddle rotation at a specified speed (e.g., 50 rpm).

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium.

  • Sample Filtration: Immediately filter the withdrawn sample through a 0.45 µm filter.

  • Medium Replacement (optional but recommended): If a significant volume of medium is withdrawn, replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the filtered samples for this compound concentration using a validated analytical method (see Protocol 3).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Protocol 3: Quantification of this compound by RP-HPLC

This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. [22]This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically in the range of 220-280 nm).

  • Column Temperature: 25 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile phase to fall within the concentration range of the calibration standards.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

References

  • Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets. PubMed.
  • Vesey C, Farrell T, Rajabi-Siahboomi AR. Evaluation of alternative plasticizers for Surelease(R), an aqueous ethylcellulose dispersion for modified release film- coating. Controlled Release Society Annual Meeting (2005).
  • Techniques for Characterization of Anticancer Drug Loaded Polymeric Nanoparticles: A Review. ResearchGate.
  • Aqueous ethyl cellulose dispersions containing plasticizers of different water solubility and hydroxypropyl methylcellulose as coating material for diffusion pellets. I. Drug release rates from coated pellets. PubMed.
  • Characterisation of drug loaded insoluble polymeric matrices prepared by hot melt extrusion technology for drug delivery applications. Queen's University Belfast.
  • Experimental and Theoretical Design on the Development of Matrix Tablets with Multiple Drug Loadings Aimed at Optimizing Antidiabetic Medication. MDPI.
  • Size characterization of drug-loaded polymeric core/shell nanoparticles using asymmetrical flow field-flow fractionation. ResearchGate.
  • Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D. PMC.
  • Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics. PMC.
  • Characterization techniques and main characteristics of drug-loaded micellar systems. ResearchGate.
  • Reduction in the initial-burst release by surface crosslinking of PLGA microparticles containing hydrophilic or hydrophobic drugs. PubMed.
  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. ResearchGate.
  • Factors affecting the initial burst release of PLGA microspheres. ResearchGate.
  • Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites. NIH.
  • PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo. Taylor & Francis Online.
  • This compound. PubChem.
  • Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres. ACS Publications.
  • Predicting Drug Release Rate of Implantable Matrices and Better Understanding of the Underlying Mechanisms through Experimental Design and Artificial Neural Network-Based Modelling. PMC.
  • Factors that influence drug release from PLGA-based microspheres. Reprinted with permission from. ResearchGate.
  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
  • Designing Poly(vinyl formal) Membranes for Controlled Diclofenac Delivery: Integrating Classical Kinetics with GRNN Modeling. MDPI.
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI.
  • Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching. NIH.
  • Mechanisms of burst release from pH-responsive polymeric microparticles. OUCI.
  • Films for Wound Healing Fabricated Using a Solvent Casting Technique. MDPI.
  • From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. American Pharmaceutical Review.
  • Step-by-step showing fabrication of edible films by solvent casting method. ResearchGate.
  • Exploring the unexpected behavior of HPMC matrix tablets in dissolution media with SDS. ScienceDirect.
  • Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers. NIH.
  • Application of ethylcellulose coating to hydrophilic matrices: a strategy to modulate drug release profile and reduce drug release variability. PubMed.
  • Application of Ethylcellulose Coating to Hydrophilic Matrices: A Strategy to Modulate Drug Release Profile and Reduce Drug Release Variability. ResearchGate.
  • What is the reason that the release does not continue? (controlled drug release, HPMC matrix, cefazolin). ResearchGate.
  • Probing the mechanisms of drug release from hydroxypropylmethyl cellulose matrices. PubMed.
  • Rationale for Selection of Dissolution Media: Three Case Studies. Dissolution Technologies.
  • Mechanisms of drug release in citrate buffered HPMC matrices. PubMed.
  • Solvent Casting Method. ResearchGate.
  • 3 Easy Steps for Casting a Polymer Film for IR Analysis. YouTube.
  • Different dissolution conditions affect stability and dissolution profiles of bioequivalent levodopa-containing oral dosage forms. PubMed.
  • UV Spectrophotometric Method for Determination of the Dissolution Profile of Rivaroxaban. Dissolution Technologies.
  • Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. OUCI.
  • Application of UV dissolution imaging to pharmaceutical systems. White Rose Research Online.
  • Evolution of Choice of Solubility and Dissolution Media After Two Decades of Biopharmaceutical Classification System. ResearchGate.
  • development of stability indicating, validated single dissolution method for simultaneous estimation. Neliti.
  • Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. PubMed.

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Technical Support Center: Optimizing the Field Efficacy of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for levoverbenone. This guide is designed for researchers, scientists, and pest management professionals to provide in-depth, field-proven insights into the factors affecting the efficacy and variability of this compound in experimental and operational settings. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions, grounding our advice in scientific principles and peer-reviewed data.

Introduction to this compound

This compound is a naturally occurring monoterpene and a key component of the anti-aggregation pheromone systems of several bark beetle species, most notably the mountain pine beetle (Dendroctonus ponderosae).[1][2][3] It signals to incoming beetles that a host tree is already colonized and that further attacks would lead to detrimental overcrowding.[3] In pest management, synthetic this compound is used to protect susceptible trees and stands by mimicking this "no vacancy" signal.[3][4] However, its efficacy in the field can be highly variable. This guide will help you navigate the complexities of its application and troubleshoot suboptimal results.

Part 1: Troubleshooting Guide - Diagnosing and Addressing Suboptimal Efficacy

This section provides a systematic approach to identifying and resolving common issues encountered during the field application of this compound.

Initial Assessment: Is this compound the Right Tool for the Job?

Before deploying this compound, it is crucial to assess the local beetle population pressure. This compound is most effective at protecting trees from attack under low to moderate beetle pressure. During a high-pressure outbreak, the sheer number of beetles can overwhelm the anti-aggregation signal, leading to reduced efficacy.[5]

Question: My this compound-treated plots are still experiencing significant beetle attacks. What could be the issue?

Answer: High beetle population pressure is a likely culprit. If more than 40% of the trees in the surrounding area are already infested, the efficacy of this compound may be significantly reduced.[3] In such scenarios, an integrated approach combining this compound with other tactics like sanitation (removal of infested trees) or pheromone-baited traps to reduce the local beetle population may be necessary.[3]

Workflow for Troubleshooting Poor this compound Efficacy

If you are experiencing poor results, follow this diagnostic workflow to pinpoint the potential cause.

mechanism_of_action cluster_neuron Olfactory Sensory Neuron receptor Odorant Receptor (OR) + Orco ion_channel Ion Channel Opens receptor->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generated depolarization->action_potential brain Brain action_potential->brain Signal Transmitted to This compound This compound Molecule This compound->receptor Binds to behavior Anti-Aggregation Behavior brain->behavior Initiates

Sources

optimization of levoverbenone synthesis for improved yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing Levoverbenone Synthesis

Welcome to the Technical Support Center for this compound Synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound, a valuable chiral building block. As Senior Application Scientists, we understand that optimizing a synthetic route involves navigating challenges from reaction setup to final purification. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve both the yield and purity of your product.

The most common and scalable approach to this compound, the (1S,5S)-(-)-enantiomer, begins with the corresponding chiral precursor, (1S)-(-)-α-pinene.[1][2][3] The synthesis is typically a two-step process involving the allylic oxidation of α-pinene to an intermediate alcohol (verbenol), which is subsequently oxidized to the target ketone, verbenone.[4][5] The primary challenges in this process are controlling selectivity to minimize byproducts and driving the reactions to completion to maximize yield.[6][7]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Allylic Oxidation cluster_step2 Step 2: Oxidation cluster_purification Purification cluster_final Final Product start (1S)-(-)-α-Pinene step1 Formation of Verbenol/ Verbenyl Acetate Intermediate start->step1 step2 Crude this compound step1->step2 purification Distillation / Column Chromatography step2->purification final High-Purity This compound purification->final Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reactions start (1S)-(-)-α-Pinene verbenol Verbenol start->verbenol Allylic Oxidation (Favored by specific catalysts like Pb(OAc)₄, Cu-systems) epoxide α-Pinene Oxide start->epoxide Epoxidation (Competes with allylic oxidation) other Myrtenol, Campholenic Aldehyde, etc. start->other Rearrangement / Other Oxidations verbenone This compound verbenol->verbenone Oxidation

Sources

Technical Support Center: Accurate Levoverbenone Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of gas chromatography (GC) methods for the accurate analysis of levoverbenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established scientific principles to ensure the integrity and reliability of your analytical results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of this compound, presented in a question-and-answer format.

Chromatographic Peak Issues

Q1: Why am I seeing poor or no separation between this compound and (+)-verbenone peaks?

A1: The inability to resolve enantiomers is the most critical issue in chiral analysis and typically points to a problem with the chiral stationary phase (CSP) or suboptimal analytical conditions.[1]

  • Causality & Solution:

    • Inappropriate Column Choice: Standard achiral columns (like a DB-5) will not separate enantiomers.[2] You must use a chiral stationary phase. For verbenone and other terpenes, derivatized cyclodextrin-based columns are highly effective.[3][4] Specifically, substituted β-cyclodextrin phases are a common choice.

    • Suboptimal Oven Temperature: Lower analysis temperatures often enhance enantioselectivity by increasing the energetic difference between the transient diastereomeric complexes formed on the chiral stationary phase.[5] However, excessively low temperatures can lead to peak broadening.

      • Action: Start with a slow oven temperature ramp (e.g., 1-2°C/min) to find the optimal balance between resolution and peak shape.[6]

    • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas significantly impacts column efficiency. An improperly set flow rate can diminish resolution.

      • Action: Optimize the linear velocity for your chosen carrier gas (Helium or Hydrogen). Hydrogen often allows for faster analysis times without a significant loss in resolution.[7]

Q2: My this compound peak is tailing. What is the cause and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front, can significantly impact quantification accuracy. It can stem from both chemical and physical issues within the GC system.

  • Causality & Solution:

    • Active Sites: Polar analytes like ketones can interact with active sites in the inlet liner, at the head of the column, or on the stationary phase itself.[8] This secondary interaction causes the tailing phenomenon.

      • Action: Use a deactivated inlet liner and consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues.[9]

    • Poor Column Installation: An improperly cut column or incorrect installation depth in the inlet can create dead volume, leading to peak distortion.

      • Action: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's specifications for your GC instrument.[9][10]

    • Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak tailing.

      • Action: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, the column may need to be replaced.[8]

Q3: My this compound peak is fronting. What does this indicate?

A3: Peak fronting, where the front of the peak is wider than the back, is most often a result of column overload.[9]

  • Causality & Solution:

    • High Analyte Concentration: Injecting too much sample for the column's capacity will lead to fronting.

      • Action: Dilute your sample or reduce the injection volume. Alternatively, using a column with a thicker stationary phase film or a wider internal diameter can increase sample capacity.

    • Inappropriate Injection Technique: A slow injection can lead to a broad initial band of analyte on the column.

      • Action: For manual injections, ensure a rapid and smooth injection. For autosamplers, check the injection speed settings.[10]

Quantification & Reproducibility Issues

Q4: I'm observing inconsistent results and poor reproducibility in my this compound quantification. What should I investigate?

A4: Irreproducible results can undermine the validity of your analysis. A systematic check of your sample preparation and instrument parameters is necessary.

  • Causality & Solution:

    • Inconsistent Sample Preparation: Variability in sample dilution, extraction, or internal standard addition will lead to inconsistent results.[11]

      • Action: Follow a standardized and validated sample preparation protocol.[11][12] Ensure accurate and consistent volumes are used for all dilutions and additions.

    • System Leaks: Leaks in the injector, particularly around the septum, can disrupt carrier gas flow and affect peak areas.

      • Action: Regularly check for leaks using an electronic leak detector, especially after replacing the septum or column.[13][14]

    • Injector Discrimination: Higher molecular weight or less volatile compounds may not transfer as efficiently from the injector to the column, leading to inaccurate quantification.

      • Action: Optimize the injector temperature to ensure complete and rapid vaporization of this compound without causing thermal degradation.[7] Using an inert inlet liner can also improve transfer efficiency.

Q5: I suspect my this compound is degrading during analysis. How can I confirm and prevent this?

A5: Thermal degradation of terpenes in a hot GC inlet is a known issue that can lead to the appearance of unexpected peaks and inaccurate quantification of the target analyte.[15][16]

  • Causality & Solution:

    • High Injector Temperature: this compound, being a monoterpene ketone, can be susceptible to thermal degradation at excessively high injector temperatures.[15]

      • Action: Lower the injector temperature in increments (e.g., by 20°C) to find the lowest temperature that allows for efficient vaporization without degradation.[15] The appearance of smaller, earlier-eluting peaks that correspond to degradation products should decrease.

    • Active Sites in the Inlet: Catalytic activity in a contaminated inlet liner can promote thermal degradation.

      • Action: Regularly replace the inlet liner with a new, deactivated one.[9][10]

Part 2: Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to prepare a sample containing this compound for GC analysis? A1: The optimal sample preparation method depends on the sample matrix. For essential oils or pure standards, a simple "dilute and shoot" approach is often sufficient.[12] A common procedure involves dissolving a known weight of the sample in a high-purity solvent like ethyl acetate or acetone.[2] For more complex matrices, such as plant material or food products, an extraction step is necessary.[17] Headspace sampling, particularly Solid Phase Microextraction (SPME), is a solvent-free technique well-suited for volatile terpenes as it minimizes matrix effects.[18][19]

GC Method Parameters

Q2: What are the recommended GC column dimensions for this compound analysis? A2: For chiral separations, a standard column length of 30 meters is typically used.[4] A narrower internal diameter (ID) of 0.25 mm provides higher efficiency and better resolution.[20] The film thickness of the stationary phase should be chosen based on the volatility of the analytes; a 0.25 µm film is common for monoterpenes.[3][4]

Q3: Which carrier gas is better for this compound analysis: Helium or Hydrogen? A3: Both helium and hydrogen can be used as carrier gases. Hydrogen often allows for faster analysis times due to its higher optimal linear velocity, without a significant loss of resolution.[7][20] However, helium is inert and may be preferred for safety reasons.

Q4: What are typical injector and detector settings for this analysis? A4:

  • Injector: A split/splitless injector is commonly used. A split injection is often preferred to prevent column overload and ensure sharp peaks.[7] The injector temperature should be high enough for complete vaporization (e.g., 250°C) but low enough to prevent thermal degradation.[4][6]

  • Detector: A Flame Ionization Detector (FID) is robust, sensitive to hydrocarbons, and provides a linear response over a wide concentration range, making it ideal for purity analysis and quantification.[2][21] The detector temperature is typically set higher than the final oven temperature (e.g., 250-300°C) to prevent condensation.[4] A Mass Spectrometer (MS) can also be used for definitive identification of this compound and any impurities.[11]

Method Validation

Q5: What parameters should I evaluate when validating my chiral GC method for this compound? A5: A comprehensive method validation should assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, in line with ICH guidelines.[22][23] For a chiral method, demonstrating adequate resolution between the enantiomers is a critical aspect of specificity.[22]

Part 3: Data Presentation & Experimental Protocols

Recommended GC Parameters for this compound Analysis
ParameterRecommended SettingRationale
Column Chiral, derivatized β-cyclodextrin phase (30 m x 0.25 mm ID, 0.25 µm film)Essential for enantiomeric separation of this compound and (+)-verbenone.[3][4]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis.[7]
Linear Velocity Optimized for carrier gas (e.g., ~40 cm/sec for Hydrogen)Crucial for achieving optimal column efficiency and resolution.
Injector Type Split/SplitlessSplit injection is common to prevent column overload.[7]
Injector Temp. 250 °C (optimize as needed)Ensures complete vaporization without thermal degradation.[4][6]
Split Ratio 50:1 to 100:1 (adjust based on concentration)Prevents column overload and ensures sharp peaks.
Oven Program 40°C (hold 5 min), ramp at 1-2°C/min to 130°C, then ramp at 2°C/min to 200°CSlow ramp rates are critical for enhancing chiral resolution.[6]
Detector Flame Ionization Detector (FID)Robust and provides a linear response for quantification.[2]
Detector Temp. 250 - 300 °CPrevents condensation of analytes in the detector.[4]
Experimental Protocol: Standard and Sample Preparation

Objective: To prepare this compound standards and samples for GC-FID analysis.

Materials:

  • This compound reference standard (>99% purity)

  • (+)-Verbenone reference standard

  • Racemic verbenone standard

  • High-purity solvent (e.g., ethyl acetate or acetone, GC grade)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • 2 mL amber glass vials with PTFE-lined septa[2]

Procedure:

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This is your stock solution.

    • Repeat for (+)-verbenone and racemic verbenone standards.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of your samples (e.g., 10, 50, 100, 250, 500 µg/mL).[12]

  • Sample Preparation ("Dilute and Shoot"):

    • Accurately weigh approximately 10 mg of your verbenone-containing sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the same solvent used for the standards.

    • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.[2]

  • Analysis:

    • Transfer the prepared standards and samples into 2 mL vials.

    • Inject into the GC system.

Part 4: Visualizations

Troubleshooting Workflow for Poor Enantiomeric Resolution

G start Poor or No Resolution of Verbenone Enantiomers check_column Is a Chiral Stationary Phase (CSP) (e.g., cyclodextrin-based) being used? start->check_column no_csp Use an appropriate Chiral GC Column. check_column->no_csp No yes_csp Yes check_column->yes_csp check_temp Optimize Oven Temperature Program yes_csp->check_temp slow_ramp Implement a slow temperature ramp (e.g., 1-2°C/min). check_temp->slow_ramp check_flow Optimize Carrier Gas Flow Rate slow_ramp->check_flow optimize_velocity Adjust to optimal linear velocity for the carrier gas. check_flow->optimize_velocity check_column_health Is the column old or contaminated? optimize_velocity->check_column_health replace_column Condition or replace the column. check_column_health->replace_column Yes G start Method Development Complete specificity Specificity (Resolution of enantiomers, peak purity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varying parameters like flow rate, temperature) lod_loq->robustness validated Validated Method robustness->validated

Caption: Key stages in the validation of a chiral GC method.

References

  • Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology.
  • Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry.
  • Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Agilent.
  • TROUBLESHOOTING GUIDE. Restek.
  • LABTips: Troubleshooting Tricky Terpenes. Labcompare.com.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. International Journal of Applied Biology and Pharmaceutical Technology.
  • Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India.
  • Separation of enantiomers by gas chromatography. PubMed.
  • Terpene Analysis Approaches - Part II. Restek.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology.
  • GC Troubleshooting Guide Poster. Agilent.
  • Optimizing Detector Set-up and Operating Conditions. LCGC International.
  • Modification of a commercial chiral stationary phase influences on enantiomer separations using simulated moving bed chromatography. ResearchGate.
  • Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the familyMyrtaceae. ResearchGate.
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International.
  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • GC Column Troubleshooting Guide. Phenomenex.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.
  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv.
  • Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. UVaDOC Principal.
  • Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. PubMed.
  • Optimizing Conditions for GC/MS Analyses. Agilent.
  • Thermal stability of adsorbents used for gas chromatography in space exploration. PubMed.
  • Analytical Errors in Routine Gas Chromatography Analysis. ResearchGate.
  • Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). PubMed Central.
  • GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Chromaleont.
  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Agilent.
  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI.
  • Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes. ResearchGate.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Heliyon.
  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PubMed.

Sources

mitigating degradation of levoverbenone under different environmental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for levoverbenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound stability. As a chiral monoterpene with significant applications, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to empower you to mitigate degradation effectively under various environmental conditions.

Frequently Asked Questions (FAQs): Troubleshooting this compound Instability

This section addresses common issues encountered during the handling, formulation, and analysis of this compound.

Q1: My stock solution of this compound is showing a rapid decline in concentration, even when stored in the dark. What are the likely causes?

A1: While light is a primary degradation factor, several other variables can contribute to the loss of this compound potency.

  • Oxidation: this compound, like many terpenes, is susceptible to auto-oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities in your solvent or storage vessel, which can catalyze oxidative reactions.

  • Thermal Stress: this compound has a relatively high boiling point (227-228 °C), but prolonged exposure to even moderately elevated temperatures (e.g., >40 °C) can accelerate degradation.[1][2] Temperature fluctuations during storage can also impact stability.

  • Solvent/Matrix pH: The pH of your solution can significantly influence chemical stability.[3] Although this compound lacks easily hydrolyzable groups, extreme pH values can catalyze isomerization or other rearrangement reactions.[4][5]

  • Volatility: As a monoterpene, this compound is volatile.[1] If your storage container is not properly sealed, evaporative loss can be misinterpreted as degradation. This is particularly relevant when working with small volumes or highly diluted solutions.

Recommendation: Always use high-purity solvents and store solutions in tightly sealed, amber glass vials with minimal headspace. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can significantly reduce oxidative degradation.

Q2: I'm analyzing a this compound sample that was left on the benchtop and see a new, significant peak in my GC-MS chromatogram. What is this likely to be?

A2: The most probable degradation product formed upon exposure to ultraviolet (UV) light is chrysanthenone .[6] this compound undergoes a well-documented photoisomerization reaction when irradiated with UV light, rearranging its bicyclic structure.[7][8]

  • Mechanism: This photochemical rearrangement is an intramolecular process that alters the ring structure of the verbenone molecule. The conversion can be rapid; under direct sunlight, a 50% conversion of verbenone to chrysanthenone has been observed in as little as 75-100 minutes.[6] This rapid isomerization can significantly reduce the concentration of the active this compound, potentially leading to a loss of biological activity in your experiments.[6]

Recommendation: Immediately analyze the sample using GC-MS and compare the resulting mass spectrum of the unknown peak to a chrysanthenone reference standard or library spectrum to confirm its identity.

Q3: How can I effectively protect my this compound samples and formulations from light-induced degradation?

A3: Preventing photoisomerization requires a multi-faceted approach involving both physical shielding and chemical formulation strategies.

  • Physical Protection: The most straightforward method is to minimize light exposure. Always store this compound, both neat and in solution, in amber glass vials or containers that block UV radiation.[9] When conducting experiments, work in a dimly lit area or wrap experimental vessels in aluminum foil.

  • Formulation with UV Absorbers: For formulations that will be exposed to light, incorporating a pharmaceutically acceptable UV-absorbing excipient can offer protection.

  • Encapsulation: A highly effective advanced strategy is molecular encapsulation. Creating an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can physically shield the this compound molecule from UV photons.[10][11] This method not only enhances photostability but can also improve aqueous solubility and reduce volatility.[12] Encapsulation has been shown to reduce photodegradation rates of essential oil components by up to 44-fold.[10]

Q4: My experimental protocol requires heating a this compound formulation. How can I minimize thermal degradation?

A4: Minimizing thermal degradation is crucial for maintaining the integrity of your formulation. The key is to control both the temperature and the duration of heating.

  • Temperature and Duration: Limit heating to the lowest effective temperature and for the shortest possible time. While this compound's boiling point is high, kinetic studies on similar compounds show that degradation is often a first-order reaction, meaning the rate is dependent on temperature.[13]

  • Protective Formulations:

    • Microemulsions: Formulating this compound into a microemulsion can significantly enhance its thermal stability. The oil droplets encapsulate the compound, protecting it from the bulk environment.[14][15]

    • Microencapsulation: Spray-drying with wall materials like gum arabic creates solid microcapsules that protect the active core material from thermal stress.[16][17] This is particularly useful for preparing stable solid formulations.

    • Inert Atmosphere: If heating an open or semi-open system, doing so under a continuous flow of an inert gas (e.g., nitrogen) can prevent concurrent oxidation, which is often accelerated by heat.

Q5: What is the optimal pH range for aqueous-based this compound formulations, and how should I maintain it?

A5: The optimal pH for most terpene-based formulations is in the slightly acidic to neutral range, typically pH 4 to 7 .[5] Highly alkaline (pH > 8) or strongly acidic (pH < 3) conditions can catalyze degradation reactions.[4][5]

  • Mechanism of pH Influence: The pH of the environment affects the stability of molecules by altering their electronic structure through protonation or deprotonation, which can make them more susceptible to reactions like hydrolysis, oxidation, or rearrangement.[3]

  • Buffering Systems: To ensure pH stability, especially in complex formulations, the use of a buffering agent is essential.[4] Common buffer systems for this pH range include:

    • Citrate buffers (pH 3.0-6.2)

    • Phosphate buffers (pH 5.8-8.0)

  • Monitoring: The pH of the formulation should be measured at the time of preparation and monitored throughout any stability studies to ensure it remains within the target range.

Q6: I am struggling with the poor aqueous solubility of this compound, and I suspect the undissolved material is degrading. What formulation strategies can improve both solubility and stability?

A6: This is a common challenge, as this compound is practically insoluble in water.[18] Addressing solubility is often the first step toward enhancing stability.

  • Cyclodextrin Encapsulation: This is one of the most effective methods. The hydrophobic inner cavity of cyclodextrins (like HP-β-CD) encapsulates the nonpolar this compound molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[10] This process can increase aqueous solubility by up to 16-fold while simultaneously protecting the molecule from light, heat, and oxidation.[10][12]

  • Nanoemulsions: Creating an oil-in-water (O/W) nanoemulsion is another excellent strategy. This compound is dissolved in a small amount of a carrier oil, which is then dispersed as nanoscale droplets in an aqueous phase using a surfactant. This not only "solubilizes" the compound in the formulation but also provides a stable environment that enhances chemical stability.[19]

  • Co-solvents: Using a co-solvent system (e.g., water with ethanol, propylene glycol, or glycerin) can increase solubility. However, the choice of co-solvent must be carefully evaluated for compatibility and its potential impact on the overall stability of the final formulation.

Technical Protocols and Workflows

Diagram 1: Key Degradation Pathways of this compound

This compound This compound Photoisomerization Photoisomerization This compound->Photoisomerization UV Light Oxidation Oxidation This compound->Oxidation O₂, Heat, Metal Ions Thermal_Rearrangement Thermal_Rearrangement This compound->Thermal_Rearrangement High Temperature Chrysanthenone Chrysanthenone Photoisomerization->Chrysanthenone Oxidized_Products Oxidized Products (e.g., epoxides, aldehydes) Oxidation->Oxidized_Products Thermal_Isomers Thermal Isomers & Degradants Thermal_Rearrangement->Thermal_Isomers

Caption: Primary degradation routes for this compound.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Aliquot Samples: Dispense the stock solution into separate, appropriately labeled amber glass vials for each stress condition. Include unstressed control samples stored at -20°C.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH, incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Stress: Incubate a neat or dissolved sample at 80°C for 72 hours.

    • Photostability: Expose a solution in a clear glass vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for a defined period.

  • Neutralization & Dilution: After exposure, neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and controls using a validated stability-indicating method (e.g., GC-MS or HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify this compound and any new peaks (degradation products).

Diagram 2: Workflow for a Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Aliquot Aliquot into Vials Stock->Aliquot Acid Acid Hydrolysis Aliquot->Acid Base Base Hydrolysis Aliquot->Base Oxidation Oxidation (H₂O₂) Aliquot->Oxidation Thermal Thermal (Heat) Aliquot->Thermal Photo Photolytic (Light) Aliquot->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via GC-MS/HPLC Neutralize->Analyze Evaluate Evaluate Data & Identify Degradants Analyze->Evaluate

Caption: Step-by-step workflow for forced degradation studies.

Protocol 2: Preparation of a Stabilized this compound Formulation using HP-β-Cyclodextrin

Objective: To increase the aqueous solubility and stability of this compound through inclusion complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or buffer of choice (pH 5-6)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology (Kneading Method):

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point. Calculate the required mass of each component.

  • Prepare Slurry: Weigh the HP-β-CD into a mortar. Add a small amount of water (just enough to form a thick, paste-like consistency) and knead thoroughly with a pestle.

  • Add this compound: Weigh the this compound and add it dropwise to the HP-β-CD paste while continuously kneading.

  • Knead Thoroughly: Continue kneading the mixture for at least 30-60 minutes to ensure efficient complex formation. The mixture should remain a paste. If it becomes too dry, add a few drops of water.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved, or use a vacuum oven for more sensitive applications.

  • Pulverize and Store: Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle. Store the powder in a tightly sealed, light-resistant container.

  • Reconstitution and Analysis: The resulting powder can be readily dissolved in aqueous media. Confirm the concentration of this compound in the final reconstituted solution using a validated analytical method.

Diagram 3: Mechanism of this compound Stabilization by Cyclodextrin

cluster_before Before Encapsulation cluster_after After Encapsulation Lev This compound (Hydrophobic, Unstable) Stressors UV Light, O₂, Heat Lev->Stressors Vulnerable to Degradation Process + HP-β-Cyclodextrin (Kneading/Co-precipitation) Lev->Process Water Aqueous Environment Complex This compound shielded inside HP-β-CD Hydrophobic Cavity Complex_Detail Hydrophilic Exterior (Soluble in Water) Stressors2 UV Light, O₂, Heat Complex->Stressors2 Protected Process->Complex

Caption: this compound is shielded from stressors by the cyclodextrin cavity.

Data Summary Tables

Table 1: Summary of Environmental Factors and Their Impact on this compound Stability

FactorEnvironmental ConditionPrimary Degradation PathwayConsequenceMitigation Strategy
Light Direct Sunlight / UV RadiationPhotoisomerizationConversion to Chrysanthenone, loss of potency[6]Store in amber glass, use UV-protective packaging, encapsulate in cyclodextrins.[9][10]
Heat Elevated Temperatures (>40°C)Thermal Rearrangement, OxidationAccelerated loss of active compound, increased volatility.[2][17]Store in a cool place, use controlled heating, formulate as a microemulsion or encapsulate.[14][17]
Oxygen Atmospheric Air ExposureOxidationFormation of various oxidized byproducts.Minimize headspace in containers, purge with inert gas (N₂/Ar), add antioxidants.
pH Highly Acidic (<3) or Alkaline (>8)Catalyzed Rearrangement/DegradationLoss of chemical integrity and potency.[4][5]Formulate in a buffered system within the optimal pH range of 4-7.[5]

Table 2: Comparison of Mitigation Strategies for this compound Degradation

StrategyPrimary Benefit(s)Best ForConsiderations
UV-Protective Packaging PhotostabilitySimple solutions, neat compound storageDoes not protect against thermal or oxidative degradation.
Inert Gas Purging Prevents OxidationLong-term storage of oxygen-sensitive samplesRequires access to inert gas; must be repeated if container is opened.
Antioxidant Addition Prevents OxidationLiquid formulations, especially those with multiple phases.Antioxidant must be compatible with the formulation and intended application.
Nano/Microemulsion Thermal & Oxidative Stability, SolubilityAqueous formulations, controlled release applications.[15]Requires specific surfactants and homogenization equipment; physical stability must be monitored.
Cyclodextrin Encapsulation Photostability, Thermal Stability, Solubility, Reduced VolatilityAqueous formulations, solid dosage forms, taste masking.[10][20]Requires selection of the correct cyclodextrin type and size; complexation efficiency must be verified.[21]
Polymer Microencapsulation Thermal Stability, Controlled ReleaseSolid formulations (powders).[16]Requires specialized equipment (e.g., spray-dryer); release kinetics depend on the polymer.

References

  • Kfoury, M., Auezova, L., Greige-Gerges, H., & Fourmentin, S. (2019). Encapsulation in cyclodextrins to widen the applications of essential oils. Environmental Chemistry Letters, 17(4), 1837–1853. [Link]
  • Rakmai, J., Cheirsilp, B., Torrado-Agrasar, A., Mejuto, J. C., & Simal-Gandara, J. (2017).
  • Bertolini, A. C., Siani, A. C., & Grosso, C. R. F. (2001). Stability of monoterpenes encapsulated in gum Arabic by spray-drying. Journal of Agricultural and Food Chemistry, 49(2), 780–785. [Link]
  • Marques, H. M. C. (2010). A review on cyclodextrin encapsulation of essential oils and volatiles. Flavour and Fragrance Journal, 25(5), 313-326. [Link]
  • Brackman, M. J., & Cadwallader, K. R. (2011). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry, 59(13), 7272–7279. [Link]
  • Xiang, S. (2024). How does Hydroxypropyl Alpha Cyclodextrin enhance the stability of essential oils?. Shandong Binzhou Zhiyuan Biotechnology Co., Ltd. Blog. [Link]
  • de Matos, S. P., et al. (2023). Microemulsions: An Encapsulation Strategy to Increase the Thermal Stability of D-limonene. MDPI. [Link]
  • Bertolini, A. C., Siani, A. C., & Grosso, C. R. F. (2001). Stability of Monoterpenes Encapsulated in Gum Arabic by Spray-Drying.
  • Almeida, I. M. C., et al. (2014). Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol. The Scientific World Journal. [Link]
  • de Matos, S. P., et al. (2023). Microemulsions: An Encapsulation Strategy to Increase the Thermal Stability of D-limonene.
  • A-in, A., et al. (2022). Encapsulation of Nutraceutical Monoterpenes in β-Cyclodextrin and Modified Starch.
  • Almeida, I. M. C., et al. (2014). Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol.
  • Aadil, R. M., et al. (2023). Encapsulation of D-Limonene into O/W Nanoemulsions for Enhanced Stability. MDPI. [Link]
  • Kostyk, B. C., Borden, J. H., & Gries, G. J. (1993). Photoisomerization of Antiaggregation Pheromone Verbenone: Biological and Practical Implications With Respect to the Mountain Pine beetle, Dendroctonus Ponderosae Hopkins (Coleoptera: Scolytidae). Journal of Chemical Ecology, 19(9), 1949–1957. [Link]
  • Zhang, H., et al. (2007). Rearrangement Reaction of (-)-Verbenone by Photocatalysis. Chemical Journal of Chinese Universities, 28(1), 107-109. [Link]
  • Hurst, J. J., & Whitham, G. H. (1960). The photochemistry of verbenone. Journal of the Chemical Society, 2864-2869. [Link]
  • Zhang, H., et al. (2007). Rearrangement reaction of (-)-verbenone by photocatalysis.
  • Singh, S., & Sharma, N. (2023). Analytical Methods for the Degradation of Phytoconstituents.
  • Wikipedia contributors. (2024). Verbenone. Wikipedia. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Haverty, M. I., et al. (2008). Release Rates of Methylcyclohexenone and Verbenone from Bubble Cap and Bead Releasers Under Field Conditions.
  • Ibis Scientific. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog. [Link]
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • The Good Scents Company. (n.d.). verbenone.
  • Limm, W., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
  • Fettig, C. J., & Munson, A. S. (2020). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle. USDA Forest Service. [Link]
  • Le, T. H. A., et al. (2022). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. MDPI. [Link]
  • Vogt, C., et al. (2000). Kinetics of chlorobenzene biodegradation under reduced oxygen levels. Applied and Environmental Microbiology, 66(8), 3446–3452. [Link]
  • Al-Asmari, F., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Archives of Toxicology. [Link]
  • Montana Department of Natural Resources and Conservation. (n.d.). Using Verbenone to Protect Trees from Mountain Pine Beetle. MT.gov. [Link]
  • Bentz, B., et al. (1989). Does Verbenone Reduce Mountain Pine Beetle Attacks in Susceptible Stands of Ponderosa Pine?. Utah State University DigitalCommons@USU. [Link]
  • Wang, B., et al. (2012). Kinetics and mechanism of degradation of p-chloronitrobenzene in water by ozonation.
  • Fettig, C. J., & Munson, A. S. (2020). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle.
  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.

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calibration of air sampling instruments for precise levoverbenone monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the calibration of air sampling instruments for precise levoverbenone monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the accuracy and reliability of your experimental data. As Senior Application Scientists, we have compiled this information based on extensive field experience and established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the calibration and use of air sampling instruments for this compound monitoring.

FAQ 1: Why is pre- and post-sampling calibration of my air sampling pump necessary?

Answer: Pre- and post-sampling calibration is a critical quality control step to ensure the accuracy of the collected air volume.[1] The flow rate of a personal sampling pump can fluctuate due to factors like battery voltage drop, overloading of the collection media, or kinks in the tubing.[2] By calibrating before and after each sampling event, you can determine the average flow rate and apply it to your sample volume calculation, significantly improving the accuracy of your concentration measurements. Regulatory bodies and standard methods, such as those from NIOSH, mandate this practice.[3][4]

FAQ 2: What is the difference between a primary and a secondary calibration standard, and which should I use?

Answer: A primary standard is an instrument that derives its measurement from direct, fundamental physical parameters like volume and time, and its accuracy is not dependent on other instruments.[1] An example is a bubble film flowmeter. A secondary standard is a device that has been calibrated against a primary standard and is more portable for field use, such as a rotameter.[1] While both can be used, it is crucial that secondary standards are regularly calibrated against a primary standard to maintain traceability. The latest ASTM D5337 standard now refers to both as "working standards," emphasizing the importance of traceable calibration to national or international standards.[5] For high-precision research, direct use of a primary standard or a recently calibrated secondary standard is recommended.

FAQ 3: I'm seeing significant breakthrough of this compound onto the back section of my sorbent tube. What could be the cause?

Answer: Breakthrough, indicated by the presence of a significant amount of analyte on the back section of the sorbent tube (typically >25% of the front section), suggests that the sampling capacity of the front section has been exceeded. This can be caused by several factors:

  • High Analyte Concentration: The ambient concentration of this compound may be higher than anticipated.

  • Excessive Sampling Volume: You may have sampled for too long or at too high a flow rate.[3]

  • Incorrect Sorbent Material: The chosen sorbent may not have a sufficient affinity for this compound.

  • High Humidity: Water vapor can compete with this compound for binding sites on the sorbent material.

To troubleshoot, consider reducing the sampling time or flow rate, or using a sorbent tube with a larger capacity or a different sorbent material.

FAQ 4: My calibration curve for this compound is not linear. What are the potential reasons?

Answer: A non-linear calibration curve in your GC analysis can stem from several sources:

  • Detector Saturation: At high concentrations, the detector (e.g., FID or MS) can become saturated, leading to a plateau in the signal response.

  • Standard Preparation Errors: Inaccurate dilutions of your calibration standards will lead to a non-linear response.

  • Active Sites in the GC System: this compound, being a ketone, can interact with active sites in the injector, column, or detector, leading to peak tailing and non-linearity.

  • Thermal Decomposition: If the injector or transfer line temperatures are too high, this compound may degrade.

To address this, ensure your standards are prepared accurately, check for and address any active sites in your GC system, and optimize your temperature settings. It may also be necessary to narrow the concentration range of your calibration standards.[6][7]

FAQ 5: Can I use passive (diffusive) samplers for this compound monitoring?

Answer: Yes, passive samplers can be a viable alternative to active sampling with pumps.[8][9][10] They are particularly useful for long-term monitoring and for assessing time-weighted average concentrations without the need for bulky equipment. However, it is crucial to use a sampler with a known and validated uptake rate for this compound. The sampling environment (e.g., temperature, humidity, and air velocity) can influence the uptake rate, so these factors should be considered and, if possible, monitored.

II. Troubleshooting Guides

This section provides detailed, step-by-step guides for resolving more complex issues you may encounter during your experiments.

Guide 1: Inconsistent Flow Rate Readings During Calibration

Problem: You are observing fluctuating or non-reproducible flow rate readings when calibrating your personal air sampling pump.

Causality: Inconsistent flow rates can be caused by leaks in the calibration train, a malfunctioning pump, or an issue with the calibrator itself. A stable and accurate flow rate is fundamental to calculating the correct volume of air sampled and, consequently, the concentration of this compound.

Step-by-Step Troubleshooting Protocol:
  • Inspect the Calibration Train for Leaks:

    • Ensure all tubing connections between the calibrator, the sorbent tube, and the pump are secure and airtight.

    • Use leak-proof fittings and check for any cracks or damage in the tubing.

    • Perform a leak check as per the pump manufacturer's instructions. This often involves blocking the inlet of the sampling media and observing if the pump stalls or indicates a leak.

  • Verify Calibrator Function:

    • If using a bubble film calibrator, ensure the soap solution is fresh and producing a continuous film. Check for any cracks in the glass tube.

    • If using a dry or electronic calibrator, ensure the battery is fully charged and that it has been recently calibrated against a primary standard.[5]

  • Assess Pump Performance:

    • Ensure the pump's battery is fully charged. Low battery power can lead to inconsistent flow.[2]

    • Check the pump's internal filter for any blockages or contamination and replace it if necessary.

    • Run the pump for a few minutes before starting the calibration to allow the flow to stabilize.

  • Isolate the Problem:

    • If possible, try calibrating the pump with a different calibrator to determine if the issue lies with the pump or the original calibrator.

    • Similarly, try calibrating a different pump with the same calibrator.

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for inconsistent pump flow rates.

Guide 2: Poor Recovery of this compound from Sorbent Tubes

Problem: You are experiencing low or no recovery of this compound during the thermal or solvent desorption process, leading to inaccurate and underestimated concentration measurements.

Causality: Poor recovery can be attributed to several factors, including inefficient desorption from the sorbent material, analyte degradation, or losses during sample handling and analysis. The choice of sorbent and desorption method is critical for quantitative transfer of the analyte to the analytical instrument.

Step-by-Step Troubleshooting Protocol:
  • Verify Desorption Efficiency (DE):

    • Prepare a set of blank sorbent tubes of the same type and batch as your samples.

    • Spike a known amount of a this compound standard solution directly onto the front sorbent section of several tubes.

    • Allow the spiked tubes to equilibrate overnight in a sealed container.

    • Desorb and analyze the spiked tubes using the same method as your field samples.

    • Calculate the DE by dividing the amount of this compound recovered by the amount spiked. A DE below 75% indicates a problem with the desorption process.[3]

  • Optimize Desorption Parameters:

    • For Thermal Desorption:

      • Ensure the desorption temperature is high enough to release this compound from the sorbent but not so high as to cause thermal degradation. Consult literature or manufacturer recommendations for the specific sorbent.[11]

      • Optimize the desorption time and flow rate of the carrier gas to ensure complete transfer of the analyte to the focusing trap and GC column.

    • For Solvent Desorption:

      • Ensure the chosen solvent (e.g., carbon disulfide, methylene chloride) is appropriate for both this compound and the sorbent material.[3]

      • Experiment with different desorption times and agitation methods (e.g., vortexing, sonication) to improve extraction efficiency.

  • Check for Analyte Degradation:

    • This compound can be susceptible to degradation, especially in the presence of reactive sites or high temperatures.

    • Analyze a known standard of this compound directly by GC-MS to confirm its stability under your analytical conditions.

    • Ensure the GC inlet liner is clean and deactivated.

  • Evaluate Sample Storage:

    • Samples should be stored at a low temperature (e.g., ≤ 4°C) and analyzed as soon as possible to minimize analyte loss due to volatilization or degradation.[3]

Data Presentation: Desorption Efficiency Calculation
Spiked Amount (µg)Recovered Amount (µg)Desorption Efficiency (%)
1.00.8585.0
5.04.3086.0
10.08.7587.5
Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for poor analyte recovery.

III. Experimental Protocols

This section provides detailed methodologies for key experiments and workflows discussed in this guide.

Protocol 1: Personal Air Sampling Pump Calibration

Objective: To accurately determine the volumetric flow rate of a personal air sampling pump using a primary or traceable secondary standard.

Materials:

  • Personal air sampling pump

  • Calibrator (e.g., bubble film flowmeter, electronic dry calibrator) with traceable calibration[5]

  • Representative sorbent tube (same type used for sampling)

  • Flexible, non-porous tubing

  • Stopwatch (if using a bubble film flowmeter)

Procedure:

  • Assemble the Calibration Train:

    • Connect the outlet of the sorbent tube to the inlet of the personal air sampling pump using a short piece of flexible tubing.

    • Connect the inlet of the sorbent tube to the outlet of the calibrator.

    • Ensure all connections are secure and leak-free.

  • Prepare the Pump and Calibrator:

    • Turn on the pump and allow it to run for at least 5 minutes to stabilize.

    • Set the pump to the desired flow rate as specified in the analytical method (e.g., NIOSH Method 1552 for terpenes suggests 0.01 to 0.2 L/min).[3][8][9]

    • Prepare the calibrator according to the manufacturer's instructions.

  • Perform the Calibration Measurement:

    • For a Bubble Film Calibrator:

      • Squeeze the bulb to generate a soap film at the bottom of the burette.

      • Use a stopwatch to measure the time it takes for the soap bubble to travel between two volume markings on the burette.

      • Repeat this measurement at least three times.

    • For an Electronic Calibrator:

      • Allow the flow reading on the calibrator to stabilize.

      • Record the flow rate displayed by the calibrator.

      • Take at least three separate readings.

  • Calculate the Flow Rate:

    • For a Bubble Film Calibrator:

      • Flow Rate (L/min) = (Volume Traveled (L)) / (Time (min))

    • For an Electronic Calibrator:

      • The calibrator will directly display the flow rate.

    • Calculate the average of the three readings. The readings should be within ±5% of the average. If not, repeat the calibration.

  • Record the Data:

    • Record the date, pump identification number, calibrator identification number, pre-sampling flow rate, and the name of the person performing the calibration.

    • After sampling is complete, repeat this entire procedure to determine the post-sampling flow rate.

  • Calculate the Average Sampling Flow Rate:

    • Average Flow Rate = (Pre-sampling Flow Rate + Post-sampling Flow Rate) / 2

    • This average flow rate should be used to calculate the total volume of air sampled.

Protocol 2: Preparation of this compound Calibration Standards for GC Analysis

Objective: To prepare a series of accurate calibration standards for the quantification of this compound using gas chromatography.

Materials:

  • Certified this compound standard

  • High-purity solvent (e.g., methanol, ethyl acetate)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Prepare a Primary Stock Standard:

    • Accurately weigh a known amount of the certified this compound standard into a volumetric flask.

    • Dissolve the standard in the chosen solvent and dilute to the mark.

    • Calculate the exact concentration of the primary stock standard (e.g., in mg/mL).

  • Prepare a Secondary Stock Standard (if necessary):

    • Perform a serial dilution of the primary stock standard to create a secondary stock standard of a lower concentration. For example, pipette 1 mL of a 10 mg/mL primary stock into a 10 mL volumetric flask and dilute to the mark to create a 1 mg/mL secondary stock.

  • Prepare Working Calibration Standards:

    • From the secondary stock standard, prepare a series of at least five working standards that bracket the expected concentration range of your samples.[6]

    • For example, to prepare a 10 µg/mL standard from a 1 mg/mL (1000 µg/mL) stock, pipette 100 µL of the stock into a 10 mL volumetric flask and dilute to the mark.

  • Store Standards Properly:

    • Store all standards in tightly sealed vials at low temperatures (e.g., ≤ 4°C) to prevent evaporation and degradation.

Data Presentation: Example Calibration Standard Preparation
Standard LevelStock Solution UsedVolume of Stock (µL)Final Volume (mL)Final Concentration (µg/mL)
11000 µg/mL10101.0
21000 µg/mL50105.0
31000 µg/mL1001010.0
41000 µg/mL2501025.0
51000 µg/mL5001050.0

IV. References

  • Atmo Tube. Understanding Volatile Organic Compounds (VOCs) and TVOC Measurements. [Link]

  • NIOSH. Terpenes: Method 1552. [Link]

  • LCS Laboratory Inc. Laboratory Test: Occupational Exposure Assessment to Terpenes in Air by NIOSH 1552. [Link]

  • LCS Laboratory Inc. Laboratory Test: Exposure Assessment to Airborne Terpenes in Cannabis Processing Facilities by NIOSH 1552. [Link]

  • MDPI. Challenges and Applications of Bio-Sniffers for Monitoring Volatile Organic Compounds in Medical Diagnostics. [Link]

  • National Institutes of Health (NIH). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. [Link]

  • SKC Ltd. Calibration. [Link]

  • Centers for Disease Control and Prevention (CDC). Air sampling pumps and their calibration. [Link]

  • NIOSH. Volatile Organic Compounds, C1 to C10, Canister Method: METHOD 3900. [Link]

  • Air-Met Scientific. Technical Note 1919_Air Sampling Calibration Correct Classification. [Link]

  • National Institutes of Health (NIH). Occupational Exposure to Particulate Matter and Volatile Organic Compounds in Two Indoor Cannabis Production Facilities. [Link]

  • INSYST Integrated Nanosystems Research Lab. Prospects and Challenges of Volatile Organic Compound Sensors in Human Healthcare. [Link]

  • Pine Environmental. Air Sampling Calibrators. [Link]

  • ECAN, LLC. Pump Calibration. [Link]

  • LCS Laboratory Inc. Laboratory Test: Cannabis Odour by NIOSH 1552 with modification. [Link]

  • ResearchGate. (PDF) Issues in VOC monitoring and reporting. [Link]

  • Air-Met Scientific. Thermal Desorption Sorbent Tubes. [Link]

  • HMT Environnement. Quality assurance and control in air sampling. [Link]

  • SKC Ltd. Thermal Desorption Sorbent Tubes. [Link]

  • Markes International. Tubes - sorbent tubes for TD. [Link]

  • RECETOX. Methodology of passive sampling. [Link]

  • Environmental Science: Processes & Impacts. Following the smell: terpene emission profiles through the cannabis life-cycle. [Link]

  • National Institutes of Health (NIH). This compound. [Link]

  • ResearchGate. Chemical synthesis of verbenone from its pre-precursor α-pinene and its... [Link]

  • Organic Syntheses. (1r,5r)-(+)-verbenone. [Link]

  • Wikipedia. Verbenone. [Link]

  • Der Pharma Chemica. Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. [Link]

  • The Synergist. A New Method for Whole-Air Sampling. [Link]

  • YouTube. How To Read Gas Chromatography Analysis? - Chemistry For Everyone. [Link]

  • ResearchGate. First gas chromatography-mass spectrometry (GC–MS) method for the detection and quantification of 11 trichothecenes and zearalenone in wheat plant-based beverages. [Link]

  • Eurofins. New Passive Sorbent Sampling Solutions for VOC Measurements in Air. [Link]

  • Collection of Czechoslovak Chemical Communications. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]

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Technical Support Center: Enhancing the Stability and Shelf-Life of Levoverbenone Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for levoverbenone formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stabilizing this compound, a volatile bicyclic monoterpene ketone.[1][2] Our goal is to provide both high-level answers and in-depth troubleshooting protocols to ensure the integrity and extend the shelf-life of your experimental and final formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during this compound formulation development.

Q1: My this compound formulation is rapidly losing potency, even in storage. What is the likely cause?

A: The loss of potency is typically due to a combination of three primary factors:

  • Volatility: this compound is a volatile organic compound (VOC), meaning it can evaporate from your formulation over time, especially if containers are not perfectly sealed or are opened frequently.[3][4]

  • Photodegradation: this compound is highly susceptible to degradation when exposed to light, particularly sunlight. It can rapidly isomerize into its primary photodegradation product, chrysanthenone, leading to a significant drop in the concentration of the active compound.[5] The half-life in direct sunlight can be as short as 75-100 minutes.[5]

  • Oxidation: Like many terpenes with unsaturated structures, this compound can be oxidized by atmospheric oxygen.[6] This process can be accelerated by heat, light, and the presence of trace metal ions.

Q2: I've noticed a change in the color and odor of my formulation. What does this indicate?

A: A change in organoleptic properties (color, odor) is a strong indicator of chemical degradation. This is often linked to oxidative or photodegradative pathways. The formation of degradation byproducts, such as aldehydes, acids, or polymeric materials resulting from oxidation, can alter the formulation's sensory profile.

Q3: What are the ideal storage conditions for a stock solution of pure this compound or a simple formulation?

A: To minimize degradation, store this compound under the following conditions:

  • Temperature: In a refrigerator or freezer (typically 2-8°C or -20°C) to reduce volatility and slow reaction kinetics.

  • Light: In amber glass vials or containers completely protected from light to prevent photodegradation.

  • Atmosphere: In a tightly sealed container with minimal headspace. For long-term storage, purging the headspace with an inert gas like nitrogen or argon is highly recommended to displace oxygen.

Q4: Can I use a standard HPLC-UV method to assess the stability of my formulation?

A: Not necessarily. You must develop and validate a stability-indicating analytical method (SIAM) . A standard method might show a decrease in the this compound peak, but it won't be able to prove that the loss is not being masked by a co-eluting degradation product. A SIAM is a validated quantitative method that can accurately measure the active ingredient without interference from its degradation products, excipients, or other potential impurities.[7] Developing this method requires performing forced degradation studies to generate these potential interfering compounds.[7][8]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into the mechanisms of instability and offers structured solutions to overcome them.

2.1. Understanding this compound Instability: The Core Chemistry

This compound's structure as an α,β-unsaturated ketone within a strained bicyclic system is the root of its instability. The conjugated system (the double bond and the carbonyl group) is reactive and susceptible to several degradation pathways.

cluster_this compound This compound Core Structure (α,β-Unsaturated Ketone) cluster_pathways Primary Degradation Pathways cluster_products Resulting Products & Issues This compound This compound Photodegradation Photodegradation (UV Light) This compound->Photodegradation Oxidation Oxidation (O₂, Metal Ions) This compound->Oxidation [O] Volatility Physical Loss (Evaporation) This compound->Volatility ΔT pH_Instability pH-Mediated Reactions (Acid/Base Catalysis) This compound->pH_Instability H⁺/OH⁻ Chrysanthenone Chrysanthenone Photodegradation->Chrysanthenone Oxidized_Products Peroxides, Epoxides, Aldehydes Oxidation->Oxidized_Products Potency_Loss Loss of API Volatility->Potency_Loss Other_Byproducts Isomers, Enolates pH_Instability->Other_Byproducts Chrysanthenone->Potency_Loss Oxidized_Products->Potency_Loss Other_Byproducts->Potency_Loss

Caption: Primary degradation pathways for this compound.

2.2. Troubleshooting Photodegradation
  • Problem Symptom: A rapid and significant loss of this compound concentration when formulations are exposed to ambient or UV light.

  • Causality: The conjugated π-electron system in this compound absorbs photons, promoting the molecule to an excited state. This energy facilitates a [2+2] cycloaddition-like rearrangement, leading to the formation of the photoisomer chrysanthenone.[5] This is not a simple degradation but a structural transformation, resulting in a loss of the desired active pharmaceutical ingredient (API).

  • Solutions & Mitigation Strategies:

    • Primary Packaging: The most effective solution is rigorous light protection. Always use amber or opaque containers for both storage and during experiments.

    • Process Control: Conduct all formulation and handling steps under yellow light (which filters out UV and blue wavelengths) or in a light-controlled environment.

    • Formulation Excipients: For final formulations, consider including a UV-absorbing excipient (e.g., titanium dioxide, zinc oxide for topical formulations, or other approved UV absorbers) that preferentially absorbs the damaging wavelengths.

2.3. Troubleshooting Oxidative Degradation
  • Problem Symptom: Gradual potency loss over time, often accompanied by changes in color or odor, even when protected from light. The degradation rate may increase at higher temperatures.

  • Causality: The allylic positions and the electron-rich double bond in this compound are susceptible to attack by molecular oxygen. This free-radical chain reaction can be initiated by light, heat, or trace metal ions (like Fe³⁺ or Cu²⁺) that act as catalysts.

  • Solutions & Mitigation Strategies:

    • Inert Atmosphere: Before sealing the container, displace oxygen by gently purging the headspace with an inert gas such as nitrogen or argon.

    • Antioxidants: Incorporate an antioxidant into the formulation. The choice depends on the formulation type (aqueous vs. lipid-based).

    • Chelating Agents: If metallic ion contamination from excipients or processing equipment is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the ions and prevent them from catalyzing oxidation.

Table 1: Common Antioxidants for Pharmaceutical Formulations

AntioxidantTypical Concentration Range (w/w)SolubilityPrimary Application
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Lipid-solubleOily or lipid-based formulations
Butylated Hydroxyanisole (BHA)0.01% - 0.1%Lipid-solubleOily or lipid-based formulations
α-Tocopherol (Vitamin E)0.01% - 0.05%Lipid-solubleOily or lipid-based formulations
Ascorbic Acid (Vitamin C)0.01% - 0.1%Water-solubleAqueous formulations

Note: Always verify the regulatory acceptance and compatibility of any antioxidant with your specific formulation and intended use.

2.4. Troubleshooting Volatility
  • Problem Symptom: Potency loss that cannot be attributed to chemical degradation. Assays of samples in opened containers show lower concentrations than those in freshly opened containers.

  • Causality: this compound has a relatively high vapor pressure at room temperature, characteristic of many volatile terpenoids used in fragrances and flavorings.[3][9] This physical property leads to its evaporation from the formulation into the container headspace and eventually out of the system if not perfectly sealed.

  • Solutions & Mitigation Strategies:

    • Process Controls: Minimize exposure to open air. Work in a well-ventilated area for safety, but keep containers sealed whenever possible. Prepare formulations at the lowest feasible temperature.

    • Encapsulation Technologies: For advanced formulations, encapsulation can dramatically reduce volatility and improve stability.[10] This technology traps the active molecule within a carrier material.

      • Cyclodextrins: Form inclusion complexes in aqueous solutions, effectively "caging" the this compound molecule.

      • Liposomes/Nanoemulsions: Entrap this compound within lipid bilayers or oil droplets, suitable for both aqueous and lipid-based delivery systems.[11]

      • Polymeric Microparticles: Techniques like spray drying can encapsulate this compound in a solid matrix, creating a stable powder that can be reconstituted or used in solid dosage forms.[9][12]

2.5. Troubleshooting pH-Related Instability
  • Problem Symptom: Stability studies show that the degradation rate of this compound is significantly different in buffered solutions of varying pH.

  • Causality: While this compound does not have readily hydrolyzable groups like esters or amides, pH can still influence its stability.[5] Extreme pH values (highly acidic or alkaline) can catalyze reactions such as isomerization, enolization, or other rearrangements of the α,β-unsaturated ketone system.[13]

  • Solutions & Mitigation Strategies:

    • pH-Rate Profile Study: The first step is to systematically determine the optimal pH for stability. Prepare your formulation in a series of buffers across a wide pH range (e.g., pH 3 to 9). Store these samples under accelerated conditions (e.g., 40°C) and measure the remaining this compound concentration at several time points.

    • Buffering: Once the pH of maximum stability is identified, use a pharmaceutically acceptable buffer system (e.g., citrate, phosphate, acetate) to maintain the pH of the final formulation within that optimal range.

Part 3: Key Experimental Protocols
3.1. Protocol: Forced Degradation Study for this compound

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7][14]

cluster_stress Stress Conditions (ICH Q1A) Start Prepare this compound Solution (e.g., 1 mg/mL in 50:50 ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) Start->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal (Solid, 80°C, 48h) Start->Thermal Photo Photolytic (ICH-compliant light chamber) Start->Photo Analysis Analyze All Samples (Control, Stressed) by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Peaks Ensure Separation from API Peak (Peak Purity > 0.99) Analysis->Outcome

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile and water.

  • Set Up Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidative: Add a small volume of 30% hydrogen peroxide to achieve a final concentration of ~3% H₂O₂. Keep at room temperature.

    • Thermal: Store a vial of the stock solution (or solid API) in an oven at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution in a clear quartz vial to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector and ideally a mass spectrometer (MS).

  • Evaluation:

    • Aim for 5-20% degradation of the main compound.

    • Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

    • Use the PDA detector to assess peak purity of the this compound peak in all samples.

    • Use MS data to propose structures for the major degradation products.

3.2. Protocol: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to create a reliable analytical method for your stability studies.[15]

  • Column and Mobile Phase Screening:

    • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point for this compound is a gradient of acetonitrile or methanol and water.

    • Test different pH modifiers (e.g., formic acid, ammonium acetate) to improve peak shape.

  • Method Optimization using Stressed Samples:

    • Inject a cocktail of your forced degradation samples (or the most complex one) into the HPLC system.

    • Adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the this compound peak and all degradation product peaks. The resolution between any two peaks should be >1.5.

  • Wavelength Selection:

    • Use the PDA detector to find the wavelength of maximum absorbance for this compound. Also, check that the degradation products are detectable at this wavelength.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: Already demonstrated through the forced degradation study.

    • Linearity: Analyze a series of known concentrations of this compound (e.g., 5-150 µg/mL) to establish a linear relationship between concentration and peak area (R² > 0.999).

    • Accuracy: Determine the recovery of the API when spiked into a placebo formulation at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The relative standard deviation (RSD) should typically be <2%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

By following these structured troubleshooting guides and experimental protocols, you can systematically identify the causes of instability in your this compound formulations and implement effective, scientifically-grounded solutions to enhance their stability and shelf-life.

References
  • A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production. (2025).
  • Role of Natural Volatiles and Essential Oils in Extending Shelf Life and Controlling Postharvest Microorganisms of Small Fruits. (2018).
  • This compound | C10H14O | CID 92874. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
  • An Update on the Function, Biosynthesis and Regulation of Floral Vol
  • Extending the Shelf Life of Edible Flowers with Controlled Release of 1-Methylcyclopropene and Modified Atmosphere Packaging. (2025).
  • Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. (n.d.). PubMed Central, National Institutes of Health (NIH). [Link]
  • Encapsulation of Volatile Compounds in Silk Microparticles. (2015). PubMed, National Institutes of Health (NIH). [Link]
  • Nanoencapsulation of Plant Volatile Organic Compounds to Improve Their Biological Activities. (2020). PubMed, National Institutes of Health (NIH). [Link]
  • Encapsulation and controlled release of volatile organic compounds. (2016).
  • Flavoring properties that affect the retention of volatile components during encapsulation process. (2022). PubMed Central, National Institutes of Health (NIH). [Link]
  • This compound. (n.d.). Wikipedia. [Link]
  • Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. (2023).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
  • Navigating Formulation Challenges: Innovations in Bioavailability Evalu
  • Analytical Techniques In Stability Testing. (2025).
  • Overcoming Formulation Challenges in Generic Drug Development. (2025).
  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research (IJSDR). [Link]
  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. [Link]
  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. (n.d.). MDPI. [Link]
  • Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development. (2025). PubMed, National Institutes of Health (NIH). [Link]
  • Challenges and innovations in long-acting injectable formulations: can formulation design space be rationalized?. (2025). PubMed, National Institutes of Health (NIH). [Link]
  • Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. (n.d.). MDPI. [Link]
  • Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. (2025).
  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (n.d.). National Institutes of Health (NIH). [Link]
  • Antioxidant supplements reduced oxidative stress and stabilized liver function tests but did not reduce inflammation in a randomized controlled trial in obese children and adolescents. (2013). PubMed, National Institutes of Health (NIH). [Link]
  • Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High-Latitude Lakes. (2021). PubMed, National Institutes of Health (NIH). [Link]
  • The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. (n.d.). IKEV. [Link]
  • How to avoid unstable formul
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (2025).

Sources

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the large-scale synthesis of levoverbenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols to enhance the efficiency, yield, and purity of your this compound production.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound, primarily through the catalytic oxidation of α-pinene.

Issue 1: Low Yield of this compound

Question: Our large-scale synthesis is resulting in a significantly lower yield of this compound than our lab-scale experiments. What are the potential causes and how can we optimize the yield?

Answer: Low yields in the scale-up of this compound synthesis are a common challenge and can be attributed to a variety of factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Catalyst Inefficiency or Deactivation:

    • Cause: The catalyst, a critical component in the selective oxidation of α-pinene, may be losing its activity at a larger scale due to improper handling, poisoning by impurities, or suboptimal reaction conditions. For instance, copper-based catalysts can be sensitive to air and moisture.[1]

    • Solution:

      • Catalyst Quality: Ensure the use of high-purity, fresh catalyst. If preparing the catalyst in-house, meticulously follow validated protocols.

      • Inert Atmosphere: For air-sensitive catalysts, maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]

      • Catalyst Loading: Re-evaluate the catalyst loading for the larger scale. A simple linear scale-up may not be optimal. Perform small-scale experiments to determine the optimal catalyst-to-substrate ratio for the new batch size.

      • Catalyst Poisoning: Analyze starting materials for impurities that could act as catalyst poisons. Pre-treatment of the α-pinene feedstock to remove such impurities may be necessary.

  • Suboptimal Reaction Temperature:

    • Cause: Temperature control is critical in selective oxidation reactions. Inconsistent heating or localized "hot spots" within a large reactor can lead to the formation of undesired byproducts and decomposition of the target product.[1] The oxidation of α-pinene is exothermic, and heat dissipation becomes more challenging at scale.

    • Solution:

      • Reactor Engineering: Employ a reactor with efficient heat exchange capabilities. Jacketed reactors with controlled heating and cooling loops are essential for large-scale operations.

      • Controlled Reagent Addition: Add the oxidant (e.g., tert-butyl hydroperoxide) slowly and in a controlled manner to manage the exothermic reaction and maintain a stable internal temperature.[1]

      • Temperature Monitoring: Utilize multiple temperature probes within the reactor to ensure uniform temperature distribution.

  • Poor Mass Transfer:

    • Cause: In heterogeneous catalytic systems, inefficient mixing can lead to poor contact between the reactants (α-pinene, oxidant) and the catalyst surface, resulting in a lower reaction rate and yield.

    • Solution:

      • Agitation: Optimize the stirring speed and impeller design to ensure thorough mixing of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

      • Solvent Selection: The choice of solvent can influence the solubility of reactants and the overall reaction kinetics. While some processes aim for solvent-free conditions for greener synthesis, a suitable solvent can improve mass transfer.[2]

  • Incomplete Reaction:

    • Cause: The reaction may not be running to completion due to insufficient reaction time or premature catalyst deactivation.

    • Solution:

      • Reaction Monitoring: Regularly monitor the reaction progress using analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[3] This will help determine the optimal reaction time.

      • Staged Addition: Consider a staged addition of the catalyst or oxidant to maintain a sufficient concentration of active species throughout the reaction.

Issue 2: High Levels of Byproduct Formation

Question: Our final product is contaminated with significant amounts of verbenol, α-pinene oxide, and other impurities. How can we improve the selectivity towards this compound?

Answer: Achieving high selectivity is a primary challenge in the oxidation of α-pinene. The formation of byproducts such as verbenol and α-pinene oxide is common and is influenced by the choice of catalyst, oxidant, and reaction conditions.[4]

Common Byproducts and Mitigation Strategies:

ByproductFormation PathwayMitigation Strategies
Verbenol Allylic oxidation of α-pinene. It is often a co-product with verbenone.[2]Catalyst Selection: Certain catalysts exhibit higher selectivity for ketone formation over alcohol. For example, some copper-based systems can be tuned to favor verbenone.[5] Oxidant Choice: The choice and concentration of the oxidant can influence the product distribution. Further Oxidation: Verbenol can be oxidized to verbenone. It may be possible to implement a two-step process where α-pinene is first oxidized to a mixture of verbenol and verbenone, followed by a selective oxidation of the remaining verbenol.
α-Pinene Oxide Epoxidation of the double bond in α-pinene.[2]Catalyst System: Titanium-silicate catalysts like TS-1 are known to promote epoxidation.[2] If α-pinene oxide is a major byproduct, consider switching to a catalyst system less prone to epoxidation, such as certain copper complexes.[5] Reaction Conditions: Adjusting the reaction temperature and solvent may alter the selectivity between allylic oxidation and epoxidation.
Campholenic Aldehyde & other rearrangement products Acid-catalyzed rearrangement of α-pinene oxide or other intermediates.[6][7]pH Control: Avoid acidic conditions, which can promote rearrangement reactions. The choice of catalyst and support is crucial; some supports can have acidic sites. Temperature Management: Higher temperatures can sometimes favor rearrangement pathways.

Workflow for Optimizing Selectivity:

Sources

troubleshooting poor resolution of verbenone enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of verbenone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges in achieving optimal resolution. The following content is structured to address specific issues in a question-and-answer format, grounded in established scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution of verbenone enantiomers?

Poor resolution in the chiral separation of verbenone enantiomers typically stems from one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. Verbenone, a bicyclic monoterpenoid ketone, requires a CSP that can form transient diastereomeric complexes with its enantiomers, leading to differential retention.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of organic modifiers and additives, significantly influences the chiral recognition mechanism.

  • Incorrect Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. An unsuitable temperature can lead to decreased selectivity.[1][2]

  • Inadequate Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, optimizing this parameter can enhance efficiency and, consequently, resolution.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and loss of resolution.[1]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating verbenone enantiomers?

For terpenoids like verbenone, cyclodextrin-based and polysaccharide-based CSPs are the most widely and successfully used.[3][4][5]

  • Cyclodextrin-based CSPs (GC): Columns such as those derivatized with beta-cyclodextrins (e.g., Rt-βDEXsm) are highly effective for the gas chromatographic separation of volatile terpenes, including verbenone.[3][6] The chiral recognition mechanism involves the inclusion of the analyte into the cyclodextrin cavity.

  • Polysaccharide-based CSPs (HPLC): For High-Performance Liquid Chromatography (HPLC), columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® IA) are excellent choices.[4][5][7] These phases offer a wide range of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for the separation of a broad array of chiral compounds.[7]

Q3: How does the mobile phase composition affect the resolution in HPLC?

The mobile phase in chiral HPLC is a powerful tool for optimizing selectivity.[8] For normal-phase chromatography of verbenone, the mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (an alcohol like isopropanol or ethanol).[2]

  • Type and Concentration of Alcohol Modifier: The choice and concentration of the alcohol modifier can significantly alter the retention and resolution of enantiomers.[9][10] A systematic screening of different alcohols and their concentrations is often necessary to find the optimal conditions.

  • Additives: For compounds that can engage in secondary interactions, small amounts of acidic or basic additives can dramatically improve peak shape and resolution. For a ketone like verbenone, which is neutral, additives may not be necessary unless there are interactions with active sites on the stationary phase. However, for other chiral compounds, 0.1% diethylamine (DEA) for basic compounds or 0.1% trifluoroacetic acid (TFA) for acidic compounds is often used.[1][9]

Troubleshooting Guide

Issue 1: No separation of enantiomers is observed.

If you are not seeing any separation of the verbenone enantiomers, follow this systematic troubleshooting workflow:

start No Enantiomeric Separation check_csp Verify CSP Suitability (Cyclodextrin for GC, Polysaccharide for HPLC) start->check_csp check_mp Confirm Mobile Phase Composition (Correct solvents and proportions?) check_csp->check_mp CSP is appropriate consult Consult Column Manufacturer's Guide or Technical Support check_csp->consult CSP is inappropriate check_mp->start Composition is incorrect (Correct and re-run) optimize_mp Systematically Vary Mobile Phase Modifier % check_mp->optimize_mp Composition is correct check_temp Evaluate Column Temperature (Is it controlled? Try lower/higher T) optimize_mp->check_temp No improvement optimize_temp Optimize Temperature (e.g., 10°C, 25°C, 40°C) check_temp->optimize_temp Temperature not optimized check_flow Assess Flow Rate (Is it optimal for the column?) optimize_temp->check_flow No improvement optimize_flow Optimize Flow Rate (e.g., 0.5, 0.8, 1.0 mL/min) check_flow->optimize_flow Flow rate not optimized optimize_flow->consult Still no separation

Caption: Troubleshooting workflow for no enantiomeric separation.

Step-by-Step Protocol: Verifying the Chromatographic System and Method

  • Confirm CSP: Ensure you are using a chiral column suitable for terpenes, such as a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC.[4][6]

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time. Prepare fresh mobile phase using high-purity, HPLC-grade solvents.[1]

  • Equilibrate the Column: Thoroughly equilibrate the column with the mobile phase until a stable baseline is achieved. This is especially critical in normal-phase chromatography.[9][11]

  • Inject a Known Standard: If possible, inject a standard of a compound known to separate on your column/system to confirm the system is performing correctly.

  • Vary Mobile Phase Composition: If no separation is observed, systematically alter the percentage of the alcohol modifier in the mobile phase. For example, if using Hexane:Isopropanol (90:10), try 95:5 and 80:20.

Issue 2: Poor resolution (Rs < 1.5) or peak tailing.

When the enantiomeric peaks are not baseline-resolved or exhibit tailing, the following steps can be taken to improve the separation.

Data Presentation: Impact of Mobile Phase Modifier on Resolution

Mobile Phase Composition (Hexane:Isopropanol)Resolution (Rs)Observations
98:20.8Peaks are significantly overlapped.
95:51.2Partial separation is achieved.
90:101.8Baseline separation is achieved.
80:201.4Resolution decreases, retention times shorten.

Note: This table is illustrative and actual results will vary depending on the specific column and conditions.

Step-by-Step Protocol: Optimizing Resolution

  • Fine-Tune Mobile Phase: Make small, incremental changes to the mobile phase composition. Sometimes a 1-2% change in the modifier concentration can have a significant impact on resolution.

  • Optimize Temperature: Temperature can have a profound effect on chiral recognition.[1][2]

    • Action: Systematically evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance the subtle interactions responsible for chiral separation, leading to increased selectivity.[1]

  • Reduce Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Check for Column Overload:

    • Action: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape and resolution improve with dilution, the original sample was overloading the column.[1]

  • Address Peak Tailing:

    • For HPLC: Peak tailing can be caused by secondary interactions with the stationary phase. While verbenone is neutral, interactions with residual silanols on the silica support can occur. Adding a small amount of a polar solvent like ethanol to the mobile phase can sometimes mitigate this.

    • For GC: Ensure proper column installation and check for any dead volumes. Use a fresh, high-quality liner in the injector.

Issue 3: Irreproducible retention times and/or resolution.

Inconsistent results are often a sign of an unequilibrated system or changes in the mobile phase.

G cluster_0 Causes of Irreproducibility cluster_1 Solutions Insufficient Equilibration Insufficient Equilibration Increase Equilibration Time Increase Equilibration Time Insufficient Equilibration->Increase Equilibration Time Mobile Phase Instability Mobile Phase Instability Prepare Fresh Mobile Phase Daily Prepare Fresh Mobile Phase Daily Mobile Phase Instability->Prepare Fresh Mobile Phase Daily Temperature Fluctuations Temperature Fluctuations Use a Column Thermostat Use a Column Thermostat Temperature Fluctuations->Use a Column Thermostat Column Contamination Column Contamination Implement Column Washing Protocol Implement Column Washing Protocol Column Contamination->Implement Column Washing Protocol

Caption: Causes and solutions for irreproducible chiral separations.

Experimental Protocol: Column Washing

If you suspect column contamination is causing irreproducibility, a thorough washing procedure is necessary.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector.

  • Consult the manufacturer's instructions for recommended washing solvents. For many polysaccharide-based columns, flushing with a stronger solvent like 100% ethanol or isopropanol is effective.[9]

  • Flush the column with the cleaning solvent at a low flow rate (e.g., 0.5 mL/min) for at least 30 column volumes.

  • Re-equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the sample again.

By systematically addressing these common issues, researchers can overcome the challenges associated with the chiral separation of verbenone enantiomers and achieve robust, high-resolution results.

References

  • Mondello, L., et al. (2025). Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns. Analytica Chimica Acta.
  • Fankhauser, N., et al. (n.d.).
  • Restek Corporation. (2022). Chiral Separations 6: Essential oils on Rt-βDEXsm. Restek.
  • Payne, T. L., et al. (n.d.). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Benyettou, F., et al. (2015). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria.
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • BenchChem Technical Support. (n.d.).
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Regis Technologies, Inc. (n.d.).
  • Regis Technologies, Inc. (n.d.).
  • Addadi, K., et al. (2015).
  • Martynow, J. (2014). How can I improve my chiral column resolution?
  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. University of Valladolid Institutional Repository.
  • Asress, A. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • BenchChem. (2025).
  • Killi, A. K. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Pharmaceuticals Analysis.
  • BenchChem Technical Support. (n.d.). Troubleshooting poor peak resolution in the chromatography of benzobarbital enantiomers. BenchChem.
  • Chobot, V., et al. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.

Sources

Technical Support Center: Optimizing Dispenser Placement for Maximum Levoverbenone Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments involving levoverbenone, a key semiochemical in the management of bark beetle populations. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the scientific integrity and success of your studies. Our approach is grounded in field-proven insights and established scientific principles to empower you with the knowledge to optimize your experimental design and achieve maximum efficacy.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the planning and execution of this compound dispenser-based experiments.

Q1: What is this compound and how does it work as a bark beetle repellent?

A1: this compound is the (−)-isomer of verbenone, a naturally occurring monoterpene.[1] In the context of bark beetle management, it functions as an anti-aggregation pheromone.[2] As bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae), colonize a host tree, they produce verbenone to signal to other incoming beetles that the tree is already occupied and no longer a suitable host.[2] This prevents overcrowding and ensures the survival of the beetle larvae. Synthetic this compound dispensers mimic this natural signal, effectively creating a "no vacancy" sign on protected trees.[3]

Q2: My this compound application failed to protect the target trees. What are the likely causes?

A2: The efficacy of verbenone can be inconsistent, and failures are often linked to several factors.[2] High beetle population pressure is a primary cause; verbenone is most effective at low to moderate beetle population levels.[1][3] If more than 15% of the trees in a stand are already infested, the protective effect of verbenone may be overwhelmed.[1][2] Additionally, environmental factors such as high temperatures can lead to a rapid depletion of the verbenone from the dispenser, reducing its effective lifespan.[4]

Q3: I am observing inconsistent results across my verbenone efficacy trials. What could be the sources of this variability?

A3: Variability is a known challenge in semiochemical research. Key factors contributing to inconsistent results with verbenone include:

  • Beetle Population Dynamics: The response of bark beetles to verbenone can change depending on the age and intensity of an outbreak.[1]

  • Environmental Conditions: Temperature is a major determinant of the release rate of semiochemicals from passive dispensers, with higher temperatures leading to increased release rates.[4] Strong winds can also disrupt the pheromone plume, making it difficult for beetles to detect the signal.

  • Dispenser Formulation and Age: Different commercial verbenone products have varying release characteristics.[1] The age of the dispenser can also affect the release rate.

  • Experimental Design: Inconsistencies in dispenser placement, trap type, and data collection methods can introduce significant variability.[5]

Q4: How do I choose the right type of dispenser for my experiment?

A4: The choice of dispenser depends on the specific objectives of your study, the target insect, and the environmental conditions. Common types of passive dispensers for semiochemicals include pouches, bubble caps, and beads.[4] The material and design of the dispenser significantly influence the release kinetics of the active ingredient.[6] It is crucial to select a dispenser that provides a consistent and appropriate release rate for the duration of your experiment. For comparative studies, it is essential to use the same dispenser type across all treatments to minimize variability.

Q5: What are the best practices for handling and storing this compound dispensers?

A5: To ensure the integrity of your this compound dispensers, always wear gloves when handling them to avoid contamination.[7] Store dispensers in a cool, dark place as recommended by the manufacturer to prevent premature release or degradation of the active ingredient. Exposure to high temperatures and UV light can accelerate the degradation of this compound.[8][9]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific issues you may encounter during your this compound experiments.

Guide 1: Suboptimal Repellency and Higher-Than-Expected Tree Attack Rates

Problem: You have deployed this compound dispensers, but you are observing minimal repellency, and the attack rate on treated trees is not significantly different from your untreated controls.

Diagnostic Workflow:

Caption: Troubleshooting workflow for suboptimal this compound repellency.

Step-by-Step Protocol:

  • Assess Beetle Pressure:

    • Action: Before deploying dispensers, and throughout your experiment, monitor the background population of the target bark beetle. This can be done using pheromone-baited traps (e.g., Lindgren funnel traps) in untreated areas adjacent to your experimental plots.[10]

    • Causality: Verbenone's effectiveness is density-dependent.[2] In outbreak situations with high beetle populations, the sheer number of beetles can overwhelm the repellent signal.[3] Studies have shown that verbenone is less effective when more than 15% of the stand is already infested.[1][2]

  • Verify Dispenser Placement:

    • Action: Ensure that dispensers are placed according to established best practices. For individual tree protection, two pouches per tree are often recommended, placed on the north side to avoid direct sunlight, which can increase the release rate.[11] For area-wide protection, a grid pattern is typically used.[3]

    • Causality: The spatial distribution of the repellent is critical for creating a consistent "plume" that deters beetles. Incorrect placement can lead to gaps in coverage, allowing beetles to locate and attack trees.

  • Evaluate Environmental Conditions:

    • Action: Record temperature, wind speed, and direction at your experimental site.

    • Causality: High temperatures can significantly increase the release rate of verbenone from passive dispensers, potentially depleting them before the end of the beetle flight period.[4] One study found that release rates could be 15 times faster at a warm site compared to a cool one.[4] Strong winds can disrupt the pheromone plume, reducing its effective range.

  • Inspect Dispenser Integrity:

    • Action: Periodically check a subset of your dispensers for any physical damage or signs of premature depletion.

    • Causality: Damage to the dispenser can alter the release rate. It is also important to ensure that the dispensers have not exceeded their expiration date, as the active ingredient can degrade over time.

Guide 2: High Variability in Trap Catch Data

Diagnostic Workflow:

Caption: Troubleshooting workflow for high variability in trap catch data.

Step-by-Step Protocol:

  • Standardize Trap Placement:

    • Action: Ensure all traps are placed at a uniform height and distance from potential host trees and from each other.[12] Lindgren funnel traps, commonly used for bark beetle monitoring, should be suspended so that the collection cup is 0.2–0.5 m above the ground.[12]

    • Causality: The location of a trap can significantly influence its catch.[13] Proximity to host trees, exposure to sunlight, and height above the ground can all affect the number of beetles captured.

  • Ensure Consistent Lure and Dispenser Handling:

    • Action: Use lures and dispensers from the same manufacturing batch and handle them with gloves to prevent contamination.

    • Causality: The release rate of semiochemicals can vary between different batches of lures and dispensers.[14] Contamination with other scents can either repel or attract non-target insects, confounding your results.

  • Account for Environmental Heterogeneity:

    • Action: Characterize the environmental conditions within your experimental plots, including stand density, tree species composition, and topography.

    • Causality: Bark beetle populations and their flight behavior can be influenced by microclimatic variations within a forest.[15] These variations can lead to differences in trap catches that are not related to your experimental treatments.

  • Use Appropriate Statistical Models:

    • Action: Employ statistical models that can account for spatial and temporal variation in your data, such as generalized linear mixed models (GLMMs).[16]

    • Causality: Simple statistical tests like t-tests or ANOVA may not be appropriate for analyzing complex ecological data.[17] More advanced models can help to separate the effects of your treatments from the noise introduced by environmental factors.

III. Quantitative Data and Experimental Protocols

This section provides quantitative data on dispenser placement and a detailed protocol for a standard experimental setup.

Table 1: Recommended Verbenone Dispenser Placement for Mountain Pine Beetle (Dendroctonus ponderosae)
Application ScenarioDispenser TypeRecommended Density/PlacementKey Considerations
Individual Tree Protection Pouches (e.g., 7-gram)2 pouches per tree; for trees >24 inches in diameter, add 1-2 more pouches.[11]Place on the north side of the tree to minimize sun exposure.[11]
Bubbles2-6 bubbles per tree, depending on tree size and risk.[18]Attach to the tree using the provided flashing, being careful not to puncture the reservoir.[18]
Area-Wide Protection (<1 acre) Pouches or BubblesTreat as individual trees within the area.[18]
Area-Wide Protection (>1 acre) Pouches20-40 pouches per acre in a grid pattern (approx. 33-47 ft spacing).[2]Use higher density in areas with higher beetle pressure.[2]
BubblesMinimum of 120 bubbles per acre in a grid pattern.[18]Can be placed on non-host trees or other vertical objects to maintain grid integrity.[3]
Experimental Protocol: Assessing this compound Efficacy Using Lindgren Funnel Traps

This protocol outlines a standard experimental design for evaluating the efficacy of this compound dispensers in repelling bark beetles.

1. Experimental Design:

  • Layout: Use a randomized complete block design with a minimum of four blocks (replicates).[17] Each block should contain at least one of each treatment.

  • Treatments:

    • Treatment 1: Attractant-baited Lindgren funnel trap + this compound dispenser.

    • Treatment 2 (Control): Attractant-baited Lindgren funnel trap without a this compound dispenser.

  • Plot Size and Spacing: Plots should be large enough to minimize interference between treatments. A buffer zone of at least 100 meters between plots is recommended.[19]

2. Trap Setup:

  • Trap Type: Use 12-unit Lindgren funnel traps.[10]

  • Lures: Use a standard attractant lure for the target bark beetle species.

  • This compound Dispenser: Attach the this compound dispenser to the trap according to the manufacturer's instructions.

  • Placement: Suspend traps from a rope between two trees or from a stand-alone hanger.[10] The collection cup should be approximately 0.2-0.5 meters above the ground.[12]

3. Data Collection:

  • Frequency: Check traps at regular intervals (e.g., weekly) throughout the beetle flight season.

  • Data to Record:

    • Number of target bark beetles per trap.

    • Number of non-target insects of interest per trap.

    • Environmental data (temperature, wind speed, precipitation).

4. Data Analysis:

  • Statistical Test: Analyze the trap catch data using a generalized linear mixed model (GLMM) with treatment as a fixed effect and block as a random effect.[16]

  • Interpretation: A significant reduction in the number of target bark beetles in the this compound-treated traps compared to the control traps indicates that the this compound is effective as a repellent.

Caption: Workflow for a this compound efficacy trial.

IV. Chemical Stability and Analysis

Problem: You suspect that the this compound in your dispensers may be degrading over time, leading to a loss of efficacy.

Considerations:

  • Degradation Pathways: this compound, like other terpenes, is susceptible to degradation through oxidation, especially when exposed to heat and UV light.[8][9]

  • Analytical Methods: To confirm degradation, you will need to quantify the amount of active this compound remaining in your dispensers over time. This can be achieved using analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for separating and identifying volatile organic compounds like this compound.[20]

    • High-Performance Liquid Chromatography (HPLC): Can also be used for the quantification of this compound, particularly for less volatile degradation products.[21]

Experimental Protocol: Assessing this compound Degradation

  • Sample Collection: Collect a subset of your dispensers from the field at regular intervals (e.g., every two weeks).

  • Extraction: Extract the remaining this compound from the dispensers using an appropriate solvent (e.g., hexane).

  • Analysis: Analyze the extracts using a validated GC-MS or HPLC method to quantify the amount of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

V. References

  • British Columbia Ministry of Forests, Lands and Natural Resource Operations. (2016). lindgren funnel traps. Retrieved from [Link]

  • Synergy Semiochemicals. (n.d.). Verbenone Repellent for Mountain Pine Beetle. Retrieved from [Link]

  • British Columbia Ministry of Forests and Range. (n.d.). Verbenone Use Guidelines.

  • Mississippi Entomological Museum. (n.d.). Lindgren Funnel Traps. Retrieved from [Link]

  • Preprints.org. (2024). Verbenone Differently Affects the Behavior of Saproxylic Beetles: Trials in Pheromone-Baited Bark Beetle Traps.

  • ResearchGate. (n.d.). A Lindgren funnel trap used for trapping beetle pests in forest. Retrieved from [Link]

  • Montana Entomology Collection. (n.d.). Lindgren Funnel trap. Retrieved from [Link]

  • Miller, D. R., & Asaro, C. (2013). Attaching Lures to Multiple-Funnel Traps Targeting Saproxylic Beetles (Coleoptera) in Pine Stands: Inside or Outside Funnels?. Journal of Economic Entomology, 106(1), 133–140.

  • Montana Department of Natural Resources and Conservation. (n.d.). Using Verbenone to Protect Trees from Mountain Pine Beetle.

  • Amman, G. D., Thier, R. W., Weatherby, J. C., Rasmussen, L. A., & Munson, A. S. (1991). Optimum dosage of verbenone to reduce infestation of mountain pine beetle in lodgepole pine stands of central Idaho. Intermountain Research Station.

  • Morgan County Extension. (n.d.). Using Verbenone to Protect Host Trees from Mountain Pine Beetle Attack. Retrieved from [Link]

  • Fettig, C. J., Bulaon, B. M., Dabney, C. P., Hayes, C. J., & McKelvey, S. R. (2012). Verbenone Plus Reduces Levels of Tree Mortality Attributed to Mountain Pine Beetle Infestations in Whitebark Pine, a Tree Species of Concern. PLoS ONE, 7(11), e49593.

  • BenchChem. (2025). Mitigating non-target effects of Verbenone application.

  • Byers, J. A. (1988). Novel diffusion-dilution method for release of semiochemicals: Testing pheromone component ratios on western pine beetle. Journal of Chemical Ecology, 14(1), 199–212.

  • Byers, J. A. (n.d.). Novel diffusion-dilution method for release of semiochemicals: Testing pheromone component ratios on western pine beetle, Dendroctonus brevicomis. Retrieved from [Link]

  • PubMed Central. (2024). Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps.

  • ResearchGate. (n.d.). (PDF) Release Rates of Methylcyclohexenone and Verbenone from Bubble Cap and Bead Releasers Under Field Conditions Suitable for the Management of Bark Beetles in California, Oregon, and Alaska. Retrieved from [Link]

  • Lanier, G. N., & Jones, A. H. (1985). Pheromone Trapping Applications for Monitoring European ELM Bark Beetle Populations. Journal of Arboriculture, 11(1), 1-8.

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.

  • MDPI. (2024). Evaluation of Lure and Dispenser Combinations for Halyomorpha halys (Hemiptera: Pentatomidae) Trapping.

  • ResearchGate. (2024). Evaluation of Lure and Dispenser Combinations for Halyomorpha halys (Hemiptera: Pentatomidae) Trapping.

  • ResearchGate. (2023). (PDF) Significant uncertainty in bark beetle trap catches due to varying pheromone release from dispensers and local trap position. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2024). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management.

  • EPPO. (2014). Design and analysis of efficacy evaluation trials.

  • PubMed. (2002). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol.

  • National Institutes of Health. (2021). Kinetics and Mechanism of Degradation of Reactive Radical-Mediated Probe Compounds by the UV/Chlorine Process: Theoretical Calculation and Experimental Verification.

  • MDPI. (2023). Modern Methods and Current Trends in the Analytical Chemistry of Flavanones.

  • ResearchGate. (n.d.). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. Retrieved from [Link]

  • BenchChem. (2025). Best practices for minimizing variability in McN5691 animal studies.

  • National Institutes of Health. (2022). Reducing sources of variance in experimental procedures in in vitro research.

  • Embrapa. (2017). Thermal and ultraviolet–visible light stability kinetics of co-nanoencapsulated carotenoids.

  • PubMed. (2015). Kinetics and time-temperature equivalence of polymer degradation.

  • Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of stability indicating method for the quantification of Idebenone and its impurities.

  • ResearchGate. (2016). Influence of UV light on the kinetics of photo-degradation in Bulk Heterojunction Organic Solar Cells.

  • MDPI. (2024). Quantitative Comparison of Maximum Heat Release Rates of Thermoplastics in Open and Compartment Fire Environments.

  • MDPI. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend.

  • York Research Database. (2023). Synergy of UV light and heat in peptide degradation.

  • Wikipedia. (n.d.). Mosquito.

Sources

Technical Support Center: Optimizing Cost-Effectiveness of Verbenone Application in Forestry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a centralized technical resource for researchers and forest management professionals utilizing verbenone as a bark beetle repellent. The focus is on enhancing the cost-effectiveness of field applications through a deeper understanding of the underlying science, troubleshooting common failures, and providing robust experimental protocols. While often referred to as levoverbenone, the biologically active component is the levorotatory enantiomer, (-)-verbenone. For clarity and alignment with common literature, this guide will use the term "verbenone" to refer to this active isomer.[1]

Verbenone is an anti-aggregation pheromone naturally produced by several bark beetle species, such as the mountain pine beetle (Dendroctonus ponderosae), to signal that a host tree is fully colonized and no longer a viable resource.[2][3][4][5] Synthetic verbenone mimics this "no vacancy" signal, protecting individual trees and stands by deterring incoming beetles.[4][6] However, field efficacy can be inconsistent, leading to questions about its cost-effectiveness.[7][8][9] This document addresses these challenges directly.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the planning and execution of verbenone-based forest protection strategies.

Q1: Why are my verbenone applications failing to protect trees, despite following standard guidelines?

A1: Efficacy failure is often linked to overwhelming beetle pressure. Verbenone is most effective at low to moderate population levels.[5][7][10] If more than 15% of the trees in a stand are already infested, the repellent effect of verbenone can be overcome by the sheer number of beetles.[3][7][11] In such high-pressure situations, verbenone's protective effect may be significantly diminished or negated entirely.[7][8][10] Consider alternative or integrated strategies, such as sanitation harvesting to remove infested trees, before deploying verbenone.[11]

Q2: How do I determine the optimal application timing for verbenone dispensers?

A2: Dispensers must be deployed before the primary beetle flight season begins.[2][5] For mountain pine beetle, this is typically mid-June in many regions, but can be as early as late May in higher elevations.[8][11] The goal is to have the verbenone "plume" established before beetles emerge to seek new hosts.[2] Monitor local conditions and infested trees; the presence of mature adult beetles under the bark is a key indicator that flight is imminent.[5]

Q3: Is there a difference in efficacy between verbenone pouches, bubble caps, and SPLAT formulations?

A3: Each formulation has different release kinetics and application methods, which can impact efficacy and cost.

  • Pouches and Bubble Caps: These are passive dispensers that release verbenone over time, typically lasting 90-120 days.[2] They are simple to deploy by stapling to the north side of a tree to avoid direct sunlight, which can prematurely deplete the active ingredient.[2][5][11]

  • SPLAT Verb®: This is a paste formulation that provides a controlled release of verbenone.[6][12] Some studies have shown SPLAT Verb to be highly effective, in some cases outperforming pouches and reducing tree mortality by a greater factor compared to untreated controls.[6][13][14]

The choice depends on factors like labor costs, desired field life, and the specific beetle species being targeted. A comparative analysis of available formulations is recommended.

Q4: Can I reduce the number of dispensers per acre to save costs?

A4: Reducing dispenser density below recommended levels can create gaps in the protective pheromone plume, allowing beetles to find and attack unprotected trees. For area-wide protection, a grid pattern is essential.[2][5] Recommended rates vary from 20 to 40 pouches per acre depending on beetle pressure.[3] While it may be tempting to cut costs by reducing this density, it significantly increases the risk of treatment failure. A more effective cost-saving strategy is to accurately assess beetle pressure and use the appropriate, rather than a minimal, density.

Part 2: Troubleshooting Guides for Field Experiments

This section provides in-depth solutions for researchers encountering specific, complex issues during experimental trials.

Issue 1: High Variability and Inconsistent Results Between Replicate Plots

Causality: Inconsistent results are often not due to the verbenone itself but to unaccounted-for environmental or ecological variables. Microclimates within a forest can dramatically alter dispenser release rates; higher temperatures and wind speeds increase the release rate, potentially exhausting the dispenser before the beetle flight period ends.[15][16][17] Furthermore, beetle population "hot spots" can lead to higher pressure in one replicate plot versus another, skewing results.[9]

Troubleshooting Protocol:

  • Characterize Microclimates: Deploy data loggers to record temperature and humidity in each replicate plot.

  • Quantify Release Rates: Place a subset of dispensers in each plot for gravimetric analysis. Collect them at set intervals (e.g., every 14 days) to measure weight loss, which corresponds to the amount of verbenone released.[18] This allows you to correlate release rates with local climate data.

  • Assess Beetle Pressure Uniformity: Before deploying verbenone, use traps baited with aggregation pheromones to establish a baseline of beetle activity across all planned replicate plots. This will identify any pre-existing hot spots.

  • Implement a Randomized Block Design: Structure your experiment to account for known gradients (e.g., elevation, aspect). This statistical approach can help parse out the effect of the treatment from the effect of environmental variability.[19]

Issue 2: Observed Repellency Diminishes Late in the Season

Causality: This is a classic sign of dispenser exhaustion. The release rate of most passive dispensers is not linear; it follows a first-order kinetic model, meaning the release rate is highest when the dispenser is fresh and decreases over time as the amount of verbenone diminishes.[20] An unexpectedly long or warm season can cause the dispenser to become ineffective while beetles are still actively flying.[11][18]

Troubleshooting Protocol:

  • Verify Dispenser Field Life: Check the manufacturer's specifications for the expected lifespan under your region's typical climate conditions.[18]

  • Plan for Mid-Season Replacement: In areas with long flight seasons or during unusually warm years, a second application of verbenone may be necessary to ensure continuous protection.[11][18]

  • Evaluate Extended-Release Formulations: Investigate the use of extended-release (XR) pouches or other long-duration formulations that are designed to provide a more consistent release rate over a longer period.[12]

Issue 3: Non-Target Effects on Beneficial Insects

Causality: Verbenone is generally considered environmentally safe because it modifies behavior rather than being toxic.[2] However, some insect predators that use bark beetle aggregation pheromones to locate their prey may also be affected. The presence of verbenone can sometimes reduce the capture of certain predator species in traps.[21]

Troubleshooting Protocol:

  • Establish Non-Target Monitoring: Set up a series of unbaited flight intercept traps (e.g., panel traps) within and outside the verbenone-treated areas.

  • Conduct Comparative Trapping: Use paired traps, one with an aggregation pheromone lure (Control) and one with the same lure plus a verbenone dispenser (Treatment).[7] This directly tests verbenone's effect on insects attracted to beetle activity.

  • Identify and Quantify Captures: Collect and identify all captured insects to the family or species level where possible. Analyze the data to determine if there is a statistically significant difference in the capture rates of key predator groups (e.g., Cleridae, Trogossitidae) between treated and untreated areas.[21]

Part 3: Experimental Protocols & Data

This section provides standardized methodologies for key experiments to improve the cost-effectiveness of verbenone applications.

Protocol 1: Determining the Minimum Effective Dose (MED)

Objective: To identify the lowest application density of a specific verbenone formulation that provides statistically significant protection against bark beetle attack, thereby minimizing material and labor costs.

Methodology:

  • Site Selection: Choose a forest stand with low to moderate beetle pressure (e.g., <15% infestation in the surrounding area).[3][11]

  • Experimental Design: Establish multiple treatment plots (minimum 1 hectare each, with a 100m buffer between plots). Assign treatments randomly:

    • Control (no verbenone)

    • Low Density (e.g., 20 dispensers/acre)

    • Medium Density (e.g., 30 dispensers/acre)[11]

    • High Density (e.g., 40 dispensers/acre)[3]

  • Dispenser Deployment: Apply the designated number of verbenone dispensers in a uniform grid pattern across each plot before beetle flight begins.[5][11]

  • Data Collection: At the end of the beetle flight season, survey all susceptible host trees within a central subplot (e.g., 0.25 hectare) in each treatment area. Record the status of each tree:

    • Unattacked

    • Mass-attacked (successful colonization, indicated by pitch tubes and boring dust)[2]

    • Strip-attacked (unsuccessful)

  • Analysis: Use analysis of variance (ANOVA) to compare the proportion of mass-attacked trees among the different treatment densities. The MED is the lowest density that results in a statistically significant reduction in tree mortality compared to the control.[22]

Data Presentation: Comparison of Verbenone Formulations

The following table summarizes key characteristics of commercially available verbenone dispenser types to aid in experimental design and cost-benefit analysis.

Dispenser TypeActive Ingredient (Typical)Release Duration (Approx.)Application MethodPrimary AdvantagePrimary Disadvantage
Standard Pouch 5.88 - 7.0 g90-120 days[2]Staple to treeLow unit cost, easy to applyRelease rate declines over time[20]
XR Pouch 7.84 g>120 daysStaple to treeLonger field lifeHigher unit cost
Bubble Cap Varies (e.g., 5.88 g)90-120 daysStaple to treeConsistent manufacturingCan be more susceptible to damage
SPLAT Verb® Applied by volume~120 daysCaulk gun applicationHigh efficacy, weather resistant[6][13]More labor-intensive application
Visualization: Key Workflows and Mechanisms

A clear understanding of the biological mechanism and decision-making process is critical for effective application.

Mechanism of Action: Verbenone as an Anti-Aggregation Pheromone

Verbenone_Mechanism PioneerBeetle Pioneer Beetle Attacks Tree HostVolatiles Host Tree Volatiles (e.g., α-pinene) PioneerBeetle->HostVolatiles releases AggregationPheromone Aggregation Pheromone Released HostVolatiles->AggregationPheromone triggers OlfactoryReceptor Beetle Olfactory Receptor Neuron AggregationPheromone->OlfactoryReceptor binds to MassAttack Mass Attack by Conspecifics TreeColonized Host Tree Fully Colonized MassAttack->TreeColonized VerbenoneProduction Natural Verbenone Production Increases TreeColonized->VerbenoneProduction VerbenoneProduction->OlfactoryReceptor binds to & blocks Repulsion Incoming Beetles Repelled SyntheticVerbenone Synthetic Verbenone Dispenser SyntheticVerbenone->OlfactoryReceptor mimics natural signal OlfactoryReceptor->MassAttack signals 'attack' OlfactoryReceptor->Repulsion signals 'no vacancy'

Caption: Verbenone blocks beetle attraction by interfering with aggregation pheromone signaling.

Experimental Workflow: Optimizing Dispenser Placement Strategy

Optimization_Workflow start Start: Define Protection Goal assess_pressure 1. Assess Beetle Pressure (<15% or >15% infested?) start->assess_pressure high_pressure Pressure Too High: Verbenone Ineffective. Consider Sanitation Cutting. assess_pressure->high_pressure >15% low_pressure 2. Select Application Strategy assess_pressure->low_pressure <15% individual_tree Individual Tree Protection: Apply 2 pouches/tree on North aspect. low_pressure->individual_tree High-Value Trees area_protection Area-Wide Protection: Apply in grid pattern (20-40 units/acre). low_pressure->area_protection Stand select_formulation 3. Select Dispenser Formulation (Pouch, SPLAT, etc.) individual_tree->select_formulation area_protection->select_formulation timing 4. Deploy Before Beetle Flight select_formulation->timing monitor 5. Monitor Efficacy & Dispenser Longevity timing->monitor end End: Evaluate Cost-Effectiveness monitor->end

Caption: A decision workflow for planning a cost-effective verbenone application strategy.

References

  • Genesee Foundation. (n.d.). Verbenone Pheromone Packets.
  • Morgan County Extension. (n.d.). Using Verbenone to Protect Host Trees from Mountain Pine Beetle Attack.
  • Natures Beetle Repellent. (n.d.). How It Works | Verbenone Pouches.
  • Forestry Distributing. (n.d.). Verbenone SPLAT Paste - Protect Your Trees.
  • Jefferson County. (n.d.). Invasive Species Management VERBENONE FAQS.
  • Miller, D. R., Gibson, K. E., & Raffa, K. F. (2005). Effect of Verbenone on Five Species of Bark Beetles (Coleoptera: Scolytidae) in Lodgepole Pine Forests. Environmental Entomology, 34(3), 637-642.
  • Frühbrodt, T., Schebeck, M., Andersson, M. N., Holighaus, G., Kreuzwieser, J., & Biedermann, P. H. (2024). Verbenone—the universal bark beetle repellent? Its origin, effects, and ecological roles. Journal of Pest Science, 97(1), 35-71.
  • PestControlExpress. (n.d.). Verbenone Beetle Repellents.
  • Wikipedia. (n.d.). Verbenone.
  • Bracalini, M., et al. (2024). Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps. Insects, 15(3), 173.
  • ISCA Technologies. (n.d.). Verbenone Bubble Caps, Pine Beetle Repellent, Synergy Semiochemicals.
  • Fettig, C. J., et al. (2020). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle. Agricultural and Forest Entomology, 22(4), 335-343.
  • Forestry Distributing. (n.d.). Verbenone Repellents - A Safe, Effective Way To Repel Beetles.
  • Alberta Sustainable Resource Development. (2010). Verbenone Use Guidelines.
  • Progar, R. A. (2005). Five-Year Operational Trial of Verbenone to Deter Mountain Pine Beetle (Dendroctonus ponderosae; Coleoptera: Scolytidae) Attack of Lodgepole Pine (Pinus contorta). Environmental Entomology, 34(6), 1402-1407.
  • Verbenone Effectiveness Studies. (n.d.).
  • MT DNRC. (n.d.). Using Verbenone to Protect Trees from Mountain Pine Beetle.
  • Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnology, Agronomy, Society and Environment, 15(3), 459-470.
  • Holighaus, G., et al. (2023). Density-Dependent Release of Pheromones During Host Colonisation by the European Spruce Bark Beetle. Journal of Chemical Ecology, 49(10), 653-666.
  • Holsten, E. H., & Werner, R. A. (1998). Release Rates of Methylcyclohexenone and Verbenone from Bubble Cap and Bead Releasers Under Field Conditions. USDA Forest Service.
  • Bentz, B. J., et al. (2005). Verbenone Use Guidelines. Utah Forest News, 9(2), 1-4.
  • Butler, M. K., et al. (2019). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. New Zealand Plant Protection, 72, 134-145.
  • Kegley, S., & Gibson, K. (2004). PROTECTING WHITEBARK PINE TREES FROM MOUNTAIN PINE BEETLE ATTACK USING VERBENONE. Planet Natural.
  • Caswell, T. E., et al. (2021). Verbenone and Green-Leaf Volatiles Reduce Whitebark Pine Mortality in a Northern Range-Expanding Mountain Pine Beetle Outbreak. Canadian Journal of Forest Research, 51(9), 1284-1295.
  • Althoff, E. M., & Rice, K. B. (2022). Optimizing the Use of Semiochemical-Based Traps for Efficient Monitoring of Popillia japonica (Coleoptera: Scarabaeidae): Validation of a Volumetric Approach. Journal of Economic Entomology, 115(2), 433-439.
  • University of California, Riverside. (n.d.). DEVELOPMENT AND USE OF SEMIOCHEMICALS IN THE MANAGEMENT OF INSECT PESTS. NIFA Reporting Portal.
  • Read Studies of the Effectiveness of Verbenone Pouches and SPLAT Verb Paste. (n.d.).
  • Progar, R. A., et al. (2021). Comparisons of Efficiency of Two Formulations of Verbenone for Protecting Whitebark Pine From Mountain Pine Beetle. Journal of Economic Entomology, 114(1), 206-213.
  • Pitt, D., et al. (2012). Benefit–cost Analysis of Vegetation Management Alternatives: An Ontario Case Study. The Forestry Chronicle, 88(4), 434-447.
  • Valatin, G. (2014). How Cost-Effective Is Forestry for Climate Change Mitigation?. In Forests and Climate Change (pp. 109-131). Routledge.
  • Howard, B. J., et al. (2004). A cost-benefit analysis of long-term management options for forests following contamination with 137Cs. Journal of environmental radioactivity, 75(3), 313-329.
  • Fryirs, K. A., et al. (2023). Cost-benefit analysis of working with recovery in river management using Marxan. Frontiers in Environmental Science, 11, 1243574.
  • Valatin, G., et al. (2021). Approaches to cost-effectiveness of payments for tree planting and forest management for water quality services. Ecosystem Services, 52, 101377.

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addressing formulation issues like crystallization or degradation of levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

Levoverbenone Formulation Troubleshooting Guide: A Technical Support Center

Welcome to the technical support center for this compound formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common formulation challenges such as crystallization and degradation. Here, we synthesize technical expertise with practical, field-proven insights to ensure the stability and efficacy of your this compound formulations.

I. Introduction to this compound and Its Formulation Challenges

This compound, the (-)-isomer of verbenone, is a bicyclic monoterpene with promising therapeutic applications, including its use as an expectorant.[1] Its lipophilic nature and relatively low molecular weight present unique challenges during formulation development.[2] While soluble in non-polar solvents, its aqueous solubility is limited, which can lead to difficulties in developing parenteral and other aqueous-based dosage forms.[2][3]

The two most critical formulation hurdles for this compound are:

  • Crystallization: The tendency of this compound to crystallize out of a supersaturated solution over time, impacting product stability, bioavailability, and aesthetics.

  • Chemical Degradation: As a terpenoid, this compound is susceptible to oxidative and other degradation pathways, leading to a loss of potency and the formation of potentially harmful impurities.[4][5][6]

This guide will provide a structured approach to troubleshooting these issues, grounded in scientific principles and supported by actionable protocols.

II. Troubleshooting Crystallization Issues

Crystallization in a formulated product is a clear sign of physical instability. Understanding the underlying causes is the first step toward a robust solution.

Q1: My this compound formulation is showing crystal growth upon storage. What are the potential causes?

The formation of crystals in your formulation is a result of the system trying to reach a lower energy state. This process is driven by supersaturation, where the concentration of this compound exceeds its equilibrium solubility in the given solvent system.

Key Factors Influencing Crystallization:

  • Supersaturation: This is the primary driver for crystallization. It can be intentionally created during formulation to achieve a desired drug load or can occur unintentionally due to temperature fluctuations or solvent evaporation.

  • Nucleation: The initial formation of small, stable crystal nuclei. This can be influenced by the presence of impurities, seeding from undissolved particles, or even micro-scratches on the container surface.

  • Crystal Growth: Once nuclei are formed, they grow by the deposition of more this compound molecules from the supersaturated solution.

Causality in Experimental Choices: Understanding these three stages is crucial. Your investigation should aim to determine if the issue is with the initial solubility, the nucleation process, or the rate of crystal growth.

Diagram: Investigating Crystallization

G This compound This compound Oxidation Oxidation (O2, Light, Metal Ions) This compound->Oxidation Isomerization Isomerization (pH, Heat) This compound->Isomerization Polymerization Polymerization This compound->Polymerization Epoxides Epoxides Oxidation->Epoxides Epoxides Aldehydes Aldehydes Oxidation->Aldehydes Aldehydes Verbenone_Isomers Verbenone_Isomers Isomerization->Verbenone_Isomers Verbenone Isomers High_MW_Impurities High_MW_Impurities Polymerization->High_MW_Impurities High MW Impurities

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Verbenone Enantiomers: Levoverbenone [(-)-Verbenone] vs. (+)-Verbenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Verbenone's Bioactivity

Verbenone, a natural bicyclic monoterpene ketone found in various plants like Spanish verbena and rosemary, is a molecule of significant interest across divergent scientific fields, from pharmacology to agricultural science.[1] Its versatile biological activities are, however, not monolithic. Verbenone exists as a pair of non-superimposable mirror images, or enantiomers: (1S,5S)-(-)-verbenone, commercially known as levoverbenone, and (1R,5R)-(+)-verbenone.

Chirality is a fundamental principle in drug discovery and molecular biology, as the three-dimensional arrangement of atoms dictates the interaction between a small molecule and its biological target.[2] Enantiomers of the same compound can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of the efficacy of this compound and (+)-verbenone, synthesizing current experimental data to inform experimental design and application development for researchers, scientists, and drug development professionals. We will explore how stereochemistry governs verbenone's efficacy in pest management, anti-inflammatory action, antimicrobial applications, and neuropharmacology, providing field-proven insights and validated experimental protocols.

Physicochemical Properties, Synthesis, and Chiral Separation

While enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light, a defining characteristic known as optical rotation.[3] The synthesis of enantiomerically pure verbenone is critical for accurate biological evaluation. The most common and effective method involves the stereospecific oxidation of the corresponding α-pinene enantiomers, which are readily available from the chiral pool.[3][4]

The causality behind this synthetic choice lies in the preservation of the stereocenter during the oxidation process, allowing for the creation of (+)-verbenone from (+)-α-pinene and this compound from (-)-α-pinene. Following synthesis, verifying and separating the enantiomers is paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the gold-standard techniques for this purpose.[3][5]

cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Separation & Analysis plus_pinene (+)-α-Pinene oxidation Stereospecific Oxidation plus_pinene->oxidation minus_pinene (-)-α-Pinene minus_pinene->oxidation plus_verb (+)-Verbenone oxidation->plus_verb minus_verb (-)-Verbenone (this compound) oxidation->minus_verb racemic Racemic or Enantioenriched Mixture plus_verb->racemic minus_verb->racemic hplc Chiral HPLC/GC racemic->hplc pure_plus Pure (+)-Verbenone hplc->pure_plus Separation pure_minus Pure (-)-Verbenone hplc->pure_minus Separation

Caption: Synthesis and Separation Workflow for Verbenone Enantiomers.

Comparative Efficacy in Key Applications

The functional divergence between this compound and (+)-verbenone is not uniform across all biological systems. Efficacy is highly context-dependent, a critical insight for researchers designing studies or applications.

Insect Behavior Modification (Pest Management)

In entomology, verbenone is well-documented as an anti-aggregation pheromone for several species of bark beetles, such as the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis).[1][6] It signals that a host tree is fully colonized, deterring further beetle attacks. Research conclusively shows this activity is highly enantioselective.[6]

The choice of enantiomer or the specific ratio in a mixture can dramatically alter its effectiveness. For instance, studies on the southern pine beetle found that deterrence was most effective not with a pure enantiomer, but with specific mixtures.

Enantiomeric Ratio (+/-)Relative Efficacy in Male D. frontalis Deterrence
34% (+) : 66% (-)Most Effective[7][8][9]
50% (+) : 50% (-)Most Effective[7][8][9]
Pure EnantiomersLess Effective than specific mixtures
(Data synthesized from Salom et al.)[7][8][9]

This demonstrates a complex synergistic or modulatory interaction at the olfactory receptor level. For researchers in chemical ecology, this underscores the necessity of testing various enantiomeric ratios rather than assuming one enantiomer is unilaterally superior. The stereochemical purity of commercial verbenone formulations for pest control could significantly impact field efficacy.[6]

Pharmacological Activities

The therapeutic potential of verbenone enantiomers is an area of active research, with stereochemistry playing a pivotal role in their distinct pharmacological profiles.

This compound [(-)-verbenone] has demonstrated notable anti-inflammatory potential.[6] Evidence suggests its mechanism may involve the inhibition of key pro-inflammatory signaling pathways, specifically Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinase (ERK) pathway.[6] In contrast, a significant knowledge gap exists regarding the anti-inflammatory efficacy of (+)-verbenone.[6] This presents a clear opportunity for further investigation.

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK ERK_Inhib MEK/ERK (Inactive) TLR4->ERK_Inhib NFkB_Inhib p50/p65-IκBα (Inactive) IKK->NFkB_Inhib NFkB_Active p50/p65 (Active) NFkB_Inhib->NFkB_Active IκBα Phosphorylation Nucleus Nucleus NFkB_Active->Nucleus ERK_Active p-MEK/p-ERK (Active) ERK_Inhib->ERK_Active Phosphorylation ERK_Active->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines This compound (-)-Verbenone (this compound) This compound->IKK Inhibits This compound->ERK_Inhib Inhibits

Caption: Proposed Anti-inflammatory Mechanism of this compound.

In contrast to its other biological activities, verbenone's antibacterial effects appear to be largely independent of its stereochemistry. Comparative studies have shown no significant difference in the Minimum Inhibitory Concentration (MIC) of this compound and (+)-verbenone against a range of bacteria.[6][10][11]

OrganismEnantiomerMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus(-)-Verbenone0.6 - 2.5[6][10]
(+)-Verbenone0.6 - 2.5[6][10]
Escherichia coli(-)-Verbenone0.6 - 2.5[6][10]
(+)-Verbenone0.6 - 2.5[6][10]
Pseudomonas aeruginosa(-)-Verbenone0.6 - 2.5[6][10]
(+)-Verbenone0.6 - 2.5[6][10]
(Data synthesized from multiple sources)[6][10]

This suggests that the antibacterial mechanism of action does not rely on a chiral interaction with a specific receptor or enzyme. While data on antifungal activity is less clear, some derivatives of verbenone have shown enantioselective antifungal properties, indicating this area warrants further enantiomer-specific investigation.[12][13]

The most distinct therapeutic application tied to a single enantiomer is this compound's use as an expectorant and cough suppressant.[1][14][15] This established use in respiratory medicine highlights a clear case where this compound possesses the desired pharmacological activity.

Furthermore, recent research has focused on this compound derivatives for their neuroprotective properties. Studies have identified novel (1S)-(-)-verbenone derivatives that exhibit significant anti-oxidant, anti-excitotoxic, and anti-ischemic activities in in vitro models of stroke.[16][17] This suggests that the (1S,5S) configuration is favorable for these neuroprotective effects. While direct comparative data on the anticonvulsant activity of the two enantiomers is limited, the pronounced effects of this compound derivatives make this a promising avenue for enantioselective drug development.[6]

Validated Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for key comparative experiments.

Protocol: Comparative In Vitro Anti-inflammatory Assay

Objective: To quantify and compare the anti-inflammatory efficacy of this compound and (+)-verbenone by measuring their effect on pro-inflammatory cytokine and nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of >98% pure this compound and (+)-verbenone in DMSO. Pre-treat cells for 1 hour with varying concentrations (e.g., 1, 10, 50, 100 µM) of each enantiomer. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect remaining supernatant.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions precisely.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add MTT reagent to the remaining cells in each well.

    • Incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or an appropriate solvent.

    • Measure absorbance at 570 nm to ensure observed effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 for each concentration relative to the LPS-only control. Determine the IC₅₀ value for each enantiomer.

Protocol: Comparative Anticonvulsant Screening in a Rodent Model

Objective: To perform a preliminary in vivo comparison of the anticonvulsant efficacy of this compound and (+)-verbenone using the pentylenetetrazole (PTZ)-induced seizure model.

Methodology:

  • Animal Model: Use male Swiss albino mice (20-25 g). Acclimatize animals for at least one week with a 12-hour light/dark cycle and free access to food and water. All procedures must be approved by an institutional animal care and use committee.

  • Grouping: Randomly assign mice to groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline with 1% Tween 80, i.p.)

    • Group 2: Positive control (e.g., Diazepam, 5 mg/kg, i.p.)

    • Groups 3-5: this compound (e.g., 50, 100, 200 mg/kg, i.p.)

    • Groups 6-8: (+)-Verbenone (e.g., 50, 100, 200 mg/kg, i.p.)

  • Dosing: Administer the assigned compound or vehicle intraperitoneally (i.p.).

  • Seizure Induction: 30 minutes after treatment, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes.

  • Parameters Measured:

    • Latency to first myoclonic jerk: Time (in seconds) from PTZ injection to the first generalized muscle twitch.

    • Latency to generalized clonic-tonic seizure: Time (in seconds) to the onset of a full seizure with loss of righting reflex.

    • Seizure Severity Score: Use a standardized scoring system (e.g., 0=no response, 5=tonic-clonic seizure and death).

    • Mortality Protection: Record the number of animals that survive the 30-minute observation period.

  • Data Analysis: Compare the mean latencies and seizure scores between treated groups and the vehicle control using ANOVA followed by a post-hoc test (e.g., Dunnett's). Analyze mortality protection using Fisher's exact test.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatize Acclimatize Mice Grouping Randomize into Treatment Groups Acclimatize->Grouping Dosing Administer Test Compound (i.p.) Grouping->Dosing Induce Induce Seizure (PTZ, s.c.) Dosing->Induce Observe Observe & Record (30 min) Induce->Observe Latency Measure Latency (Jerk, Seizure) Observe->Latency Severity Score Seizure Severity Observe->Severity Mortality Assess Mortality Protection Observe->Mortality Stats Statistical Analysis (ANOVA, Fisher's) Latency->Stats Severity->Stats Mortality->Stats

Caption: Workflow for Comparative Anticonvulsant Screening.

Conclusion and Future Directions

The comparative efficacy of this compound and (+)-verbenone is a clear illustration of stereochemistry's power in modulating biological activity. The evidence strongly indicates that enantioselectivity is highly dependent on the biological context:

  • Highly Enantioselective: Insect olfaction, anti-inflammatory activity, and neuroprotective potential.

  • Non-Enantioselective: Antibacterial activity.

For drug development professionals and researchers, the key takeaway is the imperative to work with enantiomerically pure compounds.[10] Using racemic mixtures can mask the true potency of the active enantiomer or introduce confounding effects from the less active or inactive one.

Future research should focus on direct, head-to-head comparisons in areas with limited data, such as anticonvulsant and acetylcholinesterase inhibitory activities. Elucidating the full mechanism of action for each enantiomer in its respective areas of high efficacy—such as the anti-inflammatory pathways for (+)-verbenone and the precise targets for this compound's neuroprotective effects—will unlock the full potential of these versatile natural molecules.

References

  • A Comparative Analysis of the Biological Activities of (-)-Verbenone and (+) - Benchchem.
  • Individual stereoisomers of verbenol and verbenone express bioactive features. Journal of Molecular Structure, 2022.
  • A Deep Dive into Verbenone Stereoisomers: A Technical Guide for Researchers - Benchchem.
  • Individual stereoisomers of verbenol and verbenone express bioactive features | Request PDF - ResearchG
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PubMed.
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC - NIH.
  • Effect of verbenone enantiomers and racemic endo-brevicomin on response of Dendroctonusfrontalis (Coleoptera: Scolytidae) to attractant-baited traps - Canadian Science Publishing.
  • Effect of verbenone enantiomers and racemic endo-brevicomin on response of Dendroctonus frontalis (Coleoptera: Scolytidae)
  • (PDF) Effect of verbenone enantiomers and racemic endo-brevicomin on response of Dendroctonusfrontalis (Coleoptera: Scolytidae)
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  • Discovery of novel (1S)-(-)-verbenone derivatives with anti-oxidant and anti-ischemic effects - PubMed. [Link]
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Validating Levoverbenone's Repellency: A Comparative Guide to Wind Tunnel Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of levoverbenone's repellency effect, with a specific focus on the use of wind tunnel bioassays. While this compound, an enantiomer of the naturally occurring monoterpene verbenone, has established applications as an anti-aggregation pheromone for bark beetles, its potential as a broad-spectrum insect repellent warrants rigorous scientific validation.[1][2] Currently, there is a notable gap in the scientific literature regarding the quantitative assessment of this compound's repellency in controlled wind tunnel environments, particularly against disease vectors such as mosquitoes.

This document serves as a detailed guide for researchers aiming to conduct such validation studies. It outlines the causal reasoning behind experimental choices, provides a step-by-step methodology for wind tunnel bioassays, and establishes a basis for comparing the performance of this compound against well-characterized repellents like DEET and Picaridin.

The Rationale for Wind Tunnel Bioassays in Repellent Validation

Wind tunnel bioassays are a critical tool in the evaluation of insect repellents as they allow for the study of insect flight behavior in response to chemical cues under controlled and reproducible conditions.[3] Unlike static air assays, wind tunnels mimic a more natural environment where odor plumes are carried by air currents, providing a more accurate assessment of a repellent's spatial activity. The design of these assays is predicated on exploiting the upwind flight response of host-seeking insects, such as mosquitoes, which are activated by attractants like carbon dioxide (CO₂) and heat.[3]

A Comparative Overview of Common Insect Repellents

Before delving into the validation of this compound, it is essential to understand the performance of existing repellents that can serve as benchmarks.

RepellentChemical ClassKnown Efficacy (Complete Protection Time)AdvantagesDisadvantages
DEET N,N-diethyl-meta-toluamideUp to 12 hours, concentration-dependent.[4] A 23.8% formulation provided a mean protection time of 301.5 minutes in one study.[5]Broad-spectrum efficacy, long duration of protection.[4]Can damage plastics and synthetic fabrics, has a distinct odor.[4]
Picaridin IcaridinUp to 14 hours for lotion formulations.[4] Considered comparable in efficacy to DEET for mosquitoes and ticks.[4]No damage to plastics, minimal odor.[4]Less extensive history of use compared to DEET.
Oil of Lemon Eucalyptus (PMD) BotanicalUp to 6 hours.[4]Plant-based active ingredient.Shorter duration of protection compared to DEET and Picaridin.[4]
Citronella BotanicalShort-lived protection, often less than 2 hours.[6] A 20% concentration showed 75.7% repellency for 2 hours against Aedes aegypti.Natural origin.High volatility leads to rapid loss of efficacy.[6]
This compound MonoterpeneData from wind tunnel bioassays not currently available. Field studies on verbenone show high efficacy in repelling bark beetles.[7][8]Potential for a naturally derived, broad-spectrum repellent.Efficacy against a wide range of insects, particularly mosquitoes, is unproven.

Proposed Mechanism of Action: Olfactory Signaling Pathway

Insects detect volatile chemical cues through a highly sensitive olfactory system. Odorants like this compound are thought to bind to Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed in sensilla on the insect's antennae.[9][10] This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical signal (action potential). This signal is then transmitted to the antennal lobe of the insect's brain for processing, leading to a behavioral response, such as repulsion or avoidance.[9] While the specific ORs that may interact with this compound in various insect species are yet to be identified, this generalized pathway provides a framework for understanding its potential mode of action.

Olfactory Signaling Pathway for this compound Repellency cluster_environment External Environment cluster_neuron Olfactory Sensory Neuron (OSN) cluster_brain Insect Brain This compound This compound Molecule receptor Odorant Receptor (OR) This compound->receptor Binds transduction Signal Transduction (Ion Channel Opening) receptor->transduction Activates action_potential Action Potential Generated transduction->action_potential antennal_lobe Antennal Lobe Processing action_potential->antennal_lobe Signal Transmitted behavior Behavioral Response (Repulsion/Avoidance) antennal_lobe->behavior Elicits

Caption: Generalized olfactory signaling pathway for this compound repulsion.

Experimental Protocol for Wind Tunnel Bioassay Validation

This protocol is designed to quantify the spatial repellency of this compound against a model insect species, such as the yellow fever mosquito, Aedes aegypti.

Part 1: Preparation of this compound Formulations

Objective: To prepare stable, standardized this compound solutions for bioassays.

Materials:

  • Pure this compound (≥96% purity)

  • Ethanol (95% or absolute)

  • Acetone (for cleaning)

  • Volumetric flasks, pipettes, magnetic stirrer

Procedure:

  • Stock Solution Preparation: Prepare a 10% (w/v) stock solution of this compound in ethanol. Accurately weigh the this compound and dissolve it in the appropriate volume of ethanol using a magnetic stirrer until fully dissolved.

  • Serial Dilutions: From the stock solution, prepare a range of serial dilutions (e.g., 5%, 2.5%, 1%, 0.5%, 0.1% w/v) to determine the dose-response relationship.

  • Control Solution: Use ethanol as the solvent control.

  • Storage: Store all solutions in tightly sealed glass containers at 4°C to minimize evaporation.

Part 2: Wind Tunnel Bioassay

Objective: To quantify the spatial repellency of this compound by assessing the flight behavior of insects in response to treated and untreated air streams.

Materials:

  • Wind tunnel (e.g., 1.8 m long, 0.6 m x 0.6 m cross-section) with a charcoal-filtered air supply.

  • Variable speed fan to control airflow (typically 0.2-0.4 m/s).

  • Heating element and CO₂ source at the upwind end to provide attractant cues.

  • Insect release chamber at the downwind end.

  • Video recording equipment to document insect flight paths.

  • Filter paper discs.

  • This compound solutions and solvent control.

Experimental Workflow:

Wind_Tunnel_Bioassay_Workflow acclimatize 1. Insect Acclimatization (25-27°C, 60-80% RH, 12h photoperiod) prepare_tunnel 2. Wind Tunnel Preparation (Set airflow, temperature, humidity) acclimatize->prepare_tunnel apply_treatment 3. Treatment Application (Apply this compound solution to filter paper) prepare_tunnel->apply_treatment place_stimuli 4. Placement of Stimuli (Treated and control papers in upwind ports) apply_treatment->place_stimuli introduce_insects 5. Insect Introduction (Release insects from downwind chamber) place_stimuli->introduce_insects activate_attractants 6. Activation of Attractants (Introduce CO2 and heat) introduce_insects->activate_attractants record_behavior 7. Behavioral Recording (Video record for a set duration, e.g., 5 min) activate_attractants->record_behavior data_analysis 8. Data Analysis (Quantify flight paths, landings, and repellency index) record_behavior->data_analysis

Caption: Step-by-step workflow for the wind tunnel bioassay.

Detailed Procedure:

  • Insect Rearing and Acclimatization: Use 5-7 day old, non-blood-fed female Aedes aegypti mosquitoes. Acclimatize the mosquitoes to the experimental conditions (e.g., 26 ± 1°C, 70 ± 5% RH) for at least one hour before testing.

  • Apparatus Setup: Set the wind speed in the tunnel to a constant rate (e.g., 0.3 m/s). Activate the heating element to mimic host temperature (e.g., 34 ± 1°C).

  • Treatment Application: Apply a standardized volume (e.g., 100 µL) of a this compound solution or the solvent control to a filter paper disc. Allow the solvent to evaporate completely.

  • Placement of Stimuli: Place the treated filter paper in one of the upwind ports of the wind tunnel and a control filter paper in another port.

  • Insect Release: Release a cohort of mosquitoes (e.g., 20-30) into the release chamber at the downwind end of the tunnel.

  • Activation of Attractants: Introduce a controlled flow of CO₂ (e.g., 500 ml/min) into the tunnel's airflow to activate host-seeking behavior.

  • Data Collection: Record the flight behavior of the mosquitoes for a set period (e.g., 5 minutes). Note the number of mosquitoes that fly upwind, the number that approach the treated and control ports, and the number that land on or near each port.

  • Replication: Replicate each concentration and the control multiple times, randomizing the position of the treated and control filter papers to avoid positional bias.

  • Data Analysis: Calculate a Repellency Index (RI) using the formula: RI (%) = [(C-T)/(C+T)] x 100, where C is the number of mosquitoes responding to the control stimulus and T is the number of mosquitoes responding to the treated stimulus. A positive RI indicates repellency, while a negative RI indicates attraction.

Data Presentation and Interpretation

The results of the wind tunnel bioassay should be presented in a clear and comparative manner.

Table 2: Hypothetical Dose-Response of this compound Repellency against Aedes aegypti

Concentration of this compound (w/v)Mean Number of Mosquitoes Approaching Port (n=5 replicates)Repellency Index (%)
0.1%1525%
0.5%1050%
1.0%575%
2.5%290%
5.0%195%
Control (Ethanol)20-

This data can then be used to determine the effective dose (ED₅₀), which is the concentration of this compound required to repel 50% of the mosquito population.

Conclusion and Future Directions

This guide provides a robust framework for the validation of this compound's repellency using wind tunnel bioassays. By following a standardized protocol and comparing the results to established repellents, researchers can generate the necessary data to support the potential development of this compound as a novel, naturally derived insect repellent. Future research should focus on identifying the specific olfactory receptors that interact with this compound in various insect species, which could be achieved through techniques such as electroantennography (EAG) and single sensillum recording (SSR).[11][12] Understanding the molecular basis of this compound's repellency will be crucial for optimizing its formulation and application for effective insect pest management.

References

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  • Lindgren, B. S., & Miller, D. R. (2002). Effect of Verbenone on Attraction of Predatory and Woodboring Beetles (Coleoptera) to Kairomones in Lodgepole Pine Forests. Environmental Entomology, 31(5), 776-782.
  • Gaytán, A., et al. (2019). Verbenone Inhibits Attraction of Ips pini (Coleoptera: Curculionidae) to Pheromone-Baited Traps in Northern Arizona. Journal of Economic Entomology, 112(6), 2731-2736.
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  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13-18.
  • Forestry Distributing. (n.d.). Find the best verbenone pouches and SPLAT Pine Beetle Repellents. Compare different brands.
  • Wicher, D., & Große-Wilde, E. (2017). Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. Physiological Reviews, 97(1), 123-149.
  • Fleischer, J., et al. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI.
  • Kim, J. R., et al. (2014). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil.
  • Watterson, G. P., et al. (2023). Synergistic Repellent and Irritant Effects of a Mixture of β-Caryophyllene Oxide and Vetiver Oil against Mosquito Vectors. MDPI.
  • Watterson, G. P., et al. (2023). Synergistic repellent and irritant effects of a binary mixture of β-caryophyllene oxide and vetiver oil against mosquito vectors.

Sources

A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to Levoverbenone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in chemical ecology, pest management, and neurobiology, understanding the specificity and cross-reactivity of insect olfactory receptors (ORs) is paramount. Levoverbenone, or (-)-verbenone, is a bicyclic monoterpene of significant ecological importance, acting as an anti-aggregation pheromone for numerous bark beetle species.[1] The ability of insect ORs to discriminate between this compound, its enantiomer ((+)-verbenone), and structurally related analogs dictates the behavioral response of the insect. This guide provides an in-depth comparison of the cross-reactivity of insect ORs to this compound and its analogs, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.

The Molecular Logic of this compound Perception

Insects perceive odors through ORs located on the dendrites of olfactory sensory neurons (OSNs), which are housed in hair-like structures on the antennae called sensilla.[2][3] Insect ORs are fundamentally different from their vertebrate counterparts; they are ligand-gated ion channels that typically form a heteromeric complex.[4][5] This complex consists of a variable, odorant-binding OR subunit (OrX) and a highly conserved co-receptor known as Orco.[4] The binding of an odorant like this compound to the OrX subunit is believed to induce a conformational change, opening the ion channel and causing an influx of cations.[1] This depolarizes the neuron, generating an action potential that is relayed to the brain's antennal lobe for processing, ultimately leading to a behavioral response.[3][6]

The specificity of this interaction is crucial. While some ORs are highly specialized, responding to a single key compound, others are more broadly tuned, showing cross-reactivity to structurally similar molecules.[7][8] This cross-reactivity is not random; it is governed by the physicochemical properties of the ligand and the topology of the receptor's binding pocket. Understanding the structure-activity relationships (SAR) that define this cross-reactivity is key to developing novel semiochemicals for pest control.

Insect Olfactory Signal Transduction for this compound cluster_extracellular Extracellular Space cluster_membrane OSN Membrane cluster_intracellular Intracellular Space This compound This compound OR_Complex OrX/Orco Complex This compound->OR_Complex Binding Depolarization Membrane Depolarization OR_Complex->Depolarization Cation Influx (Na⁺, Ca²⁺) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: Generalized signaling pathway for this compound perception in an insect olfactory sensory neuron.

Comparative Receptor Response: PstrOR17 as a Case Study

While behavioral studies have long demonstrated differential responses to verbenone enantiomers in bark beetles,[9] detailed deorphanization and quantitative analysis of specific receptors are still emerging. A cornerstone study by Zhang et al. provides a clear example of receptor specificity and cross-reactivity in the striped flea beetle, Phyllotreta striolata. They identified and characterized an antenna-biased olfactory receptor, PstrOR17, which shows a strong response to (-)-verbenone (this compound).[6]

The following table summarizes the electrophysiological responses of PstrOR17, expressed in the Drosophila "empty neuron" system, to this compound and a panel of its structural analogs. The data, derived from single-sensillum recordings (SSR), are presented as the increase in spike frequency upon stimulation.

Compound NameStructureChemical ClassPstrOR17 Response (Spikes/s ± SEM)
(-)-Verbenone (this compound)

Bicyclic Monoterpene Ketone168.1 ± 11.2
(S)-cis-Verbenol

Bicyclic Monoterpene Alcohol145.5 ± 10.8
(+)-VerbenoneNot TestedBicyclic Monoterpene KetoneN/A
(-)-α-Pinene

Bicyclic Monoterpene65.3 ± 8.1
(-)-β-Pinene

Bicyclic Monoterpene42.6 ± 5.5
MytenolMonoterpene Alcohol25.4 ± 4.3
ChrysanthenoneMonoterpene Ketone21.3 ± 3.9
MyrtenalMonoterpene Aldehyde15.6 ± 3.1
Paraffin Oil (Control)N/ASolvent3.2 ± 1.1
Data adapted from Zhang et al. (2024). Responses were measured at a 10 µg/µL dosage.[6]
Structure-Activity Relationship Insights

The data for PstrOR17 reveal critical structure-activity relationships:

  • High Affinity for this compound: PstrOR17 shows the strongest response to (-)-verbenone, establishing it as a primary ligand for this receptor.

  • Importance of the Oxygen Moiety: The strong response to (S)-cis-verbenol, which differs from (-)-verbenone only by the reduction of the ketone to a hydroxyl group, suggests that the oxygen atom is a key interacting feature. However, the slightly lower response indicates that the ketone is preferred.

  • Role of the Bicyclic Core: The precursor, (-)-α-pinene, which lacks the oxygen functionality, elicits a significantly weaker response, highlighting the importance of the oxygenated functional group for strong receptor activation.

  • Stereochemistry is Key: Although (+)-verbenone was not directly tested on PstrOR17 in this study, behavioral assays on bark beetles like Dendroctonus frontalis show that different enantiomeric ratios of verbenone have varied inhibitory effects, with mixtures often being more effective than a single enantiomer.[9] This strongly implies that the stereochemical configuration is critical for receptor binding and subsequent behavioral output.

  • Functional Group and Ring Structure Modifications: Analogs with different functional groups (Myrtenal - aldehyde) or altered ring structures (Chrysanthenone) show drastically reduced activity, demonstrating the high specificity of the receptor's binding pocket for the verbenone scaffold.

Molecular docking simulations of PstrOR17 further illuminate these interactions, predicting that (-)-verbenone forms a hydrogen bond with the Lys79 residue within the binding pocket.[6] Additional hydrophobic interactions with residues such as Phe72 and Val75 are also predicted to stabilize the ligand-receptor complex.[6]

Experimental Methodologies: A Guide for the Application Scientist

The functional characterization of ORs relies on a suite of sophisticated electrophysiological and heterologous expression techniques. The choice of method is dictated by the research question, from high-throughput screening to detailed single-neuron analysis.

Heterologous Expression using the Drosophila "Empty Neuron" System

This powerful in vivo system is the gold standard for deorphanizing insect ORs, providing a native cellular environment for the receptor to function.[6] It was the system used to generate the PstrOR17 data above.

Empty_Neuron_Workflow cluster_genetics Genetic Engineering cluster_expression Receptor Expression cluster_recording Electrophysiology Mutant_Fly Drosophila Mutant (e.g., ΔOr22a) Cross Genetic Cross Mutant_Fly->Cross UAS_OR UAS-PstrOR17 Construct UAS_OR->Cross GAL4_Driver Or22a-GAL4 Driver GAL4_Driver->Cross Progeny Progeny Fly Cross->Progeny Empty_Neuron ab3A 'Empty Neuron' Expressing PstrOR17 Progeny->Empty_Neuron Expression SSR Single Sensillum Recording (SSR) Empty_Neuron->SSR Stimulation with Analogs Data Spike Frequency Analysis SSR->Data

Caption: Experimental workflow for the Drosophila "empty neuron" system.

Detailed Protocol:

  • Genetic Constructs:

    • Rationale: The GAL4-UAS binary expression system allows for targeted gene expression. The Or22a-GAL4 driver line expresses the GAL4 transcription factor specifically in the ab3A neurons of the antenna, where the endogenous Or22a gene has been deleted.

    • Step 1: Synthesize the full-length coding sequence of the target olfactory receptor (e.g., PstrOR17).

    • Step 2: Clone the synthesized gene into a UAS (Upstream Activating Sequence) vector, such as pUAST.

    • Step 3: Generate transgenic Drosophila flies carrying the UAS-OrX construct via microinjection into embryos.

  • Fly Crosses and Rearing:

    • Rationale: Crossing the UAS-OrX line with the driver line brings the two components together in the progeny, driving expression of the target OR only in the specified "empty" neurons.

    • Step 4: Cross virgin females from the UAS-OrX transgenic line with males from the ΔOr22a; Or22a-GAL4 driver line.

    • Step 5: Rear the resulting F1 progeny on standard cornmeal-agar medium at 25°C.

  • Single Sensillum Recording (SSR):

    • Rationale: This step directly measures the activity of the newly expressed receptor in response to odorants.

    • Step 6: Follow the detailed SSR protocol outlined in the next section, targeting the ab3 sensilla on the antenna of the F1 progeny flies.

Single Sensillum Recording (SSR)

SSR is a refined technique that measures action potentials from individual OSNs, providing high-resolution data on the specificity and sensitivity of a receptor.[10][11]

Detailed Protocol:

  • Insect Preparation:

    • Rationale: Immobilization is critical to prevent movement artifacts and allow precise electrode placement.

    • Step 1: Anesthetize a 3-5 day old adult insect by chilling on ice.

    • Step 2: Mount the insect in a pipette tip, leaving the head and antennae exposed. Secure the body with wax or dental cement.

    • Step 3: Fix the head onto a glass slide or coverslip with wax, and stabilize one antenna in a desired orientation using a fine glass capillary or additional wax drops.

  • Electrode Placement:

    • Rationale: A stable electrical circuit is formed between the recording electrode in the sensillum lymph and a reference electrode in the body fluid (e.g., the eye).

    • Step 4: Under a high-magnification microscope (e.g., 1000x), carefully insert a sharpened tungsten or glass reference electrode into the compound eye.

    • Step 5: Advance a second, sharp tungsten recording electrode to make contact with the base of a target sensillum (e.g., an ab3 sensillum for the "empty neuron" system). Gently penetrate the cuticle to make contact with the sensillum lymph. Successful placement is indicated by the appearance of spontaneous spike activity on the oscilloscope.[9]

  • Odorant Stimulation and Data Acquisition:

    • Rationale: A controlled and timed delivery of the odorant is necessary for quantifiable and reproducible results.

    • Step 6: Prepare serial dilutions of this compound and its analogs in a solvent like paraffin oil. Pipette 10 µL of each solution onto a small filter paper strip and insert it into a Pasteur pipette.

    • Step 7: Place the tip of the odorant-containing pipette into a humidified, continuous air stream directed at the antenna.

    • Step 8: Use a stimulus controller to deliver a precise puff of odorized air (e.g., 0.5 seconds) over the antenna.

    • Step 9: Record the neuronal activity for several seconds before, during, and after the stimulus. The signal is amplified, filtered, and digitized for analysis.

    • Step 10: Quantify the response by counting the number of spikes in a defined window post-stimulus and subtracting the background (spontaneous) firing rate.

Electroantennography (EAG)

EAG provides a measure of the summed potential of all responding OSNs on the antenna. It is an excellent high-throughput screening tool to assess the overall olfactory sensitivity of an insect to a range of compounds before proceeding to more detailed SSR analysis.[12][13]

Detailed Protocol:

  • Antenna Preparation:

    • Rationale: An excised antenna is used to create a circuit between two electrodes.

    • Step 1: Anesthetize an insect and carefully excise an entire antenna at its base using micro-scissors.

    • Step 2: Immediately mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Recording and Stimulation:

    • Rationale: The setup measures the overall voltage change across the antenna in response to an odor puff.

    • Step 3: Place the mounted antenna within a humidified air stream.

    • Step 4: Deliver odorant puffs as described for SSR (Step 7 & 8).

    • Step 5: Record the resulting slow voltage potential (the EAG response) using an amplifier. The amplitude of the negative deflection is measured in millivolts (mV).

    • Step 6: Normalize responses by expressing them as a percentage of the response to a standard reference compound or the solvent control.

Conclusion and Future Directions

The study of cross-reactivity in insect ORs reveals a highly tuned system where subtle changes in a ligand's structure—such as stereochemistry or functional groups—can dramatically alter receptor activation. The detailed analysis of PstrOR17 provides a clear model for this principle, demonstrating a strong preference for this compound over its structural analogs.[6] This specificity is the molecular basis for the precise chemical communication that governs insect behavior.

For researchers and drug development professionals, these findings underscore the necessity of a structure-led approach. By understanding the SAR of key receptors like those for this compound, we can design more potent and selective semiochemicals. Future research should focus on:

  • Deorphanizing more ORs from key pest species, particularly bark beetles, to build a comparative database of their responses to this compound and its analogs.

  • Utilizing structural biology (e.g., Cryo-EM) and advanced molecular modeling to resolve the ligand-binding pockets of these receptors, enabling rational design of novel agonists or antagonists.[5]

  • Integrating quantitative neurophysiology with behavioral assays to create a complete picture, from molecular activation to whole-organism response, ensuring that newly designed compounds are not only potent at the receptor level but also effective in modifying behavior in the field.

By leveraging these advanced techniques and a deep understanding of molecular recognition, the development of next-generation, environmentally-sound pest management strategies is within reach.

References

  • Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1725. [Link]
  • Wikipedia. (n.d.). Single sensillum recording. In Wikipedia. Retrieved January 10, 2026. [Link]
  • Salom, S. M., & Dalusky, M. J. (2025). Effect of verbenone enantiomers and racemic endo-brevicomin on response of Dendroctonusfrontalis (Coleoptera: Scolytidae) to attractant-baited traps.
  • Zhang, S., et al. (2024). Antenna-Biased Odorant Receptor PstrOR17 Mediates Attraction of Phyllotreta striolata to (S)-Cis-Verbenol and (−)-Verbenone.
  • Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. PubMed. [Link]
  • Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2022). Single Sensillum Recordings In Insects Drosophila & Anopheles l Protocol Preview. JoVE. [Link]
  • Bohbot, J. D., & Dickens, J. C. (2012). Selectivity of odorant receptors in insects. Frontiers in Cellular Neuroscience. [Link]
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]
  • JoVE Journal. (2021). Electroantennogram Protocol for Mosquitoes. JoVE Journal. [Link]
  • Carlson Lab, Yale University. (n.d.). Olfaction. Yale University. [Link]
  • Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]
  • Zhang, S., et al. (2023).
  • Galizia, C. G., & Sachse, S. (2010). Odor Coding in Insects. In The Neurobiology of Olfaction. CRC Press/Taylor & Francis. [Link]
  • Starostina, E., et al. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI. [Link]
  • Taylor, R. W., et al. (2012). Structure-activity relationship of a broad-spectrum insect odorant receptor agonist. ACS Chemical Biology. [Link]
  • Del Mármol, J., Yedlin, M. A., & Ruta, V. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv. [Link]
  • Del Mármol, J., Yedlin, M. A., & Ruta, V. (2021). The structural basis of odorant recognition in insect olfactory receptors. PubMed Central. [Link]
  • Gonzalez, F., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. PubMed Central. [Link]
  • Bohbot, J. D., et al. (2014). The narrowing olfactory landscape of insect odorant receptors. Frontiers in Ecology and Evolution. [Link]
  • Koutroumpa, F. A., et al. (2021). Functional Characterization Supports Multiple Evolutionary Origins of Pheromone Receptors in Bark Beetles. Semantic Scholar. [Link]
  • Andersson, M. N., et al. (2022). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. PubMed Central. [Link]
  • Gonzalez, F., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. ScienceOpen. [Link]
  • The Good Scents Company. (n.d.). verbenone, 80-57-9. The Good Scents Company. [Link]
  • Bohbot, J. D., & Dickens, J. C. (2012). Selectivity of odorant receptors in insects. Frontiers Media S.A.. [Link]
  • ResearchGate. (n.d.). The chemical structures of a selection of chiral insect pheromones and semiochemicals involved in insect olfaction.

Sources

A Comparative Analysis of Levoverbenone in Push-Pull Versus Standalone Pest Management Strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Levoverbenone in Semiochemical-Based Pest Management

Effective and environmentally sound pest management is a critical objective in agriculture and forestry. Semiochemicals, which are chemicals involved in the interactions between organisms, offer a targeted approach to pest control by manipulating insect behavior. This compound, the levorotatory enantiomer of the monoterpene verbenone, is a key anti-aggregation pheromone for several species of bark beetles, most notably the mountain pine beetle (Dendroctonus ponderosae).[1][2] When a host tree is colonized by bark beetles, the release of verbenone signals to incoming beetles that the tree is fully occupied, thus preventing overcrowding and resource depletion. This natural mechanism can be harnessed in pest management through two primary strategies: a standalone repellent approach and an integrated push-pull system.

This guide provides a comparative analysis of the efficacy of this compound when used as a standalone repellent versus its application within a more complex push-pull strategy. We will delve into the mechanisms of action, present supporting experimental data, and offer detailed protocols for evaluating these strategies in the field.

The Standalone Strategy: Leveraging Repellency for Area-Wide Protection

In a standalone strategy, this compound is deployed to create a repellent effect, or "push," across a target area. The goal is to deter bark beetles from attacking high-value trees or stands. This approach is predicated on the principle that a sufficient concentration of this compound in the air will mimic a high-density beetle population, signaling to incoming beetles that the resources are already claimed.

Mechanism of Action

The standalone application of this compound relies on the olfactory system of the target pest. Bark beetles possess specialized receptors that detect verbenone. Upon binding, these receptors trigger a neural response that results in an aversive behavior, causing the beetles to avoid the treated area. The effectiveness of this strategy is contingent on several factors, including the pest population pressure, the release rate of the this compound formulation, and environmental conditions such as temperature and wind, which can affect the dispersal of the semiochemical.

The Push-Pull Strategy: A Synergistic Approach to Pest Manipulation

The push-pull strategy is a more intricate pest management tactic that combines a repellent "push" component with an attractive "pull" component.[3][4] In the context of this compound, it is used to actively repel bark beetles from the desired area (the "push") while simultaneously luring them into traps or designated trap trees on the periphery (the "pull").

Mechanism of Action

This dual-pronged approach aims to not only protect the primary crop but also to reduce the overall pest population in the vicinity. The "pull" is typically achieved using aggregation pheromones that are highly attractive to the target beetle species. By creating a powerful attractive source away from the protected area, the push-pull strategy can enhance the overall efficacy of pest control by concentrating the pest population in a manageable location. One study found that in a push-pull setup, significantly more mass-attacked trees were located in the pheromone-baited outer "pull" zone compared to the inner "push" zone treated with verbenone.[3]

Comparative Efficacy: A Data-Driven Analysis

The choice between a standalone and a push-pull strategy often depends on the specific pest management goals, the scale of the operation, and the pest population density. Below is a summary of experimental findings that highlight the performance of each strategy.

StrategyKey Performance MetricExperimental FindingsReference
Standalone this compound Reduction in Tree MortalityIn a study on southern pine beetles, a verbenone-only tactic completely suppressed 69% of treated infestations.[5]
Standalone this compound Prevention of Beetle AttackStudies have shown that verbenone pouches or paste can be between 85% and 100% effective at preventing mountain pine beetle attacks.[5]
Standalone this compound Comparative EfficacyVerbenone alone was found to be as effective as a blend of verbenone and nonhost volatiles ("Verbenone Plus") in protecting individual lodgepole pines from mountain pine beetle mortality.[6]Fettig & Munson (2020)
Push-Pull (this compound + Pheromone Baits) Pest ConcentrationIn a 10-replicate experiment, 28 out of 30 replicates showed significantly more mass-attacked trees in the pheromone-baited "pull" zone compared to the verbenone-treated "push" zone.[3][4]Borden et al. (2006)
Push-Pull (this compound + Felling) Increased SuppressionA verbenone-plus-felling tactic suppressed 86% of southern pine beetle infestations, an increase from the 69% suppression rate of the verbenone-only tactic.[5]Clarke (2004)

Experimental Protocols

To provide a framework for researchers, the following is a detailed, step-by-step methodology for a field experiment designed to compare the efficacy of standalone this compound versus a push-pull strategy for the management of mountain pine beetle.

Objective:

To quantitatively compare the efficacy of a standalone this compound application and a this compound-based push-pull strategy in reducing mountain pine beetle attacks on lodgepole pine.

Experimental Design:
  • Study Sites: Select at least three replicate sites with similar stand characteristics (tree density, age, and species composition) and a known history of mountain pine beetle activity.

  • Treatments:

    • Standalone this compound ("Push"): A 1-hectare plot treated with this compound pouches.

    • Push-Pull: A 1-hectare plot treated with this compound pouches, surrounded by a 50-meter wide buffer zone containing pheromone-baited funnel traps.

    • Control: A 1-hectare untreated plot.

  • Randomization: Randomly assign each treatment to a plot within each replicate site.

Methodology:
  • Pre-treatment Assessment:

    • Establish a grid of 20x20 meter subplots within each 1-hectare plot.

    • In each subplot, record the number of healthy, infested, and dead lodgepole pines.

    • Measure the diameter at breast height (DBH) of all lodgepole pines.

  • Treatment Application:

    • Standalone ("Push"): Deploy this compound-releasing pouches on a 10x10 meter grid throughout the 1-hectare plot, following the manufacturer's recommended application rate.

    • Push-Pull:

      • Deploy this compound pouches in the central 1-hectare plot as described above.

      • In the surrounding 50-meter buffer zone, place pheromone-baited multi-funnel traps at 50-meter intervals along the perimeter. The bait should be a standard mountain pine beetle aggregation pheromone blend.

    • Control: No treatment applied.

  • Data Collection (Post-treatment):

    • Weekly Trap Monitoring (Push-Pull plots): Empty the funnel traps weekly, and count the number of captured mountain pine beetles.

    • Bi-weekly Tree Assessment (All plots):

      • Visually inspect all lodgepole pines within the plots for signs of new beetle attacks (e.g., pitch tubes, boring dust).

      • Record the number of newly attacked trees in each subplot.

      • For attacked trees, count the number of pitch tubes per square meter of bark surface area on the lower 2 meters of the trunk.

  • Data Analysis:

    • Calculate the mean number of newly attacked trees per hectare for each treatment.

    • Calculate the mean attack density (pitch tubes per square meter) for each treatment.

    • For the push-pull treatment, calculate the total number of beetles captured per trap.

    • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the differences in attack rates and densities between the three treatments.

Visualization of Mechanisms

To visually represent the underlying principles of each strategy, the following diagrams have been created using Graphviz.

Standalone_Strategy cluster_environment Forest Environment Beetle Mountain Pine Beetle Protected_Trees High-Value Pine Stand Beetle->Protected_Trees Attraction to Host This compound This compound Application (Repellent 'Push') This compound->Beetle Repels Beetles

Caption: Standalone this compound strategy creating a repellent barrier.

Push_Pull_Strategy cluster_protected_area Protected Area cluster_trap_area Trap Area Protected_Trees High-Value Pine Stand This compound This compound (Repellent 'Push') Beetle Mountain Pine Beetle This compound->Beetle Repels Trap Pheromone-Baited Trap (Attractant 'Pull') Beetle->Protected_Trees Initial Attraction Beetle->Trap Attracts & Captures

Caption: Push-pull strategy combining repellency and attraction.

Conclusion and Future Directions

Both standalone this compound and push-pull strategies offer viable options for the management of bark beetle populations. The choice of strategy should be informed by a thorough assessment of the specific ecological context and management objectives. Standalone applications can be highly effective for area-wide protection, particularly when pest pressure is low to moderate.[5][6] The push-pull strategy, while more complex to implement, offers the potential for enhanced control by actively drawing pests away from valuable resources and reducing local populations.[3][4]

Future research should focus on optimizing the spatial arrangement and release rates of both the "push" and "pull" components to maximize synergistic effects. Additionally, the development of novel and more potent attractants and repellents will continue to refine the efficacy of these semiochemical-based pest management systems. As the demand for sustainable and targeted pest control solutions grows, a comprehensive understanding of these strategies is paramount for researchers, scientists, and drug development professionals in the field.

References

  • Borden, J.H., A.L. Birmingham, and J.S. Burleigh. (2006). Evaluation of the push-pull tactic against the mountain pine beetle using verbenone and non-host volatiles in combination with pheromone-baited trees. The Forestry Chronicle, 82(4), 579-590. [Link]
  • Clarke, S.R. (2004). A Scentsible Approach to Controlling Southern Pine Beetles: Two New Tactics Using Verbenone. Journal of Forestry, 102(3), 34-39. [Link]
  • Fettig, C.J., & Munson, A.S. (2020). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle. Agricultural and Forest Entomology, 22(4), 373-378. [Link]
  • Huber, D. P., & Borden, J. H. (2001). Protection of lodgepole pines from mass attack by mountain pine beetle, Dendroctonus ponderosae, with nonhost angiosperm volatiles and verbenone. The Canadian Entomologist, 133(5), 655-666. [Link]
  • Lindgren, B. S., & Borden, J. H. (1993). Displacement of the mountain pine beetle, Dendroctonus ponderosae, to traps baited with aggregation pheromones. Journal of the Entomological Society of British Columbia, 90, 42-47. [Link]
  • Progar, R. A. (2005). Five-year operational trial of verbenone to deter mountain pine beetle (Dendroctonus ponderosae; Coleoptera: Scolytidae) attack of lodgepole pine (Pinus contorta). Journal of Entomological Science, 40(1), 63-69. [Link]
  • Synergy Semiochemicals Corp. (n.d.). Verbenone Repellent for Mountain Pine Beetle.
  • USDA Forest Service. (2008).
  • Wikipedia. (2023, December 29). Push–pull agricultural pest management. In Wikipedia. [Link]

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The Whole is Greater than the Sum of its Parts: A Comparative Guide to the Synergistic Effects of Levoverbenone with Other Semiochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Monomolecular Repellency

In the intricate chemical language of insects, single semiochemicals rarely act in isolation. The ecological relevance of a chemical cue is often determined by its context, presented as a complex blend of compounds that an insect's olfactory system deciphers to make critical behavioral decisions. Levoverbenone, the biologically active enantiomer of verbenone, is a well-established anti-aggregation pheromone for numerous species of bark beetles (Coleoptera: Curculionidae), most notably the mountain pine beetle (Dendroctonus ponderosae)[1]. It signals that a host tree is fully colonized and no longer a suitable resource, effectively acting as a "no vacancy" sign[2].

However, relying on this compound alone for tree protection can yield inconsistent results, particularly under high pest pressure[3]. This guide provides a comparative analysis for researchers and pest management professionals on the synergistic enhancement of this compound's repellent effects when combined with other semiochemicals. We will delve into the quantitative performance of these blends, the experimental methodologies used to validate their efficacy, and the underlying neurobiological mechanisms that explain these powerful synergistic interactions.

Comparative Performance: this compound Alone vs. Synergistic Blends

The concept of synergy in this context is best exemplified by the "push-pull" strategy, where a repellent ("push") is used to drive pests from a high-value area, while an attractant ("pull") lures them into traps.[4] this compound forms the cornerstone of the "push" component. Its efficacy is significantly amplified when combined with non-host volatiles (NHVs), which are compounds emitted by plants that are unsuitable for the target insect.

A prime example of a synergistic blend is Verbenone Plus , which combines (-)-verbenone with acetophenone and the green leaf volatiles (GLVs) (E)-2-hexen-1-ol and (Z)-2-hexen-1-ol.[1] This blend was initially developed to inhibit the aggregation of the western pine beetle (Dendroctonus brevicomis) and has shown significant efficacy.[1][3][5]

Quantitative Field Data: Tree Protection Efficacy

The following tables summarize data from field studies comparing the protective capabilities of this compound (as verbenone) as a standalone treatment versus its application in a synergistic blend.

Table 1: Comparison of Tree Mortality in Lodgepole Pine (Pinus contorta) Stands Treated with Verbenone vs. Verbenone Plus Against Mountain Pine Beetle (D. ponderosae)

TreatmentMean Proportion of Trees Killed (%)Reduction in Mortality vs. ControlSource
Untreated Control25.0-[Fettig & Munson, 2020][1]
Verbenone10.060%[Fettig & Munson, 2020][1]
Verbenone Plus8.068%[Fettig & Munson, 2020][1]

Data adapted from studies showing that while both treatments were effective, the blend offered a marginal improvement in protection.[1]

Table 2: Effect of Semiochemical Treatments on Attack Density on Baited Lodgepole Pine (P. contorta)

TreatmentMean Attack Density (attacks/m²) at 84 daysReduction in Attack Density vs. Baited ControlSource
MPB Attractant Bait Only75.2-[Fettig & Munson, 2020][1]
Verbenone + MPB Bait15.179.9%[Fettig & Munson, 2020][1]
Verbenone Plus + MPB Bait12.583.4%[Fettig & Munson, 2020][1]

These data demonstrate that both verbenone and Verbenone Plus significantly reduce the density of beetle attacks on trees baited with attractants, a key measure of repellency.[1]

Experimental Design and Protocols for Evaluating Synergy

Validating the synergistic effect of a semiochemical blend requires rigorous and well-designed experiments. Both laboratory-based behavioral assays and large-scale field trials are essential to move from a hypothesis to a field-proven solution.

Field Evaluation: The "Push-Pull" Strategy

The "push-pull" tactic is a robust field design to assess the combined effect of repellents and attractants.

Caption: The "Push-Pull" experimental strategy.

Protocol for Field "Push-Pull" Trial:

  • Site Selection: Choose multiple replicate sites with high-value trees and significant bark beetle pressure. Each site should contain a central area to be protected and a surrounding buffer zone.

  • Treatment Groups:

    • Push-Pull: Deploy the synergistic this compound blend (e.g., Verbenone Plus pouches) in a grid pattern within the central area. Place pheromone-baited traps in the surrounding buffer zone.

    • Push Only: Deploy only the this compound blend in the central area.

    • Pull Only: Deploy only the pheromone-baited traps in the buffer zone.

    • Untreated Control: No semiochemicals are deployed.

  • Data Collection: Over the beetle flight season, monitor and record the number of trees attacked and killed by bark beetles in the central area of each plot. Also, record the number of beetles captured in the traps.

  • Analysis: Compare the tree mortality and attack rates between the treatment groups. A successful synergistic effect is demonstrated if the "Push-Pull" treatment results in significantly lower tree mortality than the "Push Only," "Pull Only," and control groups.

Laboratory Bioassay: The Four-Arm Olfactometer

A four-arm olfactometer is a powerful laboratory tool for quantifying an insect's preference or aversion to multiple odor stimuli simultaneously, allowing for a direct comparison of this compound, its potential synergists, their blend, and a control.

FourArm_Olfactometer_Workflow A 1. Olfactometer Setup - Clean & Assemble - Set Airflow (e.g., 250 ml/min/arm) B 2. Prepare Odor Sources - Arm 1: this compound - Arm 2: Synergist (e.g., Acetophenone) - Arm 3: this compound + Synergist - Arm 4: Control (Solvent) A->B C 3. Insect Acclimation - Place beetle in central chamber B->C D 4. Behavioral Recording - Record time spent in each quadrant - Note first choice C->D E 5. Data Analysis - ANOVA to compare time spent - Chi-square for first choice D->E F 6. Replication & Rotation - Repeat with new beetle - Rotate arm positions E->F

Caption: Experimental workflow for a four-arm olfactometer bioassay.

Detailed Protocol for Four-Arm Olfactometer Bioassay: [6][7]

  • Apparatus Setup:

    • Thoroughly clean the olfactometer with a non-residual solvent (e.g., ethanol) and bake it to remove any lingering odors.

    • Connect a purified, humidified air source to the four arms. Use flow meters to ensure a constant and equal airflow (e.g., 250 mL/min) through each arm, converging in the central chamber and exiting through a central port.[7]

  • Preparation of Stimuli:

    • Prepare solutions of this compound, the synergistic compound(s) (e.g., acetophenone, hexenols), and a blend of this compound and the synergists in a suitable solvent (e.g., hexane or mineral oil).

    • Apply a standard volume (e.g., 10 µL) of each solution to a filter paper disc. Apply solvent only to a fourth disc for the control.

  • Assay Procedure:

    • Place each filter paper disc in the respective odor source container at the end of each arm.

    • Introduce a single adult bark beetle into the center of the olfactometer chamber.

    • Record the beetle's movement for a set period (e.g., 10 minutes), noting the first arm entered and the total time spent in the quadrant corresponding to each arm.[8]

  • Data Analysis and Validation:

    • A synergistic repellent effect is demonstrated if the time the beetle spends in the control quadrant is significantly higher than in the other arms, and if the time spent in the blend's quadrant is significantly lower than in the quadrants of the individual components.

    • Repeat the experiment multiple times with new beetles. To avoid positional bias, rotate the position of the odor sources between trials.

The Causality Behind Synergy: A Neurobiological Perspective

The enhanced repellency of this compound blends is not merely an additive effect but a true synergy that occurs at the level of the insect's olfactory system. Insects detect volatile chemicals via olfactory sensory neurons (OSNs) housed in sensilla on their antennae.[9][10] Each OSN typically expresses specific odorant receptors (ORs) that bind to particular molecules.[11][12]

  • Multiple Receptor Pathways: this compound, as an anti-aggregation pheromone, likely targets a specific class of ORs fine-tuned to detect conspecific signals indicating resource saturation.[13] Non-host volatiles, such as acetophenone and green leaf volatiles, are detected by different sets of ORs that have evolved to recognize and avoid unsuitable plant species.[14]

  • Signal Integration: When a bark beetle encounters a blend like Verbenone Plus, multiple, distinct olfactory pathways are activated simultaneously. The this compound signal says, "This tree is full," while the NHV signals say, "This is the wrong kind of tree."

  • Amplified Repellent Response: The integration of these simultaneous "negative" signals in the insect's brain (specifically the antennal lobe and mushroom bodies) results in a much stronger, unified "avoid" signal than either signal would elicit on its own. This overwhelming negative stimulus is more likely to overcome any conflicting attractant cues from the host tree, leading to a more robust repellent behavior.

Synergistic_Mechanism cluster_0 Olfactory Sensory Neuron (OSN) Level cluster_1 Antennal Lobe (Brain) Levo This compound OR_Levo OR for This compound Levo->OR_Levo NHV Non-Host Volatiles (Acetophenone, GLVs) OR_NHV OR for Non-Host Volatiles NHV->OR_NHV OSN_Levo OSN 1 Signal: 'Resource Full' OR_Levo->OSN_Levo OSN_NHV OSN 2 Signal: 'Wrong Host' OR_NHV->OSN_NHV Integration Signal Integration & Processing OSN_Levo->Integration OSN_NHV->Integration Behavior Synergistic Repellent Behavior (Avoidance) Integration->Behavior

Caption: Proposed mechanism of synergistic repellency at the neurobiological level.

This multi-pronged assault on the beetle's olfactory system explains why a blend like Verbenone Plus can be effective even when beetle populations are high and the "background noise" of host attractants is strong.

Conclusion and Future Directions

Future research should focus on the de-orphanization of specific odorant receptors in key pest species like D. ponderosae and D. brevicomis to precisely identify the receptors for this compound, acetophenone, and green leaf volatiles. Understanding the specific binding interactions and the downstream neural processing will allow for the rational design of even more potent and selective synergistic blends, paving the way for next-generation, behavior-modifying pest management solutions.

References

  • Andersson, M. N., Larsson, M. C., & Schlyter, F. (2009). Specificity and redundancy in the olfactory system of the bark beetle Ips typographus: single-cell responses to ecologically relevant odors. Journal of Insect Physiology, 55(6), 556–567.
  • Dormont, L., et al. (2007). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. ResearchGate.
  • Fettig, C. J., et al. (2005). Nonhost angiosperm volatiles and verbenone disrupt response of western pine beetle, Dendroctonus brevicomis (Coleoptera: Scolytidae), to attractant-baited traps. Journal of Economic Entomology, 98(6), 2041-2048.
  • Hassan, M. A., et al. (2022). A schematic diagram of the four-arm olfactometer bioassay set up used to assess insect behavioral responses. ResearchGate.
  • Huber, D. P. W., & Borden, J. H. (2021). Applied Chemical Ecology of the Western Pine Beetle, an Important Pest of Ponderosa Pine in Western North America. MDPI.
  • Byers, J. A., & Wood, D. L. (1981). Interspecific inhibition of the response of the bark beetles, Dendroctonus brevicomis and Ips paraconfusus, to their pheromones in the field. Journal of Chemical Ecology, 7, 9-18.
  • Prasad, S. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ.
  • Connected Papers. (2024). Nonhost Angiosperm Volatiles and Verbenone Disrupt Response of Western Pine Beetle, Dendroctonus brevicomis (Coleoptera: Scolytidae), to Attractant-Baited Traps. Connected Papers.
  • Zaman, F., et al. (2025). Advancing Semiochemical Tools for Mountain Pine Beetle Management: Dendroctonus ponderosae Responses to Saprophytic Fungal Volatiles. National Institutes of Health.
  • Wicher, D. (2015). Olfactory signaling in insects. PubMed.
  • The Good Scents Company. (n.d.). verbenone, 80-57-9. The Good Scents Company.
  • Shepherd, W. P., et al. (2010). Electrophysiological and Olfactometer Responses of Two Histerid Predators to Three Pine Bark Beetle Pheromones. ResearchGate.
  • Oster, M., et al. (2014). a Y-tube olfactometer setup for behavioral assay, b volatile collection... ResearchGate.
  • Fettig, C. J., et al. (2021). Acetophenone and Green Leaf Volatiles Do Not Enhance the Efficacy of Verbenone for Inhibiting Attraction of Ips pini (Coleoptera: Curculionidae: Scolytinae) in Northern Arizona, USA. USDA Forest Service.
  • Synergy Semiochemicals. (n.d.). Home. Synergy Semiochemicals.
  • Sullivan, B. T. (2024). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. MDPI.
  • Yuvaraj, J. K., et al. (2021). Odorant receptor orthologues in conifer-feeding beetles display conserved responses to ecologically relevant odours. Max Planck Institute for Chemical Ecology.
  • Wicher, D. (2015). Olfactory Signaling in Insects. ResearchGate.
  • Wicher, D. (2015). Olfactory signaling in insects. PubMed.
  • Fettig, C. J., & Munson, A. S. (2020). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle (Coleoptera: Curculionidae). USDA Forest Service.
  • Zaman, F., et al. (2023). Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles. MDPI.
  • Seybold, S. J., et al. (2018). Semiochemicals for bark beetle (Coleoptera: Curculionidae) management in western North America. USDA Forest Service.
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Sources

A Comprehensive Guide to Quantifying the Effectiveness of Levoverbenone in Protecting Pine Species from Bark Beetle Infestations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bark beetles (Coleoptera: Curculionidae, Scolytinae) represent one of the most significant threats to conifer forests globally, capable of causing widespread tree mortality during outbreaks.[1][2][3] These events are often exacerbated by climate-induced stressors like drought and rising temperatures.[1][2] In response, forest management has increasingly turned to semiochemicals—naturally occurring signaling compounds—for environmentally benign pest control.[4][5] Among these, the anti-aggregation pheromone verbenone has become a key tool for protecting pine species.[6] This guide provides an in-depth, technical comparison of the effectiveness of verbenone, with a focus on its active isomer levoverbenone, against alternative methods. It synthesizes field-proven data, details the causality behind experimental design, and provides validated protocols for researchers and drug development professionals to accurately quantify the efficacy of this and other semiochemical-based solutions.

Section 1: The Scientific Foundation of Semiochemical-Based Pine Protection
1.1 The Bark Beetle Life Cycle and Mass Attack Strategy

The destructive potential of bark beetles, particularly those in the Dendroctonus genus (e.g., mountain pine beetle, Dendroctonus ponderosae), lies in their coordinated "mass attack" strategy.[7] Pioneer beetles locate a suitable host, often a tree weakened by drought, age, or disease.[8] Upon successful entry into the bark, these pioneers release aggregation pheromones.[7] These chemical signals attract thousands of other beetles to the same tree, overwhelming its natural defenses, such as resin production.[9] This coordinated attack is critical for the beetles to successfully reproduce within the tree's phloem.[10] Furthermore, the beetles often carry symbiotic blue-stain fungi, which disrupt the tree's water transport system and aid in its demise.[6]

1.2 Mechanism of Action: Verbenone as an Anti-Aggregation Pheromone

As a host tree becomes fully colonized and the resource becomes crowded, the beetles' chemical communication shifts. They begin to produce anti-aggregation pheromones, which signal to incoming beetles that the tree is "full."[7][11] This chemical "no vacancy" sign diverts beetles, forcing them to seek out new hosts.[7][12]

Verbenone (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) is a primary anti-aggregation pheromone produced by several key bark beetle species.[11][13] It is synthesized in nature through the oxidation of α-pinene, a monoterpene present in pine resin, often facilitated by beetle gut microbes.[14] Synthetically produced verbenone, often formulated in slow-release pouches or pastes, can be deployed to protect living trees by mimicking this natural "stop" signal.[15] While the scientific literature often refers to "verbenone" generically, commercial products typically utilize a specific biologically active stereoisomer, (-)-verbenone, also known as this compound. For the purposes of this guide, "verbenone" will refer to this active anti-aggregation compound used in tree protection.

Diagram 1: Bark Beetle Chemical Signaling Pathway This diagram illustrates the two phases of chemical communication during a bark beetle mass attack. The initial "Aggregation Phase" is mediated by pheromones that attract beetles to the host tree. The subsequent "Anti-Aggregation Phase" is driven by the production of verbenone, which repels further beetles once the tree is fully colonized.

BarkBeetleSignaling cluster_0 Aggregation Phase: 'Go' cluster_1 Anti-Aggregation Phase: 'Stop' PioneerBeetle Pioneer Beetle Attacks Tree AggPheromone Release Aggregation Pheromones PioneerBeetle->AggPheromone MassAttack Mass Attack Overwhelms Defenses AggPheromone->MassAttack FullColonization Tree Becomes Fully Colonized MassAttack->FullColonization Successful Colonization VerbenoneRelease Beetles Produce Verbenone FullColonization->VerbenoneRelease Repulsion New Beetles are Repelled VerbenoneRelease->Repulsion Repulsion->PioneerBeetle Diverts Attack to New Trees

Section 2: Quantifying the Efficacy of this compound: A Comparative Analysis

The trustworthiness of any pest control product rests on objective, quantifiable data. In forestry, efficacy is measured by the tangible outcome of tree survival under pest pressure.

2.1 Performance Metrics in Field Trials

To move beyond anecdotal evidence, researchers rely on standardized metrics. The choice of these metrics is causal: they directly reflect the product's ability to interrupt the destructive biological process of a bark beetle infestation.

  • Tree Mortality Rate: The most critical endpoint. It is expressed as the percentage of trees killed by bark beetles within a treated group compared to an untreated control group over a defined period (typically one to two years post-treatment).[16][17] This metric provides the ultimate assessment of a treatment's protective value.

  • Attack Density: A measure of beetle pressure on a given tree. It is quantified by counting the number of beetle attacks (evidenced by pitch tubes or boring dust) within a standardized surface area on the tree's bole.[17] A successful repellent will significantly reduce attack density compared to controls, preventing the tree's defenses from being overwhelmed.

  • Trap Capture Reduction: Used to assess the repellency of a compound in the air. Pheromone-baited traps are deployed with and without the repellent semiochemical. A significant reduction in the number of beetles captured in traps containing the repellent indicates its disruptive effect on beetle attraction.[18]

2.2 this compound vs. Placebo (Untreated Controls)

Numerous field studies have demonstrated the effectiveness of verbenone in protecting various pine species when compared directly with untreated controls. Efficacy is often highest when beetle populations are low to moderate and can be variable under intense epidemic conditions.[4][19]

Table 1: Summary of Verbenone Efficacy in Protecting Pine Species Data synthesized from multiple peer-reviewed studies to illustrate typical performance.

Pine SpeciesBeetle SpeciesTreatmentControl MortalityTreated MortalityEfficacy (Mortality Reduction)Source(s)
Whitebark Pine (Pinus albicaulis)Mountain Pine Beetle (D. ponderosae)Verbenone Pouches (annual)66%32%51.5%[14]
Whitebark Pine (P. albicaulis)Mountain Pine Beetle (D. ponderosae)Verbenone + GLV~46-60% (attack rate)~12% (mortality rate)N/A (different metrics)[16]
Lodgepole Pine (P. contorta)Mountain Pine Beetle (D. ponderosae)Verbenone Pouches59% (after 2 yrs)12% (after 2 yrs)79.7%[13]
Lodgepole Pine (P. contorta)Mountain Pine Beetle (D. ponderosae)Verbenone Pouches19.6%3.6%81.6%[19]
2.3 this compound in Comparison to Other Semiochemicals

Verbenone is part of a larger arsenal of semiochemicals used in forest protection. Understanding its performance relative to other compounds is crucial for selecting the appropriate tool for a given situation.

  • 4-Allylanisole (4-AA): A host-produced compound found in the oleoresin of many pines that has repellent properties against several bark beetle species.[20] Field studies have shown that 4-AA can significantly reduce captures of the Southern Pine Beetle (Dendroctonus frontalis) in attractant-baited traps, with performance comparable to verbenone.[18][20]

  • MCH (3-methylcyclohex-2-en-1-one): The primary anti-aggregation pheromone for the Spruce Beetle (Dendroctonus rufipennis) and Douglas-fir beetle (D. pseudotsugae). It is highly effective for protecting spruce and Douglas-fir stands but is not the primary repellent for beetles attacking pines.[4][21]

  • Non-Host Volatiles (NHVs): These are compounds emitted by non-host plants that are repellent to bark beetles. A prominent example is the use of Green-Leaf Volatiles (GLVs) , which are produced by many green plants and can enhance the protective effect of verbenone.[16] Studies have shown that combining verbenone and GLVs can lead to greater tree survival rates than verbenone alone.[16][22] Another NHV, limonene , a citrus-derived monoterpene, is known to be toxic to bark beetles and can act as a repellent.[23][24][25][26]

2.4 Integrated Strategies: The "Push-Pull" Tactic

The "push-pull" strategy is an advanced integrated pest management (IPM) approach that combines repellents and attractants for enhanced control. This tactic is based on the causal logic of actively manipulating beetle behavior across a stand.

  • The "Push": High-value trees or stands are treated with a repellent like verbenone to discourage attacks.

  • The "Pull": Aggregation pheromones are used to bait traps placed at a safe distance away from the protected trees, luring beetles into lethal traps and actively removing them from the population.[9][27]

A comprehensive global meta-analysis of 52 research articles found that push-pull semiochemical treatments are highly effective, significantly reducing Dendroctonus and Ips populations by 54% and 66%, respectively, compared to controls.[1][2][3] For mountain pine beetle (D. ponderosae), the reduction was as high as 69%.[1][6]

Diagram 2: "Push-Pull" Strategy Workflow This diagram shows the logical flow of a "Push-Pull" strategy. Repellents (the "Push") protect high-value assets, while attractants (the "Pull") draw beetles into disposable traps, creating a synergistic effect.

PushPull cluster_push PUSH Component cluster_pull PULL Component Start Identify High-Value Pine Stand ApplyRepellent Apply Verbenone Dispensers to Individual Trees or Perimeter Start->ApplyRepellent SetupTraps Deploy Pheromone-Baited Traps at a Distance Start->SetupTraps RepelBeetles Beetles are Repelled from High-Value Stand ApplyRepellent->RepelBeetles AttractBeetles Beetles are Attracted to and Caught in Traps RepelBeetles->AttractBeetles Diverted Beetles Outcome Reduced Tree Mortality & Lower Local Beetle Population RepelBeetles->Outcome SetupTraps->AttractBeetles AttractBeetles->Outcome

Section 3: Experimental Protocols for Efficacy Validation

Scientific integrity demands that protocols be designed as self-validating systems. This is achieved through rigorous experimental design that accounts for the inherent variability of field conditions.

3.1 The Rationale for a Self-Validating Experimental Design

Forest ecosystems are not uniform laboratories. Beetle population pressure, host tree susceptibility, and environmental factors can vary significantly over short distances.[8][28] Therefore, a robust experimental design must incorporate:

  • Replication: Multiple treated units (trees or plots) are required to ensure that observed effects are due to the treatment and not random chance.

  • Randomization: Treatments are assigned randomly to experimental units to avoid unconscious bias in selection.

  • Controls: An untreated control group is essential as a baseline. It reveals what would have happened to the trees under the existing beetle pressure without any intervention, providing the necessary context to measure the treatment's true effect.[29]

3.2 Protocol 1: Individual Tree Protection Trial

This protocol is designed to test the efficacy of a semiochemical product on single, high-value trees.

Objective: To quantify the reduction in bark beetle-caused mortality and attack density on individual pines treated with this compound dispensers.

Methodology:

  • Site Selection: Choose a location with active or imminent bark beetle infestation. The stand should have a sufficient number of susceptible host trees (e.g., >15-20% infestation in surrounding areas).

  • Tree Selection: Identify a cohort of at least 50-100 healthy, uninfested pines of a similar diameter class (e.g., diameter at breast height, DBH).[30]

  • Randomization & Treatment:

    • Randomly assign each tree to either the "Treatment" or "Control" group.

    • Treatment Group: Apply the this compound dispenser according to the manufacturer's specifications. A common method is to staple one or two pouches to the north side of the tree bole, approximately 2 meters from the ground, prior to beetle flight.[17]

    • Control Group: Trees receive no treatment.

  • Data Collection (Post-Beetle Flight):

    • Attack Density: At the end of the beetle flight season, count the number of attacks (pitch tubes) within two 400 cm² (20x20 cm) sample windows on the north and south aspects of each tree bole, at heights of ~1.5 m and ~4 m.[17]

    • Tree Mortality: Assess tree health the following summer (~12-13 months after treatment). A tree is recorded as dead if its crown has completely faded (turned red or brown).[17]

  • Data Analysis:

    • Use a Chi-square test to compare the proportion of dead trees between the treatment and control groups.

    • Use an Analysis of Variance (ANOVA) to compare the mean attack densities between the two groups.

3.3 Protocol 2: Small Stand Protection Trial

This protocol assesses the efficacy of a product for protecting a small group or stand of trees.

Objective: To determine if an area-wide application of this compound reduces overall tree mortality within a defined plot.

Methodology:

  • Site Selection: Identify multiple (e.g., 6-10) susceptible stands with similar characteristics (tree density, species composition, beetle pressure).

  • Plot Design: Within each stand, establish a fixed-area plot (e.g., 0.1 hectares).

  • Randomization & Treatment:

    • Randomly assign each plot to a "Treatment" or "Control" group.

    • Treatment Plots: Apply verbenone pouches at a specified density (e.g., 30-50 pouches per acre) in a grid pattern across the plot prior to beetle flight.[13]

    • Control Plots: Receive no treatment.

  • Data Collection:

    • Before treatment, conduct a baseline inventory of all susceptible host trees within each plot, recording their species, DBH, and health status.

    • One year following treatment, re-survey all plots and record the status (live, infested-and-alive, or dead-from-beetles) of every inventoried tree.

  • Data Analysis:

    • For each plot, calculate the percentage of trees killed by bark beetles.

    • Use a t-test or ANOVA to compare the mean mortality percentage between the treated and control plots.

Diagram 3: Generalized Workflow for a Semiochemical Efficacy Trial This flowchart outlines the critical steps in conducting a scientifically valid field trial for a forest protection semiochemical, from initial planning to final data interpretation.

EfficacyTrialWorkflow Start Define Research Question & Hypothesis Design Experimental Design (Controls, Replication, Randomization) Start->Design SiteSelection Site Selection (Appropriate Host & Pest Pressure) Design->SiteSelection Baseline Baseline Data Collection (Tree Inventory, DBH, Health) SiteSelection->Baseline Treatment Randomized Application of Treatment & Placebo Baseline->Treatment DataCollection Post-Flight Data Collection (Attack Density, Mortality) Treatment->DataCollection Analysis Statistical Analysis (Chi-Square, ANOVA, etc.) DataCollection->Analysis Conclusion Interpretation & Conclusion on Product Efficacy Analysis->Conclusion

Section 4: Concluding Insights for Researchers and Practitioners

The available evidence strongly supports the use of this compound as an effective tool for protecting pine trees from bark beetle attacks, particularly as part of an Integrated Pest Management program. Data consistently show that verbenone treatments can significantly reduce tree mortality compared to untreated controls.[13][14] Its efficacy can be further enhanced when used in combination with non-host volatiles like GLVs or as the "push" component in a "push-pull" strategy.[1][16]

However, it is not a silver bullet. The success of verbenone is influenced by several factors:

  • Beetle Population Pressure: Efficacy tends to decrease when beetle populations are at extreme epidemic levels.[4][13]

  • Application Timing: Dispensers must be deployed before the main beetle flight begins for the season.

  • Integrated Approach: The most successful outcomes often combine verbenone with other management tactics, such as thinning to improve stand health or removing nearby infested trees that act as beetle sources.[19]

Future research should continue to explore novel combinations of semiochemicals, optimize release-rate technologies for dispensers, and further refine models that predict treatment success based on local environmental conditions and beetle population dynamics. For drug development professionals, the challenge lies in creating cost-effective and long-lasting formulations that can be practically applied across vast and often remote forest landscapes.

References
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  • Holusa, J., et al. (2022). Testing the Efficiency of the Push-and-Pull Strategy during Severe Ips typographus Outbreak and Extreme Drought in Norway Spruce. MDPI.
  • Strom, B. L., & Clarke, S. R. (n.d.). Use of Semiochemicals for Southern Pine Beetle Infestation Management and Resource Protection.
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  • Zimmer, B., et al. (2021). Verbenone and Green-Leaf Volatiles Reduce Whitebark Pine Mortality in a Northern Range-Expanding Mountain Pine Beetle Outbreak.
  • Andrus, R., et al. (2021). Bayesian Predictions of Bark Beetle Attack and Mortality of Three Conifer Species During Epidemic and Endemic Population Stages. Frontiers.
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  • Andrus, R., et al. (2021). Bayesian Predictions of Bark Beetle Attack and Mortality of Three Conifer Species During Epidemic and Endemic Population Stages. NSF Public Access Repository.
  • Health Canada. (1997). Guidelines for the Research and Registration of Pest Control Products Containing Pheromones.
  • Colorado State University. (n.d.). Product Use to Prevent Mountain Pine Beetle.
  • Strom, B. L., et al. (2004). Efficacy of 4-allylanisole-based products for protecting individual loblolly pines from Dendroctonus frontalis Zimmermann. Canadian Science Publishing.
  • Hayes, J. L., et al. (1994). Repellent properties of the host compound 4-allylanisole to the southern pine beetle.
  • Fettig, C. J., et al. (2019). Comparisons of Efficiency of Two Formulations of Verbenone for Protecting Whitebark Pine from Mountain Pine Beetle. PubMed.
  • PestHQ. (n.d.). Natural Insect Control with D-limonene and Natural Oils.
  • Negron, J. F., et al. (2005). Testing Verbenone for reducing mountain pine beetle attacks in ponderosa pine in the Black Hills, South Dakota. USDA Forest Service.
  • Borden, J. H., et al. (2007). Operational Success of Verbenone Against the Mountain Pine Beetle in a Rural Community.
  • Raveen, R., et al. (2022). Citrus-Based Bio-Insect Repellents—A Review on Historical and Emerging Trends in Utilizing Phytochemicals of Citrus Plants. NIH.
  • USDA Forest Service. (n.d.). Semiochemicals.
  • Eager, T. (2006). Using Verbenone to Protect Host Trees from Mountain Pine Beetle Attack. Morgan County Extension.
  • Genesee Foundation. (n.d.). Verbenone Pheromone Packets.
  • Huber, D. P. W., & Borden, J. H. (2002). Effect of verbenone on five species of bark beetles (Coleoptera: Scolytidae) in lodgepole pine forests. Environmental Entomology.
  • Fettig, C. J., et al. (2020). Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle. ResearchGate.
  • Robinson, A. R., et al. (2017). Experimental Design and Sample Preparation in Forest Tree Metabolomics. PMC.
  • Progar, R. A., et al. (2014). Verbenone Decreases Whitebark Pine Mortality Throughout a Mountain Pine Beetle Outbreak. USDA ARS.
  • ISCA Technologies. (n.d.). How Verbenone Pheromones Protect Pine Trees from Destructive Mountain Pine Beetles.

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A Senior Application Scientist's Guide to the Validation and Performance Testing of Commercial Levoverbenone Slow-Release Dispensers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Levoverbenone and the Imperative for Controlled Release in Integrated Pest Management

This compound, the (-) enantiomer of verbenone, is a critical anti-aggregation pheromone utilized in the management of several economically significant bark beetle species, most notably the mountain pine beetle (Dendroctonus ponderosae)[1][2][3]. This semiochemical sends a signal that a host tree is fully colonized, deterring further beetle attacks and thereby protecting valuable timber resources[2][4]. The efficacy of this compound in an Integrated Pest Management (IPM) program is not merely dependent on its presence, but critically, on its consistent and predictable release over time. Slow-release dispensers are the core technology enabling this, but not all dispensers are created equal.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the performance of commercial this compound slow-release dispensers. We will move beyond simple product descriptions to detail the causality behind experimental choices, ensuring that the protocols described are self-validating systems. Our focus will be on establishing robust, repeatable methodologies for both laboratory-based release rate characterization and field-based efficacy trials.

Section 1: The Foundation of Performance - Laboratory-Based Validation of Release Kinetics

The cornerstone of any slow-release dispenser's performance is its release profile under controlled conditions. This initial validation allows for the quantitative comparison of different dispenser technologies and provides a baseline for predicting field performance. The primary analytical technique for this is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the precise quantification of volatile compounds like this compound[5][6].

Experimental Protocol 1: Gravimetric and Volatile Collection Analysis of Release Rate

This protocol combines two methods to create a self-validating system for determining the release rate of this compound from dispensers.

Objective: To quantify the release rate of this compound from commercial dispensers over time at various temperatures.

Materials:

  • Commercial this compound dispensers (e.g., Pherotech "No Vacancy Pack"[1], Synergy Shield pouches[4], BeetleBlock Verbenone pouches, ISCA SPLAT Verb™ paste[7])

  • Environmental chambers with controlled temperature and airflow[8]

  • Analytical balance (precision: 0.1 mg)[9]

  • Volatile collection traps (e.g., tubes with Tenax® or activated charcoal)[8]

  • Air pump with a calibrated flow meter[8]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)[6]

  • Hexane (or other suitable solvent)

  • Internal standard (e.g., dodecane)

Step-by-Step Methodology:

  • Dispenser Preparation and Initial Weighing:

    • Label each dispenser with a unique identifier.

    • Using an analytical balance, record the initial weight of each dispenser.

    • Place a statistically significant number of dispensers for each commercial type into separate glass aeration chambers.

  • Environmental Chamber Setup:

    • Set up multiple environmental chambers at temperatures relevant to field conditions (e.g., 20°C, 25°C, 30°C)[1][9].

    • Place the aeration chambers containing the dispensers into the environmental chambers.

    • Connect the aeration chambers to an air pump, drawing a controlled flow of purified air over the dispensers and through a volatile collection trap[8].

  • Gravimetric Analysis:

    • At regular intervals (e.g., weekly), remove the dispensers from the chambers and re-weigh them[9].

    • Calculate the mass loss over time, which provides a primary measure of the release rate.

  • Volatile Collection and GC-MS Analysis:

    • At the same intervals as the gravimetric analysis, collect the volatile traps.

    • Extract the collected this compound from the traps using a precise volume of hexane containing a known concentration of an internal standard[8].

    • Analyze the extract using GC-MS to quantify the amount of this compound collected over the sampling period[5][6][10]. The GC-MS parameters should be optimized for the analysis of verbenone[11].

    • Calculate the release rate in milligrams per day (mg/day).

  • Data Correlation and Validation:

    • Compare the release rates calculated from the gravimetric analysis with those from the volatile collection and GC-MS analysis. The two datasets should show a strong positive correlation, thus validating the accuracy of the measurements.

Data Presentation: Comparative Release Rate Analysis
Dispenser TypeTemperature (°C)Average Release Rate (mg/day) - GravimetricAverage Release Rate (mg/day) - GC-MSRelease Duration (days to 90% depletion)
Brand A Pouch 2024.825.195
2548.249.560
3098.7101.235
Brand B Paste 2022.523.0105
2545.146.265
3092.494.840
Brand C Pouch 2026.125.990
2550.351.058
30105.6104.932

Note: The data presented above is illustrative and intended for comparative purposes.

Visualization: Laboratory Validation Workflow

LabValidationWorkflow cluster_prep Preparation cluster_testing Controlled Environment Testing cluster_analysis Chemical Analysis cluster_data Data Synthesis & Validation prep Dispenser Labeling & Initial Weighing chamber Placement in Environmental Chambers (20°C, 25°C, 30°C) prep->chamber gravimetric Periodic Gravimetric Analysis (Mass Loss) chamber->gravimetric Weekly volatile Periodic Volatile Collection chamber->volatile Weekly calc_grav Calculate Release Rate (Gravimetric) gravimetric->calc_grav gcms GC-MS Quantification of this compound volatile->gcms calc_gcms Calculate Release Rate (GC-MS) gcms->calc_gcms correlate Correlate Datasets for Validation calc_grav->correlate calc_gcms->correlate

Caption: Workflow for laboratory validation of dispenser release rates.

Section 2: The Ultimate Test - Field Performance and Efficacy

While laboratory data is crucial, the ultimate measure of a dispenser's effectiveness is its ability to protect trees from bark beetle attacks in a real-world setting[12]. Field trials must be designed to account for environmental variability and beetle population pressure.

Experimental Protocol 2: Randomized Block Field Efficacy Trial

Objective: To compare the efficacy of different commercial this compound dispensers in reducing tree mortality caused by mountain pine beetle.

Materials:

  • Commercial this compound dispensers to be tested

  • Untreated control plots

  • Field site with a known history of mountain pine beetle infestation

  • GPS unit for mapping plots and trees

  • Tree marking supplies (flagging, tags)

Step-by-Step Methodology:

  • Site Selection and Plot Design:

    • Select a forested area with a susceptible host species (e.g., lodgepole pine) and an active beetle population[1].

    • Establish multiple, replicated blocks, with each block containing one plot for each dispenser treatment and an untreated control plot. A randomized complete block design is recommended to minimize the effects of environmental variability[12].

    • Plots should be of a sufficient size (e.g., 0.40-ha) and separated by a buffer zone to prevent interference between treatments[12][13].

  • Pre-Treatment Assessment:

    • Within each plot, conduct a pre-treatment inventory of all susceptible host trees above a certain diameter at breast height (dbh), for example, 17.5 cm or greater[1].

    • Record the status of each tree (live, previously attacked, etc.).

  • Dispenser Deployment:

    • Deploy the dispensers according to the manufacturer's recommendations or a standardized grid pattern (e.g., 10m or 15m centers)[1][14]. The application rate (e.g., pouches per acre) should be consistent across treatments where applicable[2].

    • Dispensers should be placed on the north face of trees to minimize degradation from direct sunlight[4].

    • Deployment should occur just prior to the expected beetle flight season[2].

  • Post-Flight Assessment:

    • After the beetle flight season has concluded, re-survey all marked trees in each plot[1].

    • Record the number of newly mass-attacked trees in each plot.

  • Data Analysis:

    • Calculate the percentage of tree mortality in each plot.

    • Use appropriate statistical tests (e.g., ANOVA, chi-squared tests) to compare the tree mortality rates between the different dispenser treatments and the untreated control[1].

Data Presentation: Comparative Field Efficacy
TreatmentTotal Susceptible TreesNewly Attacked TreesPercent Mortality (%)Efficacy (Reduction in Mortality vs. Control)
Untreated Control 52525248.0-
Brand A Pouch 510418.083.3%
Brand B Paste 532356.686.3%
Brand C Pouch 5186212.075.0%
Verbenone Plus 520316.087.5%

Note: The data presented above is illustrative and based on hypothetical field trial results. Real-world efficacy can be influenced by beetle population pressure and other environmental factors[2][13].

Visualization: Field Efficacy Trial Workflow

FieldEfficacyWorkflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_evaluation Evaluation cluster_analysis Data Analysis site_selection Site Selection & Plot Design (Randomized Block) pre_assessment Pre-Treatment Tree Inventory site_selection->pre_assessment deploy Dispenser Deployment (Prior to Beetle Flight) pre_assessment->deploy post_assessment Post-Flight Tree Assessment (Mortality Count) deploy->post_assessment After Beetle Flight calc_mortality Calculate Percent Mortality post_assessment->calc_mortality stat_analysis Statistical Comparison of Treatments calc_mortality->stat_analysis

Caption: Workflow for a randomized block field efficacy trial.

Section 3: Regulatory Considerations and Best Practices

Commercial this compound dispensers are regulated as pesticides by agencies such as the U.S. Environmental Protection Agency (EPA)[1]. Validation testing should be conducted in a manner that is consistent with regulatory guidelines for semiochemicals[15][16][17]. These guidelines often specify that dispensers must be applied discretely and in a way that precludes contamination of agricultural commodities[15][16]. European regulations also provide guidance on the data requirements for semiochemical active substances and products[18][19]. Adherence to these standards is crucial for the legal and responsible use of these products.

Conclusion: An Integrated Approach to Dispenser Validation

The selection of a this compound slow-release dispenser should be based on robust, objective data. A two-pronged approach, combining rigorous laboratory validation of release kinetics with well-designed field efficacy trials, provides the most comprehensive understanding of a product's performance. By explaining the causality behind experimental choices and employing self-validating protocols, researchers and professionals can confidently compare commercial alternatives and select the most effective tools for their Integrated Pest Management programs. The methodologies outlined in this guide provide a framework for generating the high-quality, defensible data necessary to make these critical decisions.

References

  • Title: Operational Success of Verbenone Against the Mountain Pine Beetle in a Rural Community Source: Journal of the American Society for Horticultural Science URL:[Link]
  • Title: A test of high-dose verbenone for stand-level protection of lodgepole and whitebark pine from mountain pine beetle (Coleoptera: Curculionidae: Scolytinae)
  • Title: Studies of the Effectiveness of Verbenone Pouches and SPLAT Verb Paste Source: Forestry Distributing URL:[Link]
  • Title: Using Verbenone to Protect Host Trees from Mountain Pine Beetle Attack Source: Morgan County Extension URL:[Link]
  • Title: Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps Source: PubMed Central URL:[Link]
  • Title: Environmental Protection Agency § 180.1122 Source: GovInfo URL:[Link]
  • Title: Mountain Pine Beetle Response to Different Verbenone Dosages in Pine Stands of Western Montana Source: Utah State University Digital Commons URL:[Link]
  • Title: 40 CFR 180.1122 -- Inert ingredients of semiochemical dispensers; exemptions from the requirement of a tolerance. Source: eCFR URL:[Link]
  • Title: A representative analysis using gas chromatograph (GC) and the inset...
  • Title: Guidance Document on Semiochemical Active Substances and Plant Protection Products - rev. 11 Source: European Commission's Food Safety URL:[Link]
  • Title: (PDF) Five-Year Operational Trial of Verbenone to Deter Mountain Pine Beetle (Dendroctonus ponderosae; Coleoptera: Scolytidae) Attack of Lodgepole Pine (Pinus contorta)
  • Title: Regulatory framework for the registration of semiochemical- based PPPs in the EU Source: IBMA Global URL:[Link]
  • Title: Operational Success of Verbenone Against the Mountain Pine Beetle in a Rural Community | Request PDF Source: ResearchG
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  • Title: MATING DISRUPTION Source: Michigan St
  • Title: PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones Source: EPPO URL:[Link]
  • Title: The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards Source: MDPI URL:[Link]
  • Title: Find the best verbenone pouches and SPLAT Pine Beetle Repellents. Compare different brands. Source: Forestry Distributing URL:[Link]
  • Title: Efficacy of verbenone and a blend of verbenone and nonhost volatiles for protecting lodgepole pine from mountain pine beetle Source: USDA Forest Service URL:[Link]
  • Title: Verbenone Repellent for Mountain Pine Beetle Source: Synergy Semiochemicals URL:[Link]
  • Title: verbenone, 80-57-9 Source: The Good Scents Company URL:[Link]
  • Title: Verbenone Mountain Pine Southern Pine and Ips Beetle Pheromone Repellant Pouches Source: Forestry Distributing URL:[Link]
  • Title: Determination of release rates of pheromone dispensers by air sampling with C-18 bonded silica Source: PubMed URL:[Link]
  • Title: Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non Source: MDPI URL:[Link]
  • Title: Validation of an automated dispensing system for subsequent dose dispensing of different radionuclides Source: PubMed URL:[Link]

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A Comparative Guide to the Synthetic Routes of Levoverbenone: From Classical Oxidations to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, levoverbenone, or (1S,5S)-(-)-verbenone, stands as a valuable chiral building block. Its bicyclic structure, derived from the abundant natural terpene α-pinene, serves as a versatile starting point for the asymmetric synthesis of complex molecules, including the anticancer agent Taxol.[1] this compound itself is also recognized as an expectorant in respiratory medicine.[2] The efficient and enantiomerically pure synthesis of this compound is therefore of significant interest.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for producing this compound. We move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each route. By grounding our discussion in peer-reviewed data and established protocols, we aim to equip scientists with the critical insights needed to select and implement the optimal synthetic pathway for their specific research and development goals.

Part 1: The Dominant Pathway: Allylic Oxidation of (-)-α-Pinene

The most direct and widely employed strategy for synthesizing this compound leverages the natural chirality of (-)-α-pinene, a readily available feedstock from turpentine oil. The core transformation is an allylic oxidation at the C4 position, which preserves the stereochemistry at the C1 and C5 bridgehead carbons. The choice of oxidant and catalyst dictates the reaction's efficiency, selectivity, and environmental footprint.

Method A: Stoichiometric Oxidation with Heavy Metals

This classical approach is a robust and well-documented method for producing high-purity verbenone. A prominent example is the two-step sequence involving lead tetraacetate (Pb(OAc)₄) followed by dichromate oxidation.[3]

Causality and Mechanism: The synthesis begins with the reaction of (1R)-(+)-α-pinene with lead tetraacetate, which proceeds through an allylic rearrangement to form a mixture of acetates. This mixture is then hydrolyzed in situ to the corresponding alcohols. Subsequent oxidation of these alcohols with an acidic solution of sodium dichromate again involves an allylic rearrangement, yielding the desired (+)-verbenone with high enantiomeric purity.[3] To obtain this compound (the (-)-enantiomer), the process starts with (-)-α-pinene.

  • Advantages: High yields (typically 60-65%) and excellent preservation of enantiomeric purity make this a reliable laboratory-scale method.[3]

  • Disadvantages: The primary drawback is the use of stoichiometric quantities of toxic heavy metals (lead and chromium), which poses significant challenges for waste disposal and scalability, making it less suitable for green chemistry applications.

Method B: Catalytic Oxidation with Peroxides

To mitigate the environmental impact of heavy metal oxidants, various catalytic systems have been developed. These methods often employ a metal catalyst in combination with a peroxide, such as tert-butyl hydroperoxide (TBHP).

Causality and Mechanism: Catalysts like copper(II) chloride (CuCl₂) or copper-containing aluminophosphates (CuAPO-5) facilitate the allylic oxidation of α-pinene by TBHP.[4][5] The reaction typically proceeds via a radical mechanism where the catalyst helps generate reactive oxygen species that selectively attack the allylic position. A competing reaction is the epoxidation of the double bond to form α-pinene oxide.[4] The choice of catalyst and reaction conditions is crucial for maximizing selectivity towards verbenone over the epoxide and other byproducts.[4][6]

  • Advantages: These methods replace stoichiometric heavy metals with catalytic amounts of less toxic metals and are generally more atom-economical. They represent a significant step towards more sustainable chemical production.

  • Disadvantages: Selectivity can be a major challenge, with α-pinene oxide and verbenol often forming as significant byproducts.[6] Reaction optimization is critical to achieve high yields of the desired verbenone. For example, using a CuAPO-5 catalyst, the conversion of α-pinene can reach 96.8%, with a selectivity for verbenone of 46.4%.[7]

Method C: Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. This approach utilizes whole microbial cells or isolated enzymes to perform the oxidation under mild, aqueous conditions.

Causality and Mechanism: The biotransformation typically occurs in two steps. First, an enzyme, such as a peroxidase, hydroxylates the allylic position of α-pinene to form verbenol. A second enzyme, like a laccase or an alcohol dehydrogenase, then oxidizes verbenol to verbenone.[8][9] This cascade can be performed with a "cocktail" of enzymes or with whole-cell systems, such as immobilized Picea abies cells, which naturally contain the required enzymatic machinery.[8][9] The enantiomeric purity of the product directly reflects that of the starting α-pinene.[9]

  • Advantages: Biocatalytic methods are characterized by exceptional selectivity, mild reaction conditions (room temperature, neutral pH), and a minimal environmental footprint. They often yield products with very high enantiomeric purity.

  • Disadvantages: Reaction rates can be slower than traditional chemical methods, and challenges such as low substrate loading and the cost of enzyme production or cell cultivation can be barriers to large-scale industrial application.

Part 2: Photochemical Rearrangement: The Verbenone-Chrysanthenone Connection

While not a primary synthetic route to this compound, understanding its photochemical reactivity is crucial for any researcher working with this molecule. This compound can undergo a Norrish Type I photochemical rearrangement when irradiated with UV light, yielding its isomer, chrysanthenone, in high optical purity.[10][11]

This transformation is synthetically useful for accessing the chrysanthenol core, which serves as a precursor to other complex bicyclic natural products.[10][12] It is important to note that this is a key reaction of verbenone, rather than a method for its preparation from a simpler achiral or racemic precursor.

Part 3: Comparative Data Summary

The following table summarizes the key performance indicators for the discussed synthetic routes to verbenone, allowing for a direct comparison of their effectiveness and practicality.

Synthetic Route Starting Material Key Reagents/Catalyst Typical Yield Enantiopurity Key Advantages Key Disadvantages Reference(s)
Stoichiometric Oxidation (-)-α-PinenePb(OAc)₄, Na₂Cr₂O₇/H₂SO₄61-65%>98% eeHigh yield, excellent enantiopurity, well-established.Use of stoichiometric toxic heavy metals, significant waste.[3]
Catalytic Oxidation (CuCl₂) (-)-α-PineneCuCl₂, t-BuOOH (TBHP)76.2%High (preserved from starting material)Avoids stoichiometric heavy metals, uses a simple catalyst.Moderate selectivity, requires careful optimization.[5]
Catalytic Oxidation (CuAPO-5) (-)-α-PineneCuAPO-5, TBHP45% (based on 96.8% conversion and 46.4% selectivity)High (preserved)Recyclable catalyst, no epoxide byproduct reported.Moderate selectivity, requires catalyst synthesis.[7]
Biocatalytic Oxidation (Enzymes) (+)-α-PinenePeroxidase, Laccase, H₂O₂~56% (based on 80% conversion and 70% yield to verbenol, then oxidized)High (preserved)Green process, very high selectivity, mild conditions.Slower reaction times, enzyme cost and stability.[8]
Biocatalytic Oxidation (Cells) (-)-α-PineneImmobilized Picea abies cellsNot specifiedHigh (preserved)Uses whole-cell system, avoids enzyme isolation.Slower than free cells, complex biological system.[9]

Part 4: Detailed Experimental Protocols

The following protocols are provided as representative examples of the primary chemical synthesis methods.

Protocol 1: Synthesis of (+)-Verbenone via Lead Tetraacetate/Dichromate Oxidation

(Adapted from Organic Syntheses, Coll. Vol. 9, p. 735; Vol. 70, p. 83. This protocol uses (+)-α-pinene to yield (+)-verbenone; substitute with (-)-α-pinene for this compound.)

Step 1: Acetoxylation of α-Pinene

  • In a 1000-mL flask equipped with a mechanical stirrer and condenser, combine (1R)-(+)-α-pinene (25.0 g, 0.183 mol) and 350 mL of dry benzene.

  • Warm the mixture to 65°C in a heating mantle.

  • Add lead tetraacetate (77.8 g, 0.175 mol) over 20 minutes. The mixture will turn yellow and then tan. Maintain at 65°C for 1 hour.

  • Cool the solution to room temperature and filter through a pad of Celite, washing the pad with benzene.

  • To the filtrate, add 300 mL of water, causing precipitation of lead oxide. Swirl the mixture vigorously at 10-minute intervals for one hour.

  • Filter the mixture through Celite. Separate the layers of the filtrate and extract the aqueous phase with ether (3 x 150 mL).

  • Combine all organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield a mixture of acetates.

Step 2: Hydrolysis and Oxidation to Verbenone

  • Dissolve the crude acetate mixture in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.

  • Prepare an oxidizing solution by mixing sodium dichromate dihydrate (27.5 g, 0.092 mol), 100 mL of water, and 10.2 mL of concentrated sulfuric acid.

  • Add the dichromate solution to the alcohol mixture over 30 minutes, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.

  • Dilute the reaction with 200 mL of water and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ether (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield 16.8–17.8 g (61–65%) of verbenone.[3]

Protocol 2: Synthesis of Verbenone via CuCl₂-Catalyzed Oxidation

(Adapted from Molecules 2017, 22(10), 1709)

  • To a solution of α-pinene (13.6 g, 0.1 mol) in 100 mL of benzene, add CuCl₂ (0.27 g, 2 mmol).

  • Heat the mixture to reflux (approximately 80°C).

  • Add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (19.3 g, 0.15 mol) dropwise over a period of 1 hour.

  • Continue refluxing for an additional 8 hours, monitoring the reaction progress by TLC or GC.

  • After cooling to room temperature, wash the reaction mixture with a saturated solution of Na₂SO₃ (3 x 50 mL) to decompose excess peroxide, followed by washing with saturated brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford verbenone. The reported yield is 76.2%.[5]

Part 5: Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic transformations discussed.

G cluster_main Primary Synthesis of this compound A (-)-α-Pinene B Allylic Oxidation A->B Various Methods: - Pb(OAc)₄/CrO₃ - CuCl₂/TBHP - Biocatalysis C This compound B->C

Caption: Primary synthetic routes to this compound via allylic oxidation.

G cluster_photo Photochemical Reactivity of this compound V This compound R Norrish Type I Rearrangement V->R UV Light (hν) C Chrysanthenone R->C

Caption: Photochemical isomerization of this compound.

Conclusion

The synthesis of this compound is dominated by the allylic oxidation of its naturally occurring precursor, (-)-α-pinene. For laboratory-scale synthesis where yield and purity are paramount, the classical lead tetraacetate/dichromate oxidation remains a highly reliable, albeit environmentally taxing, method. For greener and more scalable approaches, catalytic oxidation using copper salts and peroxides offers a viable alternative, though often at the cost of selectivity. Looking forward, biocatalytic routes represent the frontier of sustainable synthesis, providing exceptional selectivity under mild conditions. The choice of method ultimately depends on a careful balance of factors including scale, cost, environmental policy, and the specific purity requirements of the final application.

References

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  • Jones, K. P., et al. (2021). Rearrangements of the Chrysanthenol Core: Application to a Formal Synthesis of Xishacorene B. PubMed.
  • Erman, W. F. (n.d.). The Photochemistry of Verbenone. ResearchGate.
  • Unknown. (n.d.). Rearrangement Reaction of (-)-Verbenone by Photocatalysis. 高等学校化学学报.
  • Unknown. (n.d.). Rearrangement reaction of (-)-verbenone by photocatalysis. ResearchGate.
  • Sokół, K., et al. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Molecules, 26(24), 7595.
  • Unknown. (n.d.). (1) Verbenol, (2) verbenone, and (3) epoxide yields as a function of.... ResearchGate.
  • Zhang, Y., et al. (2022). CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene. PMC - NIH.
  • Sivik, M. R., Stanton, K. J., & Paquette, L. A. (n.d.). (1r,5r)-(+)-verbenone. Organic Syntheses Procedure.
  • Lindmark-Henriksson, M., et al. (2005). Formation of Trans-Verbenol and Verbenone From Alpha-Pinene Catalysed by Immobilised Picea Abies Cells. Bioscience, Biotechnology, and Biochemistry, 69(2), 321-5.
  • Pereira Limberger, R., et al. (n.d.). Biotransformation of (+)-alpha-pinene to (+)-verbenone carried out by.... ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Zhang, Y., et al. (2022). CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene. MDPI.
  • Lastovickova, L. N., et al. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. Molecules, 28(19), 6965.
  • Liu, X-F., et al. (2017). Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. Molecules, 22(10), 1709.

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A Senior Application Scientist's Guide to the Validation of Levoverbenone's Enantiomeric Purity: A Comparative Analysis of Chromatographic and Electrophoretic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. Levoverbenone, the (-)-enantiomer of verbenone, is a case in point where the therapeutic activity is enantiomer-specific.[1] Consequently, the precise and accurate quantification of the unwanted (+)-enantiomer is critical. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The methodologies and validation data presented herein are synthesized from established analytical principles and applications to structurally related monoterpenes, providing a robust framework for method development and validation.

The Imperative of Enantiomeric Purity in Pharmaceutical Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2] The validation of an analytical procedure is the documented evidence that the method is suitable for its intended purpose.[2] For chiral purity assays, this validation ensures the accurate quantification of the undesired enantiomer, often treated as a process impurity.[3] This guide will delve into the practical application and validation of three powerful techniques for the chiral resolution of this compound.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique for determining the enantiomeric purity of this compound hinges on a variety of factors including the analyte's physicochemical properties (volatility, polarity), required sensitivity, and desired sample throughput. Chromatographic techniques such as GC and HPLC, alongside the electrophoretic technique of CE, are the most prevalent methods for enantioseparation.[3][4]

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Principle Partitioning between a gaseous mobile phase and a chiral stationary phase.Partitioning between a liquid mobile phase and a chiral stationary phase.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Typical Chiral Selector Derivatized cyclodextrins (e.g., β-DEX™)Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)
Sample Volatility RequiredNot requiredNot required
Resolution HighHighVery High
Sensitivity (LOD/LOQ) Typically in the low ng/mL rangeTypically in the low ng/mL rangeCan achieve sub-ng/mL levels, especially with LIF detection
Analysis Time Moderate (15-30 min)Moderate (10-25 min)Fast (5-15 min)
Solvent Consumption Low (gas carrier)HighVery Low
Method Development Can be complex, temperature programming is keySystematic, but can be empirical in column selectionRapid, due to the ease of changing the background electrolyte
Robustness Generally highHighCan be sensitive to buffer composition and capillary surface

I. Chiral Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound.[5] The enantioselective separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.[5]

Principle of Separation

The chiral recognition mechanism in GC involves the formation of transient diastereomeric complexes between the enantiomers of verbenone and the chiral cavities of the cyclodextrin-based stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.

Experimental Protocol: Validation of this compound Purity by Chiral GC-FID

Objective: To develop and validate a chiral GC-FID method for the determination of the enantiomeric purity of this compound, in accordance with ICH Q2(R1) guidelines.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 60 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic verbenone in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

  • This compound Sample: Prepare the this compound sample at the same concentration.

Validation Parameters:

  • Specificity: Inject individual solutions of this compound, (+)-verbenone (if available), and the racemic mixture to confirm the elution order and demonstrate resolution from any potential impurities.

  • Linearity: Prepare a series of dilutions of the racemic verbenone standard to cover a range from the reporting limit of the (+)-enantiomer up to a relevant concentration (e.g., 0.1% to 2.0% of the this compound concentration). Plot the peak area of the (+)-enantiomer against its concentration and determine the correlation coefficient (r²).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the concentration at which the signal-to-noise ratio for the (+)-enantiomer is approximately 10:1 (LOQ) and 3:1 (LOD).

  • Accuracy: Perform a recovery study by spiking the this compound sample with known amounts of the racemic standard at different concentration levels (e.g., 0.5%, 1.0%, and 1.5% of the (+)-enantiomer). Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the this compound sample spiked with the racemic standard at the 1.0% level on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Robustness: Intentionally vary critical method parameters such as oven temperature ramp rate (±0.5 °C/min), final temperature (±5 °C), and carrier gas flow rate (±10%) to assess the impact on resolution and quantification.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Validation Sample This compound Sample Dilution Prepare Solutions (1 mg/mL) Sample->Dilution Standard Racemic Verbenone Standard Standard->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chiral Separation on Rt-βDEXsm Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation Validation Perform Validation Studies (Linearity, Accuracy, Precision) Calculation->Validation

Caption: Workflow for Chiral GC-FID Analysis of this compound.

II. Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is a versatile and widely used technique for enantiomeric purity determination, particularly for non-volatile compounds.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of a broad range of chiral compounds, including ketones like verbenone.[6]

Principle of Separation

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. These differential interactions with the enantiomers of verbenone lead to their separation.

Experimental Protocol: Validation of this compound Purity by Chiral HPLC-UV

Objective: To develop and validate a chiral HPLC-UV method for the determination of the enantiomeric purity of this compound, following ICH Q2(R1) guidelines.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based column.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic verbenone in the mobile phase at a concentration of 1 mg/mL.

  • This compound Sample: Prepare the this compound sample at the same concentration in the mobile phase.

Validation Parameters: The validation parameters (Specificity, Linearity, LOQ/LOD, Accuracy, Precision, and Robustness) are assessed in the same manner as described for the GC-FID method, with appropriate adjustments for the HPLC technique (e.g., varying mobile phase composition for robustness testing).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation Sample This compound Sample Dilution Dissolve in Mobile Phase (1 mg/mL) Sample->Dilution Standard Racemic Verbenone Standard Standard->Dilution Injection Inject 10 µL into HPLC Dilution->Injection Separation Chiral Separation on Chiralcel® OD-H Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation Validation Perform Validation Studies (Linearity, Accuracy, Precision) Calculation->Validation

Caption: Workflow for Chiral HPLC-UV Analysis of this compound.

III. Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis offers several advantages for chiral separations, including high efficiency, rapid analysis times, and minimal sample and solvent consumption.[7] The enantioseparation is typically achieved by adding a chiral selector to the background electrolyte (BGE).[7] Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and commercial availability.[8]

Principle of Separation

In CE, enantiomers have the same electrophoretic mobility in an achiral environment. The addition of a chiral selector, such as a cyclodextrin, to the BGE leads to the formation of transient diastereomeric inclusion complexes with the verbenone enantiomers. These complexes have different formation constants and, consequently, different apparent mobilities in the electric field, resulting in their separation.

Experimental Protocol: Validation of this compound Purity by Chiral CE

Objective: To develop and validate a chiral CE method for the determination of the enantiomeric purity of this compound, in accordance with ICH Q2(R1) guidelines.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 2.5, containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Applied Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: UV at 254 nm

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic verbenone in the BGE at a concentration of 0.5 mg/mL.

  • This compound Sample: Prepare the this compound sample at the same concentration in the BGE.

Validation Parameters: The validation parameters are assessed similarly to the chromatographic methods. For robustness testing in CE, parameters such as BGE concentration (±10%), pH (±0.2 units), cyclodextrin concentration (±10%), and applied voltage (±10%) should be evaluated.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing & Validation Sample This compound Sample Dilution Dissolve in BGE (0.5 mg/mL) Sample->Dilution Standard Racemic Verbenone Standard Standard->Dilution Injection Hydrodynamic Injection Dilution->Injection Separation Enantioseparation with HP-β-CD in BGE Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation Validation Perform Validation Studies (Linearity, Accuracy, Precision) Calculation->Validation

Caption: Workflow for Chiral CE Analysis of this compound.

Conclusion: Selecting the Appropriate Method

The choice of the most suitable method for the validation of this compound's enantiomeric purity depends on the specific requirements of the analysis.

  • Chiral GC-FID is an excellent choice for its robustness and high resolution, particularly in quality control environments where the volatility of this compound can be leveraged.

  • Chiral HPLC-UV offers great versatility and is often the go-to method due to the wide availability of polysaccharide-based columns that show broad applicability for many chiral compounds.[6]

  • Chiral CE stands out for its high efficiency, speed, and minimal solvent consumption, making it an attractive option for high-throughput screening and in research settings where sample volume is limited.[7]

Each of these techniques, when properly validated according to ICH guidelines, can provide accurate and reliable data for the determination of this compound's enantiomeric purity, ensuring the quality and safety of the final pharmaceutical product.

References

  • Sanchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 845-850.
  • Gavi, M., et al. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 27(15), 4933.
  • Fanali, S. (2000). Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors.
  • Wikipedia. (2025). This compound. In Wikipedia. Accessed January 10, 2026. [Link]
  • Ghanem, A., & Ho, C. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1165.
  • Wang, Y., et al. (2015). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. Journal of the Chinese Chemical Society, 62(7), 617-623.
  • Reid, G. L., & Brien, J. O. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 29(10), 124-136.
  • Isabelle, V. (2016). Contemporary Analysis of Chiral Molecules.
  • Restek Corporation. (2021). Chiral Separations 1: How do our GC chiral columns compare?. Restek. Accessed January 10, 2026. [Link]
  • Restek Corporation. (1997). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Toribio, L., et al. (2022). Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal.
  • Agilent Technologies. (2021).
  • Patterson, D. (2019). CHIRAL TAGGING OF VERBENONE WITH 3-BUTYN-2-OL FOR ESTABLISHING ABSOLUTE CONFIGURATION AND DETERMINING ENANTIOMERIC EXCESS.
  • Vrije Universiteit Amsterdam. (1995). Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound. Vrije Universiteit Amsterdam Research Portal.
  • Gao, J., et al. (2009). Development and Validation of a Capillary Electrophoresis Assay for the Determination of the Stereoisomeric Purity of Chloroquine Enantiomers. Chirality, 21(10), 914-919.
  • Szabó, Z. I., et al. (2019).

Sources

A Head-to-Head Comparison of Levoverbenone and cis-Verbenol in Bark Beetle Management

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Forest Management Professionals

Introduction: The Chemical Language of Bark Beetles

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance in coniferous forests worldwide. Their ability to cause widespread tree mortality is largely dependent on a sophisticated chemical communication system that orchestrates mass attacks, overwhelming the defenses of host trees.[1] At the heart of this chemical language are pheromones that regulate aggregation and anti-aggregation behaviors. This guide provides a detailed, head-to-head comparison of two critical semiochemicals in the bark beetle management toolkit: levoverbenone , the active enantiomer of the anti-aggregation pheromone verbenone, and cis-verbenol , a key aggregation pheromone.[2][3] Understanding the distinct roles and efficacy of these two compounds is paramount for developing effective and environmentally sound strategies to mitigate the economic and ecological impacts of bark beetle outbreaks.

This guide will delve into the mechanisms of action, comparative efficacy, and practical applications of this compound and cis-verbenol, supported by experimental data and field-proven insights. We will also explore the intricate biosynthesis of these compounds and provide detailed protocols for their evaluation in a research and operational context.

The Aggregation Signal: cis-Verbenol

cis-Verbenol is a powerful aggregation pheromone for numerous bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the spruce bark beetle (Ips typographus).[2][4][5] It is a pivotal signal that attracts both male and female beetles to a suitable host tree, initiating a mass attack.

Biosynthesis and Mechanism of Action

Pioneer beetles, often males, are the first to locate and bore into a host tree. As they feed on the tree's resin, they ingest monoterpenes, primarily (-)-α-pinene.[6][7] Through the action of cytochrome P450 enzymes, these beetles metabolize (-)-α-pinene into (+)-cis-verbenol, which is then released into the environment.[6][7] This biotransformation is a critical initial step in the chemical cascade that leads to a coordinated attack. The chirality of the precursor molecule is crucial; for instance, in Ips paraconfusus, exposure to (-)-α-pinene leads to the production of the aggregation pheromone (+)-cis-verbenol, while the enantiomer (+)-α-pinene is oxidized to (+)-trans-verbenol, which is not an attractant for this species.[6][7]

The released cis-verbenol, often in concert with other host volatiles and beetle-produced compounds, acts as a long-range attractant, drawing in a large population of beetles to the targeted tree. This mass aggregation is essential for overcoming the tree's natural defense mechanisms.

The "No Vacancy" Signal: this compound (Verbenone)

As a host tree becomes fully colonized and its resources depleted, the chemical signals change. Verbenone, a monoterpene ketone, serves as a powerful anti-aggregation pheromone, signaling to incoming beetles that the tree is no longer a suitable habitat.[3][8] This helps to regulate attack density, preventing overcrowding and ensuring the survival of the developing brood. The biologically active enantiomer of verbenone is (-)-verbenone, also known as this compound.

Biosynthesis and Mechanism of Action

Verbenone is produced through the oxidation of verbenol isomers, a process that can be mediated by the beetles themselves, their associated microorganisms, or through auto-oxidation.[9][10] Symbiotic bacteria and yeasts found in the gut of bark beetles play a significant role in converting cis-verbenol to verbenone.[10] This microbial synthesis is a key element in the chemical ecology of bark beetles.[10]

The presence of verbenone in the pheromone blend effectively repels additional beetles, diverting them to attack neighboring trees. This anti-aggregation effect is a cornerstone of "push-pull" strategies in bark beetle management, where an area is "pushed" with repellents like verbenone and "pulled" with attractants into traps.

Head-to-Head Comparison: this compound vs. cis-Verbenol

FeatureThis compound (Verbenone)cis-Verbenol
Primary Function Anti-aggregation Pheromone (Repellent)Aggregation Pheromone (Attractant)
Mechanism of Action Signals host saturation, repels incoming beetles.Attracts conspecifics to a suitable host for mass attack.
Source Produced by beetles and associated microorganisms from verbenols.[10]Produced by pioneer beetles from host tree's α-pinene.[6][7]
Application in Management "Push" component in "push-pull" strategies, area-wide repellency to protect high-value trees or stands.[8]"Pull" component in "push-pull" strategies, bait for traps in monitoring and mass trapping programs.[2][11]
Target Beetle Behavior Interruption of aggregation, dispersal.Initiation and coordination of mass attack.

Quantitative Performance Data: Field Trial Insights

Direct comparative studies providing quantitative data on the opposing effects of this compound and cis-verbenol are foundational to understanding their practical application. The efficacy of these semiochemicals is often evaluated through field trapping bioassays.

A study on the mountain pine beetle (Dendroctonus ponderosae) demonstrated that the addition of cis-verbenol to traps baited with myrcene and exo-brevicomin significantly increased the catch of male beetles.[4][5] In contrast, studies on the effects of verbenone have shown a significant reduction in trap catches for several bark beetle species. For D. ponderosae, trap catches were significantly reduced at verbenone release rates of 1.8 mg/24h or more.[9][12]

SemiochemicalTarget SpeciesExperimental SetupResults
cis-Verbenol Dendroctonus ponderosae (Mountain Pine Beetle)Multiple-funnel traps baited with myrcene and exo-brevicomin, with and without cis-verbenol.[4][5]Addition of cis-verbenol significantly increased catches of male beetles.[4][5]
Verbenone Dendroctonus ponderosae (Mountain Pine Beetle)Multiple-funnel traps baited with attractants, with varying release rates of verbenone.[9][12]Catches were significantly reduced at verbenone release rates of 1.8 mg/24h or more.[9][12]
Verbenone Ips pini (Pine Engraver)Multiple-funnel traps baited with attractants, with varying release rates of verbenone.[13]Catches were gradually reduced with an increasing dose of verbenone.[13]

It is important to note that the effectiveness of both semiochemicals can be influenced by factors such as beetle population density, stand conditions, and the specific formulation and release rate of the synthetic pheromone.

Experimental Protocols

Protocol 1: Field Trapping Bioassay for Pheromone Lure Evaluation

This protocol outlines a standardized method for comparing the attractiveness or repellency of different pheromone lure formulations in a forest environment.[14]

1. Study Site Selection:

  • Select a forest stand with a known or suspected population of the target bark beetle species.

  • Establish multiple replicate blocks within the stand, with each block containing one of each treatment.

2. Trap Deployment:

  • Use standardized traps, such as multiple-funnel traps.

  • In each block, randomly assign the different lure treatments to the traps. Treatments could include:

    • Control (unbaited trap)

    • Attractant lure (cis-verbenol + co-attractants)

    • Attractant lure + Repellent lure (verbenone)

    • Repellent lure alone

  • Hang traps from trees or stakes at a consistent height and spacing (typically 10-20 meters apart).

3. Data Collection:

  • Collect trapped beetles at regular intervals (e.g., weekly) throughout the flight period of the target species.

  • Identify and count the target bark beetle species and any significant non-target species.

4. Data Analysis:

  • Transform count data as needed to meet the assumptions of statistical tests (e.g., log transformation).

  • Use analysis of variance (ANOVA) or a similar statistical test to determine if there are significant differences in capture rates among the different lure treatments.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to make pairwise comparisons between treatments.

Visualizing the Chemical Ecology

Bark_Beetle_Pheromones cluster_Host_Tree Host Tree cluster_Pioneer_Beetle Pioneer Beetle cluster_Aggregation Mass Aggregation cluster_Colonized_Tree Colonized Tree alpha-pinene alpha-pinene Ingestion Ingestion alpha-pinene->Ingestion Metabolism (P450) Metabolism (P450) Ingestion->Metabolism (P450) cis-verbenol cis-verbenol Metabolism (P450)->cis-verbenol Attraction Attraction cis-verbenol->Attraction Microbial_Conversion Microbial Conversion cis-verbenol->Microbial_Conversion Overwhelm_Defenses Overwhelm Tree Defenses Attraction->Overwhelm_Defenses This compound This compound (Verbenone) Microbial_Conversion->this compound Repellency Repellency This compound->Repellency

Caption: Biosynthesis and function of cis-verbenol and this compound.

Non-Target Effects and Ecological Considerations

While semiochemicals are generally considered more environmentally benign than broad-spectrum insecticides, it is crucial to assess their potential impacts on non-target organisms. Both attractant and repellent pheromones can influence the behavior of other insects in the forest ecosystem. For example, some predators and competitors of bark beetles are also attracted to bark beetle pheromones, using them as cues to locate their prey or hosts. The use of verbenone as a repellent may also deter these beneficial insects. Therefore, a comprehensive understanding of the broader ecological effects of these semiochemicals is essential for their responsible use in integrated pest management programs.

Conclusion and Future Directions

This compound and cis-verbenol represent two sides of the same coin in the chemical communication of bark beetles, acting as powerful repellent and attractant signals, respectively. Their opposing actions provide a powerful basis for "push-pull" strategies in forest protection. While cis-verbenol is a valuable tool for monitoring and mass trapping, this compound offers a non-lethal method for protecting high-value trees and stands from attack.

Future research should focus on optimizing the delivery systems for these semiochemicals to enhance their efficacy and longevity in the field. Furthermore, a deeper understanding of the complex interactions between these pheromones, host tree volatiles, and the responses of non-target organisms will be critical for developing even more sophisticated and ecologically sound bark beetle management strategies. The potential for producing these pheromones in plant-based biofactories could also offer a more sustainable and cost-effective source for these valuable management tools.[1]

References

  • A Technical Guide to cis-Verbenol as a Bark Beetle Aggregation Pheromone - Benchchem.
  • Optimizing Bark Beetle Management: A Guide to cis-Verbenol Lure Efficacy - Benchchem.
  • Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed.
  • cis-Verbenol: An aggregation pheromone for the mountain pine beetle, Dendroctonlcs ponderosae Hopkins (Coleoptera: Scolytidae).
  • cis-Verbenol: An aggregation pheromone for the mountain pine beetle, Dendroctonus ponderosae Hopkins (Coleoptera: Scolytidae) - CORE.
  • A Plant-Based Platform for the Production of Bark Beetle Pheromones - PubMed.
  • Predators attracted to combination of bark beetle pheromones and host kairomones in pine forests of southeastern United States | Environmental Entomology | Oxford Academic.
  • USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS.
  • Effect of verbenone on five species of bark beetles (Coleoptera: Scolytidae) in Lodgepole pine forests - SciSpace.
  • Efficacy of synthetic lures for pine bark beetle monitoring - Journal of Forest Science.
  • Navigating the Semiochemical Landscape: Attraction of Subcortical Beetle Communities to Bark Beetle Pheromones, Fungal and Host Tree Volatiles - MDPI.
  • Effect of Verbenone on Five Species of Bark Beetles (Coleoptera - Southern Research Station.
  • Using Verbenone to Protect Host Trees from Mountain Pine Beetle Attack - Morgan County Extension.
  • Verbenone - Wikipedia.
  • Effect of Verbenone on Five Species of Bark Beetles (Coleoptera: Scolytidae) in Lodgepole Pine Forests - ResearchGate.
  • Attraction of bark beetle-associated Coleoptera to verbenone and 3-methylcyclohex-2-en-1-one - Research Trends.

Sources

A Comparative Analysis of Levoverbenone's Impact on Target and Non-Target Insects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of chemical ecology, few molecules have garnered as much attention for forest protection as verbenone. This guide delves into the specific efficacy and ecological impact of levoverbenone, the (-)-enantiomer of verbenone, a potent anti-aggregation pheromone for several species of destructive bark beetles. As researchers and drug development professionals, understanding the nuanced interactions of this semiochemical with both pest and beneficial insect populations is paramount for developing sustainable and effective pest management strategies. This document provides a comprehensive comparative analysis, grounded in experimental data, to elucidate the performance of this compound against alternative control methods and its broader ecological footprint.

The Rationale for Chirality: Why this compound?

Verbenone exists as two stereoisomers: (+)-verbenone (dextroverbenone) and (-)-verbenone (this compound). In the world of insect olfaction, such molecular mirror images can elicit vastly different, or sometimes similar, behavioral responses. Research into the enantiomeric specificity of bark beetle pheromones has revealed that the response to verbenone is often species-specific. For instance, in the southern pine beetle (Dendroctonus frontalis), deterrence was found to be most effective with enantiomeric ratios of verbenone containing 34% and 50% of the (+)-enantiomer[1]. This highlights the critical importance of evaluating the specific effects of this compound, as its activity may differ from racemic verbenone mixtures often used in earlier studies. The focus on this compound stems from its natural prevalence in the chemical communication of several key bark beetle species and its potential for more targeted and effective pest management.

Comparative Efficacy of this compound on Target Bark Beetle Species

This compound's primary mode of action is as an anti-aggregation pheromone. It signals to incoming bark beetles that a potential host tree is already heavily colonized and thus a poor resource for new arrivals, effectively acting as a "no vacancy" sign. This disruption of the beetles' mass attack is crucial in preventing tree mortality.

Comparison with Other Semiochemicals

The most common alternative semiochemical used for bark beetle control is 3-methylcyclohex-2-en-1-one (MCH), the anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis)[2]. While both this compound and MCH are effective disruptants, their target species differ, making the choice of agent dependent on the specific pest.

A blend of (-)-verbenone, acetophenone, and (E)-2-hexen-1-ol + (Z)-2-hexen-1-ol, known as Verbenone Plus, has been shown to be effective for protecting lodgepole pine from the mountain pine beetle (Dendroctonus ponderosae), though verbenone alone was found to be just as effective in some studies[3]. This suggests that while synergistic blends can be developed, this compound remains a potent standalone agent.

Semiochemical AgentTarget Pest Species (Primary)Efficacy MetricPerformance DataReference
This compound Mountain Pine Beetle (Dendroctonus ponderosae), Southern Pine Beetle (Dendroctonus frontalis)Reduction in tree attacks/mortalitySignificant reduction in tree mortality in treated plots compared to controls.[4][5]Progar et al. (2005), Fettig et al. (2020)
MCH Douglas-fir Beetle (Dendroctonus pseudotsugae), Spruce Beetle (Dendroctonus rufipennis)Reduction in tree attacksHighly effective in reducing attacks on individual trees and in stand-level protection.[2]Ross and others (2002)
Verbenone Plus Mountain Pine Beetle (Dendroctonus ponderosae), Western Pine Beetle (Dendroctonus brevicomis)Reduction in tree mortalityEffective in protecting individual trees and small stands, comparable to verbenone alone for D. ponderosae.[3]Fettig et al. (2020)
Comparison with Conventional Insecticides

Conventional insecticides, such as those with the active ingredients carbaryl and permethrin, are also used for preventative treatment of high-value trees against bark beetle attacks[6]. While effective, these broad-spectrum insecticides present a stark contrast to the targeted approach of this compound.

Control MethodMechanism of ActionTarget SpecificityNon-Target ImpactResidual Activity
This compound Behavioral modification (anti-aggregation)High (primarily affects specific bark beetle species)Generally low, with some effects on associated saproxylic insects.Season-long protection with appropriate release devices.
Carbaryl Nerve toxin (cholinesterase inhibitor)Broad-spectrumHigh; toxic to a wide range of insects, including pollinators and beneficial predators.Several months, depending on formulation and environmental conditions.
Permethrin Nerve toxin (sodium channel modulator)Broad-spectrumHigh; highly toxic to a wide range of insects, including bees, and aquatic organisms.Several months, depending on formulation and environmental conditions.

The choice between this compound and conventional insecticides often comes down to a trade-off between target specificity and broad-spectrum efficacy, with significant implications for the surrounding ecosystem.

Impact on Non-Target Insects: A Closer Look at Ecological Specificity

A key advantage of semiochemical-based pest management is the potential for high target specificity, minimizing harm to non-target organisms.

Effects on Pollinators

The impact of pesticides on pollinators, particularly bees, is a major environmental concern. Broad-spectrum insecticides like neonicotinoids and pyrethroids are known to have significant lethal and sublethal effects on bees, including impaired foraging, navigation, and reproductive success[7][8].

Effects on Predators and Parasitoids of Bark Beetles

The impact of this compound on the natural enemies of bark beetles is a more complex issue. Some studies have shown that verbenone can also affect the behavior of insect predators. For example, a study on saproxylic beetles found that verbenone significantly reduced the catches of the predatory beetle Thanasimus formicarius in traps baited with bark beetle pheromones[10]. Conversely, the same study found that catches of other predatory beetles, Corticeus pini and Aulonium ruficorne, increased in the presence of verbenone[11]. This suggests that the effect of this compound on the predator complex is not uniform and can vary by species.

Experimental Protocols for Evaluating this compound

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the efficacy and non-target effects of this compound.

Olfactometer Bioassay for Repellency Testing

Objective: To quantify the repellent effect of this compound on target bark beetles in a controlled laboratory setting.

Methodology:

  • Apparatus: A multi-arm olfactometer (e.g., four-arm) is used, allowing the beetle to choose between different air streams.

  • Airflow: Purified and humidified air is passed through each arm at a constant rate.

  • Odor Source: A solution of this compound in a suitable solvent (e.g., paraffin oil) is applied to a filter paper and placed in the odor source chamber of one arm. Control arms contain the solvent only.

  • Beetle Introduction: A single beetle is introduced into the central chamber of the olfactometer.

  • Data Collection: The time the beetle spends in each arm and the first choice of arm are recorded over a set period.

  • Replication: The experiment is replicated multiple times with new beetles and randomized arm positions for the odor source to avoid positional bias.

  • Analysis: Statistical analysis (e.g., Chi-square test or ANOVA) is used to determine if there is a significant avoidance of the arm containing this compound.

Olfactometer_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Air Purified Air Source Olfactometer Four-Arm Olfactometer Air->Olfactometer Odor_Source Odor Source Chambers Odor_Source->Olfactometer Control_Source Control Chambers Control_Source->Olfactometer Prep_Odor Prepare this compound and Control Solutions Place_Odor Place Solutions in Respective Chambers Prep_Odor->Place_Odor Introduce_Beetle Introduce Beetle to Central Chamber Place_Odor->Introduce_Beetle Record_Data Record Beetle Movement and Choices Introduce_Beetle->Record_Data Replicate Replicate with New Beetles and Randomized Arms Record_Data->Replicate Stats Statistical Analysis (e.g., Chi-square, ANOVA) Replicate->Stats Conclusion Determine Repellency Stats->Conclusion

Workflow for an olfactometer bioassay.
Field Trapping Experiment for Efficacy and Non-Target Effects

Objective: To evaluate the effectiveness of this compound in reducing trap catches of target bark beetles and to assess its impact on non-target insect populations under field conditions.

Methodology:

  • Site Selection: Choose a forested area with a known population of the target bark beetle.

  • Trap Deployment: Set up a series of flight-intercept traps (e.g., Lindgren funnel traps) in a randomized block design.

  • Treatments:

    • Control: Trap baited with an attractant pheromone for the target beetle.

    • Treatment: Trap baited with the attractant pheromone plus a slow-release device containing this compound.

  • Trap Spacing: Ensure sufficient distance between traps to avoid interference.

  • Data Collection: Collect and identify all trapped insects at regular intervals throughout the beetle's flight period.

  • Analysis:

    • Target Species: Compare the number of target beetles caught in control versus treatment traps using appropriate statistical tests (e.g., t-test or ANOVA).

    • Non-Target Species: Identify and count all non-target insects, particularly beneficial predators and pollinators. Analyze for significant differences in their capture rates between control and treatment traps.

Field_Trapping_Workflow cluster_planning Experimental Planning cluster_deployment Deployment cluster_monitoring Monitoring & Collection cluster_evaluation Evaluation Site_Selection Select Forest Site Trap_Design Choose Trap Type and Randomized Block Design Site_Selection->Trap_Design Deploy_Traps Deploy Traps with Sufficient Spacing Trap_Design->Deploy_Traps Apply_Treatments Apply Control (Attractant) and Treatment (Attractant + this compound) Deploy_Traps->Apply_Treatments Collect_Insects Collect Trapped Insects at Regular Intervals Apply_Treatments->Collect_Insects Identify_Insects Identify and Count Target and Non-Target Species Collect_Insects->Identify_Insects Analyze_Target Analyze Target Beetle Capture Data Identify_Insects->Analyze_Target Analyze_NonTarget Analyze Non-Target Insect Capture Data Identify_Insects->Analyze_NonTarget Assess_Impact Assess Overall Efficacy and Ecological Impact Analyze_Target->Assess_Impact Analyze_NonTarget->Assess_Impact

Workflow for a field trapping experiment.

The Olfactory Signaling Pathway of this compound in Bark Beetles

The behavioral response of bark beetles to this compound is initiated by the detection of the molecule by specialized odorant receptors (ORs) located on the antennae. While the complete signaling cascade for this compound in a specific bark beetle species is still an active area of research, a generalized pathway can be described.

Upon binding of this compound to a specific OR, a conformational change is induced in the receptor protein. This activates the obligate co-receptor (Orco), leading to the opening of an ion channel. The resulting influx of ions depolarizes the olfactory sensory neuron, generating an action potential that travels to the antennal lobe of the brain. In the antennal lobe, the signal is processed in specific glomeruli, and the information is then relayed to higher brain centers, ultimately leading to an aversive behavioral response, such as flight away from the odor source. Functional characterization studies in the spruce bark beetle, Ips typographus, have identified specific ORs that respond to pheromone components, suggesting a high degree of specialization in the olfactory system.

Olfactory_Signaling_Pathway cluster_detection Antennal Detection cluster_transduction Signal Transduction cluster_processing Brain Processing This compound This compound Molecule OR Odorant Receptor (OR) This compound->OR Binding Orco Odorant Receptor Co-receptor (Orco) OR->Orco Activation Ion_Channel Ion Channel Opening Orco->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Behavior Anti-Aggregation Behavior Higher_Brain->Behavior

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Levoverbenone Residue Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Validated Levoverbenone Residue Analysis

This compound, a naturally occurring monoterpene, is increasingly utilized in pharmaceutical and agricultural applications. Its role as a chiral building block in drug synthesis and its application in pest management necessitate rigorous monitoring of its residues in various matrices, including raw materials, finished products, and environmental samples.[1] The accuracy and reliability of these measurements are paramount to ensure product quality, consumer safety, and environmental protection. Consequently, the validation of analytical methods used for this compound residue analysis is not merely a regulatory formality but a scientific imperative.

This guide provides a comprehensive comparison of analytical methodologies for this compound residue analysis, grounded in the principles of scientific integrity and backed by experimental data. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and a framework for establishing self-validating analytical systems.

Pillar 1: Foundational Principles of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for this process, outlining key validation characteristics.[2] These parameters ensure that the method is reliable, reproducible, and accurate for the quantification of this compound residues.

The core validation parameters that will be discussed in the context of this compound residue analysis are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Accuracy: The closeness of agreement between the true value and the value found.[3]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

The following diagram illustrates the interconnectedness of these validation parameters in establishing a reliable analytical method.

G cluster_0 Method Validation Workflow Specificity Specificity Linearity Linearity & Range Specificity->Linearity Establishes interference-free range Accuracy Accuracy Linearity->Accuracy Defines range for accuracy testing Precision Precision Linearity->Precision Defines range for precision testing ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD LOD LOQ LOQ LOD->LOQ Defines lower limits LOQ->Linearity Sets lower bound of range Robustness Robustness Robustness->ValidatedMethod Ensures reliability

Caption: A workflow diagram illustrating the logical relationship between key validation parameters.

Pillar 2: Comparative Analysis of Analytical Techniques for this compound

The choice of analytical technique is a critical decision in method development for this compound residue analysis. The volatile nature of this compound makes Gas Chromatography (GC) a primary candidate, while its potential for derivatization also allows for analysis by High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Approaches

GC offers high resolution and sensitivity for volatile compounds like this compound.[1] The most common detectors are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • GC-FID: This technique is robust, cost-effective, and provides excellent quantitative results based on the principle that the detector response is proportional to the mass of carbon atoms.[1] It is a reliable choice for routine quality control where the identity of this compound is already established.

  • GC-MS: This provides a higher degree of specificity through mass spectral data, which can be used for definitive identification of this compound, even at trace levels. This is particularly advantageous when analyzing complex matrices where interferences are likely.

Sample Introduction Techniques for GC:

The method of sample introduction can significantly impact the accuracy and sensitivity of the analysis.

  • Direct Liquid Injection: The most straightforward approach, where a diluted sample is directly injected into the GC inlet.[6] This method is simple and robust.[6]

  • Headspace (HS) Analysis: This technique is suitable for analyzing volatile compounds in solid or liquid samples. It involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase above the sample, which is then injected into the GC.

  • Solid-Phase Microextraction (SPME): A solvent-free extraction technique where a coated fiber is exposed to the sample (either in the headspace or by direct immersion).[6] The analytes adsorb to the fiber, which is then transferred to the GC inlet for desorption and analysis.

A comparison of different GC methods for terpene analysis, which is analogous to this compound analysis, has shown that while headspace techniques can identify a greater number of volatile compounds, liquid extraction provides more comparable quantitative results.[7] Direct immersion SPME has been shown to improve responses for higher molecular weight terpenes compared to headspace SPME.[6]

High-Performance Liquid Chromatography (HPLC)

While this compound is volatile, HPLC can be a viable alternative, particularly when dealing with non-volatile matrices or when GC is not available. Since this compound lacks a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity with a UV detector. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide the required sensitivity and specificity without derivatization.

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for different analytical methods used for terpene analysis, which can be extrapolated to this compound.

ParameterGC-FID (Direct Injection)GC-MS (Headspace)HPLC-UV (with derivatization)
Specificity ModerateHighModerate to High
Linearity (R²) > 0.999[1]> 0.99> 0.99
LOD ~1 µg/mL[1]Low ng/mL rangeng/mL range
LOQ ~5 µg/mL[1]Low ng/mL rangeng/mL range
Accuracy (% Recovery) 98-102%[1]90-110%95-105%
Precision (RSD%) < 2%[1]< 15%< 5%
Throughput HighModerateModerate
Cost LowHighModerate

Pillar 3: Experimental Protocols and Self-Validating Systems

A robust analytical method is a self-validating system. This means that the protocol includes checks and balances to ensure the reliability of the data generated. The following are detailed, step-by-step methodologies for the validation of a GC-FID method for this compound residue analysis.

Sample Preparation: The QuEChERS Approach

For complex matrices such as fruits, vegetables, or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective sample preparation technique.[8]

QuEChERS Workflow Diagram

G cluster_1 QuEChERS Sample Preparation Start Homogenized Sample Extraction Add Acetonitrile & Extraction Salts (MgSO4, NaCl) Start->Extraction Centrifuge1 Vortex & Centrifuge Extraction->Centrifuge1 Cleanup Transfer Supernatant to d-SPE Tube (PSA, C18, MgSO4) Centrifuge1->Cleanup Centrifuge2 Vortex & Centrifuge Cleanup->Centrifuge2 FinalExtract Final Extract for GC Analysis Centrifuge2->FinalExtract

Caption: A streamlined workflow for QuEChERS sample preparation.

Step-by-Step QuEChERS Protocol:

  • Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add a corresponding amount of water. Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the acetonitrile supernatant to a 15 mL d-SPE (dispersive Solid Phase Extraction) tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove nonpolar interferences).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The resulting supernatant is ready for GC analysis.

GC-FID Method Validation Protocol

Instrumentation:

  • Gas Chromatograph: Standard GC system with FID.[1]

  • Column: Non-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).[1]

Experimental Steps:

  • Specificity:

    • Analyze a blank matrix sample to ensure no interfering peaks at the retention time of this compound.

    • Analyze a spiked blank matrix sample to confirm the retention time and peak shape of this compound.

  • Linearity:

    • Prepare a series of at least five calibration standards of this compound in a blank matrix extract, covering the expected concentration range (e.g., 5 µg/mL to 500 µg/mL).

    • Inject each standard in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy:

    • Spike blank matrix samples at three different concentration levels (low, medium, and high) within the linear range.

    • Prepare at least three replicates for each level.

    • Analyze the samples and calculate the percent recovery. The acceptance criteria for recovery are typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a spiked sample at a medium concentration level on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument if possible.

    • Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 15%.

  • LOD and LOQ:

    • Signal-to-Noise Ratio: Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5]

    • From the Calibration Curve: Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Injector temperature (± 5°C)

      • Oven temperature program (± 2°C)

      • Carrier gas flow rate (± 10%)

    • Analyze a sample with these modified parameters and evaluate the impact on the results. The results should not be significantly affected.

Conclusion: Establishing a Foundation of Trust in Analytical Data

The validation of analytical methods for this compound residue analysis is a multifaceted process that underpins the reliability of scientific data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a high degree of confidence in their results. The choice between GC and HPLC-based methods will depend on the specific application, matrix complexity, and available instrumentation. However, a well-validated method, regardless of the technique, is the cornerstone of quality assurance and regulatory compliance in the pharmaceutical and agricultural industries. This guide provides a framework for developing and validating such methods, empowering scientists to generate data that is not only accurate but also defensible.

References

  • Terpene Belt Farms. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Terpene Belt Farms. [Link]
  • Ibrahim, E. A., et al. (2021, March 31). Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. Frontiers in Chemistry. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2024, July 22). Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L.
  • Agilent. (2017, September 26). Analysis of Terpenes in Cannabis Using the Agilent 7697A/7890B/5977B Headspace GC-MSD System. Agilent. [Link]
  • MDPI. (2025, October 21). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI. [Link]
  • ResearchGate. (n.d.). Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods.
  • Taylor & Francis Group. (2017). Most Common Sample Preparation Methods for Pesticide Residue Analysis. Taylor & Francis eBooks. [Link]
  • Waters. (n.d.). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS.
  • ResearchGate. (n.d.). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review.
  • European Commission. (n.d.). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. [Link]
  • Chromatography Online. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC).
  • Royal Society of Chemistry. (n.d.). Multivariate optimization and validation of 200 pesticide residues in the banana matrix by GC-MS/MS. Analytical Methods. [Link]
  • IKEV. (n.d.). Validation of Analytical Methods. IKEV. [Link]
  • National Institutes of Health. (2022, September 20).
  • Agilent. (n.d.).
  • PubMed. (1994, July). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. [Link]
  • SciELO. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. SciELO. [Link]
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. ScienceDirect. [Link]
  • National Institutes of Health. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC. [Link]
  • MDPI. (2022, September 17). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. MDPI. [Link]
  • PubMed. (n.d.). Ultrasensitive determination of jasmonic acid in plant tissues using high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

Sources

comparing the biological activity of synthetic versus naturally sourced levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Synthetic versus Naturally Sourced Levoverbenone

Prepared by: A Senior Application Scientist

Executive Summary

This compound, the (1S,5S)-(-)-enantiomer of the bicyclic monoterpene verbenone, is a compound of significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. A critical question for researchers and drug developers is whether the source of this compound—high-purity chemical synthesis versus extraction from natural botanicals—influences its biological efficacy. This guide provides a comprehensive comparison, revealing that while the fundamental activity of the molecule remains constant, the source profoundly impacts its purity, composition, and, consequently, its functional performance in specific applications.

Current evidence indicates that for certain activities, such as broad-spectrum antibacterial effects, the stereochemistry of verbenone is not a critical factor, suggesting that both synthetic and natural sources would be comparable, provided the concentration of the active molecule is equivalent.[1][2][3] However, for highly specific interactions, particularly in insect olfaction and potentially in anti-inflammatory mechanisms, enantiomeric purity is paramount.[1] Naturally sourced this compound is rarely isolated; it exists within a complex matrix of other terpenes and phytochemicals that can lead to synergistic or antagonistic effects. Synthetic this compound, conversely, offers high enantiomeric purity, enabling precise dose-response studies and applications where stereochemical specificity is key. This guide will dissect these nuances, providing researchers with the data and methodologies required to make informed decisions based on their specific application.

Introduction: The Chirality Question in Verbenone

Chirality, a fundamental property of many drug molecules, is critically important as biological systems like enzymes and receptors are themselves chiral.[4][5][6] Enantiomers of a single compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[4][7] this compound is the levorotatory, or (-), enantiomer of verbenone.[8][9] Its counterpart is (+)-verbenone.

  • Synthetic this compound: Typically produced via the enantioselective oxidation of (-)-α-pinene.[10][11] This process allows for the production of this compound with high enantiomeric excess (ee), often exceeding 98%. This purity is essential for clinical applications where regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs to minimize off-target effects and improve safety profiles.[5][12]

  • Naturally Sourced this compound: Found as a component of essential oils from various plants, such as those in the Verbenaceae family.[10][13] Natural extracts are, by definition, complex mixtures. The this compound within is accompanied by dozens of other compounds, including other terpenes, which can modulate its activity. Furthermore, the enantiomeric ratio in natural sources is not guaranteed and can vary. The development of botanical drugs faces unique regulatory challenges due to this inherent complexity and the need for rigorous characterization and standardization.[14][15][16]

This guide will explore the practical implications of these differences across key biological activities.

Physicochemical Characterization: Defining the Starting Material

Before any biological comparison, a thorough characterization of the test articles is non-negotiable. The choice of analytical methodology is dictated by the expected composition of the sample.

Logical Framework for Characterization

G cluster_0 Source Material cluster_1 Primary Analysis Objective cluster_2 Recommended Analytical Techniques cluster_3 Biological Activity Assessment Synthetic Synthetic (-)-Levoverbenone Purity Assess Purity & Enantiomeric Excess (ee) Synthetic->Purity Focus on purity Natural Natural Extract / Essential Oil Composition Identify & Quantify All Components Natural->Composition Focus on complexity ChiralGC Chiral GC/HPLC Purity->ChiralGC Key Technique NMR NMR Spectroscopy Purity->NMR GCMS GC-MS Composition->GCMS Key Technique Composition->NMR Bioassay Comparative Bioassays ChiralGC->Bioassay GCMS->Bioassay NMR->Bioassay

Caption: Workflow for characterizing and comparing this compound sources.

Experimental Protocol: GC-MS Analysis for Compositional Profiling

This protocol is essential for characterizing naturally sourced this compound and confirming the identity of the synthetic standard.

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the essential oil or synthetic this compound in a suitable volatile solvent like hexane or ethanol.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Instrumentation:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is typically suitable for terpene analysis.[17][18]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify individual components by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

    • Confirm identifications by comparing retention indices with published values.

    • Quantify the relative percentage of each component based on peak area normalization.

Note on Enantiomeric Purity: Standard GC-MS cannot differentiate between enantiomers. To determine the enantiomeric excess (ee) of this compound, a specialized chiral GC column (e.g., a cyclodextrin-based stationary phase) is required.[5][6]

Comparative Analysis of Biological Activities

This section directly compares the performance of pure, synthetic this compound against its naturally derived counterparts based on available experimental data.

Antimicrobial Activity

The evidence suggests that the antibacterial mechanism of verbenone is not strictly dependent on its stereochemistry.

Biological ActivityOrganism/System(-)-Verbenone (this compound)(+)-VerbenoneSource Extract (if applicable)Reference
Antibacterial Various bacterial strainsMIC: 0.6–2.5 mg/mLMIC: 0.6–2.5 mg/mLNot Reported[1][2]
Antifungal Various fungal strainsMIC: 0.08–0.6 mg/mLNot ReportedNot Reported[1][2]
Anticandidal Candida strainsMIC: 0.3–1.2 mg/mLNot ReportedNot Reported[1][2]

Interpretation & Causality: The identical Minimum Inhibitory Concentration (MIC) ranges for both (-)- and (+)-verbenone against bacteria strongly indicate a non-enantioselective mechanism of action.[1] This could involve general disruption of the bacterial cell membrane or inhibition of a non-chiral enzyme target. For researchers focused on antibacterial applications, this implies that the enantiomeric purity may be less critical than the overall concentration of verbenone. Therefore, a well-characterized natural extract with a high verbenone content could be as effective as a synthetic source. However, the potential for other compounds in the extract to either enhance (synergy) or inhibit (antagonism) this effect must be experimentally verified.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation:

    • Dissolve synthetic this compound and the natural extract in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of each test article in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. Final concentrations should typically range from 4000 µg/mL down to 7.8 µg/mL.

  • Inoculation:

    • Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Controls:

    • Positive Control: Wells with broth and inoculum only (to show microbial growth).

    • Negative Control: Wells with broth only (to check for sterility).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used (to ensure it has no antimicrobial effect).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the test article that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Unlike its antimicrobial effects, the anti-inflammatory activity of verbenone appears to be more specific, with studies focusing on the (-)-enantiomer.

Biological ActivityAssay(-)-Verbenone (this compound)Source Extract (High in this compound)Reference
Anti-inflammatory TPA-induced mouse ear edema81.13% edema reduction93.77% edema reduction (from T. parryi oil, 33.4% this compound)[19]
Anti-inflammatory LPS-stimulated macrophagesInhibits TNF-α & IL-6 productionInhibited NO (67%), TNF-α (69%), IL-6 (58%)[1][19]

Interpretation & Causality: (-)-Verbenone demonstrates significant anti-inflammatory effects.[19] Mechanistic studies suggest this is achieved by modulating key inflammatory signaling pathways.[1] The observation that the essential oil from Tagetes parryi showed slightly higher edema reduction than pure this compound is particularly insightful.[19] This suggests a potential synergistic effect, where other components in the oil (like dihydrotagetone and tagetone) may contribute to the overall anti-inflammatory action. For therapeutic development, this presents a classic choice: pursue the predictable, pure synthetic compound or investigate the potentially more potent, but more complex, botanical mixture.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

A derivative of (1S)-(-)-verbenone has been shown to inhibit the NF-κB and ERK signaling pathways, which are central to the inflammatory response.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor ERK ERK Pathway Receptor->ERK IKK IKK Complex Receptor->IKK DNA DNA ERK->DNA Activates Transcription Factors NFkB_complex NF-κB IκB IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_active Active NF-κB NFkB_complex->NFkB_active IκB Degradation NFkB_active->DNA Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription This compound (-)-Levoverbenone This compound->ERK Inhibition This compound->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of (-)-levoverbenone via inhibition of NF-κB and ERK pathways.

Insecticidal & Pheromonal Activity

This is the area where the distinction between synthetic and natural sources is most critical. Insect olfactory systems are exquisitely sensitive to stereochemistry.

Interpretation & Causality: Verbenone is used as an anti-aggregation pheromone to manage bark beetle infestations.[1][10] The response of insects is often highly specific to one enantiomer. While many commercial formulations may not specify the enantiomeric composition, research shows that the ratio of (-)- to (+)-verbenone can drastically alter its effectiveness, acting as a repellent for one species and an attractant for another.[1]

For these applications, synthetic, enantiomerically pure this compound is superior . Using a natural extract with an unknown or variable enantiomeric ratio introduces a significant risk of inconsistent performance or even counterproductive effects. The presence of other volatile terpenes in a natural oil could also interfere with the specific pheromonal signal.

Discussion & Implications for Researchers

The choice between synthetic and naturally sourced this compound is not a matter of which is "better," but which is "fitter for purpose."

  • For Mechanistic Studies & Pharmaceutical Development: Synthetic this compound is the only viable choice. Its high purity and known enantiomeric composition are essential for establishing accurate dose-response relationships, understanding structure-activity relationships, and meeting stringent regulatory requirements.[5][12] The goal is to isolate the effect of a single molecule.

  • For Broad-Spectrum Antimicrobial Applications: Where the mechanism is non-enantioselective, a well-characterized, standardized natural extract rich in verbenone could be a cost-effective and efficacious alternative. The key is rigorous quality control to ensure consistent composition and potency.[1][2]

  • For Pheromonal & Insect Control: High enantiomeric purity is critical for predictable and targeted effects. Synthetic this compound provides the necessary specificity that cannot be guaranteed by a complex natural extract.[1]

  • Exploring Synergy: The observation of potentially higher anti-inflammatory activity from a natural extract highlights an exciting research avenue.[19] Isolating this compound and other major components from the extract and then testing them in various combinations could uncover novel synergistic interactions, a field of study central to modern botanical medicine.

Conclusion

References

  • A Comparative Analysis of the Biological Activities of (-)-Verbenone and (+) - Benchchem.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Individual stereoisomers of verbenol and verbenone express bioactive features. Journal of Molecular Structure, 2022, 1251, 131999-.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 2022, 12(21):10909.
  • FDA Guidance on Botanical Drugs | PharmExec.
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  • Botanical Drug Development Guidance - Dalton Pharma Services.
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  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
  • Individual stereoisomers of verbenol and verbenone express bioactive features | Request PDF - ResearchG
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC - NIH.
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  • Determination of Terpenoids in Plant Leaves by GC-MS: Development of the Method and Application to Ocimum basilicum and Nicotiana langsdorffii | Request PDF - ResearchG
  • Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) - MDPI.
  • GC-MS Methods for Terpenoids | Semantic Scholar.
  • This compound - Wikipedia.
  • Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC - PubMed Central.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Levoverbenone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Levoverbenone, a bicyclic monoterpene and ketone used in various applications, including as a cough suppressant and in perfumery.[1] This document is designed to go beyond simple instructions, offering the scientific reasoning behind each procedural step to ensure a culture of safety and regulatory adherence in your laboratory.

Foundational Principles: Understanding this compound and Regulatory Obligations

Effective disposal begins with a thorough understanding of the chemical's properties and the governing regulations. This compound is a combustible liquid that is practically insoluble in water.[1][2] While some assessments indicate it may not meet GHS hazard criteria in all reports, it is prudent to handle it with care due to potential hazards.[3]

Key Regulatory Frameworks:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[4][5] This plan must include procedures for safe handling and waste disposal.

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[6][7] This includes determining if a waste is hazardous, proper accumulation, and ensuring it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
Chemical Formula C10H14O[2][3][9]
Molecular Weight 150.22 g/mol [3][9]
Physical State Liquid[2]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 227-228 °C[1][2]
Solubility Practically insoluble in water[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaled[3][9]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, from the point of generation to final removal by a certified waste handler.

The first and most critical step is to determine if the this compound waste is classified as hazardous under RCRA.[11]

  • Pure, Unused this compound: If discarded in its purchased form, it may be considered a RCRA hazardous waste.[12]

  • Contaminated this compound: If used in a process, the resulting waste mixture must be evaluated. Contamination with other chemicals can alter the waste characteristics and disposal requirements.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product you are using is the primary source of information for hazard identification and disposal considerations.[13]

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[11][13]

  • Dedicated Waste Container: Designate a specific, compatible container for this compound waste. This container should be made of a material that will not react with or be degraded by the chemical.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[2][14] Mixing can lead to unforeseen reactions and complicates the disposal process.[14]

  • Container Integrity: Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[15] Keep containers closed when not in use.[16]

Clear and accurate labeling is an OSHA and EPA requirement that is essential for safety and proper handling.[13][15]

  • Label Contents: The label must clearly state "Hazardous Waste" and identify the contents (i.e., "this compound Waste").

  • Hazard Identification: Indicate the specific hazards of the waste (e.g., "Combustible," "Irritant").

Waste must be stored safely in the laboratory prior to disposal.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area.[16] This area should be away from sources of ignition, heat, and direct sunlight.[10][15]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[13]

  • Ventilation: Ensure the storage area is well-ventilated to prevent the buildup of vapors.[10][13]

Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[11]

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have approved vendors for hazardous waste disposal.

  • Provide Information: Be prepared to provide the waste disposal company with the SDS and a complete characterization of the waste stream.

  • Manifesting: For off-site transport, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from your facility to its final destination.[8][16]

Accidents can happen, and a clear plan for managing spills is essential.

  • Small Spills: For minor spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[2][10]

  • Cleanup: Wearing appropriate Personal Protective Equipment (PPE), collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[12]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

  • Decontamination: Clean the affected area thoroughly.[14] Dispose of any contaminated cleaning materials (e.g., wipes, PPE) as hazardous waste.[15]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, emphasizing key decision and action points.

Levoverbenone_Disposal_Workflow cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal Procedures A Waste Generation (Pure or Contaminated this compound) B Hazard Determination (Consult SDS & RCRA Guidelines) A->B C Select & Label Compatible Waste Container B->C Hazardous D Segregate Waste (No Mixing with Incompatibles) C->D E Accumulate in Designated Area (SAA with Secondary Containment) D->E F Spill Occurs E->F I Contact EHS / Certified Waste Vendor E->I G Execute Spill Cleanup Protocol (Absorb, Collect, Decontaminate) F->G Yes F->I No H Containerize Spill Debris (Label as Hazardous Waste) G->H H->E J Prepare for Pickup (Complete Manifest) I->J K Transport to Permitted TSDF J->K L Final Disposal (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and professional responsibility. By understanding the "why" behind each step—from waste characterization based on EPA regulations to the importance of segregation to prevent hazardous reactions—researchers can move beyond rote compliance to actively cultivate a safer working environment. Always consult your institution's Chemical Hygiene Plan and EHS department to ensure your procedures align with local, state, and federal requirements.

References

  • OSHA Compliance For Labor
  • This compound | C10H14O | CID 92874.
  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube. [Link]
  • TERPENE SDS. JMN Specialties, Inc. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Material Safety Data Sheet - L(-)-Verbenone, 94%. Cole-Parmer. [Link]
  • Verbenone. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Levoverbenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Levoverbenone. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe handling of this chemical in a laboratory setting. Our goal is to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, also known as (1S)-(-)-Verbenone, is a bicyclic monoterpene used in various research applications.[1][2] While a valuable compound, it presents a distinct hazard profile that necessitates rigorous safety protocols. A failure to appreciate these risks can lead to exposure, injury, or significant laboratory incidents.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[3][4] This classification is not merely regulatory; it is a scientifically grounded assessment of the chemical's potential to cause harm.

Hazard Classification Category Hazard Statement Implication for Laboratory Work
Flammable LiquidCategory 4H227: Combustible liquidRequires storage away from heat and ignition sources; containers may explode when heated.[3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion can cause illness. Strict prohibition of eating or drinking in the lab is critical.[3][4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledVapors can cause respiratory tract irritation. Work must be conducted in well-ventilated areas.[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact can lead to irritation. Protective gloves and clothing are mandatory.[3][4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationSplashes pose a significant risk to vision. Chemical safety goggles are essential.[3][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionRepeated exposure may lead to an allergic response. Minimizing skin contact is crucial.[3][4][5]

This multi-faceted hazard profile dictates a comprehensive approach to personal protective equipment (PPE). The causality is clear: because this compound is a skin irritant and sensitizer, appropriate gloves are not just recommended, they are required. Because it is an eye irritant, standard safety glasses are insufficient; fully sealed chemical goggles are necessary.

Core PPE Requirements: A Self-Validating System

The selection of PPE is a critical control point in mitigating the risks identified above. The following protocols create a self-validating system of safety, ensuring that each potential route of exposure is addressed.

Eye and Face Protection

Due to the risk of serious eye irritation, appropriate eye protection is non-negotiable.[3]

  • Primary Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] These provide a full seal around the eyes, protecting against splashes from all angles.

  • Secondary Protection: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[3] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect against splashes and to prevent contamination of personal clothing. Ensure the coat is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear perforated shoes or sandals.

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation hazards.[1][6]

  • Standard Operations: All work that may generate this compound vapors, including aliquoting and transferring, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Emergency or High-Exposure Scenarios: If engineering controls fail or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge should be used.[1][3] Personnel must be properly fit-tested and trained in respirator use.

Operational Protocols and Workflows

Procedural discipline is as vital as the equipment itself. The following workflows provide step-by-step guidance for key operations.

PPE Selection Workflow

The choice of PPE is dynamic and must be re-evaluated for each specific task. This diagram illustrates the decision-making process.

PPE_Selection_Workflow cluster_start cluster_scale cluster_ventilation cluster_ppe cluster_end start Start: Task Assessment (Handling this compound) q_scale Small Scale (<100mL) or Large Scale? start->q_scale ppe_base Mandatory Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat q_scale->ppe_base  Small Scale ppe_splash Add Face Shield q_scale->ppe_splash Large Scale   q_vent Adequate Ventilation? (Fume Hood Available) ppe_resp Add Respirator (NIOSH Approved) q_vent->ppe_resp end_node Proceed with Task q_vent->end_node Yes ppe_base->q_vent ppe_splash->ppe_base ppe_resp->end_node

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.

Donning (Putting On):

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield. Adjust for a secure fit.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off): The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in the appropriate hazardous waste container.

  • Goggles/Face Shield: Remove eye and face protection by handling the headband or side arms. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it from the shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

Doffing_Sequence cluster_workflow PPE Doffing (Removal) Protocol start Begin Doffing step1 1. Remove Gloves (Glove-to-glove technique) start->step1 step2 2. Dispose of Gloves (Hazardous Waste) step1->step2 step3 3. Remove Goggles/ Face Shield step2->step3 step4 4. Remove Lab Coat (Fold inward) step3->step4 step5 5. Wash Hands Thoroughly step4->step5 end_node Procedure Complete step5->end_node

Caption: Sequential process for safely removing contaminated PPE.

Spill Management and Disposal Plan

Small Spill Response (<100 mL)
  • Alert: Alert personnel in the immediate area.

  • Isolate: Ensure ignition sources are removed from the area.[1]

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to cover the spill.[1][3] Do not use combustible materials like paper towels.

  • Collect: Once absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the absorbent material and any contaminated PPE as hazardous waste.[4]

Disposal of Contaminated PPE and Chemical Waste

All materials that come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: Gloves, disposable lab coats, and absorbent pads must be placed in a clearly labeled hazardous waste container.

  • Unused this compound: Unused or waste this compound must be disposed of through a licensed waste disposal contractor.[4][7] Do not pour it down the drain.[7]

  • Empty Containers: Empty containers may retain product residue and vapors and can be dangerous.[1] They should be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous waste in accordance with institutional and local regulations.

Emergency Procedures: First Aid for Exposure

In the event of an exposure, immediate and correct action is crucial. Ensure eyewash stations and safety showers are readily accessible.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[3][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][4]

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and your research.

References

  • OSHA Flammable Storage Requirements Explained. LOC Scientific. URL
  • OSHA requirements for storing flammable liquids. LOC Scientific. URL
  • OSHA Flammable Liquid Storage Regul
  • This compound | C10H14O | CID 92874.
  • SAFETY DATA SHEET - L(-)-Verbenone. Fisher Scientific. URL
  • 1910.106 - Flammable liquids.
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. University of Nevada, Reno Environmental Health & Safety. URL
  • Section 2.
  • Personal Protective Equipment. US Environmental Protection Agency (EPA). URL
  • Material Safety Data Sheet - L(-)-Verbenone, 94%. Cole-Parmer. URL
  • SAFETY DATA SHEET - (S)-verbenone. Thermo Fisher Scientific. URL
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). URL
  • NIOSH Pocket Guide to Chemical Hazards (PDF). Centers for Disease Control and Prevention (CDC). URL
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). URL
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). URL
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. URL
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). URL
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
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  • Evaluating Hazards and Assessing Risks in the Laboratory.
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  • LABORATORY SAFETY. Weizmann Institute of Science. URL
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  • LABORATORY SAFETY AND BEST PRACTICE HANDBOOK. University of León. URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.